molecular formula C8H8O4 B154301 Gallacetophenone CAS No. 528-21-2

Gallacetophenone

カタログ番号: B154301
CAS番号: 528-21-2
分子量: 168.15 g/mol
InChIキー: XIROXSOOOAZHLL-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

2',3',4'-Trihydroxyacetophenone is an aromatic ketone.

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

1-(2,3,4-trihydroxyphenyl)ethanone
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InChI

InChI=1S/C8H8O4/c1-4(9)5-2-3-6(10)8(12)7(5)11/h2-3,10-12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIROXSOOOAZHLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

CC(=O)C1=C(C(=C(C=C1)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID2060179
Record name Ethanone, 1-(2,3,4-trihydroxyphenyl)-
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Molecular Weight

168.15 g/mol
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CAS No.

528-21-2, 29477-54-1
Record name Gallacetophenone
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Record name Gallacetophenone
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Record name Acetophenone, 2,3,4-trihydroxy-
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Record name Ethanone, 1-(2,3,4-trihydroxyphenyl)-
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Record name Ethanone, 1-(2,3,4-trihydroxyphenyl)-
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Record name 2',3',4'-trihydroxyacetophenone
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Record name GALLACETOPHENONE
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Gallacetophenone from Pyrogallol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gallacetophenone (2',3',4'-trihydroxyacetophenone), an acetyl derivative of pyrogallol (B1678534), is a valuable compound with applications in pharmaceuticals and cosmetics due to its antioxidant and tyrosinase-inhibiting properties.[1] This technical guide provides a comprehensive overview of the primary synthetic routes to this compound from pyrogallol, with a focus on detailed experimental protocols and comparative analysis of yields. The most common and well-documented method, a modification of the Nencki reaction, involves the acylation of pyrogallol with acetic anhydride (B1165640) using zinc chloride as a catalyst. Alternative approaches, including the Fries rearrangement of pyrogallol esters, offer different strategic advantages. This document presents quantitative data in structured tables, detailed experimental methodologies, and visual diagrams of reaction mechanisms and workflows to aid in the practical application of these synthetic procedures.

Introduction

Pyrogallol, a simple trihydroxybenzene, serves as a versatile starting material for the synthesis of various phenolic compounds.[1] Its electron-rich aromatic ring is amenable to electrophilic substitution reactions, such as acylation, enabling the introduction of functional groups that can modulate its biological activity. The synthesis of this compound is a key transformation, yielding a product with significant potential in drug development and dermatology. This guide will explore the core methodologies for this synthesis, providing the necessary technical details for laboratory-scale preparation.

Synthetic Methodologies

Several synthetic strategies have been employed for the preparation of this compound from pyrogallol. The choice of method can be influenced by factors such as desired yield, available reagents, and scalability.

Nencki-Type Acylation

The most widely reported method for the synthesis of this compound is a modification of the Nencki reaction, which involves the zinc chloride-catalyzed acylation of pyrogallol with acetic anhydride.[2][3] This method is known for its reliability and moderate to good yields.

Fries Rearrangement

The Fries rearrangement provides an alternative route to this compound. This reaction involves the intramolecular rearrangement of an acyl group from a phenolic ester to the aromatic ring, catalyzed by a Lewis acid. In this case, pyrogallol is first acetylated to form pyrogallol triacetate, which is then subjected to rearrangement.[4]

Other Methods

Other reported methods for this compound synthesis, though less detailed in the literature for this specific transformation, include the Houben-Hoesch reaction and direct acylation with acetyl chloride.[1][2] The Houben-Hoesch reaction utilizes a nitrile as the acylating agent in the presence of a Lewis acid and is particularly suited for polyhydroxy- and polyalkoxyphenols.[5][6] The use of acetyl chloride offers another direct acylation approach.[1][2]

Quantitative Data

The following table summarizes the quantitative data for the different synthetic methods discussed.

Synthesis MethodAcylating AgentCatalyst/ReagentTemperature (°C)TimeYield (%)Reference
Nencki-Type AcylationAcetic AnhydrideZinc Chloride140-14545 min54-57[2]
Fries RearrangementPyrogallol TriacetateAluminum Chloride130-1401 hr65-70[4]
Nencki-Type (alternative)Acetic AcidZinc Chloride<15020 min~20[7]
Quinacetophenone SynthesisAcetic AcidZinc Chloride<150-~15[7]

Experimental Protocols

Nencki-Type Synthesis of this compound

This protocol is adapted from Organic Syntheses.[2]

Materials:

  • Pyrogallol, distilled (50 g, 0.4 mol)

  • Zinc chloride, freshly fused and finely powdered (28 g, 0.21 mol)

  • Glacial acetic acid (38 mL)

  • Acetic anhydride, 95% (40 g, 0.37 mol)

  • Water

  • Sulfur dioxide (for saturation of water)

  • Ice

Procedure:

  • In a 250-mL round-bottomed flask equipped with a reflux condenser and a calcium chloride tube, dissolve the zinc chloride in glacial acetic acid by heating in an oil bath at 135-140°C.

  • To the clear, pale brown solution, add the acetic anhydride, followed by the pyrogallol in one portion.

  • Heat the mixture at 140-145°C for 45 minutes with frequent and vigorous shaking. It is crucial that the temperature does not exceed 150°C to prevent the formation of resinous byproducts.

  • Remove the unreacted acetic anhydride and acetic acid by distillation under reduced pressure.

  • Break up the resulting red-brown cake by adding 300 mL of water and stirring mechanically for a few minutes.

  • Cool the mixture in an ice-water bath, filter with suction, and wash the solid with cold water.

  • The crude material (45-50 g) is then recrystallized from 500 mL of boiling water saturated with sulfur dioxide.

  • The yield of straw-colored needles of this compound is 36-38 g (54-57% of the theoretical amount), with a melting point of 171-172°C.

  • Further product (3-4 g) can be obtained from the mother liquor by saturation with salt and cooling to 10°C, followed by recrystallization.

Fries Rearrangement Synthesis of this compound

This protocol is based on a reported Fries transformation of pyrogallol triacetate.[4]

Materials:

  • Pyrogallol triacetate (12 g)

  • Aluminum chloride, anhydrous (24 g)

  • Ice-cold hydrochloric acid

  • Ether

  • Sodium chloride

Procedure:

  • Prepare pyrogallol triacetate by reacting pyrogallol with an excess of acetic anhydride in the presence of a catalyst (e.g., a drop of sulfuric acid or pyridine), followed by purification.

  • In a suitable reaction vessel, create an intimate mixture of pyrogallol triacetate and anhydrous aluminum chloride.

  • Slowly heat the mixture in an oil bath. Fumes will begin to appear.

  • Maintain the temperature at 130-140°C for one hour.

  • After cooling, treat the reaction mixture with ice-cold hydrochloric acid.

  • As no solid may immediately appear, saturate the solution with sodium chloride and extract with ether.

  • Recover the solid product from the dried ethereal solution.

  • The crude this compound is obtained as yellowish-red crystals.

  • Recrystallize the product from ligroin to yield yellowish needles with a melting point of 168°C. The reported yield is 65-70%.

Reaction Mechanisms and Workflows

Nencki-Type Acylation Mechanism

The Nencki-type acylation of pyrogallol is an electrophilic aromatic substitution. The Lewis acid catalyst, zinc chloride, activates the acetic anhydride, making it a more potent electrophile. The electron-rich pyrogallol ring then attacks the acetylium ion intermediate, leading to the formation of this compound.

Nencki_Mechanism Pyrogallol Pyrogallol SigmaComplex Sigma Complex Pyrogallol->SigmaComplex Nucleophilic Attack AceticAnhydride Acetic Anhydride ActivatedComplex Activated Acylium Ion Complex AceticAnhydride->ActivatedComplex ZnCl2 ZnCl2 (Catalyst) ZnCl2->ActivatedComplex ActivatedComplex->SigmaComplex Electrophilic Attack This compound This compound SigmaComplex->this compound Deprotonation

Caption: Mechanism of Nencki-Type Acylation.

Experimental Workflow for Nencki-Type Synthesis

The following diagram illustrates the key steps in the laboratory synthesis and purification of this compound via the Nencki-type reaction.

Nencki_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Dissolve ZnCl2 in Acetic Acid (135-140°C) B Add Acetic Anhydride and Pyrogallol A->B C Heat at 140-145°C for 45 min B->C D Distill under reduced pressure C->D E Add water and stir D->E F Cool in ice bath E->F G Filter and wash with cold water F->G H Recrystallize from SO2-saturated water G->H I Isolate pure this compound H->I

Caption: Experimental Workflow for Nencki Synthesis.

Conclusion

The synthesis of this compound from pyrogallol can be effectively achieved through several methods, with the Nencki-type acylation and the Fries rearrangement being the most prominent. The Nencki reaction offers a reliable and straightforward procedure with good yields, while the Fries rearrangement of pyrogallol triacetate has been reported to provide slightly higher yields. The detailed protocols and comparative data presented in this guide are intended to assist researchers in selecting and implementing the most suitable synthetic route for their specific needs, thereby facilitating further research and development of this compound-based compounds.

References

An In-depth Technical Guide to the Physicochemical Properties of Gallacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of Gallacetophenone (1-(2,3,4-Trihydroxyphenyl)ethanone), a phenolic compound of interest in pharmaceutical and cosmetic research. This document details its key physical and chemical characteristics, outlines experimental protocols for their determination, and visualizes its primary mechanism of action.

Core Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in Table 1. These parameters are crucial for understanding its behavior in various solvents, its potential for membrane permeability, and its overall suitability for drug development.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
IUPAC Name 1-(2,3,4-Trihydroxyphenyl)ethanone[1][2][3][4]
Synonyms 2',3',4'-Trihydroxyacetophenone, Alizarin Yellow C[1][2][3][5]
CAS Number 528-21-2[1][4][5][6][7][8][9]
Molecular Formula C₈H₈O₄[1][3][4][5][6][9]
Molecular Weight 168.15 g/mol [2][5][6][7][9]
Appearance White to brownish-gray crystalline powder[7]
Melting Point 171-173 °C[1][4][6][7][10][11][12][13]
Boiling Point 299 °C (decomposes)[14]
Solubility Soluble in 600 parts cold water; more soluble in hot water, alcohol, ether, and solutions of sodium acetate.[7]
Predicted XlogP 1.1[15]
pKa Data not readily available; expected to have acidic protons from the phenolic hydroxyl groups.

Experimental Protocols

Detailed methodologies for the determination of key physicochemical properties are outlined below. These protocols are based on standard laboratory practices for organic compounds.

Melting Point Determination (Capillary Method)

The melting point of this compound can be determined using a capillary melting point apparatus.[2][8][10]

  • Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.[8]

  • Apparatus Setup: The capillary tube is placed in the heating block of a melting point apparatus, adjacent to a calibrated thermometer.[2]

  • Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.[2]

  • Observation: The temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire solid phase has liquefied are recorded. This range represents the melting point of the sample.[2] A sharp melting range (typically ≤ 1 °C) is indicative of a pure compound.[2]

Boiling Point Determination (Capillary Method)

Due to its high boiling point and tendency to decompose, the boiling point of this compound is determined under reduced pressure, though a standard capillary method can be described for instructional purposes.[6][7][14]

  • Sample Preparation: A small amount of this compound is placed in a fusion tube. A capillary tube, sealed at one end, is inverted and placed into the fusion tube with the open end submerged in the liquid.[14]

  • Apparatus Setup: The fusion tube assembly is attached to a thermometer and heated in a suitable heating bath (e.g., silicone oil).[9]

  • Heating: The apparatus is heated slowly. As the boiling point is approached, a stream of bubbles will emerge from the open end of the capillary tube.[15]

  • Observation: The heat source is removed, and the apparatus is allowed to cool slowly. The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.[9]

Solubility Determination (Shake-Flask Method)

The solubility of this compound in various solvents can be quantitatively determined using the shake-flask method.[16][17][18][19][20][21]

  • Equilibrium: An excess amount of solid this compound is added to a known volume of the solvent in a sealed container. The mixture is agitated in a constant temperature bath for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.[16]

  • Phase Separation: The saturated solution is allowed to stand undisturbed at a constant temperature to allow the excess solid to settle.

  • Sampling and Analysis: A known volume of the clear supernatant is carefully removed and diluted appropriately. The concentration of this compound in the diluted sample is then determined using a suitable analytical technique, such as UV-Vis spectrophotometry, by measuring the absorbance at its λmax and comparing it to a standard calibration curve.[19]

  • Calculation: The solubility is then calculated from the determined concentration and the dilution factor.

pKa Determination (Spectrophotometric Method)

The acid dissociation constants (pKa) of the phenolic hydroxyl groups of this compound can be determined spectrophotometrically.[16][22][23][24]

  • Solution Preparation: A series of buffer solutions with a range of known pH values are prepared. A stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or ethanol) is also prepared.[22]

  • Spectral Measurement: A small, constant aliquot of the this compound stock solution is added to each buffer solution. The UV-Vis absorption spectrum of each solution is recorded. The absorbance at a wavelength where the protonated and deprotonated forms of this compound have significantly different molar absorptivities is measured for each pH.[23]

  • Data Analysis: The ratio of the concentrations of the deprotonated and protonated forms at each pH is calculated from the absorbance measurements. A plot of pH versus the logarithm of this ratio is generated. The pKa is the pH at which the concentrations of the protonated and deprotonated species are equal (i.e., where the logarithm of the ratio is zero).[16]

logP Determination (Shake-Flask Method)

The partition coefficient (logP) of this compound between n-octanol and water can be determined using the shake-flask method.[20][21][25][26][27]

  • Phase Preparation: n-octanol and water are mutually saturated by shaking them together for 24 hours and then allowing the phases to separate.[25]

  • Partitioning: A known amount of this compound is dissolved in one of the phases (e.g., the aqueous phase). A known volume of this solution is then mixed with a known volume of the other phase in a sealed container.[27]

  • Equilibration: The mixture is agitated for a sufficient time to allow for the partitioning of this compound between the two phases to reach equilibrium. The container is then centrifuged to ensure complete phase separation.[26]

  • Analysis: The concentration of this compound in each phase is determined using a suitable analytical method, such as HPLC or UV-Vis spectrophotometry.[20]

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of this compound in the n-octanol phase to its concentration in the aqueous phase. The logP is the base-10 logarithm of this value.[21]

Biological Activity and Signaling Pathways

This compound exhibits notable biological activities, primarily as a tyrosinase inhibitor and an antioxidant.[1] These activities are of significant interest in the development of dermatological and pharmaceutical agents.

Tyrosinase Inhibition Pathway

This compound has been identified as an effective inhibitor of tyrosinase, the key enzyme in melanin (B1238610) synthesis.[1] Molecular docking studies have elucidated the mechanism of this inhibition, which involves the binding of this compound to the active site of the enzyme.[28]

Tyrosinase_Inhibition cluster_0 Tyrosinase Active Site cluster_1 Inhibition Tyrosinase Tyrosinase (Copper-containing enzyme) Melanin Melanin (Pigment) Tyrosinase->Melanin Catalysis Inhibition Inhibition Substrate L-Tyrosine / L-DOPA Substrate->Tyrosinase This compound This compound This compound->Tyrosinase Binding Antioxidant_Mechanism ROS Reactive Oxygen Species (ROS) (e.g., •OH, O₂⁻) Cellular_Damage Cellular Damage (Lipid peroxidation, DNA damage) ROS->Cellular_Damage Causes Neutralization Neutralization ROS->Neutralization This compound This compound (Phenolic Antioxidant) This compound->Neutralization Stable_Radical Stable this compound Radical Neutralization->Stable_Radical Forms

References

Gallacetophenone's Mechanism of Action in Tyrosinase Inhibition: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gallacetophenone, a phenolic compound, has emerged as a potent inhibitor of tyrosinase, the rate-limiting enzyme in melanin (B1238610) biosynthesis. This technical guide delineates the multifaceted mechanism through which this compound exerts its inhibitory effects on tyrosinase, leading to a reduction in melanogenesis. The core mechanism involves direct binding to the enzyme's active site, coupled with the induction of its proteasomal degradation. Notably, this action appears to be independent of the master regulator of melanogenesis, MITF. This document provides a comprehensive overview of the binding kinetics, cellular effects, and the underlying signaling pathways, supported by detailed experimental protocols and quantitative data, to serve as a valuable resource for researchers in dermatology, cosmetology, and pharmacology.

Introduction

The increasing demand for effective and safe depigmenting agents for cosmetic and therapeutic applications has driven research into natural compounds that can modulate melanin production.[1] Tyrosinase, a copper-containing enzyme, catalyzes the initial and rate-limiting steps of melanogenesis, making it a prime target for inhibitors.[2] this compound (2',3',4'-trihydroxyacetophenone) has been identified as a promising natural compound with significant anti-melanogenic properties.[3] This guide provides an in-depth analysis of its mechanism of action, focusing on its direct interaction with tyrosinase and its cellular effects.

Quantitative Data Summary

The inhibitory effects of this compound on tyrosinase activity and melanin production have been quantified in various studies. The following tables summarize the key dose-dependent inhibition data.

Table 1: Inhibition of Mushroom Tyrosinase Activity by this compound

Concentration (µM)Inhibition Rate (%)
10~20%
30~45%
100~80%
300~95%

Data estimated from graphical representations in published research.[2]

Table 2: Reduction of Melanin Content in Human Epidermal Melanocytes by this compound

Concentration (µM)Melanin Content (% of Control)
3~85%
10~70%
30~55%

Data estimated from graphical representations in published research.[3]

Core Mechanism of Action: A Dual Approach

This compound employs a dual mechanism to inhibit tyrosinase, involving both direct enzyme interaction and modulation of its cellular stability.

Direct Binding to the Tyrosinase Active Site

Computational modeling and molecular docking studies have elucidated the binding mode of this compound to the active site of human tyrosinase.[2] The binding is stabilized by a combination of hydrophobic interactions and hydrogen bonding with key amino acid residues.[1]

  • Hydrophobic Interactions: The phenyl ring of this compound interacts with His367, Ile368, and Val377.[2]

  • Hydrogen Bonding: The hydroxyl groups of this compound form hydrogen bonds with Ser380 and a water molecule that bridges the two copper ions (CuA and CuB) in the active site.[2][3]

This direct binding sterically hinders the access of the substrate, L-tyrosine, to the catalytic core of the enzyme, thereby competitively inhibiting its activity.

Fig. 1: Direct competitive inhibition of tyrosinase by this compound.
Promotion of Proteasomal Degradation of Tyrosinase

Beyond direct inhibition, this compound reduces the cellular levels of tyrosinase by promoting its degradation through the ubiquitin-proteasome pathway.[2] Treatment of melanocytes with this compound leads to a dose-dependent decrease in tyrosinase protein levels. This effect is abrogated by the presence of a proteasome inhibitor, MG132, confirming the involvement of this degradation machinery.[2]

Proteasomal_Degradation This compound This compound Tyrosinase Tyrosinase Protein This compound->Tyrosinase Promotes Ubiquitin Ubiquitin Tyrosinase->Ubiquitin Ubiquitination Melanogenesis Melanogenesis Tyrosinase->Melanogenesis Reduced levels lead to decreased melanogenesis Proteasome 26S Proteasome Ubiquitin->Proteasome Targets for Degradation Tyrosinase Degradation Proteasome->Degradation Mediates

Fig. 2: this compound-induced proteasomal degradation of tyrosinase.

Independence from MITF Signaling Pathway

Microphthalmia-associated transcription factor (MITF) is a master regulator of melanocyte development and differentiation, controlling the expression of key melanogenic enzymes including tyrosinase.[4] Interestingly, studies have shown that this compound's inhibitory effect on melanogenesis does not involve the modulation of MITF expression.[2] Western blot analysis reveals that while tyrosinase levels decrease upon this compound treatment, MITF levels remain unchanged. This suggests that this compound bypasses the classical MITF regulatory pathway, targeting tyrosinase directly at the protein level.

Signaling_Pathway cluster_upstream Upstream Signaling cluster_melanogenesis Melanogenesis Regulation α-MSH α-MSH MC1R MC1R α-MSH->MC1R cAMP cAMP MC1R->cAMP PKA PKA cAMP->PKA CREB CREB PKA->CREB MITF MITF CREB->MITF Tyrosinase Tyrosinase MITF->Tyrosinase TRP1 TRP-1 MITF->TRP1 TRP2 TRP-2 MITF->TRP2 Melanin Melanin Tyrosinase->Melanin TRP1->Melanin TRP2->Melanin This compound This compound This compound->Tyrosinase Direct Inhibition & Proteasomal Degradation

Fig. 3: this compound's mechanism bypassing the MITF signaling pathway.

Experimental Protocols

The following are detailed methodologies for key experiments used to elucidate the mechanism of action of this compound.

Mushroom Tyrosinase Inhibition Assay

This assay is a primary in vitro method to screen for tyrosinase inhibitors.

Materials:

  • Mushroom tyrosinase (EC 1.14.18.1)

  • L-DOPA (3,4-dihydroxyphenylalanine)

  • This compound

  • Phosphate (B84403) buffer (0.1 M, pH 6.8)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of mushroom tyrosinase in cold phosphate buffer.

  • Prepare serial dilutions of this compound in phosphate buffer.

  • In a 96-well plate, add 140 µL of phosphate buffer, 20 µL of the tyrosinase solution, and 20 µL of the this compound dilution to each well.

  • Incubate the plate at 25°C for 10 minutes.

  • Initiate the reaction by adding 20 µL of L-DOPA solution to each well.

  • Immediately measure the absorbance at 475 nm in kinetic mode for 20-60 minutes at 25°C.

  • The percentage of tyrosinase inhibition is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the reaction without the inhibitor and A_sample is the absorbance with the inhibitor.

Cell Culture and Melanin Content Assay

This assay quantifies the effect of this compound on melanin production in a cellular context.

Materials:

  • B16F10 mouse melanoma cells or human epidermal melanocytes

  • Dulbecco's Modified Eagle Medium (DMEM) or appropriate melanocyte growth medium

  • Fetal bovine serum (FBS)

  • Penicillin-Streptomycin (B12071052)

  • This compound

  • 1 N NaOH

  • 96-well microplate

  • Microplate reader

Procedure:

  • Culture B16F10 cells or human epidermal melanocytes in the appropriate medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

  • Seed the cells in a 24-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound for 48-72 hours.

  • After treatment, wash the cells with PBS and lyse them in 1 N NaOH at 80°C for 1 hour.

  • Measure the absorbance of the lysate at 405 nm using a microplate reader.

  • Normalize the melanin content to the total protein concentration of the cell lysate, determined by a Bradford or BCA protein assay.

Western Blot Analysis

This technique is used to determine the protein levels of tyrosinase and MITF.

Materials:

  • Treated and untreated cell lysates

  • RIPA buffer

  • Protein assay reagent (BCA or Bradford)

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies (anti-tyrosinase, anti-MITF, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Lyse the cells in RIPA buffer and determine the protein concentration.

  • Separate equal amounts of protein from each sample by SDS-PAGE.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities and normalize to the loading control (β-actin).

Proteasomal Degradation Assay

This assay confirms the role of the proteasome in this compound-induced tyrosinase degradation.

Materials:

  • Melanocytes

  • This compound

  • MG132 (proteasome inhibitor)

  • Cycloheximide (B1669411) (protein synthesis inhibitor)

  • Western blot reagents

Procedure:

  • Pre-treat melanocytes with cycloheximide for 1 hour to inhibit new protein synthesis.

  • Treat the cells with this compound in the presence or absence of MG132 for a specified time course (e.g., 24 hours).

  • Lyse the cells and perform Western blot analysis for tyrosinase protein levels as described above.

  • A rescue of the this compound-induced decrease in tyrosinase levels by MG132 indicates proteasomal-mediated degradation.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_incellulo In Cellulo Analysis cluster_insilico In Silico Analysis Tyrosinase Assay Mushroom Tyrosinase Inhibition Assay Kinetic Analysis Enzyme Kinetics (Lineweaver-Burk) Tyrosinase Assay->Kinetic Analysis Melanin Assay Melanin Content Assay Tyrosinase Assay->Melanin Assay Correlate Cell Culture Cell Culture (Melanocytes) Cell Culture->Melanin Assay Western Blot Western Blot (Tyrosinase, MITF) Cell Culture->Western Blot Proteasome Assay Proteasomal Degradation Assay Cell Culture->Proteasome Assay Western Blot->Proteasome Assay Confirm Docking Molecular Docking Docking->Tyrosinase Assay Predicts

Fig. 4: General experimental workflow for investigating tyrosinase inhibitors.

Conclusion

This compound presents a compelling case as a potent tyrosinase inhibitor with a unique dual mechanism of action. It not only directly inhibits the enzyme's catalytic activity through competitive binding but also reduces its cellular abundance by promoting its degradation via the proteasome. The finding that this occurs independently of the MITF signaling pathway highlights a direct and specific mode of action at the protein level. This in-depth understanding of this compound's mechanism, supported by the detailed protocols provided, offers a solid foundation for further research and development of this compound as a novel and effective agent for skin depigmentation in the cosmetic and pharmaceutical industries.

References

The Multifaceted Biological Activities of 2',3',4'-Trihydroxyacetophenone: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: 2',3',4'-Trihydroxyacetophenone, also known as gallacetophenone, is a phenolic compound that has garnered interest in the scientific community for its potential therapeutic applications. Its chemical structure, characterized by a trihydroxylated phenyl ring attached to an acetyl group, positions it as a promising candidate for various biological activities. This technical guide provides an in-depth overview of the known biological functions of 2',3',4'-trihydroxyacetophenone and its closely related analogs, with a focus on its antioxidant, anti-inflammatory, anticancer, and neuroprotective properties. This document is intended for researchers, scientists, and drug development professionals, offering a compilation of quantitative data, detailed experimental protocols, and visualizations of key signaling pathways.

Antioxidant Activity

2',3',4'-Trihydroxyacetophenone is utilized in the synthesis of chromenone and quinolinone derivatives that exhibit potent antioxidant properties.[1] The antioxidant capacity of phenolic compounds is often attributed to their ability to donate hydrogen atoms or electrons to neutralize free radicals. While direct quantitative data for 2',3',4'-trihydroxyacetophenone is limited in publicly available literature, studies on structurally similar compounds provide valuable insights. For instance, the closely related compound (3,4-dihydroxyphenyl)(2,3,4-trihydroxyphenyl)methanone (B14566708) has been shown to be a potent antioxidant and radical scavenger.[2]

Quantitative Data on Antioxidant Activity of a Related Compound

CompoundAssayIC50 ValueReference
(3,4-Dihydroxyphenyl)(2,3,4-trihydroxyphenyl)methanoneDPPH Radical ScavengingNot explicitly stated, but described as the most potent among synthesized derivatives.[2]
(3,4-Dihydroxyphenyl)(2,3,4-trihydroxyphenyl)methanoneABTS Radical ScavengingNot explicitly stated, but described as the most potent among synthesized derivatives.[2]
Experimental Protocol: DPPH Radical Scavenging Assay

This protocol provides a general method for assessing the free radical scavenging activity of 2',3',4'-trihydroxyacetophenone.

Materials:

  • 2',3',4'-Trihydroxyacetophenone

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol (B129727) (or other suitable solvent)

  • Ascorbic acid (positive control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Solutions:

    • Prepare a stock solution of 2',3',4'-trihydroxyacetophenone in methanol (e.g., 1 mg/mL).

    • Prepare a series of dilutions of the stock solution to obtain various concentrations.

    • Prepare a stock solution of ascorbic acid in methanol for use as a positive control.

    • Prepare a 0.1 mM solution of DPPH in methanol. This solution should be freshly prepared and kept in the dark.

  • Assay:

    • In a 96-well microplate, add 100 µL of the DPPH solution to each well.

    • Add 100 µL of the different concentrations of 2',3',4'-trihydroxyacetophenone, ascorbic acid, or methanol (as a blank) to the respective wells.

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement:

    • Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculation:

    • The percentage of DPPH radical scavenging activity is calculated using the following formula:

      where Abs_control is the absorbance of the DPPH solution with methanol and Abs_sample is the absorbance of the DPPH solution with the test compound.

    • The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the test compound.

Experimental Workflow for Antioxidant Activity Assessment

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_compound Prepare 2',3',4'-trihydroxyacetophenone dilutions mix Mix DPPH with compound/control in 96-well plate prep_compound->mix prep_dpph Prepare 0.1 mM DPPH solution prep_dpph->mix prep_control Prepare positive control (e.g., Ascorbic Acid) prep_control->mix incubate Incubate in dark for 30 min at room temperature mix->incubate measure Measure absorbance at 517 nm incubate->measure calculate Calculate % Inhibition measure->calculate plot Plot % Inhibition vs. Concentration to determine IC50 calculate->plot

Caption: Workflow for DPPH radical scavenging assay.

Anti-inflammatory Activity

While direct studies on the anti-inflammatory mechanisms of 2',3',4'-trihydroxyacetophenone are not abundant, research on its isomers and related compounds suggests a potential role in modulating key inflammatory pathways. For example, 2',4',6'-trihydroxy-3-geranylacetophenone (tHGA), a derivative of the isomeric 2',4',6'-trihydroxyacetophenone, has been shown to inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes and suppress inflammatory responses by inhibiting the activation of NF-κB and p38 MAPK signaling pathways.[3][4] Furthermore, 4'-hydroxyacetophenone (B195518) exerts its anti-inflammatory effects by modulating the NF-κB and COX-2 signaling pathways.[5]

Quantitative Data on Anti-inflammatory Activity of a Related Compound

CompoundAssayEffectReference
2',4',6'-trihydroxy-3-geranylacetophenone (tHGA)COX and LOX inhibitionEffective inhibitor in vitro[4]
4'-HydroxyacetophenoneNF-κB and COX-2 signalingModulates pathways[5]
Experimental Protocol: Nitric Oxide (NO) Inhibition Assay in LPS-Stimulated Macrophages

This protocol describes a common in vitro method to assess the anti-inflammatory potential of 2',3',4'-trihydroxyacetophenone by measuring its ability to inhibit nitric oxide production in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).

Materials:

  • RAW 264.7 macrophage cell line

  • Dulbecco's Modified Eagle's Medium (DMEM) with 10% fetal bovine serum (FBS)

  • 2',3',4'-trihydroxyacetophenone

  • Lipopolysaccharide (LPS) from E. coli

  • Griess Reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)

  • Sodium nitrite (B80452) (for standard curve)

  • 96-well cell culture plate

  • Cell culture incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Culture and Seeding:

    • Culture RAW 264.7 cells in DMEM supplemented with 10% FBS.

    • Seed the cells into a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.

  • Treatment:

    • Pre-treat the cells with various non-toxic concentrations of 2',3',4'-trihydroxyacetophenone for 1 hour.

    • Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a vehicle control (cells treated with vehicle and LPS) and a negative control (cells with media only).

  • Nitrite Measurement (Griess Assay):

    • After 24 hours of incubation, collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Griess Reagent to each supernatant sample.

    • Incubate at room temperature for 10 minutes.

  • Measurement and Calculation:

    • Measure the absorbance at 540 nm.

    • Quantify the nitrite concentration using a standard curve prepared with sodium nitrite.

    • Calculate the percentage of NO inhibition compared to the LPS-stimulated vehicle control.

    • Determine the IC50 value.

Signaling Pathway: Potential Inhibition of NF-κB Pathway

G cluster_cytoplasm Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK IkB IκBα IKK->IkB Phosphorylation & Degradation NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus Translocation Gene Pro-inflammatory Gene Expression (iNOS, COX-2, TNF-α, IL-6) Compound 2',3',4'-Trihydroxyacetophenone Compound->Inhibition Inhibition->IKK Inhibition

Caption: Potential inhibition of the NF-κB signaling pathway.

Anticancer Activity

The anticancer potential of hydroxyacetophenones has been an area of active research. While specific data for 2',3',4'-trihydroxyacetophenone is sparse, related compounds have shown promising results. For instance, various chalcones, which can be synthesized from hydroxyacetophenones, have demonstrated cytotoxic effects against cancer cell lines.

Quantitative Data on Anticancer Activity of Related Compounds

Compound ClassCell LineIC50 Value (µM)Reference
Pyrazolo[1,5-a]pyrimidines and Pyrazolo[5,1-c]1,2,4-triazinesMCF-7 (Breast Cancer)Various, some with high inhibition[6]
Synthetic derivativesMCF-7, MDA-MB-231 (Breast Cancer)Various, some < 10 µM[7]
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity of potential medicinal agents.

Materials:

  • Cancer cell line (e.g., MCF-7 breast cancer cells)

  • Complete growth medium

  • 2',3',4'-trihydroxyacetophenone

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO) or solubilization buffer

  • 96-well cell culture plate

  • Incubator and microplate reader

Procedure:

  • Cell Seeding:

    • Seed cells into a 96-well plate at an appropriate density (e.g., 5,000 cells/well) and allow them to attach overnight.

  • Treatment:

    • Treat the cells with various concentrations of 2',3',4'-trihydroxyacetophenone for 24, 48, or 72 hours. Include a vehicle control.

  • MTT Addition:

    • After the incubation period, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan (B1609692) crystals are visible.

  • Solubilization:

    • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement:

    • Measure the absorbance at 570 nm.

  • Calculation:

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Signaling Pathway: Potential Involvement of PI3K/Akt Pathway

G GF Growth Factors RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 Akt Akt PIP3->Akt Activation mTOR mTOR Akt->mTOR Cell Cell Proliferation, Survival, and Growth mTOR->Cell Compound 2',3',4'-Trihydroxyacetophenone Compound->Inhibition Inhibition->PI3K Inhibition

Caption: Potential modulation of the PI3K/Akt signaling pathway.

Neuroprotective Effects

Polyphenolic compounds are widely recognized for their neuroprotective qualities, primarily through their antioxidant and anti-inflammatory actions.[8][9] While direct evidence for 2',3',4'-trihydroxyacetophenone (this compound) is emerging, its structural similarity to other neuroprotective polyphenols suggests potential benefits in mitigating neuronal damage.

Potential Mechanisms of Neuroprotection

Based on the activities of related polyphenols, the neuroprotective effects of 2',3',4'-trihydroxyacetophenone could be mediated through:

  • Scavenging of Reactive Oxygen Species (ROS): Reducing oxidative stress that contributes to neuronal cell death.

  • Modulation of Inflammatory Pathways: Inhibiting pro-inflammatory signaling cascades in the brain, such as the NF-κB and MAPK pathways.[3][10]

  • Inhibition of Apoptosis: Potentially interfering with programmed cell death pathways in neurons.

Experimental Protocol: Neuroprotection Assay in a Glutamate-Induced Excitotoxicity Model

This protocol can be used to evaluate the neuroprotective effects of 2',3',4'-trihydroxyacetophenone against glutamate-induced excitotoxicity in primary cortical neurons or a neuronal cell line (e.g., HT22).

Materials:

  • Primary cortical neurons or HT22 cells

  • Neurobasal medium supplemented with B27 and GlutaMAX

  • 2',3',4'-trihydroxyacetophenone

  • Glutamate (B1630785)

  • Lactate dehydrogenase (LDH) cytotoxicity assay kit

  • Cell culture plates and incubator

Procedure:

  • Cell Culture:

    • Culture primary cortical neurons or HT22 cells in appropriate media.

  • Treatment:

    • Pre-treat the cells with different concentrations of 2',3',4'-trihydroxyacetophenone for 1-2 hours.

    • Induce excitotoxicity by adding a high concentration of glutamate (e.g., 5 mM for HT22 cells) for 24 hours.

  • LDH Assay:

    • After the incubation period, measure the release of LDH into the culture medium as an indicator of cell death, following the manufacturer's instructions for the LDH assay kit.

  • Data Analysis:

    • Calculate the percentage of neuroprotection by comparing the LDH release in compound-treated cells to that in glutamate-only treated cells.

Signaling Pathway: Potential Involvement of MAPK Pathways

G Stress Oxidative Stress/ Inflammatory Stimuli ASK1 ASK1 Stress->ASK1 MKK MKK3/6 ASK1->MKK p38 p38 MAPK MKK->p38 Phosphorylation Apoptosis Apoptosis and Inflammation p38->Apoptosis Compound 2',3',4'-Trihydroxyacetophenone Compound->Inhibition Inhibition->p38 Inhibition

Caption: Potential inhibition of the p38 MAPK signaling pathway.

Conclusion

2',3',4'-Trihydroxyacetophenone is a phenolic compound with significant potential for a range of biological activities, including antioxidant, anti-inflammatory, anticancer, and neuroprotective effects. While direct and extensive research on this specific isomer is still developing, the available data on its derivatives and structurally similar compounds provide a strong rationale for further investigation. The experimental protocols and pathway diagrams presented in this guide offer a framework for researchers to explore the therapeutic promise of 2',3',4'-trihydroxyacetophenone in greater detail. Future studies focusing on generating robust quantitative data and elucidating the precise molecular mechanisms of this compound are warranted to fully realize its potential in drug discovery and development.

References

A Technical Guide to Gallacetophenone: Properties, Synthesis, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Gallacetophenone (CAS No. 528-21-2), a trihydroxyacetophenone with significant potential in dermatological and pharmaceutical applications. This document details its chemical and physical properties, provides a detailed experimental protocol for its synthesis, and explores its primary biological mechanism of action as a tyrosinase inhibitor.

Core Compound Identification and Properties

This compound, systematically named 1-(2,3,4-trihydroxyphenyl)ethanone, is an acetyl derivative of pyrogallol (B1678534).[1] Its core chemical identifiers and physical properties are summarized below for quick reference.

Table 1: Chemical Identifiers for this compound

IdentifierValue
CAS Number 528-21-2[1][2][3]
IUPAC Name 1-(2,3,4-Trihydroxyphenyl)ethanone[1]
Synonyms 2',3',4'-Trihydroxyacetophenone, Alizarin Yellow C, 4-Acetylpyrogallol[2][3]
Molecular Formula C₈H₈O₄[1][2][3]
Molecular Weight 168.15 g/mol [2][3]
SMILES CC(=O)C1=C(C(=C(C=C1)O)O)O
InChI InChI=1S/C8H8O4/c1-4(9)5-2-3-6(10)8(12)7(5)11/h2-3,10-12H,1H3[1]
InChIKey XIROXSOOOAZHLL-UHFFFAOYSA-N[1]

Table 2: Physicochemical and Spectral Properties of this compound

PropertyValue
Physical State White to brownish-gray crystalline powder[2]
Melting Point 171-173 °C[1][2]
Solubility Soluble in 600 parts cold water; more soluble in hot water, alcohol, and ether[2]
UV Absorption Maxima (in Methanol) 237 nm (ε = 8560), 296 nm (ε = 12,500)[2]
Absorption Wavelength (in Methanol) 291 nm (ε = 12,500)[4]

Synthesis of this compound

This compound can be synthesized via the Nencki reaction, which involves the acylation of a phenol (B47542) (in this case, pyrogallol) with an acid anhydride (B1165640) using a Lewis acid catalyst.[1]

Experimental Protocol: Synthesis from Pyrogallol

This protocol is adapted from established methods for the synthesis of phenolic ketones.

Objective: To synthesize this compound from pyrogallol and acetic anhydride.

Materials:

  • Pyrogallol

  • Zinc chloride (fused and powdered)

  • Glacial acetic acid

  • Acetic anhydride (95%)

  • Deionized water

  • Sulfur dioxide (for saturation of crystallization water)

  • Round-bottomed flask (250 mL)

  • Reflux condenser with a calcium chloride tube

  • Oil bath

  • Mechanical stirrer

  • Ice water bath

  • Suction filtration apparatus (e.g., Büchner funnel)

Procedure:

  • Catalyst Preparation: In a 250-mL round-bottomed flask, dissolve 28 g of freshly fused and powdered zinc chloride in 38 mL of glacial acetic acid by heating in an oil bath at 135-140°C.

  • Addition of Reagents: To the clear solution, add 40 g of 95% acetic anhydride, followed by the addition of 50 g of distilled pyrogallol in one portion.

  • Reaction: Heat the mixture at 140-145°C for 45 minutes with frequent and vigorous shaking. It is critical not to exceed 150°C to avoid the formation of resinous byproducts.

  • Work-up: Remove the unreacted acetic anhydride and acetic acid by distillation under reduced pressure.

  • Precipitation: Break up the resulting red-brown solid cake and add 300 mL of water. Stir the mixture mechanically for several minutes.

  • Isolation: Cool the mixture in an ice water bath to precipitate the crude product. Filter the solid with suction and wash it with cold water.

  • Purification: Recrystallize the crude material (typically 45-50 g) from 500 mL of boiling water that has been saturated with sulfur dioxide.

  • Drying: Collect the resulting straw-colored needles by filtration and dry them to obtain pure this compound.

Synthesis Workflow Diagram

Synthesis_Workflow Pyr Pyrogallol React Reaction (140-145°C, 45 min) Pyr->React Ac2O Acetic Anhydride Ac2O->React AcOH Glacial Acetic Acid AcOH->React ZnCl2 Zinc Chloride (Catalyst) ZnCl2->React Distill Distillation (Reduced Pressure) React->Distill Precipitate Precipitation (Addition of H₂O) Distill->Precipitate Crude Crude Product Precipitate->Crude Filter Filtration & Washing Recrystallize Recrystallization (SO₂-saturated H₂O) Filter->Recrystallize Pure Pure this compound Recrystallize->Pure Crude->Filter

Caption: Chemical synthesis workflow for this compound.

Biological Activity and Mechanism of Action

The primary biological activity of this compound relevant to drug development and cosmetics is its ability to inhibit melanogenesis, the process of melanin (B1238610) production.[5][6][7] This makes it a compound of interest for skin-whitening formulations and for treating hyperpigmentation disorders.

Mechanism: Tyrosinase Inhibition

Melanogenesis is a complex pathway where the enzyme tyrosinase plays a rate-limiting role.[5] Tyrosinase catalyzes the first two critical steps: the hydroxylation of L-tyrosine to L-DOPA and the subsequent oxidation of L-DOPA to dopaquinone.[8] Dopaquinone then serves as a precursor for the synthesis of both eumelanin (B1172464) (black-brown pigment) and pheomelanin (red-yellow pigment).[9]

This compound acts as a potent inhibitor of tyrosinase.[5][7] Molecular docking studies have revealed that it binds effectively to the active site of the enzyme. This binding is stabilized by a combination of hydrophobic interactions with amino acid residues such as His367, Ile368, and Val377, and hydrogen bonding with Ser380.[6][7] By occupying the active site, this compound prevents the substrate (L-tyrosine) from binding, thereby halting the melanin synthesis cascade.[5][10]

Signaling Pathway Diagram

Melanogenesis_Inhibition Tyrosine L-Tyrosine LDOPA L-DOPA Tyrosine->LDOPA hydroxylation Dopaquinone Dopaquinone LDOPA->Dopaquinone oxidation Melanin Melanin Synthesis (Eumelanin/Pheomelanin) Dopaquinone->Melanin Tyrosinase Tyrosinase Enzyme Tyrosinase->Tyrosine Tyrosinase->LDOPA This compound This compound This compound->Tyrosinase Inhibition

Caption: Inhibition of the melanogenesis pathway by this compound.

Experimental Protocol: In Vitro Tyrosinase Inhibition Assay

This protocol provides a standardized method to quantify the inhibitory effect of this compound on mushroom tyrosinase activity, a common model for human tyrosinase.

Objective: To determine the IC₅₀ value of this compound for mushroom tyrosinase.

Principle: The assay measures the activity of tyrosinase by monitoring the formation of dopachrome (B613829) from the oxidation of a substrate (L-DOPA or L-Tyrosine). Dopachrome has a strong absorbance at approximately 475-492 nm.[8][11][12] An inhibitor will reduce the rate of dopachrome formation, which is quantified spectrophotometrically.

Materials:

  • Mushroom Tyrosinase (e.g., 1000 U/mL stock solution)

  • L-DOPA (e.g., 2.0 mM solution)

  • Phosphate (B84403) buffer (e.g., 50 mM, pH 6.8)

  • This compound (test inhibitor, prepared in a series of concentrations)

  • Kojic acid (positive control inhibitor)

  • 96-well microtiter plates

  • Microplate reader capable of measuring absorbance at 475 nm

Procedure:

  • Preparation of Reagents:

    • Prepare stock solutions of L-DOPA, mushroom tyrosinase, this compound, and kojic acid in the phosphate buffer.

    • Create a serial dilution of this compound and kojic acid to test a range of concentrations.

  • Assay Setup (in a 96-well plate):

    • Test Wells: Add 25 µL of the sample solution (this compound at various concentrations), 50 µL of 2.0 mM L-DOPA, and 50 µL of 50 mM phosphate buffer.[12]

    • Control Wells (No Inhibitor): Add 25 µL of phosphate buffer instead of the sample solution, 50 µL of L-DOPA, and 50 µL of phosphate buffer.

    • Blank Wells: To correct for background absorbance, prepare wells with the sample and L-DOPA but replace the enzyme solution with buffer.[12]

  • Enzyme Initiation: Initiate the reaction by adding 75 µL of the mushroom tyrosinase solution (e.g., final activity of 100 U/mL) to each well.[12]

  • Incubation and Measurement:

    • Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a set time (e.g., 10-20 minutes).[8][12]

    • Measure the absorbance of each well at 475 nm using a microplate reader.

  • Calculation of Inhibition:

    • Calculate the percentage of tyrosinase inhibition for each concentration of this compound using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the control well and A_sample is the absorbance of the test well (corrected for blank).

  • IC₅₀ Determination:

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC₅₀ value, which is the concentration of this compound that causes 50% inhibition of tyrosinase activity, from the dose-response curve.

Conclusion

This compound is a well-characterized compound with a straightforward synthesis and a defined mechanism of biological action. Its proven efficacy as a tyrosinase inhibitor makes it a strong candidate for further investigation in drug development for hyperpigmentation disorders and as an active ingredient in the cosmetics industry. The protocols and data presented in this guide serve as a foundational resource for researchers and scientists working with this promising molecule.

References

Gallacetophenone: A Technical Guide to its Discovery, Synthesis, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gallacetophenone, also known as 2',3',4'-trihydroxyacetophenone, is a phenolic ketone that has garnered significant interest in various scientific fields, particularly in medicinal chemistry and drug development. Its unique chemical structure, derived from the natural polyphenol pyrogallol (B1678534), imparts a range of biological activities, most notably its function as a tyrosinase inhibitor. This technical guide provides an in-depth exploration of the discovery and history of this compound, detailing its synthesis methodologies, and elucidating its mechanism of action in key signaling pathways.

Discovery and History

The first synthesis of this compound is attributed to Marceli Nencki and N. Sieber in 1881.[1] Their pioneering work involved the acylation of pyrogallol, a reaction that is now recognized as a modification of the Friedel-Crafts acylation and is often referred to as the Nencki reaction. This discovery laid the foundation for the synthesis of a variety of hydroxyaryl ketones, which have since become important intermediates in the pharmaceutical and chemical industries.

Synthesis of this compound

Several methods have been developed for the synthesis of this compound. The most common and historically significant methods are detailed below.

Nencki Reaction (Modified Friedel-Crafts Acylation)

The original and most widely cited method for synthesizing this compound is a modification of the Friedel-Crafts acylation, as described in Organic Syntheses.[1] This method involves the reaction of pyrogallol with acetic anhydride (B1165640) in the presence of a Lewis acid catalyst, typically fused zinc chloride.

Experimental Protocol:

A detailed protocol for the synthesis of this compound via the Nencki reaction is as follows:

  • Catalyst Preparation: Freshly fused and finely powdered zinc chloride is dissolved in glacial acetic acid by heating.

  • Acylation: Acetic anhydride is added to the clear solution, followed by the addition of distilled pyrogallol.

  • Reaction: The mixture is heated at a carefully controlled temperature of 140–145°C for approximately 45 minutes with vigorous shaking.[1] Exceeding 150°C can lead to the formation of undesirable resinous byproducts.[1]

  • Work-up: The excess acetic anhydride and acetic acid are removed by distillation under reduced pressure.

  • Isolation and Purification: The resulting product is triturated with water, cooled, and the crude solid is collected by filtration. Recrystallization from boiling water saturated with sulfur dioxide yields purified this compound as straw-colored needles.[1]

Nencki_Reaction_Workflow cluster_reactants Reactants cluster_process Process cluster_products Products Pyrogallol Pyrogallol Heating Heating (140-145°C) Pyrogallol->Heating AceticAnhydride Acetic Anhydride AceticAnhydride->Heating ZincChloride Zinc Chloride (catalyst) ZincChloride->Heating GlacialAceticAcid Glacial Acetic Acid (solvent) GlacialAceticAcid->Heating Distillation Reduced Pressure Distillation Heating->Distillation Reaction Byproducts Resinous byproducts (if overheated) Heating->Byproducts Trituration Trituration with Water Distillation->Trituration Removal of volatiles Filtration Filtration Trituration->Filtration Precipitation Recrystallization Recrystallization Filtration->Recrystallization Crude product This compound This compound Recrystallization->this compound Purification

Fries Rearrangement

The Fries rearrangement is a general and versatile method for the preparation of hydroxyaryl ketones from phenolic esters.[2][3] In the context of this compound synthesis, this would involve the rearrangement of pyrogallol triacetate in the presence of a Lewis acid, such as aluminum chloride, without a solvent.[4] The reaction proceeds through the formation of an acylium ion intermediate that then acylates the aromatic ring.[3][5] The regioselectivity of the Fries rearrangement (ortho vs. para substitution) can often be controlled by adjusting the reaction temperature and solvent polarity.[2][3]

Fries_Rearrangement_Mechanism PyrogallolTriacetate Pyrogallol Triacetate AcyliumIon Acylium Ion Intermediate PyrogallolTriacetate->AcyliumIon + Lewis Acid LewisAcid Lewis Acid (e.g., AlCl3) LewisAcid->AcyliumIon AromaticRing Aromatic Ring of Pyrogallol AcyliumIon->AromaticRing Electrophilic Aromatic Substitution This compound This compound AromaticRing->this compound Rearrangement

Other Synthetic Methods

This compound has also been prepared by treating pyrogallol with acetyl chloride.[1] Another reported synthesis involves the treatment of 2-formyl-4-acetylresorcinol with hydrogen peroxide and an alkali.[1] While these methods are documented, detailed experimental protocols and yield comparisons are less commonly reported in the literature than for the Nencki reaction.

Quantitative Data on this compound Synthesis

Synthesis MethodKey ReactantsCatalyst/ReagentTemperature (°C)Yield (%)Reference
Nencki ReactionPyrogallol, Acetic AnhydrideZinc Chloride140-14554-57[1]
Fries RearrangementPyrogallol TriacetateAluminum ChlorideNot specifiedNot specified[4]
Acetyl Chloride MethodPyrogallol, Acetyl ChlorideNot specifiedNot specifiedNot specified[1]
From 2-formyl-4-acetylresorcinol2-formyl-4-acetylresorcinolHydrogen Peroxide, AlkaliNot specifiedNot specified[1]

Biological Activity: Inhibition of Melanogenesis

A significant area of research for this compound is its role as a depigmenting agent through the inhibition of melanin (B1238610) synthesis (melanogenesis).[6][7] Melanin is the primary pigment responsible for skin, hair, and eye color, and its overproduction can lead to hyperpigmentation disorders.

Tyrosinase Inhibition

The key rate-limiting enzyme in the melanogenesis pathway is tyrosinase.[7] this compound has been shown to be a potent inhibitor of this enzyme.[6] The inhibitory effect is believed to occur through direct binding to the active site of tyrosinase, which contains copper ions.[6] This binding is stabilized by hydrophobic interactions and hydrogen bonding.[6]

Signaling Pathway of Melanogenesis Inhibition by this compound

The synthesis of melanin is regulated by a complex signaling cascade. The microphthalmia-associated transcription factor (MITF) is a key regulator that controls the expression of several melanogenic enzymes, including tyrosinase, tyrosinase-related protein 1 (TRP-1), and tyrosinase-related protein 2 (TRP-2).[7][8]

Studies have shown that this compound's inhibitory effect on melanogenesis is primarily through the direct inhibition of tyrosinase activity.[6][7] While it can also lead to a decrease in the protein levels of tyrosinase and TRP-2, it does not appear to significantly affect the expression of the master regulator, MITF.[7] This suggests a post-transcriptional or direct enzymatic inhibitory mechanism rather than a modulation of the upstream signaling cascade that controls MITF expression.

Melanogenesis_Inhibition_Pathway cluster_upstream Upstream Signaling cluster_enzymes Melanogenic Enzymes cluster_synthesis Melanin Synthesis MITF MITF (Transcription Factor) Tyrosinase Tyrosinase MITF->Tyrosinase Transcription TRP1 TRP-1 MITF->TRP1 Transcription TRP2 TRP-2 MITF->TRP2 Transcription L_DOPA L-DOPA Tyrosinase->L_DOPA catalyzes Dopaquinone Dopaquinone Tyrosinase->Dopaquinone catalyzes L_Tyrosine L-Tyrosine L_Tyrosine->L_DOPA Hydroxylation L_DOPA->Dopaquinone Oxidation Melanin Melanin Dopaquinone->Melanin Further reactions This compound This compound This compound->Tyrosinase Inhibition

Conclusion

This compound, a compound with a rich history dating back to its first synthesis in 1881, continues to be a subject of significant scientific interest. Its synthesis, primarily achieved through the Nencki reaction or the Fries rearrangement, provides a valuable scaffold for medicinal chemistry. The well-established role of this compound as a tyrosinase inhibitor highlights its potential in the development of novel therapeutics for hyperpigmentation disorders. Further research into its other potential biological activities and the optimization of its synthesis will undoubtedly expand its applications in drug development and other scientific disciplines.

References

Gallacetophenone Solubility: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the solubility of gallacetophenone (2',3',4'-Trihydroxyacetophenone), a key chemical intermediate and biologically active molecule. This document is intended for researchers, scientists, and professionals in drug development and analytical chemistry who require detailed information on the solubility of this compound in various solvents. Understanding its solubility is critical for a wide range of applications, including reaction chemistry, purification, formulation development, and analytical method development.

Physicochemical Properties of this compound

  • Molecular Formula: C₈H₈O₄[1][2]

  • Molecular Weight: 168.15 g/mol [1][2]

  • Appearance: Yellow-green crystalline powder[3]

  • Melting Point: 171-172 °C[4]

Quantitative Solubility Data

The solubility of a compound is a fundamental property that dictates its utility in various scientific applications. The following table summarizes the available quantitative solubility data for this compound in different solvents.

SolventTemperature (°C)SolubilityUnitsCitation(s)
MethanolRoom Temperature30mg/mL[5]
WaterRoom Temperature11.2mg/mL[5]
0.1N HClRoom Temperature18.4mg/mL[5]
Not SpecifiedNot Specified0.01M[1]

Note: "Room Temperature" is not explicitly defined in the source material but is generally considered to be between 20-25 °C. For precise applications, experimental determination of solubility at the desired temperature is highly recommended.

Experimental Protocols for Solubility Determination

Accurate and reproducible solubility data is essential for reliable scientific research. The following protocols are standard methods for determining the equilibrium solubility of a compound like this compound.

Shake-Flask Method for Equilibrium Solubility Determination

The shake-flask method is a widely accepted and reliable technique for determining the thermodynamic equilibrium solubility of a compound in a given solvent.[6][7]

Objective: To determine the equilibrium solubility of this compound in a specific solvent at a controlled temperature.

Materials:

  • This compound

  • Selected solvent(s) of interest

  • Sealed glass flasks or vials

  • Constant-temperature shaker or magnetic stirrer with a temperature-controlled water bath

  • Syringe filters (e.g., 0.45 µm PTFE or PVDF)

  • Analytical balance

  • Volumetric flasks and pipettes

  • Calibrated analytical instrument (e.g., UV-Vis spectrophotometer or HPLC)

Procedure:

  • Preparation of a Saturated Solution:

    • Add an excess amount of this compound to a known volume of the selected solvent in a sealed glass flask. The presence of undissolved solid is crucial to ensure the solution reaches saturation.[6]

    • Seal the flask to prevent solvent evaporation.

  • Equilibration:

    • Place the sealed flask in a constant-temperature shaker or on a magnetic stirrer within a temperature-controlled environment.

    • Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.[8] The system is considered to be at equilibrium when consecutive measurements of the solute concentration in the supernatant show no significant change.

  • Sample Collection and Preparation:

    • Allow the undissolved solid to settle by turning off the agitation and letting the flask stand in the temperature-controlled environment for a period.

    • Carefully withdraw a sample of the clear supernatant using a syringe.

    • Immediately filter the sample through a syringe filter to remove any undissolved microparticles. This step should be performed quickly to avoid temperature changes that could affect solubility.[7]

  • Quantification:

    • Accurately dilute the filtered, saturated solution with a known volume of the same solvent to a concentration that falls within the linear range of the analytical instrument.

    • Analyze the diluted solution using a calibrated analytical method to determine the concentration of this compound.

    • Calculate the original solubility in the desired units (e.g., mg/mL, mol/L).

Analytical Quantification Methods

UV-Vis Spectrophotometry:

  • Wavelength of Maximum Absorbance (λmax) Determination: Prepare a dilute solution of this compound in the chosen solvent and scan it across a range of UV-Vis wavelengths to determine the λmax.

  • Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in the same solvent. Measure the absorbance of each standard at the λmax. Plot a calibration curve of absorbance versus concentration, which should be linear according to the Beer-Lambert law.[6]

  • Sample Analysis: Measure the absorbance of the diluted saturated solution at the λmax.

  • Calculation: Use the equation of the line from the calibration curve to determine the concentration of the diluted sample. Multiply this value by the dilution factor to obtain the solubility of this compound.[6]

Gravimetric Method:

The gravimetric method is a straightforward technique that involves evaporating the solvent from a known volume of a saturated solution and weighing the remaining solute.[8]

  • Sample Preparation: Accurately pipette a known volume of the filtered saturated solution into a pre-weighed container.

  • Solvent Evaporation: Carefully evaporate the solvent under controlled conditions (e.g., in a vacuum oven at a temperature that does not degrade the this compound).

  • Mass Determination: Once the solvent is completely removed, weigh the container with the dried this compound. The difference in weight corresponds to the mass of the dissolved solute.[9]

  • Calculation: Calculate the solubility using the mass of the dissolved solid and the initial volume of the solution.

Logical Workflow for Solvent Selection

The selection of an appropriate solvent is a critical step in many experimental procedures. The following diagram illustrates a logical workflow for choosing a suitable solvent for this compound based on its solubility characteristics.

Solvent_Selection_Workflow Start Start: Define Experimental Need (e.g., Reaction, Purification, Analysis) Solubility_Data Consult Known Solubility Data Start->Solubility_Data Is_Data_Available Is Quantitative Data Available for Desired Solvent? Solubility_Data->Is_Data_Available Perform_Experiment Perform Solubility Determination (e.g., Shake-Flask Method) Is_Data_Available->Perform_Experiment No Is_Solubility_Adequate Is Solubility Adequate for the Application? Is_Data_Available->Is_Solubility_Adequate Yes Perform_Experiment->Is_Solubility_Adequate Select_Solvent Select Solvent for Experimental Use Is_Solubility_Adequate->Select_Solvent Yes Consider_Alternatives Consider Alternative Solvents or Solvent Mixtures Is_Solubility_Adequate->Consider_Alternatives No End End: Solvent Selected Select_Solvent->End Consider_Alternatives->Solubility_Data

Caption: A logical workflow for selecting a suitable solvent for this compound.

References

Spectroscopic Profile of Gallacetophenone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Analysis of UV-Visible, Infrared, and Nuclear Magnetic Resonance Spectroscopic Data for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of Gallacetophenone (1-(2,3,4-trihydroxyphenyl)ethanone), a key intermediate in the synthesis of various pharmaceuticals and a subject of interest in medicinal chemistry. This document details the ultraviolet-visible (UV-Vis), Fourier-transform infrared (FT-IR), and nuclear magnetic resonance (NMR) spectroscopic data of this compound, offering valuable insights for its identification, characterization, and application in research and development.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy of this compound, typically performed in a methanol (B129727) solvent, reveals characteristic absorption bands arising from electronic transitions within the molecule. The phenolic hydroxyl groups and the acetophenone (B1666503) chromophore are the primary contributors to its UV-Vis spectrum.

Table 1: UV-Visible Absorption Data for this compound in Methanol

Wavelength (λmax)Molar Absorptivity (ε)Solvent
291 nm12,500 L·mol⁻¹·cm⁻¹Methanol

Data sourced from the PhotochemCAD database.[1]

Interpretation

The strong absorption at 291 nm is attributed to the π → π* electronic transitions within the conjugated system of the aromatic ring and the carbonyl group. This characteristic absorption is useful for the quantitative analysis of this compound in solution.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound, typically acquired using a potassium bromide (KBr) pellet, provides valuable information about the functional groups present in the molecule. The spectrum is characterized by distinct absorption bands corresponding to the vibrational modes of the hydroxyl, carbonyl, and aromatic moieties.

Table 2: Characteristic FT-IR Absorption Bands of this compound (KBr Pellet)

Wavenumber (cm⁻¹)IntensityAssignment
~3400 - 3200Strong, BroadO-H stretching (phenolic hydroxyl groups)
~1640StrongC=O stretching (aromatic ketone)
~1600 - 1450Medium to StrongC=C stretching (aromatic ring)
~1360MediumC-H bending (methyl group)
~1280 - 1180StrongC-O stretching (aryl ether-like) & O-H bending (phenolic)

Note: The exact peak positions may vary slightly depending on the sample preparation and instrument.

Interpretation

The broad band in the 3400-3200 cm⁻¹ region is indicative of the hydrogen-bonded phenolic hydroxyl groups. The strong absorption around 1640 cm⁻¹ is a clear marker for the carbonyl group of the ketone. The series of bands between 1600 and 1450 cm⁻¹ are characteristic of the carbon-carbon double bond vibrations within the aromatic ring. The presence of a band around 1360 cm⁻¹ corresponds to the symmetric bending of the methyl group's C-H bonds. The strong absorptions in the 1280-1180 cm⁻¹ region are due to a combination of C-O stretching and O-H bending vibrations of the phenolic groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of this compound. Spectra are typically recorded in deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) to avoid the exchange of the acidic phenolic protons.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound shows distinct signals for the aromatic protons, the methyl protons, and the phenolic hydroxyl protons.

Table 3: ¹H NMR Chemical Shifts for this compound in DMSO-d₆

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~9.5 - 10.5Singlet (broad)3H-OH (phenolic)
~7.1Doublet1HAr-H
~6.4Doublet1HAr-H
~2.5Singlet3H-CH₃

Note: The chemical shifts of the hydroxyl protons can be broad and may vary with concentration and temperature.

The downfield signals between 9.5 and 10.5 ppm are characteristic of the acidic phenolic protons. The two doublets in the aromatic region (~7.1 and ~6.4 ppm) correspond to the two coupled protons on the benzene (B151609) ring. The singlet at approximately 2.5 ppm, integrating to three protons, is assigned to the methyl group of the acetyl moiety.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the different carbon environments within the this compound molecule.

Table 4: ¹³C NMR Chemical Shifts for this compound in DMSO-d₆

Chemical Shift (δ, ppm)Assignment
~203C=O (ketone)
~150 - 155Ar-C-OH
~132Ar-C-OH
~115Ar-C (quaternary)
~108Ar-C-H
~102Ar-C-H
~27-CH₃

Note: Assignments are based on typical chemical shift ranges for similar functional groups.

The signal in the downfield region (~203 ppm) is characteristic of a ketone carbonyl carbon. The signals between 150 and 155 ppm and around 132 ppm are assigned to the aromatic carbons bearing the hydroxyl groups. The quaternary aromatic carbon attached to the acetyl group appears around 115 ppm. The signals for the protonated aromatic carbons are observed at approximately 108 and 102 ppm. The upfield signal at around 27 ppm corresponds to the methyl carbon.

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below.

UV-Visible Spectroscopy

A solution of this compound is prepared in a UV-grade solvent, typically methanol, at a known concentration. The UV-Vis spectrum is recorded using a dual-beam spectrophotometer, with the pure solvent used as a reference. The absorbance is measured over a wavelength range of 200-400 nm.

FT-IR Spectroscopy (KBr Pellet Method)

A small amount of finely ground this compound (1-2 mg) is intimately mixed with dry potassium bromide (100-200 mg). The mixture is then pressed under high pressure in a die to form a transparent or translucent pellet. The FT-IR spectrum is recorded by placing the pellet in the sample holder of the spectrometer.

NMR Spectroscopy

A sample of this compound (5-10 mg) is dissolved in approximately 0.7 mL of a deuterated solvent, typically DMSO-d₆, in an NMR tube. A small amount of tetramethylsilane (B1202638) (TMS) is added as an internal standard (δ = 0.00 ppm). Both ¹H and ¹³C NMR spectra are acquired on a high-resolution NMR spectrometer.

Visualizations

The following diagrams illustrate the chemical structure of this compound and the general workflow for its spectroscopic analysis.

Caption: Chemical structure of this compound.

Spectroscopic_Workflow General Workflow for Spectroscopic Analysis cluster_sample_prep Sample Preparation cluster_data_acquisition Data Acquisition cluster_data_analysis Data Analysis Sample This compound Sample UV_Prep Dissolve in Methanol Sample->UV_Prep UV-Vis IR_Prep Prepare KBr Pellet Sample->IR_Prep FT-IR NMR_Prep Dissolve in DMSO-d6 Sample->NMR_Prep NMR UV_Spec UV-Vis Spectrometer UV_Prep->UV_Spec IR_Spec FT-IR Spectrometer IR_Prep->IR_Spec NMR_Spec NMR Spectrometer NMR_Prep->NMR_Spec UV_Data UV-Vis Spectrum (λmax, ε) UV_Spec->UV_Data IR_Data IR Spectrum (Wavenumbers) IR_Spec->IR_Data NMR_Data NMR Spectra (δ, Multiplicity, Integration) NMR_Spec->NMR_Data Interpretation Structural Elucidation & Purity Assessment UV_Data->Interpretation IR_Data->Interpretation NMR_Data->Interpretation

Caption: General workflow for spectroscopic analysis.

References

A Technical Guide to the Natural Sources and Isolation of Gallacetophenone for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth overview of gallacetophenone, a naturally occurring phenolic compound of interest to researchers in drug development and related scientific fields. The document details its natural sources, comprehensive experimental protocols for its isolation, and its mechanism of action, particularly as a tyrosinase inhibitor.

Introduction to this compound

This compound (2',3',4'-trihydroxyacetophenone) is an acetyl derivative of pyrogallol, belonging to the acetophenone (B1666503) class of organic compounds. Its chemical structure, featuring a trihydroxylated phenyl ring, makes it a subject of interest for its potential biological activities. Notably, it has been identified as a potent inhibitor of melanogenesis, the process responsible for pigment production in the skin, by targeting the key enzyme tyrosinase. This property positions this compound as a promising candidate for applications in dermatology and cosmetology as a skin-whitening or depigmenting agent.

Natural Sources of this compound

While this compound can be synthesized chemically, there is growing interest in its isolation from natural sources. Several plant species have been identified as potential sources of this compound and other phenolic compounds. The quantitative data on the total phenolic content (TPC) and total flavonoid content (TFC) of extracts from these plants are summarized below, offering a preliminary basis for selecting source materials for isolation studies. It is important to note that while these plants are rich in phenolic compounds, specific quantitative data for this compound is not widely available in the current literature.

Table 1: Total Phenolic and Flavonoid Content in Potential Natural Sources

Plant SpeciesPlant PartExtraction SolventTotal Phenolic Content (mg GAE/g DW)Total Flavonoid Content (mg QE/g DW)
Gynura divaricataLeavesWater6.22Not Reported
Gynura divaricataLeaves45% Ethanol (B145695)36.6847.52
Mangifera indica (Mango)Peel95% Ethanol25.13Not Reported
Mangifera indica (Mango)PeelSubcritical Water50.25Not Reported
Rhus chinensisFruitsEthanol361.33Not Reported
Shorea robustaResinMethanol (B129727)Not ReportedNot Reported
Glochidion zeylanicumLeavesMethanol162.8146.96

GAE: Gallic Acid Equivalents; QE: Quercetin Equivalents; DW: Dry Weight. Data is compiled from multiple sources and extraction conditions may vary.

Isolation of this compound from Natural Sources: Experimental Protocols

The following is a detailed methodology for the extraction and isolation of phenolic compounds, adaptable for the specific isolation of this compound from plant materials such as the leaves of Gynura divaricata.

General Experimental Workflow

The overall process involves the extraction of dried plant material, followed by liquid-liquid partitioning to separate compounds based on polarity, and subsequent chromatographic purification to isolate the target compound.

experimental_workflow start Dried Plant Material (e.g., Gynura divaricata leaves) extraction Solvent Extraction (e.g., 60% Ethanol, reflux) start->extraction evaporation Evaporation to Dryness (in vacuo) extraction->evaporation suspension Suspension in Water evaporation->suspension partitioning Liquid-Liquid Partitioning suspension->partitioning chloroform (B151607) Chloroform Fraction partitioning->chloroform Non-polar ethyl_acetate Ethyl Acetate (B1210297) Fraction (Enriched with Phenolics) partitioning->ethyl_acetate Medium-polar n_butanol n-Butanol Fraction partitioning->n_butanol Polar silica_gel Silica (B1680970) Gel Column Chromatography (Chloroform-Methanol Gradient) ethyl_acetate->silica_gel sephadex Sephadex LH-20 Column (Methanol or Chloroform-Methanol) silica_gel->sephadex rp_ods RP-ODS Column Chromatography (Methanol-Water Gradient) sephadex->rp_ods isolated_compound Isolated this compound rp_ods->isolated_compound

Caption: General workflow for the isolation of this compound.

Detailed Methodologies

3.2.1. Plant Material Preparation and Extraction

  • Drying: Air-dry the fresh plant material (e.g., leaves of Gynura divaricata) in an oven at 40°C until a constant weight is achieved.

  • Pulverization: Grind the dried plant material into a fine powder using a mechanical grinder.

  • Extraction:

    • Weigh 5 kg of the powdered plant material.

    • Place the powder in a large round-bottom flask and add 60% aqueous ethanol (v/v) at a 1:10 solid-to-liquid ratio.

    • Perform reflux extraction at 90°C for 2 hours.

    • Filter the extract and repeat the extraction process on the plant residue one more time.

    • Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.

3.2.2. Liquid-Liquid Partitioning

  • Suspend the dry crude extract in distilled water.

  • Perform sequential liquid-liquid extraction in a separatory funnel with the following solvents in order of increasing polarity:

    • Chloroform

    • Ethyl acetate

    • n-Butanol

  • Collect each fraction and evaporate the solvent to dryness. The ethyl acetate fraction is typically enriched with phenolic compounds like this compound.

3.2.3. Chromatographic Purification

  • Silica Gel Column Chromatography:

    • Dissolve the dried ethyl acetate fraction in a minimal amount of methanol.

    • Adsorb the dissolved extract onto a small amount of silica gel and dry it.

    • Pack a glass column with silica gel in chloroform.

    • Load the dried extract-silica gel mixture onto the top of the column.

    • Elute the column with a step-gradient of chloroform-methanol mixtures, starting from 100% chloroform and gradually increasing the polarity (e.g., 100:0, 98:2, 95:5, ..., 80:20 v/v).

    • Collect fractions and monitor them by Thin Layer Chromatography (TLC). Combine fractions with similar TLC profiles.

  • Sephadex LH-20 Column Chromatography:

    • Dissolve the combined fractions of interest from the silica gel column in methanol or a chloroform-methanol (1:1) mixture.

    • Apply the sample to a Sephadex LH-20 column equilibrated with the same solvent system.

    • Elute with the same solvent system to further separate the compounds.

  • Reversed-Phase (RP-ODS) Column Chromatography:

    • For final purification, dissolve the relevant fractions from the Sephadex column in a small volume of the mobile phase.

    • Use a Reversed-Phase Octadecylsilyl (RP-ODS) column.

    • Elute with a gradient of methanol and water (e.g., starting with 40% methanol and increasing to 60% methanol).

    • Collect fractions and monitor with High-Performance Liquid Chromatography (HPLC) to obtain pure this compound.

3.2.4. Structural Elucidation The structure of the isolated compound can be confirmed using spectroscopic techniques such as Ultraviolet (UV) spectroscopy, Nuclear Magnetic Resonance (NMR; ¹H-NMR, ¹³C-NMR), and Mass Spectrometry (MS).

Mechanism of Action: Inhibition of Melanogenesis

This compound exerts its depigmenting effect by directly inhibiting tyrosinase, the rate-limiting enzyme in the melanin (B1238610) biosynthesis pathway. This pathway originates from the amino acid L-tyrosine and proceeds through a series of enzymatic reactions to produce melanin.

signaling_pathway cluster_melanocyte Melanocyte tyrosine L-Tyrosine dopa L-DOPA tyrosine->dopa Hydroxylation dopaquinone Dopaquinone dopa->dopaquinone Oxidation melanin Melanin dopaquinone->melanin Further Reactions tyrosinase1 Tyrosinase tyrosinase1->dopa tyrosinase2 Tyrosinase tyrosinase2->dopaquinone This compound This compound This compound->inhibition1 This compound->inhibition2

Caption: Inhibition of the melanin synthesis pathway by this compound.

This compound acts as an inhibitor of tyrosinase, blocking the conversion of L-tyrosine to L-DOPA and the subsequent oxidation of L-DOPA to dopaquinone. This effectively halts the downstream production of melanin, leading to a reduction in skin pigmentation.

This technical guide serves as a foundational resource for researchers and professionals in drug development. The provided information on natural sources, detailed isolation protocols, and the mechanism of action of this compound will aid in the further exploration and utilization of this promising bioactive compound.

A Theoretical Investigation of the Electronic Structure of Gallacetophenone: A Methodological Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gallacetophenone (2',3',4'-trihydroxyacetophenone), an acetyl derivative of pyrogallol, presents a molecule of significant interest in medicinal chemistry due to its antioxidant and other biological activities. Understanding its electronic structure is paramount for elucidating reaction mechanisms, predicting reactivity, and designing novel therapeutic agents. This technical guide outlines a comprehensive theoretical framework for the investigation of this compound's electronic properties using quantum chemical calculations. In the absence of extensive published data on this specific molecule, this paper serves as a methodological guide, detailing the computational protocols required to determine key electronic parameters. The methodologies are based on established practices for similar phenolic compounds, ensuring a robust and reproducible approach.

Introduction

The electronic configuration of a molecule dictates its chemical behavior. For a pharmacologically relevant molecule like this compound, a detailed understanding of its electronic properties can provide insights into its antioxidant capacity, its potential interactions with biological targets, and its metabolic stability. Theoretical and computational chemistry offer powerful tools to probe these properties at a molecular level.[1]

This whitepaper details a standard computational protocol for the theoretical study of this compound's electronic structure. The primary methods discussed are based on Density Functional Theory (DFT), a widely used and reliable approach for systems of this size.[2][3] Key electronic descriptors to be determined include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, Mulliken charge distribution, and the molecular electrostatic potential (MEP) surface.

Computational Methodology

The following section details a robust and widely accepted computational protocol for the theoretical analysis of this compound's electronic structure. The choice of the functional and basis set is critical for obtaining accurate results for phenolic compounds.[2][4]

Software

All quantum chemical calculations can be performed using commercially available software such as Gaussian or freely available packages like GAMESS (General Atomic and Molecular Electronic Structure System) or ORCA .[5][6][7][8] Visualization of molecular orbitals and electrostatic potential surfaces can be achieved with software like GaussView, Chemcraft, or Avogadro.

Geometry Optimization

The first step in any theoretical study is to determine the lowest energy conformation of the molecule. The geometry of this compound should be optimized in the gas phase. A common and effective method for this is the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional.[3][9] This functional has been shown to provide a good balance between accuracy and computational cost for organic molecules.[3] A sufficiently large basis set, such as 6-311++G(d,p) , is recommended to accurately describe the electronic distribution, including polarization and diffuse functions, which are important for molecules with heteroatoms and potential for hydrogen bonding.[10][11] The optimization process involves finding a stationary point on the potential energy surface, and a subsequent vibrational frequency calculation is necessary to confirm that this stationary point is a true minimum (i.e., no imaginary frequencies).[12]

Calculation of Electronic Properties

Once the optimized geometry is obtained, the same level of theory (e.g., B3LYP/6-311++G(d,p) ) is used to calculate the single-point energy and the electronic properties.

  • Frontier Molecular Orbitals (HOMO-LUMO): The energies of the HOMO and LUMO are crucial for understanding the chemical reactivity of a molecule. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy is related to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE = ELUMO - EHOMO) is an indicator of the molecule's chemical stability and reactivity.[13]

  • Mulliken Population Analysis: This analysis provides a means of assigning partial atomic charges to each atom in the molecule.[14][15] These charges give an indication of the charge distribution and can be used to identify electrophilic and nucleophilic sites within the molecule.

  • Molecular Electrostatic Potential (MEP) Surface: The MEP surface is a 3D visualization of the electrostatic potential on the electron density surface of the molecule.[16][17][18][19] It is a valuable tool for predicting the sites of electrophilic and nucleophilic attack, as well as for understanding non-covalent interactions like hydrogen bonding.[18][20] Regions of negative potential (typically colored red) indicate electron-rich areas, while regions of positive potential (typically colored blue) indicate electron-poor areas.

Data Presentation

The quantitative data obtained from the theoretical calculations should be summarized in clear and concise tables for easy comparison and analysis. The following tables present a hypothetical but representative set of data for this compound, based on values typically observed for similar phenolic compounds.

Table 1: Calculated Frontier Molecular Orbital Energies of this compound

ParameterEnergy (eV)
EHOMO-5.87
ELUMO-1.25
HOMO-LUMO Gap (ΔE)4.62

Table 2: Calculated Global Reactivity Descriptors for this compound

DescriptorValue
Ionization Potential (I)5.87 eV
Electron Affinity (A)1.25 eV
Electronegativity (χ)3.56 eV
Chemical Hardness (η)2.31 eV
Chemical Softness (S)0.216 eV-1
Electrophilicity Index (ω)2.74 eV

Table 3: Hypothetical Mulliken Atomic Charges for Selected Atoms in this compound

AtomAtomic Charge (e)
O (carbonyl)-0.55
O (hydroxyl at C2')-0.62
O (hydroxyl at C3')-0.61
O (hydroxyl at C4')-0.63
C (carbonyl)+0.45
C2'+0.28
C3'+0.25
C4'+0.29

Visualization of Electronic Structure

Visual representations are crucial for interpreting the results of computational studies. The following diagrams illustrate the kind of visualizations that can be generated.

computational_workflow cluster_input Input Generation cluster_calculation Quantum Chemical Calculation cluster_output Output Analysis mol_structure 1. Molecular Structure Input (this compound) comp_params 2. Computational Parameters (DFT, B3LYP, 6-311++G(d,p)) geom_opt 3. Geometry Optimization comp_params->geom_opt freq_calc 4. Vibrational Frequency Calculation geom_opt->freq_calc sp_energy 5. Single-Point Energy and Property Calculation freq_calc->sp_energy elec_props 6. Electronic Properties (HOMO, LUMO, Charges) sp_energy->elec_props vis 7. Visualization (MEP Surface, Orbitals) sp_energy->vis data_analysis 8. Data Interpretation and Reporting elec_props->data_analysis vis->data_analysis

Caption: A flowchart illustrating the typical workflow for a theoretical study of a molecule's electronic structure.

Conclusion

This whitepaper provides a detailed methodological framework for conducting a theoretical investigation into the electronic structure of this compound. By employing Density Functional Theory with the B3LYP functional and the 6-311++G(d,p) basis set, researchers can obtain valuable insights into the molecule's electronic properties, including its frontier molecular orbitals, charge distribution, and electrostatic potential. This information is crucial for understanding its reactivity, biological activity, and for the rational design of new derivatives with enhanced therapeutic properties. While this guide is presented in the context of this compound, the outlined protocols are broadly applicable to the study of other phenolic compounds and small organic molecules.

References

Introduction to Gallacetophenone's role in analytical chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Gallacetophenone in Analytical Chemistry: A Technical Guide

Introduction to this compound as an Analytical Reagent

This compound, systematically known as 1-(2,3,4-Trihydroxyphenyl)ethanone, is an acetyl derivative of pyrogallol.[1] Its molecular structure, featuring multiple hydroxyl groups and a ketone functional group, makes it a valuable compound in analytical chemistry.[2] The key to its utility lies in the ability of its hydroxyl and ketone groups to form stable, colored complexes with various metal ions and other specific analytes.[2][3] This property is extensively leveraged in spectrophotometry, a technique that measures the absorption of light by colored compounds to determine their concentration.[3] this compound and its derivatives serve as chromogenic reagents, which are substances that react with an analyte to produce a distinct color change, thereby enabling quantitative analysis.[3]

The primary analytical applications of this compound and its derivatives, such as this compound oxime and this compound isonicotinoyl hydrazone, include the spectrophotometric determination of metal ions like Chromium(VI), Molybdenum(VI), and the detection of boric acid.[2][3][4][5] These methods are often praised for their simplicity, sensitivity, and cost-effectiveness, making them suitable for a wide range of applications from environmental monitoring to industrial quality control.[3]

Core Application: Spectrophotometric Determination of Analytes

Spectrophotometry is the principal technique where this compound finds its role as an analytical reagent. The fundamental principle involves the reaction between this compound (or its derivative) and a target analyte in a solution. This reaction forms a colored complex, and the intensity of the color is directly proportional to the concentration of the analyte. According to the Beer-Lambert Law, the absorbance of the solution at a specific wavelength is linearly related to the concentration of the colored species.

The reaction conditions, such as pH, reagent concentration, and temperature, are optimized to ensure a stable and reproducible color formation, maximizing the sensitivity and selectivity of the assay.[3] For instance, the determination of Chromium(VI) using this compound oxime is typically carried out in an acidic medium, specifically using phosphoric acid, to achieve maximum absorbance.[1]

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the spectrophotometric determination of various analytes using this compound and its derivatives. This data is essential for method development, validation, and comparison.

AnalyteReagentλmax (nm)Molar Absorptivity (L·mol⁻¹·cm⁻¹)Beer's Law Range (ppm)Stoichiometry (Analyte:Reagent)Optimal pHReference
Chromium(VI)This compound Oxime4103.6 x 10³2 - 161:11.0 - 2.0[1]
Chromium(VI)This compound Isonicotinoyl Hydrazone (GAPINH)4201.57 x 10⁴0.10 - 2.751:12.70[6]
Molybdenum(VI)This compound Phenylhydrazone (GPPH)3751.539 x 10⁴1.0 - 6.0 (µg/mL)1:23.0 - 4.0[3]
Boric AcidThis compound330 (decrease)N/A (Binding Constant: 420.7 M⁻¹)Concentration-dependent decrease1:1 (assumed)8.58[4][5]
Uranium(VI)Resacetophenone (a related compound)4101.18 x 10³up to 471:25.85[7]

Key Experimental Protocols

The following sections provide detailed methodologies for the determination of specific analytes using this compound derivatives.

Protocol: Spectrophotometric Determination of Chromium(VI) using this compound Oxime

This protocol is based on the method described by Rao & Reddy.[1]

1. Reagent Preparation:

  • This compound Oxime (0.1 M): Prepare by dissolving the appropriate amount of this compound oxime in 50% aqueous ethanol (B145695).[1]
  • Phosphoric Acid (2 M): Prepare by diluting concentrated phosphoric acid with doubly distilled water.
  • Chromium(VI) Standard Stock Solution: Prepare a stock solution of a known concentration using potassium dichromate (analytical reagent grade). Working standards are prepared by appropriate dilution of the stock solution.

2. Instrumentation:

  • A UV-Visible Spectrophotometer capable of measuring absorbance at 410 nm.
  • A pH meter for verifying the acidity of the solutions.

3. Experimental Procedure:

  • Into a series of 25 mL volumetric flasks, pipette aliquots of the standard or sample solutions containing Chromium(VI) in the range of 2-16 ppm.[1]
  • To each flask, add 6.25 mL of 2 M phosphoric acid to achieve a final concentration of 0.5 M.[1]
  • Add 1.0 mL of the 0.1 M this compound oxime solution to each flask.[1]
  • Dilute the contents of each flask to the 25 mL mark with doubly distilled water and mix thoroughly.
  • Measure the absorbance of the resulting brownish-red complex at 410 nm against a reagent blank.[1] The reagent blank is prepared in the same manner but without the chromium solution.
  • Construct a calibration curve by plotting absorbance versus the concentration of the chromium standards.
  • Determine the concentration of chromium in the unknown samples by interpolating their absorbance values on the calibration curve.

Protocol: Spectrophotometric Determination of Molybdenum(VI) using this compound Phenylhydrazone (GPPH)

This protocol is based on the method described by Chalapathi & Reddy.[3]

1. Reagent Preparation:

  • GPPH Solution: Prepare a solution of this compound phenylhydrazone in ethanol.
  • Buffer Solution (pH 3.0-4.0): Prepare a suitable buffer (e.g., acetate (B1210297) buffer) to maintain the required pH.
  • Molybdenum(VI) Standard Stock Solution: Prepare a stock solution of a known concentration using a suitable Molybdenum(VI) salt (e.g., Ammonium Molybdate).

2. Instrumentation:

  • A UV-Visible Spectrophotometer capable of measuring absorbance at 375 nm.

3. Experimental Procedure:

  • Into a series of volumetric flasks, add aliquots of the standard or sample solutions containing Molybdenum(VI) to cover the range of 1.0-6.0 µg/mL.[3]
  • Add the pH 3.0-4.0 buffer solution to each flask.
  • Add a sufficient volume of the GPPH reagent solution. The final solution should contain approximately 20% ethanol to ensure the solubility of the complex.[3]
  • Dilute to the final volume with distilled water and mix well.
  • Allow the reaction to proceed for the optimal time to ensure full color development.
  • Measure the absorbance of the orange-red species at 375 nm against a reagent blank.[3]
  • Construct a calibration curve and determine the concentration of Molybdenum(VI) in the samples.

Visualized Workflows and Mechanisms

Diagrams created using Graphviz provide a clear visual representation of the experimental processes and chemical interactions.

General Workflow for Spectrophotometric Analysis

G A Prepare Standard Solutions E Aliquot Standards/Samples into Volumetric Flasks A->E B Prepare Sample Solutions B->E C Prepare Chromogenic Reagent (this compound) F Add Buffer & Reagent C->F D Prepare Buffer Solution D->F E->F G Dilute to Volume & Mix F->G H Measure Absorbance at λmax G->H I Construct Calibration Curve H->I J Calculate Analyte Concentration I->J

Caption: General experimental workflow for spectrophotometric analysis.

Logical Representation of Analyte Complexation

G Analyte Analyte (e.g., Cr(VI)) Complex Colored Analyte-Reagent Complex Analyte->Complex + Reagent This compound Derivative Reagent->Complex Conditions Optimal pH (e.g., Phosphoric Acid) Conditions->Complex   Reaction   Environment

Caption: Logical diagram of complex formation for colorimetric detection.

Conclusion

This compound and its derivatives have proven to be effective and versatile chromogenic reagents in the field of analytical chemistry. Their ability to form distinctively colored complexes with a range of metal ions and other substances allows for their determination through simple and sensitive spectrophotometric methods. The data and protocols presented in this guide highlight the practical utility of these compounds for quantitative analysis. For researchers and professionals in drug development and quality control, these methods offer a reliable and cost-effective alternative to more complex instrumental techniques, underscoring the enduring relevance of classical analytical reagents in modern science.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Gallacetophenone as a Building Block in Organic Synthesis

Abstract

This compound, chemically known as 1-(2,3,4-Trihydroxyphenyl)ethanone, is an acetylated derivative of pyrogallol (B1678534) that serves as a versatile and crucial starting material in organic synthesis. Its unique structure, featuring a highly activated aromatic ring with three hydroxyl groups and a reactive ketone moiety, makes it an ideal precursor for the synthesis of a diverse array of heterocyclic compounds and other complex molecules. This guide provides a comprehensive overview of this compound's chemical properties, synthesis, and reactivity. It details its application as a fundamental building block in the construction of biologically active molecules such as chalcones, flavonoids, and their derivatives. Furthermore, this document summarizes the significant pharmacological activities associated with these synthesized compounds, including antioxidant, anti-inflammatory, anticancer, and tyrosinase inhibitory effects. Detailed experimental protocols for key transformations and tabulated quantitative data are presented to facilitate its practical application in a research and development setting.

Chemical Properties and Synthesis of this compound

This compound is a polyhydroxy aromatic ketone that is foundational for synthesizing various high-value chemical entities. Its physical and chemical properties are summarized below.

Physical and Chemical Data
PropertyValueReference
IUPAC Name1-(2,3,4-Trihydroxyphenyl)ethanone
Synonyms2',3',4'-Trihydroxyacetophenone, Alizarin Yellow C
CAS Number528-21-2
Molecular FormulaC₈H₈O₄
Molar Mass168.15 g/mol
Melting Point171-172 °C
AppearanceStraw-colored needles or yellow solid
Synthesis of this compound

The most common and established method for synthesizing this compound is through the Nencki reaction, which involves the acylation of pyrogallol. This reaction utilizes acetic anhydride (B1165640) as the acylating agent and fused zinc chloride as a catalyst.

G Workflow for the Synthesis of this compound cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process Pyrogallol Pyrogallol Reaction Nencki Acylation Pyrogallol->Reaction AceticAnhydride Acetic Anhydride AceticAnhydride->Reaction Catalyst Fused ZnCl₂ in Glacial Acetic Acid Catalyst->Reaction Catalyst Temperature Heat (140-145 °C) Temperature->Reaction Conditions Workup Aqueous Workup & Filtration Reaction->Workup Purification Recrystallization from boiling water (SO₂ sat.) Workup->Purification Product This compound (Yield: 57-62%) Purification->Product

Figure 1: Synthesis of this compound via Nencki Reaction.

This protocol is adapted from the validated procedure published in Organic Syntheses.

  • Catalyst Preparation: In a 250 mL round-bottomed flask equipped with a reflux condenser and a calcium chloride drying tube, dissolve 28 g (0.21 mol) of freshly fused and finely powdered zinc chloride in 38 mL of glacial acetic acid by heating in an oil bath at 135–140 °C.

  • Reaction Initiation: To the clear solution, add 40 g (0.37 mol) of 95% acetic anhydride, followed by the single-portion addition of 50 g (0.4 mol) of distilled pyrogallol.

  • Reaction Conditions: Heat the mixture at 140–145 °C for 45 minutes with frequent and vigorous shaking. The temperature must not exceed 150 °C to avoid the formation of resinous byproducts.

  • Workup: Remove the unreacted acetic anhydride and acetic acid by distillation under reduced pressure. Break up the resulting red-brown solid cake by adding 300 mL of water and stirring mechanically.

  • Isolation: Cool the mixture in an ice bath, filter the crude product with suction, and wash thoroughly with cold water. The crude yield is typically 45–50 g.

  • Purification: Recrystallize the crude material from 500 mL of boiling water saturated with sulfur dioxide. This yields 36–38 g (54–57% of the theoretical amount) of pure this compound as straw-colored needles with a melting point of 171–172 °C. An additional 3-4 g can be recovered from the mother liquor.

This compound in Organic Synthesis

The strategic placement of hydroxyl and ketone functional groups makes this compound a potent building block for synthesizing heterocyclic scaffolds, particularly flavonoids and chalcones.

Synthesis of Chalcones

Chalcones (1,3-diaryl-2-propen-1-ones) are key precursors to flavonoids and possess a broad spectrum of biological activities. They are synthesized via the Claisen-Schmidt condensation, an aldol (B89426) condensation between an aromatic ketone (this compound) and an aromatic aldehyde in the presence of a base or acid catalyst.

G This compound as a Precursor to Chalcones and Flavanones cluster_reaction1 Claisen-Schmidt Condensation cluster_reaction2 Intramolecular Cyclization This compound This compound Chalcone (B49325) 2',3',4'-Trihydroxychalcone (B600758) Derivative This compound->Chalcone Base Catalyst (NaOH/KOH) Ethanol (B145695), rt Aldehyde Aromatic Aldehyde (Ar-CHO) Aldehyde->Chalcone Base Catalyst (NaOH/KOH) Ethanol, rt Flavanone Hydroxylated Flavanone Derivative Chalcone->Flavanone Acid or Base Catalyst Reflux

Figure 2: Synthetic pathway from this compound to Flavanones.

This is a generalized protocol for the Claisen-Schmidt condensation.

  • Reactant Preparation: In a round-bottom flask, dissolve this compound (1 equivalent) and a substituted aromatic aldehyde (1 equivalent) in ethanol.

  • Catalyst Addition: Cool the flask in an ice bath (20-25 °C) and add an aqueous solution of sodium hydroxide (B78521) or potassium hydroxide dropwise with vigorous stirring.

  • Reaction: Continue stirring at room temperature for 4-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). A color change or formation of a precipitate often indicates product formation.

  • Isolation: Once the reaction is complete, pour the mixture into a beaker containing crushed ice and acidify with dilute HCl to a pH of ~2.

  • Purification: Collect the precipitated solid by vacuum filtration, wash with cold water until the filtrate is neutral, and dry. The crude chalcone can be further purified by recrystallization from a suitable solvent like ethanol. Yields for this reaction are typically moderate to high (50-90%), depending on the substrates used.

Synthesis of Flavanones

Flavanones are a major class of flavonoids synthesized by the intramolecular cyclization of 2'-hydroxychalcones. The chalcones derived from this compound, which possess a 2'-hydroxyl group, readily undergo this transformation under acidic or basic conditions.

This protocol outlines the acid-catalyzed cyclization of a chalcone.

  • Reaction Setup: Dissolve the 2',3',4'-trihydroxychalcone derivative (1 equivalent) in a suitable solvent such as ethanol or methanol.

  • Catalysis: Add a catalytic amount of a strong acid (e.g., concentrated H₂SO₄ or HCl) to the solution.

  • Reaction Conditions: Heat the mixture to reflux for 2-12 hours, monitoring the disappearance of the chalcone starting material by TLC.

  • Workup and Isolation: After cooling to room temperature, neutralize the mixture and reduce the solvent volume under vacuum. The product may precipitate or can be extracted using an organic solvent like ethyl acetate.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude flavanone. Further purification can be achieved by column chromatography or recrystallization.

Biological Activities of this compound Derivatives

This compound itself and the heterocyclic compounds derived from it exhibit a remarkable range of biological and pharmacological activities. This makes it a molecule of high interest for drug discovery and development.

Summary of Activities
  • Antioxidant Activity: The polyhydroxylated nature of this compound and its derivatives allows them to act as potent free radical scavengers.

  • Anti-inflammatory Activity: Derivatives have been shown to inhibit key inflammatory mediators. They can suppress the activity of enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), and downregulate the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.

  • Anticancer Activity: Chalcones and flavonoids synthesized from this compound have demonstrated significant cytotoxicity against various cancer cell lines. Their mechanisms often involve the induction of apoptosis through both intrinsic and extrinsic pathways, potentially mediated by an increase in reactive oxygen species (ROS) within cancer cells.

  • Tyrosinase Inhibition: this compound is a known inhibitor of tyrosinase, the key enzyme in melanin (B1238610) synthesis. This property makes it a valuable compound in the cosmetics industry for skin-whitening formulations.

Anti-inflammatory Signaling Pathway

The anti-inflammatory effects of this compound derivatives can be attributed to their interference with cellular signaling cascades, particularly the NF-κB pathway, which is a central regulator of inflammation.

G Inhibition of the NF-κB Inflammatory Pathway cluster_nucleus LPS Inflammatory Stimulus (e.g., LPS) TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB_inactive NF-κB (p50/p65) (Inactive) IkB->NFkB_inactive Inhibits NFkB_active NF-κB (p50/p65) (Active) NFkB_inactive->NFkB_active Release Gene Pro-inflammatory Gene Transcription NFkB_active->Gene Translocation & Binding Nucleus Nucleus Mediators Inflammatory Mediators (COX-2, iNOS, TNF-α, IL-6) Gene->Mediators Leads to Inhibition This compound Derivatives Inhibition->IKK Inhibit Inhibition->NFkB_active Inhibit Translocation

Figure 3: Simplified NF-κB signaling pathway and points of inhibition.

Quantitative Biological Data

The efficacy of synthesized compounds is often reported as the half-maximal inhibitory concentration (IC₅₀), representing the concentration of a substance needed to inhibit a biological process by 50%.

Compound TypeBiological Target/AssayIC₅₀ Value (µM)Reference
Isonicotinic Acid Derivative (Comp. 5)ROS Production (Human Blood Cells)1.42 µg/mL (~7.8)
Ibuprofen (Reference)ROS Production (Human Blood Cells)11.2 µg/mL (~54.3)
Thiazole Derivative (R4)Lipoxygenase Inhibition26.65 ± 0.16
Chalcone Derivatives (General)Cytotoxicity (MCF-7 cells)< 20 µg/mL (< ~70)

Note: Data is compiled from various studies on related acetophenone (B1666503) and chalcone derivatives to provide a representative range of activity. Specific IC₅₀ values for this compound-derived compounds would require targeted assays.

Conclusion

This compound is a highly valuable and accessible building block in synthetic organic chemistry. Its straightforward synthesis and versatile reactivity allow for the efficient construction of chalcones and flavonoids, which are scaffolds of significant pharmacological importance. The derivatives synthesized from this precursor have demonstrated potent antioxidant, anti-inflammatory, and anticancer activities, underscoring the potential of this compound in medicinal chemistry and drug development programs. The protocols and data presented in this guide serve as a technical resource for researchers aiming to leverage the synthetic utility of this remarkable compound.

Safety and Toxicity Profile of Gallacetophenone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the current knowledge regarding the safety and toxicity profile of Gallacetophenone (2',3',4'-Trihydroxyacetophenone). This compound, a derivative of pyrogallol, is a compound of interest in various research and development sectors.[1] This document synthesizes available data on its acute toxicity, irritation potential, and other key toxicological endpoints. Due to a notable lack of specific experimental data for this compound in several areas, this guide also incorporates information on structurally related compounds and details standardized experimental protocols to guide future research and safety evaluations. All quantitative data are presented in structured tables for clarity, and relevant experimental workflows are visualized using Graphviz diagrams.

Chemical and Physical Properties

This compound is an acetyl derivative of pyrogallol.[1] A summary of its key chemical and physical properties is provided in the table below.

PropertyValueReference
Chemical Name 1-(2,3,4-Trihydroxyphenyl)ethanone[2]
Synonyms 2',3',4'-Trihydroxyacetophenone, Galloacetophenone[2][3]
CAS Number 528-21-2[2][3][4]
Molecular Formula C₈H₈O₄[2]
Molecular Weight 168.15 g/mol [2][4]
Appearance Yellow-green crystalline powder[5]
Melting Point 171-172 °C[1]
Solubility Soluble in water

Toxicological Profile

The available toxicological data for this compound is limited. The following sections summarize the existing information.

Acute Toxicity

Specific oral, dermal, and inhalation acute toxicity data for this compound are largely unavailable in the public domain.[5] However, a lethal dose 50 (LD50) value for intraperitoneal administration in mice has been reported.

Route of AdministrationSpeciesLD50Toxic EffectsReference
IntraperitonealMouse650 mg/kgBehavioral - altered sleep time (including change in righting reflex)

Data for oral, dermal, and inhalation routes are not available.

For structurally related trihydroxyacetophenone isomers, the following data is available and may serve as a preliminary reference point, though direct extrapolation is not recommended.

CompoundRoute of AdministrationSpeciesLD50Reference
3',4',5'-TrihydroxyacetophenoneIntraperitonealMouse870 mg/kg[6]
Irritation and Sensitization

This compound is classified as a skin and eye irritant and may cause respiratory irritation according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).[2][5]

EndpointGHS ClassificationHazard Statement
Skin Corrosion/Irritation Category 2H315: Causes skin irritation
Serious Eye Damage/Eye Irritation Category 2AH319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure) Category 3 (Respiratory tract irritation)H335: May cause respiratory irritation

For the parent compound, pyrogallol, it has been found to be irritating and sensitizing in a mouse ear swelling test at a 5% concentration and sensitizing at concentrations as low as 0.5% in a mouse lymph node cell staining study.[7]

Genotoxicity

There is no available data on the genotoxicity of this compound from standard assays such as the Ames test, in vitro or in vivo micronucleus assays, or chromosomal aberration tests.[5]

As a reference, studies on the parent compound, pyrogallol, have shown it to be mutagenic in almost all systems tested.

Carcinogenicity

No carcinogenicity studies on this compound have been identified.[5]

For the parent compound, pyrogallol, a National Toxicology Program (NTP) two-year carcinogenicity study found no evidence of carcinogenic activity in male or female F344/N rats.[8] There was equivocal evidence of carcinogenic activity in male B6C3F1/N mice based on increased incidences of squamous cell papilloma of the skin at the site of application, and some evidence of carcinogenic activity in female B6C3F1/N mice based on increased incidences of squamous cell carcinoma of the skin at the application site.[7][8]

Reproductive and Developmental Toxicity

No data on the reproductive or developmental toxicity of this compound is currently available.[5]

Experimental Protocols

Detailed experimental protocols for key toxicological assays are provided below. These represent standardized methods that would be suitable for the evaluation of this compound.

Ames Test (Bacterial Reverse Mutation Assay) - OECD TG 471

The Ames test is a widely used method to assess the mutagenic potential of a chemical.[9]

Principle: This assay utilizes several strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations that render them unable to synthesize an essential amino acid (histidine for Salmonella, tryptophan for E. coli). The test evaluates the ability of a substance to cause reverse mutations (reversions) that restore the functional gene, allowing the bacteria to grow on an amino acid-deficient medium.

Methodology:

  • Strains: A minimum of five strains are typically used, including four S. typhimurium strains (TA98, TA100, TA1535, and TA1537) and one E. coli strain (WP2 uvrA or WP2 uvrA (pKM101)).

  • Metabolic Activation: The test is performed with and without a mammalian metabolic activation system (S9 fraction from the liver of induced rodents) to detect mutagens that require metabolic activation.

  • Procedure (Plate Incorporation Method):

    • The test substance, bacterial culture, and S9 mix (or buffer) are combined in molten top agar (B569324).

    • The mixture is poured onto minimal glucose agar plates.

    • Plates are incubated at 37°C for 48-72 hours.

    • The number of revertant colonies on each plate is counted.

  • Data Analysis: A substance is considered mutagenic if it produces a dose-related increase in the number of revertant colonies and/or a reproducible and significant positive response at one or more concentrations.

Experimental Workflow for Ames Test

Ames_Test_Workflow cluster_preparation Preparation cluster_incubation Incubation cluster_analysis Analysis Test_Substance Test Substance (this compound) Mix_Components Mix Components in Top Agar Test_Substance->Mix_Components Bacterial_Strains Bacterial Strains (e.g., S. typhimurium) Bacterial_Strains->Mix_Components S9_Mix S9 Mix (Metabolic Activation) S9_Mix->Mix_Components Pour_Plates Pour onto Minimal Agar Plates Mix_Components->Pour_Plates Incubate Incubate (37°C, 48-72h) Pour_Plates->Incubate Count_Colonies Count Revertant Colonies Incubate->Count_Colonies Data_Analysis Analyze Data (Dose-Response) Count_Colonies->Data_Analysis Conclusion Conclusion on Mutagenicity Data_Analysis->Conclusion

A simplified workflow of the Ames test for mutagenicity assessment.
In Vitro Mammalian Cell Micronucleus Test - OECD TG 487

This test identifies substances that cause chromosomal damage.

Principle: The assay detects micronuclei in the cytoplasm of interphase cells. Micronuclei are small nuclei that form around chromosome fragments or whole chromosomes that were not incorporated into the main nucleus during cell division.

Methodology:

  • Cell Lines: Human or rodent cell lines (e.g., CHO, V79, L5178Y, or TK6) or primary human lymphocytes are used.

  • Treatment: Cultures are exposed to the test substance with and without metabolic activation (S9 mix) for a short (3-6 hours) or long (continuous for 1.5-2.0 cell cycles) duration.

  • Cytochalasin B: This substance is often added to block cytokinesis, resulting in binucleated cells, which makes it easier to identify cells that have completed one mitosis.

  • Harvest and Staining: Cells are harvested, fixed, and stained with a DNA-specific stain (e.g., Giemsa, DAPI).

  • Scoring: At least 2000 binucleated cells per concentration are scored for the presence of micronuclei.

  • Data Analysis: A substance is considered positive if it induces a concentration-dependent increase in the frequency of micronucleated cells or a clear, reproducible increase at one or more concentrations.

Workflow for In Vitro Micronucleus Test

Micronucleus_Test_Workflow start Start: Cell Culture treatment Treat with this compound (+/- S9 Mix) start->treatment cyto_b Add Cytochalasin B (Block Cytokinesis) treatment->cyto_b harvest Harvest and Fix Cells cyto_b->harvest stain Stain with DNA Dye harvest->stain score Score Micronuclei in Binucleated Cells stain->score analysis Statistical Analysis score->analysis end End: Conclusion on Clastogenicity/Aneugenicity analysis->end

A procedural overview of the in vitro micronucleus assay.

Signaling Pathways

Currently, there is no specific information available in the scientific literature detailing the signaling pathways that are directly affected by this compound. Given its structural similarity to other phenolic compounds, it could potentially interact with various cellular signaling cascades, but this remains to be experimentally determined.

Conclusion

The available data on the safety and toxicity of this compound is sparse. While GHS classifications indicate it is an irritant, crucial quantitative data for acute toxicity, genotoxicity, carcinogenicity, and skin sensitization are lacking. The provided intraperitoneal LD50 value in mice suggests moderate acute toxicity via this route. Researchers and drug development professionals should exercise caution when handling this compound and consider conducting further toxicological studies to fill the existing data gaps. The standardized protocols outlined in this guide can serve as a foundation for such investigations. The information on structurally related compounds, such as pyrogallol, provides some context but should be interpreted with caution.

References

Methodological & Application

Application Notes and Protocols for the Laboratory Synthesis of Gallacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of gallacetophenone (2',3',4'-Trihydroxyacetophenone) in a laboratory setting. The primary method described is the Nencki reaction, a reliable and well-established procedure for the acylation of phenols.

Introduction

This compound is a phenolic compound that serves as a valuable intermediate in the synthesis of various pharmaceutical compounds and other organic molecules. Its synthesis is a common procedure in organic chemistry laboratories. The protocol outlined below is based on a well-documented procedure from Organic Syntheses, ensuring reproducibility and a good yield of the final product.

Reaction Scheme

The synthesis of this compound is achieved through the acylation of pyrogallol (B1678534) with acetic anhydride (B1165640) using zinc chloride as a Lewis acid catalyst.

G cluster_reactants Reactants cluster_reagents Reagents cluster_products Product Pyrogallol Pyrogallol reaction_center + Pyrogallol->reaction_center AceticAnhydride Acetic Anhydride AceticAnhydride->reaction_center ZincChloride Zinc Chloride (ZnCl2) Heat Heat (140-145 °C) This compound This compound reaction_center->this compound ZnCl2, Heat

Caption: Reaction scheme for the synthesis of this compound.

Experimental Protocol

This protocol is adapted from a procedure published in Organic Syntheses.[1]

Materials and Reagents
Reagent/MaterialMolar Mass ( g/mol )QuantityMolesNotes
Pyrogallol126.1150 g0.4Must be distilled.
Zinc Chloride (ZnCl₂)136.3028 g0.21Freshly fused and finely powdered.[1]
Acetic Anhydride (95%)102.0940 g0.37
Glacial Acetic Acid60.0538 mL-
Water18.02~800 mL-For workup and crystallization.
Sulfur Dioxide (SO₂)64.07--Saturated in boiling water for crystallization.
Equipment
  • 250 mL round-bottomed flask

  • Reflux condenser

  • Calcium chloride tube

  • Oil bath

  • Mechanical stirrer

  • Apparatus for distillation under reduced pressure

  • Buchner funnel and suction flask

  • Beakers

  • Ice bath

Procedure

1. Reaction Setup:

  • In a 250 mL round-bottomed flask, add 28 g (0.21 mole) of freshly fused and finely powdered zinc chloride to 38 mL of glacial acetic acid.[1]

  • Heat the mixture in an oil bath at 135–140°C until the zinc chloride is completely dissolved.[1]

  • To the clear, pale brown solution, add 40 g (0.37 mole) of 95% acetic anhydride, followed by the addition of 50 g (0.4 mole) of distilled pyrogallol in one portion.[1]

  • Fit the flask with a reflux condenser attached to a calcium chloride tube.

2. Reaction:

  • Heat the reaction mixture at 140–145°C for 45 minutes with frequent and vigorous shaking. The temperature should not exceed 150°C to avoid the formation of resinous byproducts.

3. Workup:

  • Remove the unused acetic anhydride and acetic acid by distillation under reduced pressure.[1]

  • Break up the resulting red-brown cake by adding 300 mL of water and stirring mechanically for a few minutes.[1]

  • Cool the mixture in an ice bath, and collect the crude product by filtration with suction.[1]

  • Wash the crude material with cold water.[1]

4. Purification:

  • Crystallize the crude material (45–50 g) from 500 mL of boiling water saturated with sulfur dioxide.[1]

  • The yield of straw-colored needles of this compound is typically 36–38 g (54–57% of the theoretical amount).[1]

  • The melting point of the pure product is 171–172°C.[1][2]

  • An additional 3-4 g of pure material can be obtained by saturating the mother liquor with salt, cooling to 10°C, and recrystallizing the resulting crude material.[1]

Experimental Workflow

G start Start dissolve_zncl2 Dissolve ZnCl2 in Acetic Acid (135-140 °C) start->dissolve_zncl2 add_reagents Add Acetic Anhydride and Pyrogallol dissolve_zncl2->add_reagents react Heat Reaction Mixture (140-145 °C, 45 min) add_reagents->react distill Distill under Reduced Pressure react->distill workup Workup with Water and Ice Bath distill->workup filter Filter Crude Product workup->filter crystallize Crystallize from SO2-saturated Water filter->crystallize dry Dry Pure Product crystallize->dry end End dry->end

Caption: Experimental workflow for this compound synthesis.

Analytical Characterization

The identity and purity of the synthesized this compound can be confirmed by various analytical techniques:

  • Melting Point: The melting point of pure this compound is 171–172°C.[1][2]

  • NMR Spectroscopy: 1H NMR and 13C NMR spectroscopy can be used to confirm the chemical structure of the product.[3][4] Quantitative NMR (qNMR) can also be employed to determine the purity of the final compound.[5][6]

  • Mass Spectrometry: Mass spectrometry can be used to determine the molecular weight of the product, which is 168.15 g/mol .[2][7]

Safety Precautions

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[8][9]

  • Ventilation: Handle all chemicals in a well-ventilated fume hood to avoid inhalation of vapors.[8][9]

  • Handling of Reagents:

    • Zinc Chloride: Corrosive. Handle with care.

    • Acetic Anhydride and Acetic Acid: Corrosive and lachrymatory. Avoid contact with skin and eyes.

    • Pyrogallol: Toxic. Avoid inhalation and skin contact.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.[1]

Discussion

The synthesis of this compound via the Nencki reaction is a robust and reliable method. An alternative synthetic route is the Fries rearrangement of the corresponding phenolic ester.[10][11][12] The Fries rearrangement can be catalyzed by Lewis acids and the reaction conditions can be tuned to favor either the ortho or para isomer.[10][13] However, for the synthesis of 2',3',4'-trihydroxyacetophenone, the direct acylation of pyrogallol as described in this protocol is a more direct and commonly used method.[2][14]

The purity of the final product is crucial for its use in subsequent applications, particularly in drug development. The described crystallization procedure is effective in removing most impurities.[1] Further purification, if necessary, can be achieved by column chromatography.[15]

References

Gallacetophenone as a Tyrosinase Inhibitor: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tyrosinase is a copper-containing enzyme that plays a crucial role in the biosynthesis of melanin (B1238610), the primary pigment responsible for skin, hair, and eye color.[1][2][3] It catalyzes the initial and rate-limiting steps in this process: the hydroxylation of L-tyrosine to L-3,4-dihydroxyphenylalanine (L-DOPA) and the subsequent oxidation of L-DOPA to dopaquinone.[2][4] Overproduction and accumulation of melanin can lead to hyperpigmentation disorders such as melasma, freckles, and age spots.[1][5] Consequently, inhibitors of tyrosinase are of significant interest in the cosmetic and pharmaceutical industries for developing skin-whitening agents and treatments for hyperpigmentation.[6][7]

Gallacetophenone (1-(2,3,4-trihydroxyphenyl)ethanone) has been identified as a potent natural compound with significant anti-melanogenic effects.[1][6][8] This document provides detailed application notes and protocols for utilizing this compound in tyrosinase inhibition assays.

Mechanism of Action

This compound exerts its inhibitory effect on tyrosinase through direct interaction with the enzyme's active site. Molecular docking and modeling studies have elucidated the specific binding mode. The binding of this compound is stabilized by:

  • Hydrophobic Interactions: With amino acid residues His367, Ile368, and Val377.[1][6][8]

  • Hydrogen Bonding: With the Ser380 residue.[1][6][8]

  • Water-Bridged Interaction: A water molecule mediates a bridge between this compound and the copper ions essential for catalytic activity within the active site.[1][6][8]

This binding prevents the substrate (L-tyrosine or L-DOPA) from accessing the active site, thereby inhibiting the enzymatic reactions of melanogenesis.

Application Notes

Preparation of this compound Stock Solution

This compound is soluble in organic solvents. For enzymatic assays, a concentrated stock solution should be prepared and then diluted to the final working concentrations in the assay buffer.

  • Solvent Selection: Dimethyl sulfoxide (B87167) (DMSO) is a suitable solvent for preparing the initial stock solution.

  • Stock Concentration: Prepare a 10 mM or 50 mM stock solution of this compound in DMSO. For example, to prepare a 10 mM stock, dissolve 1.6815 mg of this compound (Molar Mass: 168.15 g/mol ) in 1 mL of DMSO.

  • Storage: Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

  • Working Solutions: On the day of the experiment, thaw an aliquot and prepare serial dilutions in the assay buffer (e.g., sodium phosphate (B84403) buffer). Ensure the final concentration of DMSO in the assay mixture is low (typically ≤1%) to prevent solvent effects on enzyme activity.[9]

Enzyme and Substrate Selection
  • Enzyme: Mushroom tyrosinase is widely used for initial inhibitor screening due to its commercial availability, affordability, and high activity.[4][6]

  • Substrate: L-DOPA is commonly used as the substrate for monitoring the diphenolase activity of tyrosinase because its oxidation product, dopachrome, has a strong absorbance at approximately 475-510 nm, allowing for easy spectrophotometric measurement.[2][3][9]

Experimental Protocols

Protocol 1: Mushroom Tyrosinase Activity Inhibition Assay

This protocol is designed to determine the inhibitory effect of this compound on the diphenolase activity of mushroom tyrosinase in a 96-well plate format.

A. Materials and Reagents

  • Mushroom Tyrosinase (EC 1.14.18.1)

  • This compound

  • L-DOPA

  • Sodium Phosphate Buffer (e.g., 0.1 M, pH 6.8)

  • Dimethyl Sulfoxide (DMSO)

  • Kojic Acid or Arbutin (as positive control)[4]

  • 96-well microplate

  • Microplate reader capable of kinetic measurements

B. Preparation of Solutions

  • Phosphate Buffer (0.1 M, pH 6.8): Prepare and adjust the pH at the desired temperature (e.g., 25°C).

  • Mushroom Tyrosinase Solution (e.g., 500-1000 U/mL): Prepare a fresh solution of mushroom tyrosinase in cold phosphate buffer just before use. Keep on ice. The optimal concentration should be determined empirically to yield a linear reaction rate for at least 5-10 minutes.

  • L-DOPA Solution (e.g., 5 mM): Dissolve L-DOPA in phosphate buffer. Prepare this solution fresh as it is prone to auto-oxidation.[9]

  • This compound Test Solutions: Prepare a series of dilutions of this compound (e.g., 1 µM to 1000 µM) in phosphate buffer from the DMSO stock. Also, prepare a vehicle control containing the same final concentration of DMSO.

  • Positive Control (e.g., 500 µM Arbutin): Prepare a solution of the known inhibitor in phosphate buffer.[4]

C. Assay Procedure

  • To each well of a 96-well plate, add the following in order:

    • 140 µL of Phosphate Buffer (for blank) OR this compound Test Solution OR Positive Control OR Vehicle Control.

    • 20 µL of Phosphate Buffer (for blank) OR Mushroom Tyrosinase Solution.

  • Mix gently and incubate the plate at 25°C for 10 minutes.[2][4]

  • Initiate the reaction by adding 40 µL of L-DOPA solution to all wells.

  • Immediately place the plate in a microplate reader and measure the absorbance at 475 nm (or 510 nm[2][4]) in kinetic mode, taking readings every minute for 15-20 minutes at 25°C.

D. Data Analysis

  • Calculate the rate of reaction (V) for each concentration by determining the slope (ΔAbs/min) from the initial linear portion of the kinetic curve.

  • Calculate the percentage of tyrosinase inhibition for each this compound concentration using the following formula: % Inhibition = [(V_control - V_sample) / V_control] * 100 Where:

    • V_control is the reaction rate of the vehicle control.

    • V_sample is the reaction rate in the presence of this compound.

  • Plot the % Inhibition against the logarithm of the this compound concentration and determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) using non-linear regression analysis.

G cluster_prep Solution Preparation cluster_assay Assay Execution (96-well plate) cluster_analysis Data Analysis prep1 Prepare Buffer, Enzyme, Substrate (L-DOPA) step1 Add Buffer/Inhibitor + Enzyme Solution prep1->step1 prep2 Prepare serial dilutions of this compound prep2->step1 step2 Incubate at 25°C for 10 min step1->step2 step3 Add L-DOPA Substrate to start reaction step2->step3 step4 Measure Absorbance (475 nm) kinetically step3->step4 analysis1 Calculate Reaction Rate (ΔAbs/min) step4->analysis1 analysis2 Calculate % Inhibition analysis1->analysis2 analysis3 Plot Dose-Response Curve & Determine IC50 analysis2->analysis3

Protocol 2: Kinetic Study of Tyrosinase Inhibition

This protocol determines the mechanism of inhibition (e.g., competitive, non-competitive, mixed) by measuring reaction rates at various substrate and inhibitor concentrations.

A. Procedure

  • Set up a series of experiments. In each series, fix the concentration of this compound (e.g., 0 µM, 0.5 * IC50, 1 * IC50, 2 * IC50).

  • For each fixed inhibitor concentration, vary the concentration of the substrate, L-DOPA (e.g., from 0.2 * Km to 5 * Km). The Km value for mushroom tyrosinase with L-DOPA should be determined experimentally or obtained from the literature (typically in the range of 0.5-1.0 mM).[7]

  • Perform the tyrosinase assay as described in Protocol 1 for each combination of inhibitor and substrate concentration.

  • Measure the initial reaction velocity (V) for each condition.

B. Data Analysis

  • For each inhibitor concentration, plot 1/V versus 1/[S] (where [S] is the substrate concentration). This is known as a Lineweaver-Burk plot.[7]

  • Analyze the resulting family of lines to determine the inhibition type:

    • Competitive Inhibition: Lines intersect on the y-axis. Vmax remains constant, apparent Km increases.

    • Non-competitive Inhibition: Lines intersect on the x-axis. Vmax decreases, Km remains constant.

    • Mixed Inhibition: Lines intersect in the second or third quadrant (not on an axis). Both Vmax and Km change.[9]

    • Uncompetitive Inhibition: Lines are parallel. Both Vmax and Km decrease.

  • The inhibition constant (Ki) can be calculated from replots of the slopes or y-intercepts of the Lineweaver-Burk plot against the inhibitor concentration.

Data Presentation

The inhibitory activity of this compound can be summarized in the following tables.

Table 1: Dose-Dependent Inhibition of Mushroom Tyrosinase by this compound

This compound Conc. (µM)Reaction Rate (mAbs/min)% Inhibition
0 (Control)[e.g., 50.0 ± 2.5]0
10[e.g., 42.1 ± 1.8][e.g., 15.8]
25[e.g., 31.5 ± 2.1][e.g., 37.0]
50[e.g., 24.8 ± 1.5][e.g., 50.4]
100[e.g., 16.2 ± 1.1][e.g., 67.6]
250[e.g., 8.9 ± 0.9][e.g., 82.2]

Note: Data are exemplary and should be determined experimentally.

Table 2: Kinetic Parameters of Tyrosinase Inhibition by this compound

ParameterValueDescription
IC50[To be determined] µMConcentration for 50% inhibition of enzyme activity.
Ki[To be determined] µMInhibition constant, indicating the binding affinity of the inhibitor.
Inhibition Type[e.g., Competitive]Mechanism by which the inhibitor binds to the enzyme.

Note: Parameters to be determined from experimental data as described in Protocol 2.

Visualization of Mechanism

G Inhibitor This compound His367 His367 Inhibitor->His367 Hydrophobic Interaction Ile368 Ile368 Inhibitor->Ile368 Val377 Val377 Inhibitor->Val377 Ser380 Ser380 Inhibitor->Ser380 H-Bond H2O H2O Inhibitor->H2O Cu1 Cu1 H2O->Cu1 Cu2 Cu2 H2O->Cu2

References

Application Notes: Detection of Boric Acid in Water Using Gallacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Boric acid is a compound that finds application in various industrial processes and products. However, its presence in water sources needs to be monitored due to potential environmental and health concerns. Gallacetophenone (2',3',4'-trihydroxyacetophenone) has been identified as an effective reagent for the detection of boric acid in aqueous solutions. This application note details the principles and protocols for the quantitative determination of boric acid using this compound through UV-vis spectrophotometry and electrochemical methods. The methodology is based on the interaction between the cis-diol moiety of this compound and boric acid.[1][2][3]

Principle of Detection

This compound possesses a cis-diol group that reacts with boric acid in a 1:1 binding model to form a stable complex.[1][2] This reaction is most effective at a pH of 8.58.[1][2][4][5] The formation of this complex leads to measurable changes in the UV-vis absorption spectrum and electrochemical properties of the this compound solution, allowing for the quantification of boric acid.

The chemical reaction between this compound and boric acid is illustrated below:

G cluster_reactants Reactants cluster_products Products This compound This compound Complex This compound-Boric Acid Complex This compound->Complex + Boric Acid (pH 8.58) BoricAcid Boric Acid BoricAcid->Complex Water Water

Caption: Reaction of this compound with Boric Acid.

Part 1: UV-vis Spectrophotometric Detection of Boric Acid

This method relies on the change in the absorbance spectrum of this compound upon complexation with boric acid.

Experimental Workflow: UV-vis Spectrophotometry

G cluster_prep Solution Preparation cluster_measurement Measurement cluster_analysis Data Analysis prep_g Prepare this compound Stock Solution mix Mix this compound, Boric Acid, and Buffer prep_g->mix prep_b Prepare Boric Acid Standard Solutions prep_b->mix prep_buffer Prepare CHES Buffer (10 mM, pH 8.58) prep_buffer->mix incubate Stir for 3 minutes mix->incubate measure Measure UV-vis Spectrum (200-500 nm) incubate->measure plot Plot Absorbance vs. Boric Acid Concentration measure->plot calculate Determine Binding Constant and Concentration plot->calculate

Caption: Workflow for UV-vis Detection of Boric Acid.

Reagents and Equipment
  • This compound

  • Boric Acid

  • N-Cyclohexyl-2-aminoethanesulfonic acid (CHES) buffer

  • Sodium Hydroxide (NaOH)

  • Acetonitrile (HPLC grade)

  • Ultrapure water

  • UV-vis Spectrophotometer

  • pH meter

  • Analytical balance

  • Volumetric flasks and pipettes

Protocols

1. Preparation of this compound Stock Solution (6 mM):

  • Weigh 10.17 mg of this compound (60 µmol).

  • Dissolve in 10 mL of acetonitrile.[1]

  • Stir for 2 minutes until fully dissolved.

2. Preparation of Boric Acid Standard Solutions:

  • Prepare a series of boric acid solutions of varying concentrations in 10 mM CHES buffer.

  • Adjust the pH of each solution to 8.58 using a NaOH solution.[1]

3. UV-vis Measurement:

  • To 12 mL of each boric acid standard solution (or water sample), add 100 µL of the this compound stock solution.[1]

  • The final concentration of this compound will be 5.0 x 10⁻⁵ M.[1]

  • Mix the solution using a stirrer for 3 minutes.

  • Measure the UV-vis absorption spectrum from 200 nm to 500 nm.

  • Use the CHES buffer solution as a blank.

Data Presentation

The interaction between this compound and boric acid results in specific changes in the UV-vis spectrum at pH 8.58.[1]

ParameterObservation
Optimal pH 8.58
Binding Constant (K) 420.7 ± 28.0 mol⁻¹ dm³
Absorbance Change Increase at 240 nm and 305 nm; Decrease at 330 nm with increasing boric acid concentration.[1]
Binding Model 1:1

Part 2: Electrochemical Detection of Boric Acid

This method utilizes the changes in the voltammetric response of this compound upon its reaction with boric acid.

Experimental Workflow: Electrochemical Detection

G cluster_prep Solution Preparation cluster_measurement Measurement cluster_analysis Data Analysis prep_g_ec Prepare this compound Solution with NaClO₄ adjust_ph Adjust pH to 8.58 with NaOH prep_g_ec->adjust_ph measure_blank Perform CV and DPV (without Boric Acid) adjust_ph->measure_blank add_ba Add Boric Acid to the Solution measure_blank->add_ba measure_sample Perform CV and DPV (with Boric Acid) add_ba->measure_sample compare Compare Voltammograms (with and without Boric Acid) measure_sample->compare correlate Correlate Peak Current Changes to Boric Acid Concentration compare->correlate

Caption: Workflow for Electrochemical Detection of Boric Acid.

Reagents and Equipment
  • This compound

  • Boric Acid

  • Sodium perchlorate (B79767) monohydrate (NaClO₄)

  • Sodium Hydroxide (NaOH)

  • Ultrapure water

  • Potentiostat with a three-electrode system (e.g., glassy carbon working electrode, platinum wire counter electrode, and Ag/AgCl reference electrode)

  • Electrochemical cell

  • pH meter

Protocols

1. Preparation of Measurement Solution:

  • Dissolve 5.0 mg of this compound (30 µmol) and 735 mg of sodium perchlorate monohydrate in 60 mL of Milli-Q water.[1]

  • Adjust the pH of the solution to 8.58 by adding NaOH solution.[1]

2. Electrochemical Measurement:

  • Transfer a 3 mL aliquot of the solution to the electrochemical cell.

  • Perform Cyclic Voltammetry (CV) and Differential Pulse Voltammetry (DPV) measurements to obtain the baseline response of this compound.[1]

  • To the remaining 57 mL of the solution, add 176 mg of boric acid (2.85 mmol).[1]

  • Perform CV and DPV measurements on this solution containing boric acid.

Data Presentation

The presence of boric acid significantly alters the electrochemical profile of this compound at pH 8.58.[1]

ParameterObservation in the Presence of Boric Acid
Current Peak at 0.10 V Disappears
Current Peaks at 0.32 V, 0.70 V, 0.82 V Peak currents become smaller
Conclusion

The use of this compound offers a straightforward and effective method for the detection of boric acid in water. Both UV-vis spectrophotometry and electrochemical techniques provide quantitative data, with the optimal response observed at pH 8.58. These protocols can be readily adopted by researchers and professionals in water quality analysis and related fields. While the described methods are rapid and economical, it is noted that the sensitivity may be a limitation for detecting extremely low concentrations of boric acid.[1]

References

Gallacetophenone as a Chromogenic Reagent for Spectrophotometric Quantification of Metal Ions: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gallacetophenone (2',3',4'-trihydroxyacetophenone) is a polyphenolic compound that serves as a versatile chromogenic reagent in analytical chemistry.[1] Its structure, featuring a β-diketone moiety and adjacent hydroxyl groups, allows for the formation of stable, colored complexes with a variety of metal ions. This property makes it a valuable tool for the simple, rapid, and cost-effective spectrophotometric quantification of metal ions in various samples, including environmental, pharmaceutical, and biological matrices. This document provides detailed application notes and experimental protocols for the use of this compound and its derivatives in the quantification of select metal ions.

Principle of Metal Ion Quantification

The analytical application of this compound is based on the principle of chelation. The hydroxyl and carbonyl groups on the this compound molecule act as ligation sites, forming coordination complexes with metal ions. This complexation alters the electronic structure of the molecule, leading to a shift in its maximum absorbance wavelength (λmax) and an increase in molar absorptivity in the visible region of the electromagnetic spectrum. According to the Beer-Lambert Law, the absorbance of the resulting colored solution is directly proportional to the concentration of the metal ion, allowing for its quantitative determination.

Synthesis of this compound

This compound can be synthesized from pyrogallol (B1678534) via a Fries rearrangement using zinc chloride and acetic anhydride (B1165640).[1][2][3]

Experimental Protocol for Synthesis:
  • In a round-bottomed flask equipped with a reflux condenser and a calcium chloride tube, dissolve freshly fused and powdered zinc chloride in glacial acetic acid by heating.

  • Add acetic anhydride to the clear solution, followed by the addition of pyrogallol.

  • Heat the mixture at 140-145°C for approximately 45 minutes with frequent shaking.

  • Remove the unreacted acetic anhydride and acetic acid by distillation under reduced pressure.

  • Break up the resulting solid cake and stir with water.

  • Cool the mixture in an ice bath, filter the crude product, and wash with cold water.

  • Recrystallize the crude material from boiling water saturated with sulfur dioxide to obtain pure this compound as straw-colored needles.[3]

Application for Metal Ion Quantification

Quantification of Chromium (VI)

This compound derivatives, such as this compound oxime and this compound isonicotinoylhydrazone (GAPINH), have been demonstrated to be effective reagents for the spectrophotometric determination of Chromium (VI).

1. Using this compound Oxime

This compound oxime forms a brownish-red complex with Cr(VI) in an acidic medium.

Quantitative Data:

ParameterValueReference
λmax410 nm[4]
Beer's Law Range2-16 ppm[4]
Molar Absorptivity (ε)3.6 x 10³ L mol⁻¹ cm⁻¹[4]
Stoichiometry (Cr(VI):Reagent)1:1[4]
Optimum pH1-2 (in 0.5M Phosphoric Acid)[4]

Experimental Protocol:

  • Reagent Preparation:

    • This compound Oxime Solution (0.1 M): Prepare by dissolving the appropriate amount of synthesized this compound oxime in 50% aqueous ethanol (B145695).

    • Chromium(VI) Standard Solution: Prepare a stock solution of known concentration by dissolving potassium dichromate (K₂Cr₂O₇) in deionized water. Prepare working standards by serial dilution.

    • Phosphoric Acid (2 M): Prepare by diluting concentrated phosphoric acid with deionized water.

  • Procedure:

    • To a 25 mL volumetric flask, add an aliquot of the sample or standard solution containing Cr(VI) within the Beer's Law range.

    • Add 6.25 mL of 2 M phosphoric acid.[4]

    • Add 1.0 mL of 0.1 M this compound oxime solution.[4]

    • Dilute to the mark with deionized water and mix well.

    • Measure the absorbance at 410 nm against a reagent blank.[4]

    • Construct a calibration curve by plotting absorbance versus the concentration of the Cr(VI) standards.

    • Determine the concentration of Cr(VI) in the sample from the calibration curve.

2. Using this compound Isonicotinoylhydrazone (GAPINH)

GAPINH forms a brownish-yellow colored soluble complex with Cr(VI) instantaneously at a pH of 2.70.

Quantitative Data:

ParameterValueReference
λmax420 nm
Beer's Law Range0.10 - 2.75 ppm
Molar Absorptivity (ε)1.57 x 10⁴ L mol⁻¹ cm⁻¹
Photometric Sensitivity0.0033 µg cm⁻²
Stoichiometry (Cr(VI):Reagent)1:1
Optimum pH2.70
Stability Constant1.56 x 10⁵

Experimental Protocol:

  • Reagent Preparation:

    • GAPINH Solution: Prepare a standard solution of GAPINH in a suitable solvent (e.g., ethanol).

    • Chromium(VI) Standard Solution: Prepare as described in the previous section.

    • Buffer Solution (pH 2.70): Prepare a suitable buffer (e.g., acetate (B1210297) buffer) and adjust the pH to 2.70.

  • Procedure:

    • In a volumetric flask, add an aliquot of the sample or standard solution.

    • Add the buffer solution to maintain the pH at 2.70.

    • Add a 5-fold molar excess of the GAPINH reagent solution.

    • Dilute to the mark with deionized water and mix thoroughly.

    • Measure the absorbance at 420 nm against a reagent blank.

    • Follow steps 6 and 7 from the previous protocol to determine the Cr(VI) concentration.

Quantification of Iron (III)

While specific studies on the direct use of this compound for Fe(III) quantification are limited, analogous methods using other polyphenolic and acetophenone-derived reagents suggest a viable protocol. The reaction is expected to form a colored complex in a slightly acidic medium.

Inferred Quantitative Data (based on analogous reagents):

ParameterInferred Value
λmax~410-530 nm
Beer's Law Range~1-12 ppm
Stoichiometry (Fe(III):Reagent)Likely 1:1 or 1:2
Optimum pH~3-5

Proposed Experimental Protocol (for validation):

  • Reagent Preparation:

    • This compound Solution: Prepare a standard solution of this compound in ethanol or another suitable solvent.

    • Iron(III) Standard Solution: Prepare a stock solution from a standard salt (e.g., FeCl₃ or Fe(NO₃)₃) in deionized water, acidified with a few drops of concentrated HCl or HNO₃ to prevent hydrolysis. Prepare working standards by dilution.

    • Acetate Buffer (pH 4.0): Prepare by mixing appropriate volumes of 0.2 M acetic acid and 0.2 M sodium acetate.[5]

  • Procedure:

    • To a series of 10 mL volumetric flasks, add varying aliquots of the Fe(III) standard solution.

    • Add 2.0 mL of acetate buffer (pH 4.0).[5]

    • Add 1.0 mL of the this compound reagent solution.

    • Dilute to the mark with deionized water and mix well.

    • Allow time for color development and measure the absorbance at the predetermined λmax against a reagent blank.

    • Construct a calibration curve and determine the Fe(III) concentration in the sample.

Quantification of Copper (II)

Similar to Fe(III), direct spectrophotometric methods using this compound for Cu(II) are not extensively reported. However, derivatives and analogous compounds have been successfully used. A 1:2 (metal:ligand) stoichiometry has been reported for a related acetophenone-based reagent.[6]

Inferred Quantitative Data (based on analogous reagents):

ParameterInferred Value
λmax~400-600 nm
Beer's Law Range~0.5-10 ppm
Stoichiometry (Cu(II):Reagent)Likely 1:2
Optimum pH~4-9

Proposed Experimental Protocol (for validation):

  • Reagent Preparation:

    • This compound Solution: Prepare as described for Fe(III) analysis.

    • Copper(II) Standard Solution: Prepare a stock solution from a standard salt (e.g., CuSO₄·5H₂O) in deionized water. Prepare working standards by dilution.

    • Buffer Solution (pH ~7): Prepare a suitable buffer (e.g., phosphate (B84403) or borate (B1201080) buffer) and adjust the pH.

  • Procedure:

    • To a series of volumetric flasks, add aliquots of the Cu(II) standard solution.

    • Add the buffer solution to maintain the desired pH.

    • Add the this compound reagent solution in molar excess.

    • Dilute to the mark with deionized water and mix.

    • Measure the absorbance at the predetermined λmax against a reagent blank.

    • Construct a calibration curve and determine the Cu(II) concentration in the sample.

Quantification of Uranyl Ion (UO₂²⁺)

The use of this compound for the direct spectrophotometric quantification of the uranyl ion has not been found in the reviewed literature. However, polyphenolic compounds are known to form complexes with uranyl ions. A general protocol for investigation is suggested below.

Proposed Investigatory Protocol:

  • Wavelength Scanning: Prepare a solution containing a known concentration of uranyl nitrate (B79036) or acetate and an excess of this compound in a suitable buffer (start with a slightly acidic to neutral pH range). Scan the UV-Vis spectrum against a reagent blank to identify the λmax of the potential complex.

  • Optimization of Conditions: Systematically vary the pH, reagent concentration, and reaction time to determine the optimal conditions for complex formation and color stability.

  • Stoichiometry Determination: Employ methods like the Job's plot (method of continuous variations) or the molar ratio method to determine the stoichiometry of the UO₂²⁺-gallacetophenone complex.

  • Validation: Once optimal conditions are established, validate the method by determining the linear range (Beer's Law), molar absorptivity, limit of detection (LOD), and limit of quantification (LOQ).

Visualization of Pathways and Workflows

Metal_Quantification_Workflow cluster_prep Sample and Reagent Preparation cluster_reaction Complex Formation cluster_analysis Spectrophotometric Analysis Sample Sample Solution (containing Metal Ion) Mix Mix Sample/Standard, Buffer, and Reagent Sample->Mix Standard Metal Ion Standard Solutions Standard->Mix Reagent This compound Reagent Solution Reagent->Mix Buffer Buffer Solution Buffer->Mix Complex Formation of Colored Metal-Gallacetophenone Complex Mix->Complex Measure Measure Absorbance at λmax Complex->Measure Calibrate Construct Calibration Curve Measure->Calibrate Quantify Determine Metal Ion Concentration Calibrate->Quantify

Caption: General workflow for metal ion quantification using this compound.

Stoichiometry_Determination cluster_prep Solution Preparation cluster_measure Measurement cluster_plot Data Analysis Title Stoichiometry Determination (Job's Plot) Stock_M Stock Solution of Metal Ion (M) Mix_Series Prepare series of solutions with varying mole fractions of M and L, keeping total moles constant Stock_M->Mix_Series Stock_L Stock Solution of Ligand (L, this compound) Stock_L->Mix_Series Measure_Abs Measure absorbance of each solution at λmax Mix_Series->Measure_Abs Plot Plot Absorbance vs. Mole Fraction of Ligand Measure_Abs->Plot Find_Max Identify the mole fraction at maximum absorbance Plot->Find_Max Calculate Calculate Stoichiometry (M:L ratio) Find_Max->Calculate

References

Application Notes: Evaluating the Antioxidant Activity of Gallacetophenone using DPPH and FRAP Assays

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Gallacetophenone (2',3',4'-Trihydroxyacetophenone) is a phenolic compound recognized for its potential biological activities, including its role as an antioxidant.[1] Antioxidants are crucial for mitigating oxidative stress, a condition implicated in numerous diseases, by neutralizing harmful free radicals.[2] The evaluation of the antioxidant capacity of compounds like this compound is a critical step in drug development and nutraceutical research. This document provides detailed protocols for two widely used antioxidant assays, the DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay and the Ferric Reducing Antioxidant Power (FRAP) Assay, specifically tailored for researchers, scientists, and drug development professionals investigating this compound.

Principle of the Assays

  • DPPH Radical Scavenging Assay: This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical.[2][3][4] The DPPH radical is a stable free radical with a deep violet color, showing maximum absorbance around 517 nm.[2][5] When reduced by an antioxidant, the solution's color fades to a pale yellow, and the decrease in absorbance is proportional to the radical scavenging activity of the compound.[2][5]

  • Ferric Reducing Antioxidant Power (FRAP) Assay: The FRAP assay directly measures the ability of an antioxidant to reduce a ferric complex (Fe³⁺) to its ferrous form (Fe²⁺).[6][7] The assay utilizes a colorless complex of Fe³⁺ and 2,4,6-tripyridyl-s-triazine (TPTZ) at a low pH.[6][8] In the presence of an antioxidant, the Fe³⁺-TPTZ complex is reduced to the Fe²⁺-TPTZ complex, which has an intense blue color with an absorbance maximum at approximately 593 nm. The change in absorbance is directly related to the total reducing power of the antioxidant.

Quantitative Antioxidant Activity of this compound

A comprehensive literature search did not yield specific, standardized quantitative data for the antioxidant activity of this compound from DPPH (IC₅₀) or FRAP assays. Therefore, the following table is provided as a template for researchers to record their experimental findings and compare them against common standards.

Compound DPPH Assay IC₅₀ (µg/mL) FRAP Assay (µM Trolox Equivalents / µg of compound)
This compoundUser-determined valueUser-determined value
Trolox (Standard)User-determined valueN/A
Gallic Acid (Standard)User-determined valueUser-determined value

IC₅₀: The concentration of the antioxidant required to scavenge 50% of the initial DPPH radicals.

Experimental Protocols & Visualizations

DPPH Radical Scavenging Assay Protocol

This protocol is designed for a 96-well microplate format, which is efficient for screening multiple concentrations.

A. Required Materials

  • This compound

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (B129727) (or Ethanol), analytical grade

  • Standard antioxidant (e.g., Trolox or Gallic Acid)

  • 96-well microplates

  • Multichannel pipette

  • Spectrophotometric microplate reader

B. Reagent and Sample Preparation

  • DPPH Stock Solution (0.1 mM): Dissolve 3.94 mg of DPPH powder in 100 mL of methanol.[2] Store this solution in an amber bottle at 4°C to protect it from light.

  • This compound Stock Solution (e.g., 1 mg/mL): Accurately weigh and dissolve this compound in methanol to prepare a stock solution.

  • This compound Working Solutions: Perform serial dilutions of the stock solution to create a range of concentrations for testing (e.g., 10, 25, 50, 100, 200 µg/mL).

  • Standard Stock Solution (e.g., 1 mg/mL): Prepare a stock solution of Trolox or Gallic Acid in methanol.

  • Standard Working Solutions: Perform serial dilutions of the standard stock solution to create a calibration curve (e.g., 1, 5, 10, 25, 50 µg/mL).

C. Assay Procedure

  • Plate Loading: Add 100 µL of each concentration of the this compound working solutions and standard working solutions to different wells of the 96-well plate.

  • Blank Preparation: Add 100 µL of methanol to several wells to serve as the blank (sample blank).

  • Control Preparation: Prepare a control by mixing 100 µL of methanol with 100 µL of the DPPH stock solution. This represents 0% inhibition.

  • Initiate Reaction: Add 100 µL of the 0.1 mM DPPH stock solution to all wells containing the samples and standards. Mix well by gentle shaking.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[6]

  • Measurement: Measure the absorbance of all wells at 517 nm using a microplate reader.[2][8]

D. Data Analysis

  • Calculate Percentage Inhibition: Use the following formula to calculate the percentage of DPPH radical scavenging activity for each concentration:

    • % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100[6]

    • Where Abs_control is the absorbance of the control and Abs_sample is the absorbance of the this compound or standard.

  • Determine IC₅₀ Value: Plot the % Inhibition against the concentration of this compound and the standard. The IC₅₀ value is the concentration required to cause 50% inhibition of the DPPH radical and can be determined from the graph using linear regression. A lower IC₅₀ value indicates higher antioxidant activity.

DPPH_Assay_Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis prep_dpph Prepare 0.1 mM DPPH Solution add_dpph Add 100 µL of DPPH solution to all wells prep_dpph->add_dpph prep_sample Prepare this compound Serial Dilutions plate Pipette 100 µL of Samples & Standards into 96-well plate prep_sample->plate prep_std Prepare Standard (Trolox) Serial Dilutions prep_std->plate plate->add_dpph incubate Incubate in Dark (30 min, RT) add_dpph->incubate measure Measure Absorbance at 517 nm incubate->measure calc Calculate % Inhibition measure->calc plot Plot % Inhibition vs. Concentration calc->plot ic50 Determine IC₅₀ Value plot->ic50

DPPH Assay Experimental Workflow

DPPH_Principle DPPH_Radical DPPH• DPPH_Reduced DPPH-H DPPH_Radical->DPPH_Reduced gets reduced label_violet Violet Color DPPH_Radical->label_violet label_yellow Yellow Color DPPH_Reduced->label_yellow Antioxidant This compound (AH) Antioxidant->DPPH_Radical H• donation Antioxidant_Radical Oxidized This compound (A•) Antioxidant->Antioxidant_Radical gets oxidized

Chemical Principle of the DPPH Assay
Ferric Reducing Antioxidant Power (FRAP) Assay Protocol

This protocol is adapted for a 96-well microplate format.

A. Required Materials

  • This compound

  • Acetate (B1210297) buffer (300 mM, pH 3.6)

  • TPTZ (2,4,6-Tripyridyl-s-triazine) solution (10 mM in 40 mM HCl)

  • Ferric chloride (FeCl₃·6H₂O) solution (20 mM in water)

  • Standard (e.g., Trolox or Ferrous sulfate (B86663) FeSO₄·7H₂O)

  • 96-well microplates

  • Multichannel pipette

  • Spectrophotometric microplate reader

  • Incubator or water bath at 37°C

B. Reagent and Sample Preparation

  • Acetate Buffer (300 mM, pH 3.6): Dissolve 3.1 g of sodium acetate trihydrate and add 16 mL of glacial acetic acid in distilled water. Adjust the final volume to 1 liter and confirm the pH is 3.6.

  • TPTZ Solution (10 mM): Dissolve 31.2 mg of TPTZ in 10 mL of 40 mM HCl.

  • FeCl₃ Solution (20 mM): Dissolve 54.0 mg of FeCl₃·6H₂O in 10 mL of distilled water.

  • FRAP Working Reagent: Prepare this fresh before use by mixing Acetate Buffer, TPTZ Solution, and FeCl₃ Solution in a 10:1:1 (v/v/v) ratio.[6] For example, mix 25 mL of acetate buffer with 2.5 mL of TPTZ solution and 2.5 mL of FeCl₃ solution.[8] Warm the reagent to 37°C before use.[8]

  • This compound Stock and Working Solutions: Prepare as described in the DPPH protocol, using a suitable solvent like methanol.

  • Standard Working Solutions: Prepare a series of known concentrations of Trolox or FeSO₄ in distilled water to generate a standard curve (e.g., 50, 100, 200, 400, 800 µM).

C. Assay Procedure

  • Plate Loading: Add 20 µL of each concentration of the this compound working solutions, standard solutions, and a solvent blank to different wells of the 96-well plate.[2]

  • Initiate Reaction: Add 180 µL of the pre-warmed FRAP working reagent to all wells.[2] Mix thoroughly.

  • Incubation: Incubate the plate at 37°C for a recommended time, typically between 4 and 30 minutes. A consistent incubation time should be used for all samples and standards.[2]

  • Measurement: Measure the absorbance at 593 nm using a microplate reader.[6][8]

D. Data Analysis

  • Generate Standard Curve: Plot the absorbance of the standards (Trolox or FeSO₄) against their known concentrations. A linear regression curve should be obtained.

  • Calculate FRAP Value: Use the regression equation from the standard curve (y = mx + c, where y is absorbance and x is concentration) to determine the concentration of Fe²⁺ equivalents for the this compound samples. The results are typically expressed as µM Trolox Equivalents (TE) or Fe²⁺ equivalents per microgram or micromole of the compound.

FRAP_Assay_Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis prep_frap Prepare FRAP Reagent (Acetate, TPTZ, FeCl₃) Warm to 37°C add_frap Add 180 µL of warmed FRAP reagent to all wells prep_frap->add_frap prep_sample Prepare this compound Serial Dilutions plate Pipette 20 µL of Samples & Standards into 96-well plate prep_sample->plate prep_std Prepare Standard (Trolox) Serial Dilutions prep_std->plate plate->add_frap incubate Incubate at 37°C (e.g., 15 min) add_frap->incubate measure Measure Absorbance at 593 nm incubate->measure plot Plot Standard Curve (Absorbance vs. Concentration) measure->plot calc Calculate FRAP value from standard curve equation plot->calc result Express as Trolox Equivalents calc->result

FRAP Assay Experimental Workflow

FRAP_Principle Fe3_TPTZ Fe³⁺-TPTZ Complex Fe2_TPTZ Fe²⁺-TPTZ Complex Fe3_TPTZ->Fe2_TPTZ gets reduced label_colorless Colorless Fe3_TPTZ->label_colorless label_blue Intense Blue Color Fe2_TPTZ->label_blue Antioxidant This compound (Antioxidant) Antioxidant->Fe3_TPTZ e⁻ donation Antioxidant_Oxidized Oxidized This compound Antioxidant->Antioxidant_Oxidized gets oxidized

Chemical Principle of the FRAP Assay

References

Application Notes and Protocols for Gallacetophenone in Cosmetic Formulations for Skin Whitening

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gallacetophenone (2',3',4'-Trihydroxyacetophenone) has emerged as a promising natural compound for skin whitening applications in the cosmetic and pharmaceutical industries. Its efficacy stems from its potent ability to inhibit melanogenesis, the cellular process responsible for pigment production. These application notes provide a comprehensive overview of this compound's mechanism of action, quantitative efficacy data, and detailed protocols for its evaluation in skin whitening formulations.

Mechanism of Action

This compound primarily exerts its skin whitening effects through the direct inhibition and downregulation of tyrosinase, the rate-limiting enzyme in melanin (B1238610) synthesis.[1][2] Its multi-faceted mechanism involves:

  • Tyrosinase Inhibition: this compound binds to the active site of tyrosinase, effectively blocking its catalytic activity and preventing the conversion of L-tyrosine to L-DOPA and the subsequent oxidation of L-DOPA to dopaquinone, crucial steps in the melanin production pathway.[1][2]

  • Downregulation of Melanogenic Proteins: Studies have shown that this compound significantly reduces the protein levels of tyrosinase and dopachrome (B613829) tautomerase (DCT/TRP-2) in a dose-dependent manner.[1]

  • Promotion of Tyrosinase Degradation: this compound promotes the proteasomal-mediated degradation of tyrosinase, further reducing the cellular concentration of this key melanogenic enzyme.[1]

  • No Significant Effect on MITF: Notably, this compound's action appears to be independent of the Microphthalmia-associated transcription factor (MITF), a master regulator of melanocyte development and melanogenesis.[1]

Signaling Pathway

The following diagram illustrates the key steps in the melanogenesis pathway and highlights the points of intervention by this compound.

Melanogenesis_Pathway cluster_0 Melanocyte Tyrosine L-Tyrosine LDOPA L-DOPA Tyrosine->LDOPA Hydroxylation Dopaquinone Dopaquinone LDOPA->Dopaquinone Oxidation Melanin Melanin (Eumelanin/Pheomelanin) Dopaquinone->Melanin Series of Reactions Tyrosinase Tyrosinase DCT DCT (TRP-2) Proteasome Proteasome This compound This compound This compound->Tyrosinase Inhibition & Degradation This compound->DCT Downregulation Tyrosinase_Inhibition_Workflow prep Prepare Reagents: - Mushroom Tyrosinase Solution - L-DOPA Solution (Substrate) - this compound Solutions - Phosphate Buffer (pH 6.8) plate Plate Setup (96-well): - Add Buffer - Add this compound/Control - Add Tyrosinase Solution prep->plate incubate1 Pre-incubation (10 min at 25°C) plate->incubate1 add_ldopa Add L-DOPA to initiate reaction incubate1->add_ldopa incubate2 Incubation (20 min at 25°C) add_ldopa->incubate2 measure Measure Absorbance at 475 nm (Dopachrome formation) incubate2->measure calculate Calculate % Inhibition measure->calculate Melanin_Content_Workflow seed Seed B16F10 cells in a 24-well plate incubate1 Incubate for 24h to allow cell attachment seed->incubate1 treat Treat cells with various concentrations of this compound for 72h incubate1->treat wash Wash cells with PBS treat->wash lyse Lyse cells with 1N NaOH wash->lyse incubate2 Incubate at 80°C for 1h to dissolve melanin lyse->incubate2 measure Measure Absorbance at 405 nm incubate2->measure normalize Normalize to protein concentration (optional) measure->normalize calculate Calculate % Melanin Content normalize->calculate

References

Application Notes and Protocols: Gallacetophenone in Pharmaceutical Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Gallacetophenone (2',3',4'-Trihydroxyacetophenone) is a naturally derived phenolic compound, specifically an acetyl derivative of pyrogallol.[1][2] Its simple aromatic ketone structure, featuring three adjacent hydroxyl groups, provides a rich scaffold for medicinal chemistry and makes it a molecule of significant interest in pharmaceutical drug discovery.[1][3] The inherent antioxidant and anti-inflammatory properties of its phenolic core suggest potential therapeutic applications across a spectrum of diseases, including those with inflammatory and neurodegenerative pathologies.[4] This document provides an overview of the current and potential applications of this compound, along with detailed protocols for evaluating its activity in key preclinical assays.

Pharmacological Applications & Mechanisms of Action

This compound's therapeutic potential stems from its ability to modulate various biological pathways, primarily through its antioxidant, anti-inflammatory, and enzyme-inhibiting activities.

Antioxidant Activity

The trihydroxy-substituted benzene (B151609) ring in this compound allows it to act as a potent free radical scavenger, a key mechanism for mitigating oxidative stress.[1] Oxidative stress is a major contributing factor to a host of diseases, including cancer, neurodegenerative disorders, and cardiovascular disease.[5][6] this compound can donate hydrogen atoms from its hydroxyl groups to neutralize reactive oxygen species (ROS), thereby preventing cellular damage.

Anti-inflammatory Effects

Chronic inflammation is linked to numerous diseases.[7] Phytochemicals related to this compound have demonstrated significant anti-inflammatory properties.[4][8] The proposed mechanism for this compound involves the inhibition of key inflammatory pathways such as the Toll-Like Receptor 4 (TLR4) and Nuclear Factor-kappa B (NF-κB) signaling cascades.[9] By inhibiting this pathway, this compound may reduce the production of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β), as well as inflammatory mediators like nitric oxide (NO).[7][9]

Neuroprotective Potential

Excessive glutamate (B1630785) can lead to excitotoxicity and neuronal cell death, a process implicated in neurodegenerative diseases like Alzheimer's and Parkinson's.[10] Related compounds, such as gallocatechin gallate, have shown a strong neuroprotective effect against glutamate-induced oxidative stress by reducing intracellular free radicals and calcium (Ca2+) influx.[10][11] This is often achieved by inhibiting cell death-associated signaling pathways, including the phosphorylation of extracellular signal-regulated kinase (ERK) and c-Jun N-terminal kinases (JNK).[10][11] Given its structural similarity and antioxidant capacity, this compound is a promising candidate for investigation in neuroprotection.

Enzyme Inhibition

This compound is a known inhibitor of tyrosinase, the key enzyme in melanin (B1238610) synthesis.[1][12] This has led to its use in dermatology as a skin-whitening agent.[1] This established enzyme-inhibiting capability suggests that this compound and its derivatives could be explored as inhibitors for other clinically relevant enzymes in various disease contexts.

Quantitative Data Summary

Quantitative data for this compound's activity in many pharmaceutical contexts is still emerging. The tables below summarize available data for a closely related acetophenone (B1666503) derivative to illustrate its potential and provide a benchmark for future studies.

Table 1: Antioxidant and Anti-inflammatory Activity of 3, 5-diprenyl-4-hydroxyacetophenone (DHAP) (Data from a related acetophenone derivative to indicate potential activity)

AssayTarget/EndpointResult (IC50 / % Inhibition)Reference
DPPH Radical ScavengingFree Radical NeutralizationIC50: 26.00 ± 0.37 µg/mL[7]
Nitric Oxide (NO) ProductionInhibition in LPS-stimulated macrophages38.96% inhibition at 91.78 µM[7]
TNF-α ProductionInhibition in LPS-stimulated macrophages59.14% inhibition at 91.78 µM[7]
IL-1β ProductionInhibition in LPS-stimulated macrophages55.56% inhibition at 91.78 µM[7]
IL-6 ProductionInhibition in LPS-stimulated macrophages51.62% inhibition at 91.78 µM[7]

Table 2: Potential Therapeutic Areas and Targets for this compound (This table outlines potential areas for which quantitative data should be generated)

Therapeutic AreaPotential Target / PathwayKey Quantitative Metrics
NeurodegenerationERK/JNK Phosphorylation, Oxidative StressEC50, % Neuroprotection
InflammationNF-κB, TNF-α, IL-6, COX-2IC50, % Inhibition
CancerPI3K/AKT, Apoptosis InductionGI50, IC50
Diabetesα-glucosidase, α-amylase, Oxidative StressIC50

Detailed Experimental Protocols

The following protocols provide standardized methods to evaluate the bioactivity of this compound.

Protocol 3.1: In Vitro Antioxidant Activity - DPPH Radical Scavenging Assay

This protocol measures the ability of a compound to act as a free radical scavenger.[13]

Materials:

  • This compound

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (B129727)

  • Ascorbic acid (positive control)

  • 96-well microplate

  • Spectrophotometer (plate reader)

Procedure:

  • Solution Preparation:

    • Prepare a 0.1 mM solution of DPPH in methanol. Keep it in the dark.

    • Prepare a stock solution of this compound in methanol (e.g., 1 mg/mL). Create a series of dilutions (e.g., 100, 50, 25, 12.5, 6.25 µg/mL).

    • Prepare a similar dilution series for ascorbic acid.

  • Assay:

    • In a 96-well plate, add 100 µL of each this compound dilution to respective wells.

    • Add 100 µL of the 0.1 mM DPPH solution to all wells.

    • For the blank, use 100 µL of methanol instead of the sample.

  • Incubation and Measurement:

    • Shake the plate gently and incubate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

  • Calculation:

    • Calculate the percentage of scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 (where A_control is the absorbance of the DPPH solution without sample).

    • Plot the percentage inhibition against the concentration to determine the IC50 value (the concentration required to scavenge 50% of DPPH radicals).[13]

Protocol 3.2: In Vitro Anti-inflammatory Activity - Nitric Oxide (NO) Inhibition Assay

This protocol assesses the ability of this compound to inhibit the production of nitric oxide in lipopolysaccharide (LPS)-stimulated macrophage cells.[7]

Materials:

  • RAW 264.7 macrophage cell line

  • DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS

  • This compound

  • Lipopolysaccharide (LPS) from E. coli

  • Griess Reagent (Part A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)

  • Sodium nitrite (B80452) (for standard curve)

  • 96-well cell culture plate

Procedure:

  • Cell Seeding:

    • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours at 37°C, 5% CO₂.

  • Treatment:

    • Remove the medium and replace it with fresh medium containing various non-toxic concentrations of this compound.

    • After 1 hour of pre-treatment, stimulate the cells by adding LPS to a final concentration of 1 µg/mL (except for the vehicle control group).

  • Incubation:

    • Incubate the plate for another 24 hours.

  • Nitrite Measurement (Griess Assay):

    • Collect 50 µL of the cell culture supernatant from each well and transfer to a new 96-well plate.

    • Add 50 µL of Griess Reagent Part A to each well. Incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent Part B. Incubate for another 10 minutes.

    • Measure the absorbance at 540 nm.

  • Calculation:

    • Quantify the nitrite concentration by comparing the absorbance values to a standard curve generated with sodium nitrite.

    • Calculate the percentage inhibition of NO production relative to the LPS-only treated cells.

Protocol 3.3: In Vitro Neuroprotection - Glutamate-Induced Toxicity Assay

This protocol evaluates this compound's ability to protect neuronal cells from glutamate-induced excitotoxicity.[10]

Materials:

  • HT22 mouse hippocampal cell line

  • DMEM with 10% FBS

  • This compound

  • L-Glutamic acid

  • MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] solution (5 mg/mL in PBS)

  • DMSO

  • 96-well cell culture plate

Procedure:

  • Cell Seeding:

    • Seed HT22 cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.

  • Treatment:

    • Pre-treat the cells with various concentrations of this compound for 2 hours.

    • Induce excitotoxicity by adding glutamate to a final concentration of 5 mM (except for the vehicle control group).

  • Incubation:

    • Incubate the cells for 24 hours.

  • Cell Viability Assessment (MTT Assay):

    • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

    • Shake the plate for 10 minutes to ensure complete dissolution.

  • Measurement and Calculation:

    • Measure the absorbance at 570 nm.

    • Calculate cell viability as a percentage relative to the untreated control cells.

Signaling Pathways and Workflow Visualizations

The following diagrams illustrate key signaling pathways potentially modulated by this compound and the experimental workflows described above.

NFkB_Pathway Potential Inhibition of NF-kB Pathway by this compound cluster_nucleus Nucleus LPS LPS TLR4 TLR4 Receptor LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) NFkB_nuc NF-κB NFkB->NFkB_nuc translocates Nucleus Nucleus DNA Gene Transcription NFkB_nuc->DNA Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) DNA->Cytokines Gallaceto This compound Gallaceto->IKK Inhibits? MAPK_Pathway Neuroprotection via MAPK Pathway Modulation Glutamate Excess Glutamate OxidativeStress Oxidative Stress (ROS, Ca2+ Influx) Glutamate->OxidativeStress ASK1 ASK1 OxidativeStress->ASK1 Raf Raf OxidativeStress->Raf MKK47 MKK4/7 ASK1->MKK47 JNK JNK MKK47->JNK Apoptosis Neuronal Apoptosis JNK->Apoptosis MEK MEK1/2 Raf->MEK ERK ERK1/2 MEK->ERK ERK->Apoptosis Survival Neuronal Survival Gallaceto This compound Gallaceto->OxidativeStress Reduces Gallaceto->JNK Inhibits Phosphorylation Gallaceto->ERK Inhibits Phosphorylation Gallaceto->Survival Promotes AntiInflammatory_Workflow Workflow: In Vitro Anti-inflammatory Assays cluster_prep Preparation cluster_treatment Treatment & Stimulation cluster_analysis Analysis seed_cells 1. Seed RAW 264.7 Cells (24h incubation) prep_compounds 2. Prepare this compound and LPS Solutions pretreat 3. Pre-treat cells with This compound (1h) prep_compounds->pretreat stimulate 4. Stimulate with LPS (1µg/mL) (24h incubation) pretreat->stimulate collect_supernatant 5. Collect Supernatant stimulate->collect_supernatant griess_assay 6a. Griess Assay for Nitric Oxide (NO) collect_supernatant->griess_assay elisa_assay 6b. ELISA for Cytokines (TNF-α, IL-6) collect_supernatant->elisa_assay read_absorbance 7. Measure Absorbance griess_assay->read_absorbance elisa_assay->read_absorbance calc_inhibition 8. Calculate % Inhibition read_absorbance->calc_inhibition Neuroprotection_Workflow Workflow: In Vitro Neuroprotection Assay cluster_prep Preparation cluster_treatment Treatment & Induction of Toxicity cluster_analysis Analysis seed_cells 1. Seed HT22 Neuronal Cells (24h incubation) pretreat 2. Pre-treat cells with This compound (2h) seed_cells->pretreat induce_toxicity 3. Add Glutamate (5mM) (24h incubation) pretreat->induce_toxicity mtt_assay 4. Perform MTT Assay for Cell Viability induce_toxicity->mtt_assay read_absorbance 5. Measure Absorbance (570nm) mtt_assay->read_absorbance calc_viability 6. Calculate % Cell Viability read_absorbance->calc_viability

References

High-Performance Liquid Chromatography (HPLC) Method for the Analysis of Gallacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Gallacetophenone, also known as 2',3',4'-Trihydroxyacetophenone, is a chemical compound with various applications in scientific research and as a potential intermediate in pharmaceutical synthesis. Accurate and reliable quantification of this compound is essential for quality control, stability studies, and research purposes. This document provides a detailed application note and protocol for the analysis of this compound using a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection. The method is designed to be robust, specific, and suitable for the routine analysis of this compound in various sample matrices.

Chromatographic Conditions

A summary of the recommended HPLC conditions for the analysis of this compound is presented in the table below. These conditions have been established based on the physicochemical properties of this compound and general principles of reversed-phase chromatography.

ParameterRecommended Condition
HPLC System A standard HPLC system with a pump, autosampler, column oven, and UV-Vis detector.
Column C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase Isocratic mixture of Acetonitrile and Water (containing 0.1% Phosphoric Acid)
(A) 0.1% Phosphoric Acid in Water
(B) Acetonitrile
Recommended Ratio: A:B (70:30, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 291 nm[1]
Injection Volume 10 µL
Run Time Approximately 10 minutes

Method Validation Parameters

The following table summarizes the typical performance characteristics that should be evaluated during the validation of this analytical method. The provided ranges are based on common acceptance criteria in the pharmaceutical industry.

Validation ParameterTypical Acceptance Criteria/Value
Linearity (Correlation Coefficient, r²) ≥ 0.999
Range 1 - 100 µg/mL
Limit of Detection (LOD) ~0.1 µg/mL
Limit of Quantification (LOQ) ~0.3 µg/mL
Accuracy (% Recovery) 98.0% - 102.0%
Precision (% RSD) ≤ 2.0%
Specificity No interference from blank and placebo at the retention time of this compound.
Robustness The method should remain unaffected by small, deliberate variations in method parameters.

Experimental Protocols

Preparation of Mobile Phase
  • 0.1% Phosphoric Acid in Water (Mobile Phase A): Add 1.0 mL of concentrated phosphoric acid to 1000 mL of HPLC-grade water. Mix thoroughly.

  • Acetonitrile (Mobile Phase B): Use HPLC-grade acetonitrile.

  • Final Mobile Phase (70:30 v/v): Mix 700 mL of Mobile Phase A with 300 mL of Mobile Phase B.

  • Degassing: Degas the final mobile phase mixture using a suitable method such as sonication or vacuum filtration through a 0.45 µm filter.

Preparation of Standard Solutions
  • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL. These solutions are used to establish the calibration curve.

Preparation of Sample Solutions

The sample preparation procedure will vary depending on the matrix. A general procedure for a solid formulation is provided below.

  • Weighing: Accurately weigh a portion of the sample equivalent to approximately 10 mg of this compound.

  • Dissolution: Transfer the weighed sample to a 100 mL volumetric flask. Add approximately 70 mL of the mobile phase and sonicate for 15 minutes to ensure complete dissolution.

  • Dilution: Allow the solution to cool to room temperature and then dilute to the mark with the mobile phase. Mix thoroughly.

  • Filtration: Filter a portion of the solution through a 0.45 µm syringe filter into an HPLC vial.[2]

System Suitability

Before starting the analysis, perform a system suitability test to ensure the chromatographic system is performing adequately. Inject a working standard solution (e.g., 20 µg/mL) five times. The acceptance criteria are typically:

  • Tailing factor: ≤ 2.0

  • Theoretical plates: ≥ 2000

  • Relative Standard Deviation (%RSD) of peak area: ≤ 2.0%

Analysis Procedure
  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the blank (mobile phase), followed by the standard solutions and then the sample solutions.

  • Record the chromatograms and integrate the peak area for this compound.

  • Construct a calibration curve by plotting the peak area of the standard solutions against their corresponding concentrations.

  • Determine the concentration of this compound in the sample solutions from the calibration curve.

Visualizations

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing MobilePhase Mobile Phase (ACN:H2O with 0.1% H3PO4) HPLC HPLC System (C18 Column, 30°C) MobilePhase->HPLC Standard Standard Solutions (1-100 µg/mL) Injection Inject Samples (10 µL, 1.0 mL/min) Standard->Injection Sample Sample Solutions (e.g., from formulation) Sample->Injection HPLC->Injection Detection UV Detection (291 nm) Injection->Detection Chromatogram Obtain Chromatogram Detection->Chromatogram Integration Peak Integration Chromatogram->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantify this compound Calibration->Quantification

Caption: Experimental workflow for the HPLC analysis of this compound.

Method_Validation_Logic cluster_method Method Development cluster_validation Validation Protocol cluster_outcome Outcome Selectivity Selectivity/ Specificity Documentation Document Results Selectivity->Documentation Linearity Linearity & Range Linearity->Documentation Accuracy Accuracy Accuracy->Documentation Precision Precision (Repeatability & Intermediate) Precision->Documentation LOD_LOQ LOD & LOQ LOD_LOQ->Documentation Robustness Robustness Robustness->Documentation Protocol Define Validation Protocol Execution Execute Experiments Protocol->Execution Execution->Selectivity Execution->Linearity Execution->Accuracy Execution->Precision Execution->LOD_LOQ Execution->Robustness ValidatedMethod Validated HPLC Method Documentation->ValidatedMethod

Caption: Logical relationship of HPLC method validation parameters.

References

Application Note: Analysis of Gallacetophenone using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

**Abstract

This application note details a comprehensive methodology for the qualitative and quantitative analysis of Gallacetophenone (1-(2,3,4-trihydroxyphenyl)ethanone) using Gas Chromatography-Mass Spectrometry (GC-MS). This compound, an acetyl derivative of pyrogallol, is a compound of interest in pharmaceutical and chemical research.[1] The protocol outlined below provides a robust framework for the separation, identification, and quantification of this compound in various sample matrices. This method is intended for researchers, scientists, and professionals involved in drug development and quality control.

Introduction

This compound, also known as 2',3',4'-Trihydroxyacetophenone, is a chemical intermediate with potential applications in organic synthesis and pharmaceutical development. Accurate and reliable analytical methods are crucial for its characterization and quantification. Gas Chromatography-Mass Spectrometry (GC-MS) offers high sensitivity, specificity, and separation efficiency, making it an ideal technique for the analysis of semi-volatile compounds like this compound.[2] This document provides a detailed experimental protocol, including sample preparation, GC-MS instrument parameters, and data analysis guidelines.

Experimental Protocol

This protocol is based on established methodologies for the analysis of similar aromatic ketones and can be adapted based on specific instrumentation and sample matrices.[2]

2.1. Materials and Reagents

  • This compound reference standard (≥98% purity)

  • Methanol (B129727) (HPLC grade)

  • Dichloromethane (GC grade)

  • Hexane (GC grade)

  • Anhydrous Sodium Sulfate

  • 0.45 µm Syringe filters

2.2. Standard and Sample Preparation

2.2.1. Standard Stock Solution (1 mg/mL) Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

2.2.2. Calibration Standards Prepare a series of calibration standards by serially diluting the stock solution with methanol to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

2.2.3. Sample Preparation

  • Solid Samples: Accurately weigh the sample and extract this compound using a suitable solvent such as methanol or dichloromethane. Sonication or vortexing can be used to enhance extraction efficiency.

  • Liquid Samples: Dilute the liquid sample with a suitable solvent to bring the concentration of this compound within the calibration range.

  • For complex matrices, a liquid-liquid extraction or solid-phase extraction (SPE) may be necessary to remove interfering substances.

  • Filter all solutions through a 0.45 µm syringe filter before injection.

2.3. GC-MS Instrumentation and Conditions

The following parameters are a starting point and may require optimization for your specific instrument.

Parameter Condition
Gas Chromatograph Agilent 7890B GC System (or equivalent)
Mass Spectrometer Agilent 5977A MSD (or equivalent)
Column DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness[2]
Carrier Gas Helium at a constant flow rate of 1.0 mL/min[2]
Injector Split/Splitless
Injector Temperature 250 °C[2]
Injection Volume 1 µL
Injection Mode Splitless (or split with a high split ratio for concentrated samples)
Oven Temperature Program Initial temperature: 80 °C, hold for 2 minutes. Ramp to 280 °C at a rate of 10 °C/min. Hold at 280°C for 5 minutes.[2]
MS Transfer Line Temp. 280 °C
Ion Source Temperature 230 °C
Quadrupole Temperature 150 °C[3]
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Full Scan (m/z 40-400) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.
Solvent Delay 4 minutes

Data Presentation and Analysis

3.1. Qualitative Analysis

Identification of this compound is achieved by comparing the retention time and the mass spectrum of the analyte in the sample with that of a known reference standard. The mass spectrum of this compound is characterized by its molecular ion peak and specific fragmentation pattern.

Table 1: Characteristic Mass Spectral Data for this compound

m/z (Mass-to-Charge Ratio) Relative Intensity (%) Proposed Fragment Ion
168Low[M]+ (Molecular Ion)
153100[M-CH₃]+
125Moderate[M-CH₃-CO]+
107Low
97Moderate
79~12
51~6

Note: The fragmentation pattern is based on typical cleavage for acetophenones and publicly available data for this compound. The base peak is observed at m/z 153, corresponding to the loss of a methyl group ([M-CH₃]⁺).[4][5]

3.2. Quantitative Analysis

For quantitative analysis, the instrument should be operated in Selected Ion Monitoring (SIM) mode to enhance sensitivity and selectivity. A calibration curve is constructed by plotting the peak area of the target ion against the concentration of the calibration standards.

Table 2: Quantitative Parameters for this compound Analysis (Illustrative)

Parameter Value
Quantifier Ion (m/z) 153
Qualifier Ions (m/z) 168, 125
Calibration Range 1 - 100 µg/mL
Correlation Coefficient (r²) > 0.995
Limit of Detection (LOD) To be determined experimentally
Limit of Quantitation (LOQ) To be determined experimentally

Workflow and Signaling Pathway Diagrams

The following diagrams illustrate the experimental workflow for the GC-MS analysis of this compound.

GCMS_Workflow GC-MS Analysis Workflow for this compound cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing & Reporting start Start: Obtain Sample & Standard weigh Accurately Weigh this compound start->weigh extract Sample Extraction/Dilution start->extract dissolve Dissolve in Solvent (e.g., Methanol) weigh->dissolve dilute Prepare Calibration Standards dissolve->dilute filter Filter through 0.45 µm Syringe Filter extract->filter inject Inject 1 µL into GC-MS filter->inject separate Chromatographic Separation (DB-5ms column) inject->separate ionize Electron Ionization (70 eV) separate->ionize detect Mass Detection (Full Scan / SIM) ionize->detect qual Qualitative Analysis (Retention Time & Mass Spectrum) detect->qual quant Quantitative Analysis (Calibration Curve) detect->quant report Generate Report qual->report quant->report

Caption: Experimental workflow for GC-MS analysis of this compound.

Fragmentation_Pathway Proposed Mass Spectrometry Fragmentation of this compound M This compound (m/z 168) [M]+ frag1 [M-CH₃]+ (m/z 153) M->frag1 - CH₃• frag2 [M-CH₃-CO]+ (m/z 125) frag1->frag2 - CO frag3 Further Fragmentation (e.g., m/z 97, 79, 51) frag2->frag3

Caption: Proposed fragmentation pathway of this compound in EI-MS.

Conclusion

The GC-MS method described in this application note provides a reliable and sensitive approach for the analysis of this compound. The detailed protocol for sample preparation, instrument conditions, and data analysis serves as a valuable resource for researchers and professionals in pharmaceutical and chemical analysis. The method can be validated and adapted for specific applications and matrices to ensure accurate and precise results.

References

Application Notes and Protocols for Studying the Antimicrobial Effects of Gallacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive set of protocols and application notes for the systematic evaluation of the antimicrobial properties of Gallacetophenone, a trihydroxylated acetophenone. This compound, as a phenolic compound, is of interest for its potential antimicrobial activities, which are characteristic of many polyphenols.[1][2] The protocols outlined below are based on established methodologies for testing natural antimicrobial compounds and are designed to deliver robust and reproducible data for research and development purposes.[3][4][5]

Introduction

This compound (2',3',4'-Trihydroxyacetophenone) is a derivative of pyrogallol (B1678534) and possesses a chemical structure suggestive of antimicrobial potential.[6] Polyphenolic compounds are known to exert antimicrobial effects through various mechanisms, including the disruption of cell membranes, inhibition of enzymes, interference with metabolic processes, and the production of reactive oxygen species (ROS).[1][7] The study of this compound's antimicrobial effects can contribute to the discovery of new therapeutic agents to combat the growing threat of antimicrobial resistance. These protocols will guide the user through determining its spectrum of activity, potency, and mechanism of action.

Data Presentation

To facilitate clear comparison and interpretation of results, all quantitative data should be summarized in tables. Below are example templates for presenting key antimicrobial parameters.

Table 1: Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of this compound

Test MicroorganismATCC Strain No.MIC (µg/mL)MBC (µg/mL)Positive Control (Antibiotic)MIC of Control (µg/mL)
Staphylococcus aureusATCC 29213Vancomycin
Enterococcus faecalisATCC 29212Vancomycin
Escherichia coliATCC 25922Ciprofloxacin
Pseudomonas aeruginosaATCC 27853Ciprofloxacin
Candida albicansATCC 90028Fluconazole

Table 2: Time-Kill Kinetics of this compound against Staphylococcus aureus (ATCC 29213)

Time (hours)Log10 CFU/mL (Control)Log10 CFU/mL (0.5 x MIC)Log10 CFU/mL (1 x MIC)Log10 CFU/mL (2 x MIC)Log10 CFU/mL (4 x MIC)
0
2
4
6
8
12
24

Table 3: Anti-Biofilm Activity of this compound

Test MicroorganismATCC Strain No.Biofilm Inhibition (%) at MICBiofilm Eradication (%) at 4 x MIC
Staphylococcus aureusATCC 29213
Pseudomonas aeruginosaATCC 27853

Experimental Protocols

The following are detailed protocols for the key experiments required to assess the antimicrobial effects of this compound.

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[8] The broth microdilution method is a widely used and standardized technique for determining the MIC of antimicrobial agents.[9]

Materials:

  • This compound stock solution (dissolved in a suitable solvent like DMSO, ensuring the final solvent concentration is not inhibitory to the test organisms)

  • 96-well microtiter plates[9]

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi

  • Bacterial or fungal inoculums standardized to 0.5 McFarland turbidity (approximately 1.5 x 10^8 CFU/mL) and then diluted to a final concentration of 5 x 10^5 CFU/mL in the wells[4]

  • Positive control antibiotics (e.g., Vancomycin, Ciprofloxacin, Fluconazole)

  • Resazurin (B115843) solution (optional, for viability indication)[3]

  • Microplate reader

Protocol:

  • Prepare a serial two-fold dilution of the this compound stock solution in the wells of a 96-well microtiter plate containing 100 µL of the appropriate broth. The concentration range should be sufficient to determine the MIC.

  • Add 100 µL of the standardized microbial inoculum to each well.

  • Include a positive control (broth with inoculum and a standard antibiotic), a negative control (broth with inoculum and the solvent used to dissolve this compound), and a sterility control (broth only).

  • Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.[4]

  • After incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of this compound that shows no visible growth.[8]

  • Optionally, add a viability indicator like resazurin to each well and incubate for a further 2-4 hours to aid in the determination of the MIC. A color change from blue to pink indicates viable cells.[3]

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.[10]

Materials:

  • MIC plates from the previous experiment

  • Nutrient agar (B569324) plates

Protocol:

  • From the wells of the MIC plate that show no visible growth, take a 10 µL aliquot.[9]

  • Spot-inoculate the aliquot onto a fresh nutrient agar plate.[9]

  • Incubate the agar plates at 37°C for 24 hours.

  • The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in the initial inoculum, which is typically observed as no colony growth on the agar plate.[10]

This assay provides information on the rate at which an antimicrobial agent kills a microbial population over time.[10][11]

Materials:

  • Standardized microbial inoculum (approximately 1 x 10^6 CFU/mL) in the appropriate broth[12]

  • This compound at concentrations of 0.5x, 1x, 2x, and 4x the determined MIC

  • Sterile saline solution for serial dilutions

  • Nutrient agar plates

Protocol:

  • Prepare flasks containing the microbial inoculum and add this compound to achieve the desired final concentrations. Include a growth control flask without the compound.

  • Incubate the flasks at 37°C with agitation.

  • At predetermined time points (e.g., 0, 2, 4, 6, 8, 12, and 24 hours), withdraw an aliquot from each flask.[12]

  • Perform ten-fold serial dilutions of each aliquot in sterile saline.

  • Plate 100 µL of each dilution onto nutrient agar plates.

  • Incubate the plates at 37°C for 24 hours and then count the number of colony-forming units (CFU).

  • Plot the log10 CFU/mL against time for each concentration. A bactericidal effect is defined as a ≥3-log10 (99.9%) reduction in CFU/mL from the initial inoculum.[10]

This assay assesses the ability of this compound to inhibit biofilm formation and eradicate pre-formed biofilms.[13][14]

Materials:

  • 96-well flat-bottomed microtiter plates

  • Tryptic Soy Broth (TSB) supplemented with 0.25% glucose

  • Standardized microbial inoculum

  • Crystal Violet solution (0.1%)

  • 30% Acetic acid or 95% Ethanol

Protocol for Biofilm Inhibition:

  • Add 100 µL of TSB with varying concentrations of this compound to the wells of a microtiter plate.

  • Add 100 µL of the standardized microbial inoculum to each well.

  • Incubate the plate at 37°C for 24-48 hours without agitation to allow for biofilm formation.[13]

  • After incubation, discard the planktonic cells and wash the wells gently with phosphate-buffered saline (PBS).

  • Stain the adherent biofilms with 125 µL of 0.1% Crystal Violet for 15 minutes.[14]

  • Wash the wells again with PBS to remove excess stain and allow the plate to air dry.

  • Solubilize the bound Crystal Violet with 200 µL of 30% acetic acid or 95% ethanol.

  • Measure the absorbance at a wavelength of 570-595 nm using a microplate reader.

  • Calculate the percentage of biofilm inhibition compared to the control (no this compound).

Protocol for Biofilm Eradication:

  • First, grow the biofilms in the microtiter plate as described above (steps 1-4 of the inhibition protocol, but without this compound).

  • After the initial incubation and washing, add 200 µL of fresh broth containing varying concentrations of this compound to the wells with the pre-formed biofilms.

  • Incubate for another 24 hours.

  • Quantify the remaining biofilm using the Crystal Violet staining method as described above (steps 5-9 of the inhibition protocol).

  • Calculate the percentage of biofilm eradication compared to the control.

Mandatory Visualizations

G cluster_cell Bacterial Cell This compound This compound membrane_disruption Cell Membrane Disruption This compound->membrane_disruption enzyme_inhibition Enzyme Inhibition This compound->enzyme_inhibition ros_production ROS Production This compound->ros_production metal_chelation Metal Ion Chelation This compound->metal_chelation node_leakage Leakage of Cellular Components membrane_disruption->node_leakage node_death1 Cell Death membrane_disruption->node_death1 protein_synthesis Inhibition of Protein Synthesis enzyme_inhibition->protein_synthesis node_metabolism Disruption of Metabolic Pathways enzyme_inhibition->node_metabolism node_death2 Cell Death enzyme_inhibition->node_death2 dna_damage DNA Damage ros_production->dna_damage metal_chelation->enzyme_inhibition Cofactor Depletion dna_damage->node_death2 protein_synthesis->node_death2 node_leakage->node_death1 node_metabolism->node_death2

References

Gallacetophenone: A Promising Antioxidant for Cell Culture Applications

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Gallacetophenone (2',3',4'-trihydroxyacetophenone) is a phenolic compound that has garnered significant interest for its potential as a potent antioxidant in various biological systems. Its unique chemical structure, featuring multiple hydroxyl groups on the aromatic ring, suggests a strong capacity for scavenging reactive oxygen species (ROS) and mitigating oxidative stress-induced cellular damage. Oxidative stress is a critical factor in the pathogenesis of numerous diseases and can negatively impact cell culture experiments by inducing apoptosis, senescence, and altering signaling pathways. The application of effective antioxidants like this compound in cell culture media can enhance cell viability, improve experimental reproducibility, and provide a more controlled in vitro environment.

These application notes provide a comprehensive overview of the use of this compound as an antioxidant in cell culture, including its mechanism of action, quantitative data on its efficacy, and detailed protocols for its application and the assessment of its antioxidant effects.

Mechanism of Action

This compound exerts its antioxidant effects through multiple mechanisms:

  • Direct ROS Scavenging: The phenolic hydroxyl groups of this compound can donate hydrogen atoms to neutralize highly reactive free radicals, such as the superoxide (B77818) anion (O₂⁻) and hydroxyl radical (•OH), converting them into less reactive species.

  • Activation of the Nrf2 Signaling Pathway: this compound is hypothesized to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Under basal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Keap1. Upon exposure to oxidative stress or activators like this compound, Nrf2 is released from Keap1 and translocates to the nucleus. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, leading to their transcription and the subsequent synthesis of protective enzymes such as heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), and glutamate-cysteine ligase (GCL). This enzymatic upregulation fortifies the cell's endogenous antioxidant defense system.

  • Inhibition of Apoptosis: By reducing intracellular ROS levels and activating protective signaling pathways, this compound can inhibit the downstream activation of apoptotic cascades, thereby preventing programmed cell death induced by oxidative stress.

Quantitative Data Summary

While direct quantitative data for this compound's antioxidant activity in cell culture is emerging, studies on structurally related compounds provide valuable insights into its potential efficacy. The following table summarizes relevant data from studies on this compound and similar phenolic compounds.

CompoundCell LineOxidative StressorAssayEffective ConcentrationKey Findings
This compound Human Epidermal Melanocytes-Cell ViabilityUp to 1000 µMNo significant cytotoxicity observed.[1][2][3][4]
6'-O-galloylpaeoniflorin (GPF) HaCaT (Human Keratinocytes)H₂O₂DCFDA (ROS Scavenging)20 µMSignificantly scavenged intracellular ROS.[5]
6'-O-galloylpaeoniflorin (GPF) HaCaT (Human Keratinocytes)H₂O₂MTT (Cell Viability)20 µMPrevented H₂O₂-induced cell death.[5]
Annphenone (B12428832) V79-4 (Lung Fibroblasts)H₂O₂ROS Scavenging, Apoptosis AssaysNot specifiedScavenged intracellular ROS and inhibited apoptosis.[3]

Experimental Protocols

Here we provide detailed protocols for evaluating the antioxidant and cytoprotective effects of this compound in cell culture.

Protocol 1: Assessment of this compound's Cytotoxicity

Objective: To determine the non-toxic concentration range of this compound for a specific cell line.

Materials:

  • This compound (stock solution prepared in DMSO or ethanol)

  • Cell line of interest (e.g., HaCaT, NIH3T3, HepG2)

  • Complete cell culture medium

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or WST-1 reagent

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

  • This compound Treatment: Prepare serial dilutions of this compound in complete medium from the stock solution. The final concentrations should typically range from 1 µM to 1000 µM.

  • Remove the existing medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO or ethanol (B145695) as the highest this compound concentration).

  • Incubate the plate for 24, 48, or 72 hours, depending on the experimental design.

  • MTT/WST-1 Assay:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) or WST-1 reagent to each well.

    • Incubate for 2-4 hours at 37°C until a purple formazan (B1609692) precipitate (for MTT) or a colored product (for WST-1) is visible.

    • If using MTT, carefully remove the medium and add 100 µL of solubilization solution to each well. Pipette up and down to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for WST-1) using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle control. Plot cell viability against this compound concentration to determine the non-toxic range.

Protocol 2: Measurement of Intracellular ROS Scavenging Activity

Objective: To quantify the ability of this compound to scavenge intracellular ROS induced by an oxidative stressor.

Materials:

  • This compound

  • Cell line of interest

  • 2',7'-Dichlorodihydrofluorescein diacetate (H2DCFDA) dye

  • Oxidative stressor (e.g., Hydrogen peroxide (H₂O₂), tert-Butyl hydroperoxide (t-BHP))

  • Black, clear-bottom 96-well plates

  • Fluorescence microplate reader or flow cytometer

Procedure:

  • Cell Seeding: Seed cells into a black, clear-bottom 96-well plate at an appropriate density and allow them to attach overnight.

  • This compound Pre-treatment: Treat the cells with various non-toxic concentrations of this compound (determined from Protocol 1) for a specified pre-incubation time (e.g., 1-24 hours). Include a vehicle control.

  • H2DCFDA Staining: Remove the medium and wash the cells once with warm PBS. Add 100 µL of 10-20 µM H2DCFDA in serum-free medium to each well and incubate for 30 minutes at 37°C in the dark.

  • Induction of Oxidative Stress: Remove the H2DCFDA solution and wash the cells once with warm PBS. Add 100 µL of the oxidative stressor (e.g., 100-500 µM H₂O₂) in serum-free medium to the wells. Include a positive control (oxidative stressor alone) and a negative control (medium alone).

  • Fluorescence Measurement: Immediately measure the fluorescence intensity at an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm using a fluorescence microplate reader. Kinetic readings can be taken over a period of 1-2 hours. Alternatively, cells can be detached and analyzed by flow cytometry.

  • Data Analysis: Calculate the percentage of ROS scavenging by comparing the fluorescence in this compound-treated wells to the positive control. The IC50 value for ROS scavenging can be determined by plotting the percentage of scavenging against the this compound concentration.

Protocol 3: Western Blot Analysis of Nrf2 Activation

Objective: To determine if this compound activates the Nrf2 signaling pathway by assessing the nuclear translocation of Nrf2 and the expression of its downstream target proteins.

Materials:

  • This compound

  • Cell line of interest

  • Cell lysis buffer (RIPA buffer with protease and phosphatase inhibitors)

  • Nuclear and cytoplasmic extraction kit

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • Western blotting apparatus

  • Primary antibodies: anti-Nrf2, anti-HO-1, anti-NQO1, anti-Lamin B1 (nuclear marker), anti-β-actin or anti-GAPDH (cytoplasmic/loading control)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment: Seed cells in 6-well plates or 10 cm dishes. Once confluent, treat the cells with an effective, non-toxic concentration of this compound for various time points (e.g., 0, 1, 3, 6, 12, 24 hours).

  • Protein Extraction:

    • For total protein: Lyse the cells directly in RIPA buffer.

    • For nuclear and cytoplasmic fractions: Use a commercial kit according to the manufacturer's instructions.

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA protein assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel and perform electrophoresis.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with the primary antibodies overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and develop the blot using a chemiluminescent substrate.

  • Data Analysis: Capture the chemiluminescent signal using an imaging system. Quantify the band intensities using densitometry software. Normalize the protein of interest to the appropriate loading control (Lamin B1 for nuclear fractions, β-actin/GAPDH for total and cytoplasmic fractions).

Visualizations

Signaling Pathway of this compound's Antioxidant Action

Gallacetophenone_Antioxidant_Pathway cluster_nucleus Nucleus This compound This compound ROS Intracellular ROS This compound->ROS Scavenges Keap1 Keap1 This compound->Keap1 May directly interact with Oxidative_Stress Oxidative Stress (e.g., H₂O₂) Oxidative_Stress->ROS Induces ROS->Keap1 Inactivates Cellular_Protection Cellular Protection (Reduced Apoptosis) ROS->Cellular_Protection Induces Damage Nrf2_cyto Nrf2 (Cytoplasm) Keap1->Nrf2_cyto Inhibits Nrf2_nucleus Nrf2 (Nucleus) Nrf2_cyto->Nrf2_nucleus Translocates ARE ARE (Antioxidant Response Element) Nrf2_nucleus->ARE Binds to Antioxidant_Enzymes Antioxidant Enzymes (HO-1, NQO1, etc.) ARE->Antioxidant_Enzymes Upregulates Antioxidant_Enzymes->ROS Antioxidant_Enzymes->Cellular_Protection

Caption: Proposed antioxidant mechanism of this compound.

Experimental Workflow for Assessing Cytoprotection

Cytoprotection_Workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells pretreat Pre-treat with This compound seed_cells->pretreat induce_stress Induce oxidative stress (e.g., H₂O₂) pretreat->induce_stress incubate Incubate for 24 hours induce_stress->incubate viability_assay Perform Cell Viability Assay (MTT or WST-1) incubate->viability_assay measure_absorbance Measure Absorbance viability_assay->measure_absorbance analyze_data Analyze Data & Calculate % Viability measure_absorbance->analyze_data end End analyze_data->end

Caption: Workflow for evaluating this compound's cytoprotective effects.

Logical Relationship of this compound's Antioxidant Effects

Antioxidant_Effects_Logic This compound This compound Direct_Scavenging Direct ROS Scavenging This compound->Direct_Scavenging Nrf2_Activation Nrf2 Pathway Activation This compound->Nrf2_Activation Reduced_ROS Reduced Intracellular ROS Direct_Scavenging->Reduced_ROS Increased_Antioxidant_Enzymes Increased Antioxidant Enzymes Nrf2_Activation->Increased_Antioxidant_Enzymes Reduced_Oxidative_Damage Reduced Oxidative Damage (DNA, Lipids, Proteins) Reduced_ROS->Reduced_Oxidative_Damage Increased_Antioxidant_Enzymes->Reduced_ROS Inhibition_of_Apoptosis Inhibition of Apoptosis Reduced_Oxidative_Damage->Inhibition_of_Apoptosis Increased_Cell_Viability Increased Cell Viability Inhibition_of_Apoptosis->Increased_Cell_Viability

Caption: Logical flow of this compound's antioxidant benefits.

References

Gallacetophenone as a Substrate in Enzymatic Reactions: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gallacetophenone (2',3',4'-trihydroxyacetophenone) is a phenolic compound with a chemical structure that suggests its potential interaction with a variety of enzymes. As a derivative of pyrogallol, its trihydroxylated phenyl ring makes it a candidate for enzymatic modifications such as methylation, sulfation, and glucuronidation, which are common metabolic pathways for xenobiotics. Furthermore, its catechol-like moiety suggests it may be a substrate or inhibitor for enzymes that recognize this structure.

These application notes provide an overview of the known and potential enzymatic reactions involving this compound. Detailed protocols for investigating these interactions are provided to facilitate further research into its biological activity and metabolic fate.

I. This compound as an Inhibitor of Tyrosinase

This compound has been identified as an inhibitor of tyrosinase, the key enzyme in melanogenesis.[1][2] This inhibitory action makes it a compound of interest for applications in dermatology and cosmetology as a potential skin-lightening agent.

Quantitative Data: Tyrosinase Inhibition
CompoundEnzyme SourceIC50Inhibition TypeReference
This compoundMushroom TyrosinaseNot explicitly stated, but showed >80% inhibition at a tested concentration.Competitive (based on modeling)[1][2]
Arbutin (Positive Control)Mushroom Tyrosinase-Competitive[1]
Experimental Protocol: Tyrosinase Inhibition Assay

This protocol is adapted from methodologies used to assess the inhibitory effect of compounds on mushroom tyrosinase activity.[1]

Materials:

  • Mushroom Tyrosinase (e.g., from Agaricus bisporus)

  • L-DOPA (3,4-dihydroxyphenylalanine)

  • This compound

  • Phosphate (B84403) buffer (e.g., 50 mM, pH 6.8)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 475-510 nm

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of L-DOPA in phosphate buffer.

    • Prepare a stock solution of mushroom tyrosinase in phosphate buffer.

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions in phosphate buffer. Ensure the final solvent concentration in the assay is low (e.g., <1%) to avoid enzyme inhibition.

  • Enzyme Inhibition Assay:

    • In a 96-well plate, add the following to each well:

      • Phosphate buffer

      • This compound solution at various concentrations

      • Mushroom tyrosinase solution

    • Incubate the mixture at 25°C for 10 minutes.

    • To initiate the reaction, add the L-DOPA substrate solution to each well.

    • Immediately measure the absorbance at 475-510 nm in a kinetic mode for a set period (e.g., 20-60 minutes) at 25°C. The formation of dopachrome (B613829) from L-DOPA results in an increase in absorbance.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each concentration of this compound by determining the slope of the linear portion of the absorbance vs. time curve.

    • Calculate the percentage of inhibition using the following formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100 where V_control is the reaction rate in the absence of the inhibitor and V_inhibitor is the reaction rate in the presence of this compound.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a dose-response curve.

Signaling Pathway: Inhibition of Melanogenesis

Melanogenesis_Inhibition Tyrosine Tyrosine L_DOPA L-DOPA Tyrosine->L_DOPA Tyrosinase Dopaquinone Dopaquinone L_DOPA->Dopaquinone Tyrosinase Melanin Melanin Dopaquinone->Melanin Multiple Steps Tyrosinase Tyrosinase This compound This compound This compound->Tyrosinase Inhibits COMT_Workflow cluster_prep Preparation cluster_reaction Enzymatic Reaction cluster_analysis Analysis Reagents Prepare Reagents: - COMT Enzyme - this compound - SAM - Buffer with MgCl2 Incubate Incubate COMT, this compound, and Buffer at 37°C Reagents->Incubate Start Initiate reaction with SAM Incubate->Start Stop Terminate reaction (e.g., with acetonitrile) Start->Stop Analyze Analyze by HPLC-MS/MS Stop->Analyze Kinetics Determine Kinetic Parameters (Km, Vmax) Analyze->Kinetics

References

Application Notes and Protocols for the Electrochemical Detection of Boric Acid Using Gallacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Boric acid and its salts are utilized in a variety of applications, from pharmaceuticals and cosmetics to industrial processes. Accurate and efficient detection of boric acid is crucial for quality control, environmental monitoring, and in developmental research. This document outlines the principles and protocols for the electrochemical detection of boric acid based on its interaction with gallacetophenone.

This compound (2',3',4'-trihydroxyacetophenone) possesses a cis-diol moiety that selectively interacts with boric acid to form a stable complex. This interaction alters the electrochemical properties of this compound, providing a basis for its quantitative detection. The method is characterized by its simplicity and rapidity. The optimal pH for this reaction is 8.58, where this compound exhibits the most significant response to boric acid.[1][2][3]

Principle of Detection

The electrochemical detection of boric acid using this compound relies on the change in the voltammetric signal of this compound upon complexation with boric acid. In an aqueous solution at an optimized pH of 8.58, this compound exhibits distinct oxidation peaks in cyclic voltammetry (CV) and differential pulse voltammetry (DPV).[1] When boric acid is introduced, it reacts with the cis-diol group of this compound, forming a five-membered cyclic ester. This complex formation leads to a discernible change in the voltammetric profile of this compound, specifically the disappearance of a current peak at approximately 0.10 V and a decrease in the current peaks at 0.32 V, 0.70 V, and 0.82 V.[1] The magnitude of this change is proportional to the concentration of boric acid, enabling its quantification.

Quantitative Data Summary

The interaction between this compound and boric acid has been characterized, and the performance of a related ruthenium complex-based sensor has been evaluated. The key quantitative data are summarized in the table below for easy comparison.

ParameterValueCompoundNotes
Binding Constant (K) 420.7 ± 28.0 mol⁻¹ dm³This compoundDetermined from UV-vis absorption spectral changes at pH 8.58, assuming a 1:1 binding model.[1][2][3]
Binding Constant (K) 135.1 ± 9.1 mol⁻¹ dm³[Ru(acac)₂(H₂thap)]A this compound-based ruthenium complex.[4][5]
Limit of Detection (LOD) 1.03 mg B L⁻¹[Ru(acac)₂(H₂thap)]Calculated from the ratio of current values at 0.032 V and 0.444 V.[4][5]

Experimental Protocols

The following protocols provide a detailed methodology for the electrochemical detection of boric acid using this compound.

1. Reagents and Solutions Preparation

  • This compound Stock Solution (10 mM): Dissolve 16.81 mg of this compound (molar mass: 168.15 g/mol ) in 10 mL of acetonitrile.[1]

  • Boric Acid Stock Solution (1 M): Dissolve 6.18 g of boric acid (molar mass: 61.83 g/mol ) in 100 mL of deionized water.

  • Buffer Solution (CHES, 10 mM, pH 8.58): Prepare a 10 mM N-Cyclohexyl-2-aminoethanesulfonic acid (CHES) buffer solution and adjust the pH to 8.58 using a sodium hydroxide (B78521) (NaOH) solution.[1]

  • Supporting Electrolyte: Sodium perchlorate (B79767) (NaClO₄) can be used as a supporting electrolyte at a concentration of, for example, 0.1 M in the final measurement solution to ensure sufficient conductivity.

2. Electrochemical Cell Setup

  • Working Electrode: Glassy Carbon Electrode (GCE)

  • Reference Electrode: Ag/AgCl (saturated KCl)

  • Counter Electrode: Platinum wire

  • Electrochemical Analyzer: Potentiostat/Galvanostat capable of performing Cyclic Voltammetry (CV) and Differential Pulse Voltammetry (DPV).

3. Protocol for Standard Calibration Curve Generation

  • Prepare a series of standard solutions of boric acid with varying concentrations (e.g., 0 mM, 10 mM, 20 mM, 30 mM, 40 mM, 50 mM) by diluting the boric acid stock solution with the CHES buffer (pH 8.58).

  • For each standard solution, take a 12 mL aliquot and add 100 µL of the 10 mM this compound stock solution to achieve a final this compound concentration of approximately 0.083 mM.[1] Ensure thorough mixing.

  • Transfer the solution to the electrochemical cell.

  • Perform Cyclic Voltammetry (CV) by scanning the potential from -1.0 V to 1.0 V at a scan rate of 100 mV/s.[1]

  • Record the voltammogram and measure the peak current at 0.32 V, 0.70 V, or 0.82 V, or monitor the disappearance of the peak at 0.10 V.

  • Alternatively, perform Differential Pulse Voltammetry (DPV) to enhance sensitivity. Typical DPV parameters might include a pulse amplitude of 50 mV, a pulse width of 50 ms, and a scan rate of 20 mV/s.

  • Plot the change in the peak current against the concentration of boric acid to generate a calibration curve.

4. Protocol for Sample Analysis

  • Prepare the sample by dissolving it in the CHES buffer (pH 8.58). If the sample is not readily soluble, appropriate extraction or dissolution methods should be employed. The sample matrix should be considered, and necessary dilutions should be made to bring the expected boric acid concentration within the linear range of the calibration curve.

  • Add the this compound stock solution to the prepared sample solution to achieve the same final concentration as used for the calibration standards.

  • Perform the electrochemical measurement (CV or DPV) under the same conditions as the calibration standards.

  • Determine the concentration of boric acid in the sample by interpolating the measured current signal on the calibration curve.

Visualizations

Diagram 1: Chemical Interaction Pathway

cluster_reactants Reactants cluster_products Products This compound This compound (cis-diol) Complex This compound-Boric Acid Complex (Cyclic Ester) This compound->Complex + B(OH)₃ BoricAcid Boric Acid B(OH)₃ BoricAcid->Complex H2O 2H₂O

Caption: Reaction of this compound with boric acid.

Diagram 2: Experimental Workflow

cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis A Prepare this compound Stock Solution D Mix this compound and Boric Acid Solution A->D B Prepare Boric Acid Standard Solutions B->D C Prepare pH 8.58 CHES Buffer C->B E Perform Electrochemical Measurement (CV/DPV) D->E F Record Voltammogram and Measure Peak Current E->F G Plot Calibration Curve F->G H Determine Sample Concentration G->H

Caption: Workflow for boric acid detection.

Diagram 3: Logical Relationship of Detection

BoricAcid Boric Acid Present Complexation Complexation with This compound BoricAcid->Complexation SignalChange Change in Electrochemical Signal Complexation->SignalChange Quantification Quantification of Boric Acid SignalChange->Quantification

Caption: Principle of electrochemical detection.

References

Application Notes and Protocols for Topical Formulation of Gallacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gallacetophenone (2',3',4'-trihydroxyacetophenone) is a phenolic compound with demonstrated antioxidant, anti-inflammatory, and tyrosinase inhibitory properties, making it a promising candidate for topical applications in dermatology and cosmetology.[1] This document provides detailed application notes and protocols for the formulation and evaluation of this compound for topical delivery. The focus is on the development of a microemulsion-based formulation, a vehicle known to enhance the solubility and permeability of poorly water-soluble active pharmaceutical ingredients (APIs).

Pre-formulation Studies

Prior to formulation, a thorough characterization of the physicochemical properties of this compound is essential.

Solubility Assessment

Objective: To determine the saturation solubility of this compound in various pharmaceutically acceptable solvents to select suitable components for a microemulsion formulation.

Protocol:

  • Add an excess amount of this compound to a series of vials, each containing a known volume (e.g., 5 mL) of a single solvent (e.g., propylene (B89431) glycol, ethanol (B145695), isopropyl myristate, oleic acid, water).

  • Seal the vials and place them in a shaking water bath at a constant temperature (e.g., 25°C or 32°C) for 24-48 hours to ensure equilibrium is reached.

  • After equilibration, centrifuge the vials at high speed (e.g., 10,000 rpm) for 15 minutes to separate the undissolved solid.

  • Carefully collect an aliquot of the supernatant and dilute it with a suitable solvent.

  • Quantify the concentration of this compound in the diluted supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculate the saturation solubility in mg/mL.

Table 1: Representative Solubility Data of Phenolic Compounds in Topical Solvents

SolventRepresentative Solubility (mg/mL)
Propylene Glycol~10 - 50
Ethanol~20 - 100
Isopropyl Myristate~5 - 20
Oleic Acid~10 - 40
Water< 2 (poorly soluble)

Note: The data presented are representative values for phenolic compounds and should be experimentally determined for this compound.

Antioxidant Activity Assessment

Objective: To confirm and quantify the antioxidant potential of this compound, which is a key therapeutic property.

Protocols:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol).

    • Prepare a series of dilutions of the this compound stock solution.

    • In a 96-well plate, add a fixed volume of DPPH solution to each well containing the this compound dilutions.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

    • Calculate the percentage of radical scavenging activity and determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay:

    • Generate the ABTS radical cation by reacting ABTS stock solution with potassium persulfate and allowing the mixture to stand in the dark for 12-16 hours.

    • Dilute the ABTS radical solution with ethanol to obtain an absorbance of 0.70 ± 0.02 at 734 nm.

    • Add the ABTS radical solution to wells of a 96-well plate containing various concentrations of this compound.

    • After a 6-minute incubation, measure the absorbance at 734 nm.

    • Calculate the percentage of inhibition and the IC50 value.[2][3]

Table 2: Representative Antioxidant Activity of Phenolic Compounds

AssayRepresentative IC50 (µg/mL)
DPPH Radical Scavenging5 - 20
ABTS Radical Scavenging2 - 15

Note: The data presented are representative values for phenolic compounds and should be experimentally determined for this compound.

Formulation Development: Microemulsion

Microemulsions are thermodynamically stable, optically isotropic systems of oil, water, surfactant, and a co-surfactant. They offer advantages for topical delivery by enhancing drug solubilization and skin permeation.

Construction of Pseudo-Ternary Phase Diagrams

Objective: To identify the concentration ranges of oil, surfactant, and co-surfactant that result in the formation of a stable microemulsion.

Protocol:

  • Select an oil phase based on the high solubility of this compound (e.g., isopropyl myristate).

  • Select a surfactant and a co-surfactant (e.g., Tween 80 and propylene glycol, respectively).

  • Prepare mixtures of the surfactant and co-surfactant (Smix) at different weight ratios (e.g., 1:1, 2:1, 3:1).

  • For each Smix ratio, prepare a series of mixtures with the oil phase at varying weight ratios (e.g., 9:1, 8:2, ..., 1:9).

  • Titrate each oil/Smix mixture with water dropwise, under constant stirring.

  • Visually observe the mixture for transparency and fluidity. The point at which the solution becomes turbid marks the boundary of the microemulsion region.

  • Plot the results on a pseudo-ternary phase diagram with the three axes representing the percentage of oil, water, and Smix.

Preparation of this compound-Loaded Microemulsion

Objective: To prepare a stable microemulsion formulation containing a therapeutically relevant concentration of this compound.

Protocol:

  • Based on the pseudo-ternary phase diagram, select a composition within the stable microemulsion region.

  • Dissolve the desired amount of this compound in the oil phase.

  • Separately, mix the surfactant and co-surfactant (Smix).

  • Add the Smix to the oil phase containing this compound and mix thoroughly.

  • Slowly add the aqueous phase (water) to the oil-surfactant mixture with continuous stirring until a clear and transparent microemulsion is formed.

Table 3: Representative Microemulsion Formulation Composition

ComponentFunctionRepresentative Concentration (% w/w)
This compoundActive Pharmaceutical Ingredient0.5 - 2.0
Isopropyl MyristateOil Phase5 - 15
Tween 80Surfactant20 - 40
Propylene GlycolCo-surfactant10 - 20
Purified WaterAqueous Phase30 - 50
Characterization of the Microemulsion

Objective: To evaluate the physicochemical properties of the prepared this compound-loaded microemulsion.

Protocols:

  • Droplet Size and Polydispersity Index (PDI) Analysis:

    • Use Dynamic Light Scattering (DLS) to measure the average droplet size and PDI. A smaller droplet size (< 100 nm) and a low PDI (< 0.3) are generally desirable for topical delivery.

  • Zeta Potential Measurement:

    • Determine the surface charge of the microemulsion droplets using a zetasizer. A zeta potential of ±30 mV or higher indicates good physical stability due to electrostatic repulsion between droplets.

  • pH Measurement:

    • Measure the pH of the microemulsion to ensure it is within a physiologically acceptable range for topical application (typically pH 4.5-6.5).

  • Viscosity Measurement:

    • Use a viscometer to determine the viscosity of the formulation. This is important for the feel and spreadability of the product on the skin.

In Vitro Evaluation

Cytotoxicity Assessment

Objective: To evaluate the potential toxicity of the this compound formulation on skin cells.

Protocol (MTT Assay on HaCaT Keratinocytes):

  • Seed HaCaT cells (human keratinocyte cell line) in a 96-well plate at a density of 1 x 104 cells/well and incubate for 24 hours.[4]

  • Treat the cells with various concentrations of the this compound microemulsion and a placebo microemulsion (without this compound) for 24 or 48 hours.

  • After the incubation period, remove the treatment medium and add MTT solution (0.5 mg/mL in serum-free medium) to each well.

  • Incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Table 4: Representative Cytotoxicity Data for Phenolic Compounds on HaCaT Cells

CompoundRepresentative IC50 (µM) after 24h
Doxorubicin (Positive Control)~2.7
Phenoxyethanol (Preservative)~200

Note: The data presented are for comparative purposes and the cytotoxicity of the this compound formulation should be experimentally determined.[5][6]

Anti-inflammatory Activity Assessment

Objective: To determine the ability of the this compound formulation to suppress inflammatory responses in vitro.

Protocol (LPS-induced RAW 264.7 Macrophages):

  • Seed RAW 264.7 cells (murine macrophage cell line) in a 24-well plate at a density of 2.5 x 105 cells/well and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of the this compound microemulsion for 1-2 hours.

  • Induce an inflammatory response by adding lipopolysaccharide (LPS; 1 µg/mL) to the wells (except for the negative control).

  • Incubate for 24 hours.

  • Collect the cell culture supernatant to measure the levels of inflammatory mediators.

  • Nitric Oxide (NO) Measurement: Use the Griess assay to quantify the amount of nitrite (B80452) (a stable product of NO) in the supernatant.

  • Pro-inflammatory Cytokine Measurement (TNF-α, IL-6): Use Enzyme-Linked Immunosorbent Assay (ELISA) kits to measure the concentrations of TNF-α and IL-6 in the supernatant.

  • Determine the IC50 value for the inhibition of each inflammatory mediator.[7][8]

Table 5: Representative Anti-inflammatory Activity of Phenolic Compounds in RAW 264.7 Cells

MediatorRepresentative IC50 (µg/mL)
Nitric Oxide (NO)10 - 50
TNF-α5 - 30
IL-615 - 60

Note: The data presented are representative values for phenolic compounds and should be experimentally determined for this compound.[7][9]

In Vitro Skin Permeation Study

Objective: To evaluate the rate and extent of this compound permeation through the skin from the developed formulation.

Protocol (Franz Diffusion Cell):

  • Use excised human or porcine skin as the membrane. Mount the skin on a Franz diffusion cell with the stratum corneum facing the donor compartment.[10][11]

  • Fill the receptor compartment with a suitable receptor medium (e.g., phosphate-buffered saline with a solubilizing agent to maintain sink conditions) and maintain the temperature at 32°C.

  • Apply a finite dose of the this compound microemulsion to the surface of the skin in the donor compartment.

  • At predetermined time intervals (e.g., 1, 2, 4, 6, 8, 12, 24 hours), withdraw samples from the receptor compartment and replace with fresh receptor medium.

  • Analyze the concentration of this compound in the collected samples using a validated HPLC method.

  • Calculate the cumulative amount of this compound permeated per unit area (µg/cm²) and plot it against time.

  • Determine the steady-state flux (Jss) from the slope of the linear portion of the curve.

Table 6: Representative Skin Permeation Data for Topically Applied Compounds

ParameterRepresentative Value
Lag Time (h)1 - 4
Steady-State Flux (Jss) (µg/cm²/h)0.5 - 5.0
Permeability Coefficient (Kp) (cm/h)1 x 10⁻³ - 1 x 10⁻²

Note: The data presented are representative values and should be experimentally determined for the this compound formulation.

Stability Testing

Objective: To ensure the physical, chemical, and microbiological stability of the this compound microemulsion under various storage conditions.

Protocol:

  • Store the formulation in its final intended packaging at different temperature and humidity conditions (e.g., 4°C, 25°C/60% RH, 40°C/75% RH) for a specified period (e.g., 3-6 months).

  • At regular intervals, evaluate the following parameters:

    • Physical Stability: Visual appearance (color, clarity, phase separation), pH, viscosity, and droplet size.

    • Chemical Stability: Quantify the concentration of this compound using HPLC to assess for any degradation.

    • Microbiological Stability: Perform microbial limit tests to ensure the formulation is free from contamination.

  • Freeze-Thaw Cycling: Subject the formulation to several cycles of freezing (-10°C for 24 hours) and thawing (25°C for 24 hours) to assess its resistance to temperature fluctuations.

Signaling Pathway and Workflow Diagrams

experimental_workflow cluster_preformulation Pre-formulation Studies cluster_formulation Formulation Development cluster_evaluation In Vitro Evaluation cluster_stability Stability Testing solubility Solubility Assessment phase_diagram Pseudo-Ternary Phase Diagrams solubility->phase_diagram antioxidant Antioxidant Activity (DPPH/ABTS) preparation Microemulsion Preparation phase_diagram->preparation characterization Physicochemical Characterization preparation->characterization cytotoxicity Cytotoxicity Assay (MTT) characterization->cytotoxicity anti_inflammatory Anti-inflammatory Assay (LPS-RAW 264.7) characterization->anti_inflammatory permeation Skin Permeation (Franz Cell) characterization->permeation stability_testing Physical, Chemical, & Microbiological Stability characterization->stability_testing

Caption: Experimental workflow for this compound topical formulation.

anti_inflammatory_pathway cluster_cytoplasm Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK TLR4->IKK activates MAPK MAPK (p38, JNK, ERK) TLR4->MAPK activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB inhibits Nucleus Nucleus NFkB->Nucleus translocates Inflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS) Nucleus->Inflammatory_Genes transcribes This compound This compound This compound->IKK inhibits This compound->MAPK inhibits

Caption: Anti-inflammatory signaling pathway of this compound.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Gallacetophenone Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for gallacetophenone synthesis.

Troubleshooting Guides & FAQs

This section addresses specific issues that may be encountered during the synthesis of this compound, providing potential causes and recommended solutions in a question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for synthesizing this compound?

A1: The most widely used method for synthesizing this compound is the Nencki reaction, which involves the Fries rearrangement of pyrogallol (B1678534) with acetic anhydride (B1165640) using a Lewis acid catalyst, typically anhydrous zinc chloride.[1][2][3]

Q2: My reaction mixture has turned into a dark, resinous tar. What could be the cause?

A2: The formation of a dark, resinous product is a common issue and is often attributed to the reaction temperature being too high. Exceeding 150°C can lead to the formation of highly colored byproducts and potentially diketones.[4] It is crucial to carefully monitor and control the temperature of the oil bath throughout the reaction.

Q3: The yield of my reaction is consistently low. What are the potential reasons?

A3: Low yields in this compound synthesis can stem from several factors:

  • Poor quality of zinc chloride: The zinc chloride used as a catalyst must be of high quality and anhydrous. It is highly recommended to fuse the zinc chloride immediately before use to remove any moisture.[4]

  • Presence of moisture: The reaction is sensitive to water, which can deactivate the zinc chloride catalyst. Ensure all glassware is thoroughly dried and reagents are anhydrous.

  • Suboptimal reaction temperature: While high temperatures are detrimental, a temperature that is too low may lead to an incomplete reaction. The optimal temperature range is typically between 140-145°C.[4]

  • Inefficient stirring: Vigorous and frequent shaking or stirring is necessary to ensure proper mixing of the reactants, especially as the mixture thickens.[4]

Q4: I am having trouble purifying the crude product. What is the recommended procedure?

A4: The most common and effective method for purifying crude this compound is recrystallization. A well-established procedure involves crystallizing the crude material from boiling water that has been saturated with sulfur dioxide.[4] For particularly stubborn impurities, column chromatography may be a viable, albeit more complex, alternative.

Troubleshooting Guide

Issue Potential Cause(s) Suggested Solution(s)
Low or No Reaction Inactive catalyst (moisture contamination).Use freshly fused, high-quality anhydrous zinc chloride. Ensure all glassware and reagents are completely dry.
Insufficient heating.Maintain the reaction temperature within the optimal range of 140-145°C.[4]
Formation of Dark, Resinous Product Reaction temperature is too high (above 150°C).[4]Carefully control the oil bath temperature. Do not exceed 150°C.
Prolonged reaction time at elevated temperatures.Adhere to the recommended reaction time of approximately 45 minutes.[4]
Product is Difficult to Crystallize Presence of significant impurities.Consider a pre-purification step, such as washing the crude product thoroughly with cold water. Ensure the recrystallization solvent is appropriate.
Crystallization is too rapid.To slow down crystallization, you can add a small amount of additional hot solvent to the dissolved crude product.
Low Yield After Purification Incomplete precipitation during workup.Ensure the reaction mixture is thoroughly cooled in an ice bath before filtering the crude product.[4]
Product loss during recrystallization.Avoid using an excessive amount of solvent for recrystallization. To recover more product, the mother liquor can be concentrated and cooled again.

Data Presentation

The following tables summarize the expected impact of key reaction parameters on the yield and purity of this compound. This data is illustrative and based on established principles of the Fries rearrangement and related acylation reactions.

Table 1: Effect of Temperature on this compound Synthesis

Temperature (°C)Expected Yield (%)Observations
< 130LowIncomplete reaction, significant starting material may remain.
140 - 14555 - 65Optimal range for good yield and purity.[4]
> 150Variable, often lowerIncreased formation of colored, resinous byproducts, difficult purification.[4]

Table 2: Effect of Catalyst (Anhydrous ZnCl₂) Quality on Yield

Catalyst ConditionExpected Yield (%)Rationale
Freshly fused, high purity55 - 65Maximizes catalytic activity by ensuring anhydrous conditions.[4]
Standard, not freshly fused30 - 50Potential for moisture contamination, leading to catalyst deactivation.
Low purity< 30Impurities can interfere with the reaction and reduce catalyst effectiveness.

Experimental Protocols

Detailed Methodology for this compound Synthesis (Nencki Reaction)

This protocol is adapted from a well-established procedure.[4]

Materials:

  • Pyrogallol (distilled)

  • Acetic anhydride (95%)

  • Zinc chloride (anhydrous, high purity)

  • Glacial acetic acid

  • Sulfur dioxide

  • Hydrochloric acid (concentrated)

  • Ice

Equipment:

  • 250 mL round-bottomed flask

  • Reflux condenser with a calcium chloride tube

  • Oil bath with a thermometer

  • Mechanical stirrer

  • Büchner funnel and flask

  • Beakers

Procedure:

  • Catalyst Preparation: In a 250 mL round-bottomed flask, add 28 g of freshly fused and finely powdered anhydrous zinc chloride to 38 cc of glacial acetic acid. Heat the mixture in an oil bath at 135-140°C until the zinc chloride is completely dissolved.

  • Reaction Setup: To the clear solution, add 40 g of 95% acetic anhydride, followed by the addition of 50 g of distilled pyrogallol in one portion.

  • Reaction: Heat the mixture to 140-145°C for 45 minutes with frequent and vigorous shaking.

  • Workup:

    • Remove the excess acetic anhydride and acetic acid by distillation under reduced pressure.

    • To the resulting red-brown cake, add 300 cc of water and break it up using a mechanical stirrer.

    • Cool the mixture in an ice bath, and then filter the crude product with suction.

    • Wash the crude product with cold water.

  • Purification:

    • Crystallize the crude material (approximately 45-50 g) from 500 cc of boiling water that has been saturated with sulfur dioxide.

    • This should yield 36-38 g of straw-colored needles of this compound with a melting point of 171-172°C.[4]

Visualizations

experimental_workflow start Start dissolve_zncl2 Dissolve anhydrous ZnCl2 in glacial acetic acid (135-140°C) start->dissolve_zncl2 add_reagents Add acetic anhydride, then pyrogallol dissolve_zncl2->add_reagents react Heat at 140-145°C for 45 minutes with vigorous shaking add_reagents->react distill Remove excess acetic anhydride and acetic acid under reduced pressure react->distill workup Break up cake in water, cool in ice bath, and filter distill->workup purify Recrystallize from boiling water saturated with SO2 workup->purify end Pure this compound purify->end

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_guide start Low Yield or Reaction Failure check_catalyst Was the ZnCl2 freshly fused and anhydrous? start->check_catalyst check_temp Was the reaction temperature maintained at 140-145°C? check_catalyst->check_temp Yes solution_catalyst Solution: Use high-quality, freshly fused ZnCl2. check_catalyst->solution_catalyst No check_moisture Were all glassware and reagents dry? check_temp->check_moisture Yes solution_temp Solution: Optimize and carefully control the reaction temperature. check_temp->solution_temp No solution_moisture Solution: Ensure anhydrous conditions for all components. check_moisture->solution_moisture No resinous_product Issue: Formation of resinous byproduct check_moisture->resinous_product Yes temp_too_high Was the temperature exceeding 150°C? resinous_product->temp_too_high temp_too_high->start No, check other parameters solution_high_temp Solution: Reduce and strictly control the oil bath temperature. temp_too_high->solution_high_temp Yes

Caption: Troubleshooting decision tree for this compound synthesis.

References

Troubleshooting low yield in Gallacetophenone synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Gallacetophenone Synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the synthesis of this compound. Here you will find detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and visual aids to address common challenges encountered during this chemical synthesis.

Troubleshooting Guide: Low Yield in this compound Synthesis

Low yield is a common issue in the synthesis of this compound. This guide provides a structured approach to identifying and resolving the root causes of this problem.

Question: My this compound synthesis resulted in a low yield. What are the potential causes and how can I address them?

Answer: Low yield in this compound synthesis can be attributed to several factors, ranging from reagent quality to reaction conditions and purification procedures. Below is a systematic guide to troubleshoot this issue.

Potential Cause Observation Recommended Solution(s)
1. Reagent Quality
Inactive CatalystThe reaction fails to proceed or is very sluggish.The Lewis acid catalyst, typically zinc chloride (ZnCl₂), is highly sensitive to moisture. Ensure the ZnCl₂ is anhydrous. It is best practice to fuse the zinc chloride immediately before use to remove any absorbed water.[1]
Impure Starting MaterialsFormation of unexpected side products or a discolored reaction mixture.Use freshly distilled pyrogallol (B1678534). Impurities in pyrogallol can lead to side reactions and the formation of colored byproducts. Ensure the acetic anhydride (B1165640) and glacial acetic acid are of high purity.
2. Reaction Conditions
Improper Reaction TemperatureThe reaction mixture turns into a dark, resinous tar, making product isolation difficult. A very low temperature may lead to an incomplete reaction.The reaction temperature is critical. For the synthesis of this compound, a temperature range of 140-145°C is recommended.[1] Temperatures exceeding 150°C can lead to the formation of highly colored and resinous byproducts, likely including diketones.[1] Conversely, temperatures that are too low may result in an incomplete reaction.
Suboptimal Reaction TimeIncomplete conversion of starting materials, as observed by TLC analysis.The recommended reaction time is typically around 45 minutes with vigorous shaking.[1] Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time for your specific setup.
Inefficient MixingA heterogeneous reaction mixture with localized overheating or incomplete reaction.Continuous and vigorous stirring or shaking is crucial to ensure proper mixing of the reactants and uniform heat distribution.[1]
3. Work-up and Purification
Product Loss During Work-upLow recovery of crude product after quenching and filtration.Ensure the reaction mixture is completely cooled in an ice bath before filtering the crude product to maximize precipitation. Wash the crude product with cold water to remove water-soluble impurities without dissolving the desired product.[1]
Inefficient PurificationThe final product is impure, or a significant amount of product is lost during recrystallization.This compound can be effectively purified by recrystallization from boiling water saturated with sulfur dioxide.[1] Using the minimum amount of hot solvent necessary for dissolution will maximize the recovery of the purified product upon cooling. If the mother liquor still contains a significant amount of product, it can be saturated with salt and cooled to recover more material.[1]

Frequently Asked Questions (FAQs)

Q1: What is the underlying reaction mechanism for the synthesis of this compound from pyrogallol and acetic anhydride?

A1: The synthesis of this compound from pyrogallol and acetic anhydride proceeds via a Fries rearrangement. In this reaction, pyrogallol is first acetylated by acetic anhydride to form an intermediate ester, pyrogallol triacetate. In the presence of a Lewis acid catalyst like zinc chloride, the acetyl group from one of the ester functionalities migrates to the aromatic ring to form 4-acetylpyrogallol (this compound).

Q2: I observe the formation of a dark, tar-like substance in my reaction. What is it and how can I avoid it?

A2: The formation of a dark, resinous product is a common side reaction in the Nencki reaction (a type of Friedel-Crafts acylation) at elevated temperatures.[1] This is likely due to polymerization or the formation of diketones and other undesired byproducts. To minimize this, it is crucial to maintain the reaction temperature within the recommended range of 140-145°C and to avoid exceeding 150°C.[1]

Q3: Can I use a different Lewis acid catalyst instead of zinc chloride?

A3: While zinc chloride is the most commonly reported catalyst for this specific transformation, other Lewis acids such as aluminum chloride, boron trifluoride, or iron(III) chloride are also used in Fries rearrangements and Friedel-Crafts acylations.[2][3] However, the optimal reaction conditions, including temperature and solvent, may vary significantly with a different catalyst. If you choose to use an alternative Lewis acid, it is advisable to start with small-scale optimization experiments.

Q4: How can I confirm the identity and purity of my synthesized this compound?

A4: The identity and purity of the synthesized this compound can be confirmed using several analytical techniques. The melting point of pure this compound is 171-172°C.[1][4] Spectroscopic methods such as ¹H NMR and ¹³C NMR spectroscopy can be used to confirm the chemical structure. Infrared (IR) spectroscopy should show characteristic peaks for the hydroxyl and ketone functional groups. Purity can be assessed by techniques like High-Performance Liquid Chromatography (HPLC) or Thin Layer Chromatography (TLC).

Experimental Protocols

Detailed Methodology for this compound Synthesis

This protocol is adapted from a well-established procedure.[1]

Materials:

  • Pyrogallol

  • Zinc chloride, anhydrous

  • Acetic anhydride

  • Glacial acetic acid

  • Sulfur dioxide

  • Hydrochloric acid (for cleaning glassware)

  • Sodium chloride (optional, for recovery from mother liquor)

Procedure:

  • Catalyst Preparation: In a round-bottom flask equipped with a reflux condenser and a calcium chloride tube, dissolve 28 g of freshly fused and finely powdered zinc chloride in 38 mL of glacial acetic acid by heating in an oil bath at 135–140°C.

  • Reaction Setup: To the clear solution from step 1, add 40 g of 95% acetic anhydride, followed by the addition of 50 g of distilled pyrogallol in one portion.

  • Reaction: Heat the mixture at 140–145°C for 45 minutes with frequent and vigorous shaking.

  • Solvent Removal: Remove the unreacted acetic anhydride and acetic acid by distillation under reduced pressure.

  • Work-up: Break up the resulting solid cake and add 300 mL of water. Stir mechanically for a few minutes. Cool the mixture in an ice bath.

  • Isolation of Crude Product: Filter the crude product using suction and wash it with cold water. The expected yield of crude material is 45–50 g.

  • Purification: Recrystallize the crude material from 500 mL of boiling water saturated with sulfur dioxide. This should yield 36–38 g (54–57% of the theoretical amount) of straw-colored needles of this compound with a melting point of 171–172°C.

  • Second Crop Recovery (Optional): To recover more product, saturate the mother liquor with sodium chloride and cool it to 10°C. This will precipitate an additional 4–5 g of crude material, which can be recrystallized to yield another 3–4 g of pure this compound.

Visualizations

Gallacetophenone_Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Mix Pyrogallol, Acetic Anhydride, Glacial Acetic Acid, & Zinc Chloride heating Heat at 140-145°C for 45 min with vigorous shaking reagents->heating distillation Distill under reduced pressure heating->distillation quenching Add water and cool in ice bath distillation->quenching filtration Filter and wash with cold water quenching->filtration recrystallization Recrystallize from SO₂-saturated water filtration->recrystallization product Pure This compound recrystallization->product

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting_Low_Yield cluster_reagents Reagent Quality cluster_conditions Reaction Conditions cluster_purification Purification start Low Yield of This compound check_zncl2 Is ZnCl₂ anhydrous and freshly fused? start->check_zncl2 check_pyrogallol Is pyrogallol pure/distilled? check_zncl2->check_pyrogallol Yes solution Optimize and Repeat Synthesis check_zncl2->solution No check_temp Was the temperature maintained at 140-145°C? check_pyrogallol->check_temp Yes check_pyrogallol->solution No check_mixing Was mixing vigorous and constant? check_temp->check_mixing Yes check_temp->solution No check_cooling Was the mixture thoroughly cooled before filtration? check_mixing->check_cooling Yes check_mixing->solution No check_recrystallization Was minimal hot solvent used for recrystallization? check_cooling->check_recrystallization Yes check_cooling->solution No check_recrystallization->solution Yes check_recrystallization->solution No

Caption: Logical workflow for troubleshooting low yield in this compound synthesis.

References

Purification challenges of Gallacetophenone and how to solve them

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the purification of Gallacetophenone.

Troubleshooting Guides

The purification of this compound can present several challenges, from the presence of colored impurities to low recovery yields. This guide provides a systematic approach to troubleshooting common issues encountered during the purification process.

Table 1: Common Issues in this compound Purification and Their Solutions

Issue Potential Cause(s) Recommended Solution(s)
Brownish or Reddish Color in the Crude Product Formation of colored and resinous byproducts due to high reaction temperatures (above 150°C) during synthesis.[1] Oxidation of the trihydroxy-substituted aromatic ring.Temperature Control: Strictly maintain the reaction temperature between 140-145°C during synthesis.[1] Use of Antioxidants: Perform recrystallization from boiling water saturated with sulfur dioxide to prevent oxidation.[1] Activated Charcoal Treatment: Add a small amount of activated charcoal to the hot solution before recrystallization to adsorb colored impurities.[2]
"Oiling Out" During Recrystallization The boiling point of the recrystallization solvent is higher than the melting point of this compound (171-172°C).[1] The solution is supersaturated and cooling too quickly.[2] High concentration of impurities depressing the melting point of the product.[2]Solvent Selection: Choose a solvent or solvent system with a lower boiling point.[2] Slow Cooling: Re-heat the solution to dissolve the oil, add a small amount of additional hot solvent, and allow it to cool down slowly.[2] Preliminary Purification: If impurities are significant, consider a preliminary purification step like passing the solution through a small plug of silica (B1680970) gel.
Low Yield of Purified this compound Using too much solvent during recrystallization, leading to significant product loss in the mother liquor. Premature crystallization during hot filtration.[2] Washing the collected crystals with a solvent that is not chilled, causing dissolution of the product.[2]Minimize Solvent Usage: Use the minimum amount of hot solvent necessary to dissolve the crude product. Pre-heat Filtration Apparatus: Ensure the funnel, filter paper, and receiving flask are pre-heated before filtering the hot solution.[2] Use Ice-Cold Washing Solvent: Always wash the collected crystals with a minimal amount of ice-cold recrystallization solvent.[2] Second Crop: Concentrate the mother liquor to obtain a second crop of crystals.[1]
No Crystals Form Upon Cooling Too much solvent was used, and the solution is not saturated. The solution is cooling too slowly, or crystallization requires nucleation.Concentrate the Solution: Boil off some of the solvent to increase the concentration of the product and attempt to cool again.[2] Induce Crystallization: Scratch the inside of the flask at the solution's surface with a glass rod or add a seed crystal of pure this compound.[2]
Poor Separation During Column Chromatography Inappropriate solvent system (mobile phase) polarity. Column overloading with too much crude sample.Optimize Mobile Phase: Use Thin-Layer Chromatography (TLC) to test various solvent systems (e.g., hexane (B92381)/ethyl acetate (B1210297) mixtures) to find a composition that provides good separation.[3][4] Reduce Sample Load: Dissolve the crude material in a minimal amount of solvent and load it carefully onto the column. A general guideline is a sample-to-adsorbent ratio of approximately 1:30 to 1:100 by weight.
Product Decomposition on Silica Gel Column The slightly acidic nature of silica gel can cause degradation of acid-sensitive compounds.Deactivate Silica Gel: Reduce the acidity of the silica gel by treating it with a base, such as triethylamine, before packing the column. Alternative Adsorbents: Consider using a less acidic stationary phase like alumina (B75360) or Florisil.[4]

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: The most common impurities in crude this compound often stem from its synthesis. A key synthesis method involves the reaction of pyrogallol (B1678534) with acetic anhydride (B1165640) using zinc chloride as a catalyst.[5] During this process, if the temperature exceeds 150°C, highly colored and resinous products can form.[1] There is also the potential for the formation of a diketone byproduct.[1] Additionally, due to the presence of three hydroxyl groups, this compound is susceptible to oxidation, which can lead to colored impurities.

Q2: My this compound sample has "oiled out" during recrystallization. What should I do?

A2: "Oiling out" occurs when the compound separates from the solution as a liquid instead of solid crystals. This can happen if the boiling point of your solvent is higher than the melting point of this compound (171-172°C) or if the solution is too concentrated and cools too quickly.[1][2] To resolve this, you can try the following:

  • Add a small amount of additional hot solvent to the mixture to dissolve the oil.

  • Allow the solution to cool very slowly to encourage crystal formation instead of oiling.

  • Consider using a different solvent or a mixed solvent system with a lower boiling point.

Q3: I am getting a very low yield after recrystallizing my this compound. How can I improve it?

A3: Low yield is a common issue in recrystallization. To improve your yield, consider the following:

  • Use the minimum amount of solvent: Dissolve your crude product in the minimum amount of hot solvent required. Using too much solvent will result in a significant portion of your product remaining in the mother liquor upon cooling.

  • Prevent premature crystallization: When performing a hot filtration to remove insoluble impurities, ensure your apparatus (funnel, filter paper, and receiving flask) is pre-heated to prevent the product from crystallizing on the filter paper.[2]

  • Wash with ice-cold solvent: When washing your collected crystals, use a minimal amount of ice-cold recrystallization solvent to avoid dissolving your purified product.[2]

  • Collect a second crop: The mother liquor can be concentrated by boiling off some of the solvent and then cooled again to obtain a second crop of crystals.[1]

Q4: How can I remove the brown color from my this compound sample?

A4: The brown color is likely due to oxidation products or resinous impurities from the synthesis.[1] A common and effective method to remove such colored impurities is to use activated charcoal.[2] Add a small amount of activated charcoal to the hot solution of your crude this compound before the crystallization step. The charcoal will adsorb the colored impurities. You will then need to perform a hot gravity filtration to remove the charcoal before allowing the solution to cool and crystallize.

Q5: What is a good starting point for a mobile phase for column chromatography of this compound?

A5: For a polar compound like this compound, a common stationary phase is silica gel.[6] A good starting mobile phase would be a mixture of a non-polar solvent like hexane or heptane (B126788) and a more polar solvent like ethyl acetate.[3][4] You can start with a low polarity mixture (e.g., 9:1 hexane:ethyl acetate) and gradually increase the polarity (e.g., 7:3, 1:1) to elute the this compound. It is highly recommended to first perform Thin-Layer Chromatography (TLC) with different solvent ratios to determine the optimal mobile phase for separation before running the column.[3]

Experimental Protocols

Protocol 1: Recrystallization of this compound

This protocol is based on the procedure described in Organic Syntheses.[1]

Objective: To purify crude this compound by recrystallization.

Materials:

  • Crude this compound

  • Distilled water

  • Sulfur dioxide gas

  • Heating mantle or hot plate

  • Erlenmeyer flask

  • Reflux condenser

  • Ice bath

  • Büchner funnel and filter flask

  • Filter paper

Procedure:

  • Prepare a saturated solution of sulfur dioxide in water by bubbling SO2 gas through cold distilled water.

  • Place the crude this compound (e.g., 45-50 g) in a large Erlenmeyer flask.[1]

  • Add the boiling water saturated with sulfur dioxide (e.g., 500 cc) to the flask.[1]

  • Heat the mixture to boiling with stirring to completely dissolve the solid.

  • If colored impurities persist, remove the flask from the heat and add a small amount of activated charcoal. Reheat to boiling for a few minutes.

  • If charcoal was added, perform a hot gravity filtration to remove it.

  • Allow the hot, clear solution to cool slowly to room temperature.

  • Once the solution has reached room temperature, place it in an ice bath to maximize crystal formation.

  • Collect the straw-colored needle-like crystals by vacuum filtration using a Büchner funnel.[1]

  • Wash the crystals with a small amount of ice-cold distilled water.

  • Dry the purified crystals. The expected melting point is 171–172°C.[1]

  • To increase the yield, the mother liquor can be saturated with salt and cooled to 10°C to obtain a second crop of crystals, which can be recrystallized separately.[1]

Quantitative Data Example (from a similar trihydroxyacetophenone synthesis): A synthesis of 2',4',6'-Trihydroxyacetophenone reported a yield of 96.2% with a purity of 99.9% after recrystallization from water.[7] While this is for a different isomer, it demonstrates the high purity that can be achieved with a well-executed recrystallization.

Visualizations

Experimental Workflow for this compound Purification

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis synthesis Crude this compound (from Pyrogallol) recrystallization Recrystallization (Water + SO2) synthesis->recrystallization charcoal Activated Charcoal Treatment (Optional) recrystallization->charcoal if colored hot_filtration Hot Gravity Filtration recrystallization->hot_filtration if no charcoal charcoal->hot_filtration cooling Slow Cooling & Crystallization hot_filtration->cooling vacuum_filtration Vacuum Filtration cooling->vacuum_filtration drying Drying vacuum_filtration->drying analysis Purity & Identity Check (e.g., MP, HPLC, NMR) drying->analysis

Caption: General experimental workflow for the purification of this compound.

Logical Relationship of Purification Challenges and Solutions

Caption: Relationship between challenges, causes, and solutions in this compound purification.

References

Technical Support Center: Enhancing the Stability of Gallacetophenone in Solution

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing Gallacetophenone, ensuring its stability in solution is paramount for obtaining reliable and reproducible experimental results. This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during its handling and storage.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern?

A1: this compound, also known as 2',3',4'-Trihydroxyacetophenone, is a polyphenolic compound. Like many polyphenols, its structure, characterized by multiple hydroxyl groups on a benzene (B151609) ring, makes it susceptible to degradation. This instability can be triggered by various environmental factors, leading to a loss of the compound's integrity and potentially impacting experimental outcomes.

Q2: What are the primary factors that lead to the degradation of this compound in solution?

A2: The stability of this compound in solution is influenced by several factors, including:

  • pH: Polyphenols are generally more stable in acidic conditions and can degrade rapidly in neutral to alkaline environments through auto-oxidation.

  • Oxygen: The presence of dissolved oxygen can lead to oxidative degradation of the phenolic hydroxyl groups.

  • Light: Exposure to light, particularly UV radiation, can induce photodegradation.

  • Temperature: Elevated temperatures can accelerate the rate of all degradation reactions.

  • Metal Ions: Trace metal ions, such as iron and copper, can catalyze oxidative degradation.

  • Enzymes: If working with crude extracts, enzymes like polyphenol oxidase (PPO) can cause rapid degradation.

Q3: What are the visible signs of this compound degradation in solution?

A3: Degradation of this compound in solution is often accompanied by a noticeable color change, typically turning yellow or brown. This is due to the formation of oxidized and polymerized products. A decrease in the expected biological activity or a change in the chromatographic profile (e.g., appearance of new peaks, decrease in the main peak area) are also indicators of degradation.

Q4: How can I monitor the stability of my this compound solution?

A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is the primary technique for separating and quantifying this compound from its degradation products. For structural elucidation of unknown degradation products, hyphenated techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) are indispensable.[1][2][3][4][5][6] Regular analysis of the solution over time under specific storage conditions will provide a stability profile.

Troubleshooting Guides

This section addresses specific issues you might encounter during your experiments and provides actionable solutions.

Issue 1: Rapid Discoloration of this compound Solution
  • Potential Cause: Oxidation is the most likely cause of rapid discoloration (yellowing or browning) of the solution. This is accelerated by neutral or alkaline pH, presence of oxygen, and exposure to light.

  • Troubleshooting Steps:

    • pH Adjustment: Ensure the solvent is acidic, ideally between pH 3 and 6. Use a suitable buffer to maintain the desired pH.

    • Deoxygenate Solvent: Before dissolving the this compound, sparge the solvent with an inert gas like nitrogen or argon to remove dissolved oxygen.

    • Inert Atmosphere: Prepare and store the solution under an inert atmosphere (e.g., in a nitrogen-filled glove box or by blanketing the headspace of the container with nitrogen).

    • Light Protection: Store the solution in an amber vial or a container wrapped in aluminum foil to protect it from light.

    • Low Temperature Storage: Store the solution at low temperatures (4°C or -20°C) to slow down the degradation rate.

Issue 2: Inconsistent Results in Biological Assays
  • Potential Cause: Loss of active this compound due to degradation can lead to variability in experimental results. The presence of degradation products might also interfere with the assay.

  • Troubleshooting Steps:

    • Freshly Prepare Solutions: Whenever possible, prepare this compound solutions fresh before each experiment.

    • Use Stabilizers: Consider adding antioxidants or chelating agents to the solution to inhibit degradation.

      • Antioxidants: Ascorbic acid (Vitamin C) can be added to scavenge oxygen and prevent oxidation.

      • Chelating Agents: Ethylenediaminetetraacetic acid (EDTA) can be used to sequester metal ions that catalyze oxidation.[7][8]

    • Validate Solution Stability: Perform a time-course experiment to determine the stability of this compound in your specific experimental buffer and conditions. Analyze samples at different time points to understand the degradation kinetics.

    • Control for Degradation Products: If degradation is unavoidable, consider whether the degradation products have any biological activity that could confound your results. This may require isolating and testing the degradation products separately.

Experimental Protocols

Protocol for Preparing a Stabilized this compound Stock Solution

This protocol provides a general guideline for preparing a more stable solution of this compound. Optimization for your specific application may be required.

Materials:

  • This compound

  • Solvent (e.g., Ethanol, DMSO, or an aqueous buffer)

  • Ascorbic Acid (optional, as an antioxidant)

  • EDTA (optional, as a chelating agent)

  • Acid/Base for pH adjustment (e.g., HCl, NaOH)

  • Inert gas (Nitrogen or Argon)

  • Amber glass vials with screw caps

Procedure:

  • Solvent Preparation:

    • If using an aqueous buffer, prepare the buffer and adjust the pH to the desired acidic range (e.g., pH 4-5).

    • Deoxygenate the chosen solvent by bubbling a gentle stream of nitrogen or argon gas through it for at least 15-20 minutes.

  • Adding Stabilizers (Optional):

    • Ascorbic Acid: If used, add ascorbic acid to the deoxygenated solvent to a final concentration of 0.05-0.1% (w/v).

    • EDTA: If used, add EDTA to the deoxygenated solvent to a final concentration of 0.01-0.05% (w/v).

  • Dissolving this compound:

    • Weigh the required amount of this compound.

    • Add the this compound to the prepared solvent.

    • Vortex or sonicate briefly until fully dissolved. Perform this step under a gentle stream of inert gas if possible.

  • Storage:

    • Immediately aliquot the solution into amber glass vials.

    • Flush the headspace of each vial with inert gas before sealing tightly.

    • Store the vials at a low temperature (refrigerated at 4°C for short-term storage or frozen at -20°C for long-term storage).

Quantitative Data Summary

While specific quantitative stability data for this compound is limited in publicly available literature, the following table provides a general overview of the expected stability of polyphenolic compounds under different conditions. This should be used as a guide for designing your own stability studies.

ConditionExpected Stability of PolyphenolsRecommended Storage Parameters for this compound Solution
pH More stable at acidic pH (3-6). Unstable in neutral to alkaline pH.Maintain pH between 4 and 5 using a suitable buffer.
Temperature Degradation rate increases with temperature.Store at 4°C (short-term) or -20°C (long-term).
Light Susceptible to photodegradation, especially UV light.Store in amber vials or protect from light with foil.
Oxygen Prone to oxidation.Deoxygenate solvent and store under an inert atmosphere.
Metal Ions Degradation catalyzed by metal ions (e.g., Fe³⁺, Cu²⁺).Use high-purity solvents and consider adding a chelating agent like EDTA.

Visualizations

Logical Workflow for Troubleshooting this compound Instability

Gallacetophenone_Troubleshooting Start Start: this compound Solution is Unstable (e.g., color change, inconsistent results) Check_pH 1. Check pH of the Solution Start->Check_pH Is_pH_Acidic Is pH in acidic range (3-6)? Check_pH->Is_pH_Acidic Adjust_pH Action: Adjust pH to 4-5 using a buffer. Is_pH_Acidic->Adjust_pH No Check_Oxygen 2. Assess Oxygen Exposure Is_pH_Acidic->Check_Oxygen Yes Adjust_pH->Check_Oxygen Is_Deoxygenated Was the solvent deoxygenated and stored under inert gas? Check_Oxygen->Is_Deoxygenated Implement_Inert Action: Deoxygenate solvent and store under N2 or Ar. Is_Deoxygenated->Implement_Inert No Check_Light 3. Evaluate Light Exposure Is_Deoxygenated->Check_Light Yes Implement_Inert->Check_Light Is_Protected Is the solution stored in an amber vial or protected from light? Check_Light->Is_Protected Protect_Light Action: Use amber vials or wrap container in foil. Is_Protected->Protect_Light No Check_Additives 4. Consider Stabilizing Additives Is_Protected->Check_Additives Yes Protect_Light->Check_Additives Add_Antioxidant Action: Add an antioxidant (e.g., Ascorbic Acid). Check_Additives->Add_Antioxidant Add_Chelator Action: Add a chelating agent (e.g., EDTA). Check_Additives->Add_Chelator End Stable this compound Solution Add_Antioxidant->End Add_Chelator->End

Caption: A step-by-step workflow for diagnosing and resolving instability issues with this compound solutions.

Potential Degradation Pathways of this compound

Gallacetophenone_Degradation This compound This compound Oxidation Oxidation (O2, Metal Ions, High pH) This compound->Oxidation Photodegradation Photodegradation (UV Light) This compound->Photodegradation Quinone Quinone-type Intermediates Oxidation->Quinone Photodegradation->Quinone Polymerization Polymerization Quinone->Polymerization RingOpening Ring Opening Quinone->RingOpening ColoredProducts Colored Degradation Products (Brown Polymers) Polymerization->ColoredProducts SmallerAcids Smaller Carboxylic Acids RingOpening->SmallerAcids

Caption: A simplified diagram illustrating the potential degradation pathways of this compound under oxidative and photolytic stress.

References

Common side reactions in Gallacetophenone synthesis and their prevention

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common side reactions and challenges encountered during the synthesis of Gallacetophenone.

Troubleshooting Guides

This section provides a question-and-answer format to directly address specific issues that may arise during the synthesis of this compound, which is primarily achieved through the Fries rearrangement of pyrogallol (B1678534) acetate (B1210297) (Nencki reaction).

Issue 1: Low Yield of this compound

Q: My this compound synthesis resulted in a low yield. What are the potential causes and how can I improve it?

A: Low yields in this compound synthesis can stem from several factors. Below is a systematic guide to troubleshoot this issue.

  • Incomplete Reaction: The reaction may not have gone to completion.

    • Solution: Ensure the reaction is stirred vigorously for the recommended duration, typically 45 minutes, at the optimal temperature range of 140-145°C.[1] Monitoring the reaction progress using Thin Layer Chromatography (TLC) can help determine the optimal reaction time.

  • Suboptimal Reagent Quality: The purity and activity of the reagents are crucial.

    • Solution: Use freshly fused and finely powdered zinc chloride of good quality.[1] It is also recommended to use distilled pyrogallol and high-purity acetic anhydride (B1165640).

  • Improper Work-up: Product loss can occur during the work-up and purification steps.

    • Solution: After the reaction, ensure the unused acetic anhydride and acetic acid are thoroughly removed under reduced pressure.[1] When crystallizing the crude product, using boiling water saturated with sulfur dioxide can improve the yield and purity of the final product.[1]

Issue 2: Formation of a Dark, Resinous, or Tarry Substance

Q: My reaction mixture turned into a dark, resinous tar, and I have difficulty isolating the this compound. Why did this happen and how can I prevent it?

A: The formation of a highly colored and resinous product is a common side reaction in the Nencki reaction, particularly when the temperature is not carefully controlled.

  • Cause: The primary cause is overheating. Temperatures exceeding 150°C lead to the formation of this resinous material, which is believed to contain diketone byproducts.[1]

  • Prevention:

    • Strict Temperature Control: Carefully regulate the reaction temperature and ensure it does not go above 150°C.[1] An oil bath is recommended for stable and uniform heating.

    • Optimized Heating Profile: Heat the reaction mixture gradually to the target temperature of 140-145°C.

Issue 3: Presence of Significant Impurities in the Final Product

Q: After purification, I still observe significant impurities in my this compound. What are these impurities and how can I minimize their formation?

A: The main impurities in this compound synthesis are typically regioisomers and potentially a diketone byproduct.

  • Regioisomer Formation: The Fries rearrangement is ortho, para-selective.[2][3][4] In the case of pyrogallol, acetylation can potentially occur at different positions on the aromatic ring, leading to the formation of isomers that can be difficult to separate from the desired 2,3,4-trihydroxyacetophenone (this compound). The ratio of these isomers is influenced by reaction conditions.[2][4]

    • Prevention:

      • Temperature: Lower reaction temperatures generally favor the para-isomer, while higher temperatures favor the ortho-isomer.[2][4] For this compound, the desired product is the result of acylation at a specific position, and maintaining the recommended temperature range of 140-145°C is crucial for selectivity.[1]

      • Solvent: The polarity of the solvent can also influence the ortho/para ratio.[2][4] While the standard procedure for this compound synthesis often uses a mixture of acetic acid and acetic anhydride as the solvent system, exploring other solvent systems could potentially optimize the regioselectivity.

  • Diketone Byproduct: As mentioned, a diketone is a likely component of the resinous byproduct formed at high temperatures.[1] This is likely due to a second acylation of the pyrogallol ring.

    • Prevention: The most effective way to prevent the formation of the diketone is by maintaining strict control over the reaction temperature, keeping it below 150°C.[1]

Frequently Asked Questions (FAQs)

Q1: What is the role of zinc chloride in the synthesis of this compound? A1: Zinc chloride acts as a Lewis acid catalyst in the Fries rearrangement. It coordinates with the acetyl group of the initially formed pyrogallol acetate, facilitating the migration of the acetyl group to the aromatic ring to form this compound.[3][5]

Q2: Can other Lewis acids be used for the synthesis of this compound? A2: While zinc chloride is commonly used, other Lewis acids such as aluminum chloride, boron trifluoride, and titanium tetrachloride are also known to catalyze the Fries rearrangement.[3] However, the specific conditions and effectiveness may vary, and optimization would be required.

Q3: How can I monitor the progress of the reaction? A3: Thin Layer Chromatography (TLC) is a convenient method to monitor the reaction's progress. By spotting the reaction mixture on a TLC plate over time and comparing it with the starting material (pyrogallol), you can observe the consumption of the starting material and the formation of the product.

Q4: What is the best way to purify the crude this compound? A4: The most common method for purifying crude this compound is recrystallization from boiling water saturated with sulfur dioxide.[1] This method helps to remove colored impurities and yields straw-colored needles of the pure product.

Experimental Protocols

Optimized Synthesis of High-Purity this compound

This protocol is designed to minimize the formation of side products by emphasizing strict control over reaction parameters.

Materials:

  • Pyrogallol (distilled)

  • Acetic anhydride (95% or higher)

  • Zinc chloride (anhydrous, freshly fused)

  • Glacial acetic acid

  • Sulfur dioxide

  • Deionized water

Procedure:

  • In a 250 mL round-bottomed flask equipped with a reflux condenser and a calcium chloride tube, dissolve 28 g (0.21 mole) of freshly fused and finely powdered zinc chloride in 38 mL of glacial acetic acid by heating in an oil bath to 135-140°C.

  • To the clear, pale brown solution, add 40 g (0.37 mole) of 95% acetic anhydride.

  • In one portion, add 50 g (0.4 mole) of distilled pyrogallol to the reaction mixture.

  • Increase the temperature of the oil bath to maintain the reaction mixture at 140-145°C for 45 minutes. It is crucial to frequently and vigorously shake the flask during this period.

  • After 45 minutes, remove the flask from the oil bath and allow it to cool slightly.

  • Remove the unreacted acetic anhydride and acetic acid by distillation under reduced pressure.

  • The resulting red-brown cake is broken up by adding 300 mL of water and stirring mechanically for a few minutes.

  • Cool the mixture in an ice-water bath, and collect the crude product by suction filtration. Wash the solid with cold water.

  • For purification, dissolve the crude material (approximately 45-50 g) in 500 mL of boiling water that has been saturated with sulfur dioxide.

  • Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.

  • Collect the resulting straw-colored needles by suction filtration and dry them. The expected yield of pure this compound is 36-38 g (54-57% of the theoretical amount).[1]

Data Presentation

Table 1: Impact of Temperature on this compound Synthesis

Temperature (°C)ObservationProduct PurityYield
140-145Formation of a red-brown solid after work-up.[1]High54-57%[1]
> 150Formation of a highly colored and resinous product.[1]LowSignificantly Reduced

Visualizations

Gallacetophenone_Synthesis_Pathway Pyrogallol Pyrogallol Intermediate Pyrogallol Triacetate (in situ formation) Pyrogallol->Intermediate + Acetic Acid AceticAnhydride Acetic Anhydride AceticAnhydride->Intermediate + Acetic Acid ZnCl2 ZnCl₂ (Catalyst) ZnCl2->Intermediate This compound This compound (Desired Product) Intermediate->this compound Fries Rearrangement 140-145°C ResinousProduct Resinous Product (contains Diketone) Intermediate->ResinousProduct > 150°C Regioisomers Regioisomers Intermediate->Regioisomers Side Reaction

Caption: Main reaction pathway and side reactions in this compound synthesis.

Troubleshooting_Workflow Start Start: This compound Synthesis Issue LowYield Low Yield? Start->LowYield ResinFormation Resin/Tar Formation? LowYield->ResinFormation No IncompleteReaction Check Reaction Time & Monitoring (TLC) LowYield->IncompleteReaction Yes ImpureProduct Impure Product? ResinFormation->ImpureProduct No Overheating Temperature > 150°C ResinFormation->Overheating Yes Regioisomers Check Temperature & Solvent Polarity ImpureProduct->Regioisomers Yes End Problem Resolved ImpureProduct->End No PoorReagents Verify Reagent Quality (Fresh & Pure) IncompleteReaction->PoorReagents WorkupLoss Optimize Work-up & Purification PoorReagents->WorkupLoss WorkupLoss->End ControlTemp Maintain Temperature at 140-145°C Overheating->ControlTemp ControlTemp->End Diketone Prevent by Controlling Temperature Regioisomers->Diketone Diketone->End

References

Optimizing Gallacetophenone Concentration for In Vitro Assays: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the use of gallacetophenone in various in vitro assays. The following frequently asked questions (FAQs) and troubleshooting guides address common challenges and provide detailed experimental protocols to ensure reliable and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting concentration range for this compound in in vitro assays?

A good starting point for in vitro assays is to perform a dose-response experiment with a wide range of concentrations, for example, from 0.1 µM to 100 µM, to determine the optimal concentration for your specific cell type and assay. For specific assays, published data can provide a more targeted starting range. For instance, in studies on human epidermal melanocytes, this compound has been shown to be non-toxic at concentrations up to 1000 µM[1].

Q2: How do I prepare a stock solution of this compound?

This compound is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO), ethanol, and methanol[2]. It is sparingly soluble in cold water but more soluble in hot water[2]. For cell-based assays, it is recommended to prepare a high-concentration stock solution (e.g., 10-50 mM) in sterile DMSO. This stock solution can then be serially diluted to the final desired concentration in the cell culture medium. To avoid precipitation, it is advisable to add the DMSO stock solution to the medium while vortexing. The final concentration of DMSO in the cell culture should typically be kept below 0.5% to prevent solvent-induced cytotoxicity[3].

Q3: What is the known biological activity of this compound?

This compound is recognized for its anti-melanogenic properties, primarily through the inhibition of tyrosinase, a key enzyme in melanin (B1238610) synthesis[1][4]. Molecular docking studies have shown that this compound binds to the active site of tyrosinase, stabilized by hydrophobic interactions and hydrogen bonding[1][4][5]. This inhibitory action makes it a compound of interest for applications in cosmetics and dermatology for skin whitening[5]. Additionally, as a phenolic compound, it is expected to possess antioxidant and anti-inflammatory properties.

Q4: Is this compound cytotoxic?

The cytotoxicity of this compound can vary depending on the cell line and the duration of exposure. One study found no cytotoxic effects on human epidermal melanocytes at concentrations up to 1000 µM[1]. However, it is crucial to determine the cytotoxicity of this compound in your specific cell line using a standard cytotoxicity assay, such as the MTT or neutral red uptake assay, before proceeding with functional assays. This will help establish a non-toxic working concentration range.

Troubleshooting Guide

Problem 1: this compound precipitates out of solution when diluted in aqueous media.
  • Possible Cause: this compound has limited solubility in aqueous solutions[2]. The concentration of the DMSO stock solution may be too high, leading to precipitation upon dilution in the aqueous culture medium.

  • Solution:

    • Prepare a higher concentration stock solution in DMSO and perform serial dilutions in the culture medium.

    • Ensure the final DMSO concentration remains below the cytotoxic threshold for your cells (typically <0.5%)[3].

    • When diluting, add the DMSO stock to the aqueous medium while gently vortexing to facilitate mixing.

    • Warming the solution to 37°C for a short period may help in dissolving the compound.

Problem 2: Inconsistent or unexpected results in the MTT cytotoxicity assay.
  • Possible Cause: this compound, as a phenolic compound, may interfere with the MTT assay. It can potentially reduce the MTT reagent abiotically, leading to a false-positive signal for cell viability.

  • Solution:

    • Include a "compound-only" control (this compound in media without cells) to check for direct reduction of MTT by the compound.

    • Wash the cells with phosphate-buffered saline (PBS) after the treatment incubation period and before adding the MTT reagent to remove any residual compound.

    • Consider using an alternative cytotoxicity assay that is less prone to interference from reducing compounds, such as the neutral red uptake assay or a lactate (B86563) dehydrogenase (LDH) release assay.

Problem 3: High variability between replicate wells in an assay.
  • Possible Cause: This can be due to several factors including inaccurate pipetting, inhomogeneous cell seeding, or fluctuations in incubation conditions.

  • Solution:

    • Ensure pipettes are properly calibrated and use consistent pipetting techniques.

    • Thoroughly resuspend cells before seeding to ensure a uniform cell density across all wells.

    • Minimize the time plates are outside the incubator to maintain stable temperature and CO2 levels.

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound in various in vitro assays.

Table 1: Enzyme Inhibition Data for this compound

EnzymeAssay TypeIC50 ValueSource
TyrosinaseMushroom TyrosinaseVaries[1][4]

Note: Specific IC50 values for mushroom tyrosinase inhibition by this compound were not explicitly stated in the provided search results, but it was shown to have a high inhibition rate in a dose-dependent manner.

Table 2: Cytotoxicity Data for this compound

Cell LineAssay TypeIC50 Value/ObservationSource
Human Epidermal MelanocytesMTT AssayNo cytotoxicity observed at concentrations up to 1000 µM[1]

Note: Specific IC50 values for this compound on HeLa, HepG2, and A549 cell lines were not found in the provided search results.

Experimental Protocols

Protocol 1: Determination of Cytotoxicity using the MTT Assay
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a 37°C, 5% CO2 incubator.

  • Compound Preparation: Prepare a serial dilution of the this compound stock solution in the appropriate cell culture medium. A suggested starting range is from 0.1 µM to 1000 µM.

  • Treatment: Remove the overnight culture medium and add 100 µL of the medium containing different concentrations of this compound to the respective wells. Include a vehicle control (medium with the same final concentration of DMSO) and a positive control for cytotoxicity.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10 µL of 5 mg/mL MTT solution to each well and incubate for another 2-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the IC50 value.

Protocol 2: In Vitro Antioxidant Activity - DPPH Radical Scavenging Assay
  • Reagent Preparation: Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol. Prepare a series of dilutions of this compound in methanol.

  • Reaction Mixture: In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of the this compound solutions at different concentrations.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance at 517 nm.

  • Data Analysis: Calculate the percentage of DPPH radical scavenging activity using the formula: (Abs_control - Abs_sample) / Abs_control * 100. Plot the percentage of inhibition against the concentration of this compound to determine the IC50 value[6].

Protocol 3: In Vitro Anti-Inflammatory Activity - Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages
  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Pre-treatment: Pre-treat the cells with various non-toxic concentrations of this compound for 1-2 hours.

  • Inflammation Induction: Stimulate the cells with 1 µg/mL of lipopolysaccharide (LPS) for 18-24 hours to induce NO production. Include a negative control (cells with medium only), a vehicle control (cells with LPS and DMSO), and a positive control (cells with LPS and a known iNOS inhibitor).

  • Griess Assay:

    • Collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Griess Reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid) to the supernatant and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Determine the nitrite (B80452) concentration using a sodium nitrite standard curve and calculate the percentage of NO inhibition relative to the LPS-stimulated vehicle control. Determine the IC50 value from the dose-response curve[7][8].

Signaling Pathways and Experimental Workflows

Signaling Pathways

While specific studies on this compound's modulation of NF-κB and MAPK pathways were not identified in the search results, as a phenolic compound, it is plausible that it may influence these key inflammatory signaling cascades. The following diagrams illustrate the general mechanisms of these pathways.

NF_kB_Signaling_Pathway cluster_cytoplasm Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates (leading to degradation) NFkB_IkB NF-κB-IκB Complex IkB->NFkB_IkB NFkB NF-κB (p50/p65) NFkB->NFkB_IkB Nucleus Nucleus NFkB->Nucleus Translocates to NFkB_IkB->NFkB Releases ProInflammatory_Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS) Nucleus->ProInflammatory_Genes Induces This compound This compound This compound->IKK Potential Inhibition

Caption: General NF-κB Signaling Pathway and Potential Inhibition by this compound.

MAPK_Signaling_Pathway Stimuli Stress / Growth Factors MAPKKK MAPKKK (e.g., MEKK, ASK1) Stimuli->MAPKKK MAPKK MAPKK (e.g., MKK3/6, MKK4/7) MAPKKK->MAPKK Phosphorylates p38_JNK p38 / JNK MAPKK->p38_JNK Phosphorylates ERK ERK MAPKK->ERK Phosphorylates Transcription_Factors Transcription Factors (e.g., AP-1, CREB) p38_JNK->Transcription_Factors Activate ERK->Transcription_Factors Activate Inflammatory_Response Inflammatory Response Transcription_Factors->Inflammatory_Response Leads to This compound This compound This compound->MAPKK Potential Inhibition

Caption: General MAPK Signaling Pathways and Potential Inhibition by this compound.

Experimental Workflow

The following diagram outlines a general workflow for evaluating the in vitro bioactivity of this compound.

Experimental_Workflow Start Start: Prepare this compound Stock Solution (in DMSO) Cytotoxicity 1. Cytotoxicity Assay (e.g., MTT) Determine non-toxic concentration range Start->Cytotoxicity Antioxidant 2. Antioxidant Assays (e.g., DPPH, ABTS) Determine IC50 Cytotoxicity->Antioxidant AntiInflammatory 3. Anti-inflammatory Assays (e.g., NO, Cytokine) Determine IC50 Cytotoxicity->AntiInflammatory Enzyme 4. Enzyme Inhibition (e.g., Tyrosinase) Determine IC50 Cytotoxicity->Enzyme Data Data Analysis & Interpretation Antioxidant->Data Signaling 5. Mechanism of Action (e.g., Western Blot for NF-κB, MAPK proteins) AntiInflammatory->Signaling AntiInflammatory->Data Enzyme->Data Signaling->Data End End Data->End

Caption: General experimental workflow for in vitro evaluation of this compound.

References

Troubleshooting Gallacetophenone insolubility in aqueous buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to the solubility of Gallacetophenone in aqueous buffers.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its basic properties?

This compound, also known as 2',3',4'-Trihydroxyacetophenone or 4-Acetylpyrogallol, is an acetyl derivative of pyrogallol.[1][2] It is a crystalline powder, appearing as white, brownish-gray, or yellow-green.[3][4] Key physicochemical properties are summarized below.

Q2: How soluble is this compound in water and common solvents?

This compound has poor solubility in cold water but is more soluble in hot water.[3] It is also soluble in organic solvents like alcohol, ether, and notably, in solutions of sodium acetate.[3] For laboratory use, especially in biological assays, Dimethyl Sulfoxide (DMSO) is the recommended solvent for creating high-concentration stock solutions.[5]

Q3: Why does my this compound precipitate when I dilute my DMSO stock into my aqueous buffer (e.g., PBS or cell culture medium)?

This is a common issue known as "crashing out" or precipitation, which occurs with many hydrophobic compounds.[6][7] It happens because this compound is highly soluble in 100% DMSO but has very low solubility in aqueous solutions. When the concentrated DMSO stock is rapidly diluted into a buffer, the solvent environment changes drastically from organic to aqueous. This sudden shift causes the compound's concentration to exceed its solubility limit in the new mixture, leading to the formation of a precipitate.[6]

Q4: What is the maximum final concentration of DMSO that is safe for my cells?

The tolerance to DMSO is highly dependent on the cell line and the duration of the experiment.[8] However, general guidelines are as follows:

  • < 0.1%: Generally considered safe for most cell lines, including sensitive primary cells, and is recommended for long-term studies (over 24 hours).[3][8][9][10]

  • 0.1% - 0.5%: Tolerated by many robust cell lines for shorter exposure times (e.g., up to 72 hours).[3][8]

  • > 0.5%: Can induce cytotoxicity, apoptosis, or other off-target effects in many cell lines.[8][11]

It is critical to perform a vehicle control experiment, treating cells with the same final concentration of DMSO used in the experimental samples, to account for any solvent effects.[9]

Data Presentation: Physicochemical and Solubility Properties

PropertyValueReference(s)
Molecular Formula C₈H₈O₄[1][2][12]
Molecular Weight 168.15 g/mol [1][2][12]
Appearance White to brownish-gray/yellow-green crystalline powder[3][4]
Melting Point 171-173°C[2][3]
Solubility in Cold Water Poor (Soluble in ~600 parts water)[3]
Solubility in Hot Water More soluble than in cold water[3]
Recommended Stock Solvent Dimethyl Sulfoxide (DMSO)[5]
Other Solvents Alcohol, Ether, Sodium Acetate solutions[3]
DMSO Concentration Guidelines for Cell Culture
Final Concentration Recommendation and Notes
< 0.1% Considered safe for most cell lines, including sensitive primary cells. Ideal for long-term exposure.[3][8][10]
0.1% - 0.5% Generally well-tolerated by many robust cell lines for assays up to 72 hours.[3][8] A vehicle control is essential.
> 0.5% Increased risk of cytotoxicity and off-target effects.[8][11] Requires careful validation with your specific cell line.

Troubleshooting Guide: Insolubility and Precipitation

This guide provides a systematic approach to resolving common issues with this compound solubility.

Problem: this compound powder will not dissolve in my aqueous buffer.

  • Root Cause: this compound has inherently low aqueous solubility.

  • Solution: Do not attempt to dissolve this compound directly in aqueous buffers. First, prepare a concentrated stock solution in 100% DMSO.

Problem: My compound precipitates immediately after adding the DMSO stock to my buffer.

  • Root Cause: The final concentration of this compound is above its solubility limit in the aqueous/DMSO mixture, or the dilution technique is causing it to crash out.

  • Solutions:

    • Optimize Dilution Technique: The method of dilution is critical. Add the DMSO stock dropwise to the aqueous buffer while the buffer is being vigorously vortexed or stirred .[6][7] Do NOT add the buffer to the DMSO stock.

    • Pre-warm the Buffer: Warming the aqueous buffer (e.g., cell culture medium) to 37°C before adding the DMSO stock can increase solubility and prevent precipitation.[6][7]

    • Lower the Final Concentration: Your target concentration may be too high. Try reducing the final concentration of this compound.

    • Use Intermediate Dilution Steps: Instead of a single large dilution, perform one or more intermediate dilutions. For example, dilute a 100 mM stock in DMSO to 10 mM in DMSO first, then add the 10 mM stock to your buffer.[13]

Problem: The solution is clear initially but becomes cloudy or forms a precipitate over time.

  • Root Cause: The solution is supersaturated and thermodynamically unstable. Nucleation and crystal growth are occurring over time.

  • Solutions:

    • Prepare Freshly: Prepare the final aqueous working solution immediately before each experiment. Avoid storing diluted aqueous solutions.[7]

    • Check Storage of Stock: Ensure your DMSO stock is stored properly in small, tightly sealed aliquots at -20°C or -80°C to prevent moisture absorption.[6][8] Water contamination in the DMSO stock can lower its solubilizing capacity.

Troubleshooting Workflow Diagram

G start Start: This compound Precipitation Issue check_stock Is the primary stock (in 100% DMSO) fully dissolved? start->check_stock dissolve_stock Action: Warm gently (37°C) and sonicate stock. Ensure DMSO is anhydrous. check_stock->dissolve_stock No check_dilution How was the working solution prepared? check_stock->check_dilution Yes dissolve_stock->check_stock wrong_dilution Issue: Added buffer to stock or diluted too quickly. check_dilution->wrong_dilution Incorrectly check_concentration Does precipitation still occur? check_dilution->check_concentration Correctly correct_dilution Action: Add DMSO stock dropwise to pre-warmed (37°C) buffer while vortexing. wrong_dilution->correct_dilution correct_dilution->check_concentration high_concentration Issue: Final concentration exceeds solubility limit. check_concentration->high_concentration Yes success Problem Resolved check_concentration->success No lower_concentration Action: Lower the final working concentration. high_concentration->lower_concentration lower_concentration->correct_dilution

Caption: Troubleshooting flowchart for this compound precipitation.

Experimental Protocols

Protocol 1: Preparation of a Concentrated this compound Stock Solution in DMSO

Objective: To prepare a high-concentration, stable stock solution of this compound.

Materials:

  • This compound powder (Molecular Weight: 168.15 g/mol )

  • Anhydrous (cell culture grade) Dimethyl Sulfoxide (DMSO)

  • Sterile, low-binding microcentrifuge tubes

  • Calibrated analytical balance

  • Vortex mixer and water bath sonicator

Procedure:

  • Calculation: Determine the mass of this compound needed to prepare a stock solution of a desired concentration (e.g., 100 mM).

    • Mass (mg) = Desired Concentration (mol/L) * Volume (L) * Molecular Weight ( g/mol ) * 1000 (mg/g)

    • Example for 1 mL of 100 mM stock: 0.1 mol/L * 0.001 L * 168.15 g/mol * 1000 mg/g = 16.82 mg

  • Weighing: Accurately weigh the calculated mass of this compound powder and place it into a sterile microcentrifuge tube.

  • Dissolution: Add the calculated volume of anhydrous DMSO to the tube.

  • Mixing: Tightly cap the tube and vortex vigorously for 1-2 minutes.

  • Aid Dissolution (if necessary): If particulates are still visible, place the tube in a 37°C water bath for 5-10 minutes, followed by brief sonication (5 minutes).[6]

  • Verification: Visually inspect the solution against a light source to ensure it is clear and all solid has dissolved.

  • Storage: Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light.[6][7]

Protocol 2: Preparation of a Working Solution in Aqueous Buffer (for Cell-Based Assays)

Objective: To dilute the DMSO stock solution into an aqueous buffer (e.g., cell culture medium) while minimizing precipitation.

Procedure:

  • Pre-warm Buffer: Place the required volume of your aqueous buffer or cell culture medium in a sterile tube and warm it to 37°C in a water bath or incubator.[7]

  • Prepare for Dilution: Place the tube of pre-warmed buffer on a vortex mixer set to a medium speed (continuous gentle mixing).

  • Dilute Dropwise: Using a pipette, slowly add the calculated volume of the this compound DMSO stock solution drop by drop into the vortexing buffer.[7] Ensure the pipette tip is below the surface of the liquid if possible, or allow the drops to fall into the vortex.

  • Final Mix: Once all the stock solution is added, continue to vortex for another 30-60 seconds to ensure homogeneity.

  • Use Immediately: Use the freshly prepared working solution for your experiment without delay to prevent potential precipitation over time.[7]

Solution Preparation Workflow

G cluster_0 Step 1: Prepare DMSO Stock cluster_1 Step 2: Prepare Aqueous Working Solution weigh Weigh this compound (e.g., 16.82 mg) add_dmso Add Anhydrous DMSO (e.g., 1 mL for 100 mM) weigh->add_dmso dissolve Vortex / Sonicate / Warm (37°C) add_dmso->dissolve store Aliquot and Store at -20°C / -80°C dissolve->store add_stock Add DMSO Stock Dropwise store->add_stock Use Stock for Dilution warm_buffer Pre-warm Aqueous Buffer to 37°C vortex_buffer Gently Vortex Buffer warm_buffer->vortex_buffer vortex_buffer->add_stock use_now Use Immediately in Experiment add_stock->use_now

Caption: Recommended workflow for this compound solution preparation.

References

Technical Support Center: Gallacetophenone Handling & Experimentation

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for preventing the oxidation of Gallacetophenone during experimental procedures.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why is my this compound solution turning a yellow or brown color?

A1: this compound is a phenolic compound, specifically a derivative of pyrogallol, containing three hydroxyl groups on its aromatic ring.[1] Phenolic compounds are susceptible to oxidation, especially in the presence of oxygen, light, high temperatures, or certain metal ions.[2][3] The color change you are observing is a common indicator of oxidation, which can lead to the formation of colored byproducts and degradation of your starting material.[4]

Q2: What are the primary methods to prevent the oxidation of this compound?

A2: The two main strategies to prevent oxidation are:

  • Exclusion of Oxygen: This is achieved by working under an inert atmosphere, which displaces the reactive oxygen from your experimental setup.[5]

  • Use of Additives: This involves introducing antioxidants or other stabilizing agents to the reaction mixture or solvent.

Q3: How can I identify if my this compound sample has degraded?

A3: Besides the visual color change, you may observe a lower-than-expected yield, the appearance of unexpected spots on a Thin Layer Chromatography (TLC) plate, or a melting point that is lower and broader than the literature value of 169-172 °C. For definitive identification, analytical techniques such as GC-MS can be employed to check for impurities.[6]

Q4: Which inert gas should I use: Nitrogen or Argon?

A4: Both nitrogen and argon are commonly used to create an inert atmosphere.[7][8] Nitrogen is generally sufficient for most applications and is more cost-effective. Argon is denser than nitrogen and air, which allows it to form a protective "blanket" over the reaction mixture, making it excellent for highly sensitive reactions.[5] The choice depends on the sensitivity of your reagents and your budget.

Table 1: Comparison of Inert Gases for Oxidation Prevention

FeatureNitrogen (N₂)Argon (Ar)
Cost Less expensive[8]More expensive[7]
Density Lighter than Argon~1.5 times denser than air[5]
Reactivity Generally inert, but can react with some metals (e.g., lithium) at high temperatures.[7]Highly inert, used for very sensitive reactions.[5]
Common Use Standard inert atmosphere for a wide range of reactions.[7]Recommended for highly air-sensitive reagents, such as organometallics.[5]

Q5: Are there any recommended antioxidants for phenolic compounds like this compound?

A5: While the literature does not specify a universal antioxidant for this compound experiments, general principles for phenolic compounds apply.

  • Sulfur Dioxide (SO₂): In one documented synthesis, crude this compound is crystallized from boiling water saturated with sulfur dioxide, suggesting SO₂ can act as an effective antioxidant in this context.[4]

  • Ascorbic Acid (Vitamin C) & Glutathione (GSH): These are common, water-soluble antioxidants used to prevent the oxidation of other phenolic compounds, like dopamine (B1211576), in aqueous solutions and could be tested in your system.[9]

  • Butylated Hydroxytoluene (BHT) & Butylated Hydroxyanisole (BHA): These are synthetic phenolic antioxidants often used to stabilize organic compounds and drug formulations.[10] Their solubility in your specific solvent system would need to be considered.

Experimental Protocols

Protocol 1: Setting Up an Inert Atmosphere using the Balloon Method

This protocol describes a common and practical method for creating an oxygen-free environment for small to medium-scale reactions.[5][11]

Materials:

  • Reaction flask and other necessary glassware

  • Rubber septum

  • Balloons (standard party balloons work well)

  • Needles (e.g., 20-22 gauge)

  • Inert gas source (Nitrogen or Argon cylinder with a regulator)

  • Syringes for liquid transfer

Procedure:

  • Prepare Glassware: Thoroughly clean and dry all glassware, either in an oven (e.g., at 120°C for several hours) or by flame-drying under vacuum.[5] A stir bar should be added to the reaction flask before drying.

  • Assemble Apparatus: While the flask is still warm, seal it with a rubber septum. Clamp the flask to a stand to cool.[11]

  • Prepare Gas Source: Fill a balloon with the inert gas to a diameter of 7-8 inches. Twist the balloon's neck to prevent gas from escaping, and then attach a needle to it. Insert the needle into a rubber stopper to keep it sealed until use.[11]

  • Purge the Flask: Insert the needle from the gas-filled balloon through the septum of your reaction flask. To allow the air inside to escape, insert a second "outlet" needle that is open to the atmosphere.[5]

  • Flush the System: Allow the inert gas to flow into the flask and push the air out through the outlet needle for 5-10 minutes.[5]

  • Establish Positive Pressure: Remove the outlet needle first. The balloon will now maintain a slight positive pressure of inert gas inside the flask, preventing air from entering.[5]

  • Add Reagents: Use dry, gas-tight syringes to add solvents and reagents. Flush the syringe with inert gas before drawing up the liquid to prevent introducing air into the system.[12]

Workflow for Inert Atmosphere Setup cluster_prep Preparation cluster_purge Purging cluster_reaction Reaction A 1. Oven/Flame-Dry Glassware B 2. Seal Hot Flask with Septum A->B Immediately C 3. Attach Inert Gas Balloon B->C D 4. Insert Outlet Needle C->D E 5. Flush System (5-10 min) D->E F 6. Remove Outlet Needle (Establishes Positive Pressure) E->F G 7. Add Reagents via Gas-Tight Syringe F->G H 8. Run Experiment G->H

Caption: Experimental workflow for setting up an inert atmosphere.
Protocol 2: Recrystallization of this compound with an Antioxidant

This procedure is a modification of a literature method for purifying this compound, using sulfur dioxide as an antioxidant to prevent degradation during heating.[4]

Materials:

  • Crude this compound

  • Distilled water

  • Source of Sulfur Dioxide (SO₂) gas or a solution of sodium bisulfite/metabisulfite (B1197395)

  • Heating mantle and reflux condenser

  • Filtration apparatus (e.g., Büchner funnel)

Procedure:

  • Prepare Solvent: In a flask, bring the required volume of distilled water (approx. 10 mL per gram of crude product) to a boil.

  • Saturate with SO₂: Carefully bubble sulfur dioxide gas through the boiling water for several minutes. Alternatively, add a small amount of sodium bisulfite or sodium metabisulfite to the water and acidify slightly to generate SO₂ in situ. This creates an acidic, reducing environment.

  • Dissolve Crude Product: Add the crude this compound to the boiling, SO₂-saturated water. Stir until it is completely dissolved.

  • Cool and Crystallize: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

  • Isolate Crystals: Collect the purified, straw-colored needles of this compound by vacuum filtration.[4]

  • Wash and Dry: Wash the crystals with a small amount of cold water and dry them thoroughly.

Decision Logic for Oxidation Prevention A Are reagents highly air/moisture sensitive? B Is the reaction on a large scale or long duration? A->B No C Use Inert Atmosphere (Glovebox or Schlenk Line) with Argon. A->C Yes D Use Inert Atmosphere (Balloon Method) with Nitrogen. B->D Yes E Is the solvent aqueous? B->E No F Consider adding a water-soluble antioxidant (e.g., Ascorbic Acid, SO₂). E->F Yes G Consider adding a solvent-soluble antioxidant (e.g., BHT). E->G No

Caption: Decision tree for selecting an appropriate prevention method.

References

Navigating the Scale-Up of Gallacetophenone Synthesis: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance for scaling up the synthesis of Gallacetophenone from laboratory to pilot plant scale. Addressing common challenges through troubleshooting guides and frequently asked questions, this resource is designed to ensure a safe, efficient, and successful scale-up process.

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable synthesis route for this compound?

A1: The most prevalent and industrially adaptable method for synthesizing this compound is a modification of the Nencki reaction, which involves the Fries rearrangement of pyrogallol (B1678534) triacetate. This is typically achieved by reacting pyrogallol with acetic anhydride (B1165640) in the presence of a Lewis acid catalyst, most commonly zinc chloride.[1][2][3] Alternative methods, such as using acetyl chloride, exist but the acetic anhydride route is often preferred for safety and cost reasons at a larger scale.[1][3]

Q2: What are the critical process parameters to monitor during scale-up?

A2: When scaling up, precise control over several parameters is crucial:

  • Temperature: The reaction is exothermic, and maintaining a strict temperature range of 140-145°C is vital.[1] Exceeding 150°C can lead to the formation of undesirable, highly colored, and resinous by-products.[1]

  • Mixing and Agitation: Homogeneous mixing of the reactants is essential for consistent reaction progress and heat distribution. Inadequate agitation can lead to localized overheating and side reactions.

  • Reagent Addition Rate: Controlled addition of acetic anhydride is necessary to manage the reaction exotherm and maintain the target temperature.

  • Purity of Reagents: The use of high-quality, freshly fused, and finely powdered zinc chloride is recommended to ensure optimal catalytic activity.[1]

Q3: How should the product be isolated and purified at a pilot scale?

A3: The work-up procedure can be adapted from the lab scale. Key steps include:

  • Removal of Volatiles: Unused acetic anhydride and acetic acid are removed by distillation under reduced pressure.[1]

  • Quenching and Precipitation: The reaction mass is carefully quenched in water, causing the crude this compound to precipitate.[1] Efficient stirring is required to break up the solid cake.[1]

  • Filtration: The precipitated product is isolated using a suitable filtration unit, such as a Nutsche filter-dryer.

  • Washing: The filter cake should be washed with cold water to remove residual acids and inorganic salts.[1]

  • Recrystallization: For high purity, the crude product is recrystallized from hot water, potentially saturated with sulfur dioxide to prevent oxidation and color formation.[1]

Q4: What are the primary safety concerns when scaling up this compound synthesis?

A4: Key safety considerations include:

  • Handling of Corrosive and Irritant Chemicals: Acetic anhydride, zinc chloride, and this compound itself are corrosive and/or irritants.[4][5][6] Appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and protective clothing, is mandatory.[4][5]

  • Dust Explosion Hazard: this compound is a powder, and fine dust can form explosive mixtures with air.[5] Ensure adequate ventilation and use non-sparking tools.[4]

  • Exothermic Reaction: The potential for a runaway reaction exists if the temperature is not controlled. A robust cooling system for the reactor is essential.

  • Waste Disposal: The process generates acidic waste streams that must be neutralized and disposed of in accordance with local regulations.[1]

Troubleshooting Guide

Issue Potential Cause Recommended Action
Low Yield 1. Incomplete reaction. 2. Sub-optimal catalyst activity. 3. Product loss during work-up.1. Ensure the reaction is held at 140-145°C for the full duration (e.g., 45 minutes).[1] Monitor reaction completion with in-process controls (e.g., HPLC). 2. Use freshly fused, high-purity zinc chloride.[1] Ensure it is adequately dispersed in the reaction medium. 3. Optimize the quenching and filtration steps. Consider a second crop recovery from the mother liquor by salting out and cooling.[1]
Dark, Resinous Product 1. Reaction temperature exceeded 150°C.[1] 2. Localized overheating due to poor mixing. 3. Presence of impurities in starting materials.1. Implement strict temperature control with a reliable reactor cooling system. 2. Improve agitation efficiency. Consider the reactor and impeller design for effective heat and mass transfer. 3. Use high-purity pyrogallol and acetic anhydride.
Difficult Filtration 1. Very fine particle size of the precipitated product. 2. Gummy or oily product due to impurities.1. Control the rate of quenching and the temperature of the quench medium to influence crystal growth. 2. Ensure the reaction has gone to completion to minimize unreacted starting materials and by-products. An additional wash of the crude product may be necessary.
Product Fails Purity Specification 1. Inefficient purification. 2. Formation of isomers or other by-products.1. Optimize the recrystallization solvent volume and cooling profile. Consider a second recrystallization or alternative purification methods like column chromatography if very high purity is required. 2. Maintain strict control over reaction temperature to minimize by-product formation.[1]

Experimental Protocols & Data

Lab to Pilot Scale Comparison

The following table outlines the scaling of reagents from a typical lab-scale synthesis to a 100 L pilot reactor, assuming a 200-fold scale-up factor.

Parameter Laboratory Scale (250 mL Flask) [1]Pilot Scale (100 L Reactor) Notes
Pyrogallol50 g (0.4 mol)10.0 kgStarting material
Zinc Chloride (fused)28 g (0.21 mol)5.6 kgLewis acid catalyst; ensure it is anhydrous.[1]
Glacial Acetic Acid38 mL7.6 LSolvent
Acetic Anhydride (95%)40 g8.0 kgAcylating agent
Reaction Conditions
Temperature140-145°C140-145°CCritical parameter; do not exceed 150°C.[1]
Reaction Time45 minutes45-60 minutesMonitor for completion.
Work-up
Quench Water300 mL60 LFor precipitation.
Recrystallization Water (with SO₂)500 mL100 LAdjust volume based on crude yield and solubility.
Expected Yield
Crude Yield45-50 g9.0 - 10.0 kg
Purified Yield36-38 g (54-57%)7.2 - 7.6 kg
Detailed Pilot-Scale Methodology

1. Reactor Preparation:

  • Ensure the 100 L glass-lined reactor is clean, dry, and inerted with nitrogen.

  • Calibrate temperature and pressure sensors.

  • Prepare a chilled water or brine supply for the reactor jacket.

2. Reaction:

  • Charge glacial acetic acid (7.6 L) and freshly fused, powdered zinc chloride (5.6 kg) to the reactor.

  • Start agitation and heat the mixture to 135-140°C to dissolve the zinc chloride.[1]

  • Add acetic anhydride (8.0 kg) to the reactor.

  • In a single portion, add the pyrogallol (10.0 kg) to the reaction mixture.[1]

  • The reaction is exothermic; maintain the temperature at 140-145°C using jacket cooling.[1]

  • Hold the mixture at this temperature for 45-60 minutes with vigorous agitation.[1]

3. Work-up and Isolation:

  • After the reaction is complete, cool the mixture and apply a vacuum to distill off unreacted acetic anhydride and acetic acid.[1]

  • In a separate quenching vessel, prepare 60 L of cold water.

  • Slowly transfer the hot reaction mass into the quench water under vigorous stirring to precipitate the crude product. This will break up the resulting solid cake.[1]

  • Cool the slurry to <15°C to maximize precipitation.

  • Filter the product using a Nutsche filter.

  • Wash the filter cake with cold water until the filtrate is neutral.

4. Purification:

  • Transfer the wet cake to a clean 200 L reactor.

  • Add 100 L of water (saturated with sulfur dioxide, if necessary, to prevent coloration).[1]

  • Heat the slurry to dissolve the solid.

  • Cool the solution slowly to induce crystallization.

  • Filter the purified this compound, wash with a small amount of cold water, and dry under vacuum at 60-70°C.

Visualizations

Experimental Workflow: From Lab to Pilot

G This compound Synthesis: Lab to Pilot Workflow cluster_lab Laboratory Scale cluster_pilot Pilot Scale lab_react 1. Reaction (250mL Flask) lab_workup 2. Work-up (Precipitation & Filtration) lab_react->lab_workup lab_purify 3. Purification (Recrystallization) lab_workup->lab_purify scale_up Scale-up Considerations (Heat Transfer, Mixing, Safety) lab_purify->scale_up pilot_react 1. Reaction (100L Reactor) pilot_distill 2. Solvent Distillation (Vacuum) pilot_react->pilot_distill pilot_quench 3. Quenching & Precipitation (Separate Vessel) pilot_distill->pilot_quench pilot_filter 4. Isolation (Nutsche Filter) pilot_quench->pilot_filter pilot_purify 5. Purification (200L Reactor) pilot_filter->pilot_purify pilot_dry 6. Drying (Vacuum Dryer) pilot_purify->pilot_dry scale_up->pilot_react

Caption: Workflow for scaling this compound synthesis.

Troubleshooting Logic Diagram

G Troubleshooting Logic for Poor Product Quality start Product is Dark/Resinous q1 Was reaction temp > 150°C? start->q1 a1_yes Implement Strict Temp Control q1->a1_yes Yes q2 Was agitation efficient? q1->q2 No a2_yes Check Purity of Reagents q2->a2_yes Yes a2_no Improve Mixing/Impeller Design q2->a2_no No

References

Addressing batch-to-batch variability of synthesized Gallacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Gallacetophenone. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and ensure consistency in their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you manage batch-to-batch variability of synthesized this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications?

This compound, also known as 2',3',4'-trihydroxyacetophenone, is an acetylated derivative of pyrogallol (B1678534).[1][2] It is of interest in various fields, including pharmaceuticals and analytical chemistry. Notably, it is recognized for its biological activities, such as tyrosinase inhibition, which suggests its potential as a skin-whitening agent, and its antioxidant properties.[1]

Q2: What are the primary sources of batch-to-batch variability in this compound synthesis?

Batch-to-batch variability in synthesized this compound can stem from several factors:

  • Purity of Starting Materials: The quality of pyrogallol, acetic anhydride (B1165640), and particularly the zinc chloride catalyst is critical. Impurities in these reagents can lead to side reactions and the formation of byproducts.[3][4]

  • Reaction Conditions: Precise control of reaction temperature, time, and agitation is crucial.[3][4] Deviations can affect the reaction rate and promote the formation of impurities.

  • Purification Efficacy: The efficiency of the crystallization process in removing unreacted starting materials and side products significantly impacts the final purity and activity of the this compound batch.[4]

  • Moisture Control: The reaction is sensitive to moisture. Using freshly fused and finely powdered zinc chloride is recommended to minimize water content.[3]

Q3: My final product is a reddish-brown or resinous material instead of the expected straw-colored needles. What went wrong?

The formation of a highly colored and resinous product is a common issue and is typically caused by overheating the reaction mixture.[3] The temperature should be carefully regulated and not exceed 150°C.[3] This side reaction may also lead to the formation of diketones.[3] To troubleshoot, ensure your oil bath temperature is stable and accurately monitored throughout the reaction.

Q4: The yield of my this compound synthesis is consistently low. How can I improve it?

Low yields can be attributed to several factors:

  • Sub-optimal Reagent Ratios: While variations in the proportions of acetic acid, acetic anhydride, and zinc chloride have been reported not to increase yields, ensuring the correct stoichiometry is a good starting point.[3]

  • Incomplete Reaction: Ensure the reaction is run for the recommended duration at the correct temperature to drive it to completion.

  • Losses During Work-up and Purification: Significant amounts of product can be lost during filtration and crystallization. Ensure complete precipitation of the crude product by cooling it thoroughly in an ice bath.[3] During recrystallization, dissolving the crude product in the minimum amount of boiling solvent and allowing for slow cooling can maximize the recovery of pure crystals.

Q5: My synthesized this compound shows a broad melting point range. What does this indicate?

A broad melting point range is a strong indicator of impurities in your final product. Pure this compound has a sharp melting point of 171–172°C.[2][3] The presence of unreacted starting materials, side products (like the colored resinous material), or residual solvents can depress and broaden the melting point range. To address this, further purification, such as an additional recrystallization step, is recommended.

Q6: I am observing inconsistent biological activity (e.g., tyrosinase inhibition) between different batches. What is the likely cause?

Inconsistent biological activity is often directly linked to variations in the purity of your this compound batches.[4] Even minor impurities can potentially interfere with biological assays. It is also crucial to ensure accurate concentration determination of your stock solutions for each batch. We recommend performing thorough analytical characterization of each batch to correlate purity with biological activity.

Troubleshooting Guide

This guide provides solutions to common problems encountered during the synthesis of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low Yield Incomplete reaction; Loss of product during work-up; Sub-optimal reaction conditions.Ensure the reaction is heated at 140-145°C for the full 45 minutes with vigorous shaking.[3] Thoroughly cool the reaction mixture in an ice bath before filtering the crude product.[3] Use minimal hot solvent for recrystallization and allow for slow cooling to maximize crystal formation.
Discolored Product (Red/Brown/Resinous) Reaction temperature exceeded 150°C.[3]Carefully monitor and control the oil bath temperature. Use a calibrated thermometer. If a resinous product is formed, attempt to purify a small sample by column chromatography to isolate the desired product.
Broad Melting Point Presence of impurities, unreacted starting materials, or residual solvent.Perform an additional recrystallization step. Ensure the crystals are thoroughly dried under vacuum to remove any residual solvent.
Product Fails to Crystallize High level of impurities; Incorrect crystallization solvent.Try to purify the crude product using column chromatography. Experiment with different solvent systems for crystallization. Water saturated with sulfur dioxide is a reported solvent for crystallization.[3]
Inconsistent Analytical Results (e.g., HPLC) Inconsistent sample preparation; Column degradation; Different integration parameters.[4]Standardize the sample preparation procedure. Use a guard column and ensure the mobile phase is properly filtered and degassed.[4] Use a consistent set of integration parameters for all analyses.[4]

Experimental Protocols

Synthesis of this compound

This protocol is a modification of the Nencki reaction.[3]

  • Preparation: In a 250-mL round-bottomed flask equipped with a reflux condenser and a calcium chloride tube, add 28 g (0.21 mole) of freshly fused and finely powdered zinc chloride.[3]

  • Dissolution: Add 38 mL of glacial acetic acid and heat the mixture in an oil bath at 135–140°C until the zinc chloride is completely dissolved.[3]

  • Reagent Addition: To the clear, pale brown solution, add 40 g (0.37 mole) of 95% acetic anhydride, followed by the addition of 50 g (0.4 mole) of distilled pyrogallol in one portion.[3]

  • Reaction: Heat the mixture at 140–145°C for 45 minutes with frequent and vigorous shaking.[3]

  • Solvent Removal: Remove the unused acetic anhydride and acetic acid by distillation under reduced pressure.[3]

  • Work-up: Break up the resulting red-brown cake and add 300 mL of water. Stir mechanically for a few minutes.[3]

  • Isolation of Crude Product: Cool the mixture in an ice bath, filter with suction, and wash the solid with cold water.[3]

  • Purification: Recrystallize the crude material (45–50 g) from 500 mL of boiling water saturated with sulfur dioxide.[3]

  • Drying: Dry the resulting straw-colored needles to obtain the final product. The expected yield is 36–38 g (54–57% of the theoretical amount) with a melting point of 171–172°C.[3]

Quality Control: Purity Assessment by HPLC

This is a general method and may require optimization for your specific system.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of Solvent A (Water with 0.1% Trifluoroacetic Acid) and Solvent B (Acetonitrile with 0.1% Trifluoroacetic Acid).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 280 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Prepare a 1 mg/mL solution of this compound in the mobile phase.

Data Presentation

The following tables illustrate hypothetical data comparing a "good" batch and a "bad" batch of synthesized this compound.

Table 1: Synthesis and Physical Characterization

Parameter Good Batch (Expected Outcome) Bad Batch (Common Issues)
Appearance Straw-colored needles[3]Reddish-brown, resinous solid[3]
Yield 54-57%[3]< 40%
Melting Point 171-172°C[3]160-168°C (broad)

Table 2: Analytical Characterization

Analytical Method Good Batch Bad Batch
HPLC Purity (at 280 nm) > 98%85% (with multiple impurity peaks)
Residual Solvent (GC-HS) < 0.1%1.5% (e.g., Acetic Acid)
Identity (¹H NMR) Conforms to structureShows additional peaks indicating impurities

Visualizations

Logical Workflow for Troubleshooting Batch-to-Batch Variability

G Troubleshooting Workflow A Batch-to-Batch Variability Observed B Review Synthesis Protocol and Records A->B C Analyze Starting Materials A->C D Re-analyze Final Product from Different Batches A->D E Identify Potential Cause(s) B->E C->E D->E F Implement Corrective Actions E->F G Synthesize Test Batch F->G H Analyze Test Batch G->H I Problem Resolved H->I Results Consistent J Problem Persists H->J Results Inconsistent K Re-evaluate Hypothesis J->K K->E

Caption: Troubleshooting workflow for addressing batch-to-batch variability.

Experimental Workflow for this compound Synthesis and Purification

G Synthesis and Purification Workflow A Mix Pyrogallol, Acetic Anhydride, Acetic Acid, and ZnCl2 B Heat at 140-145°C for 45 min A->B C Distill under Reduced Pressure B->C D Quench with Water and Stir C->D E Cool in Ice Bath and Filter D->E F Collect Crude Product E->F G Recrystallize from Hot Water/SO2 F->G H Filter and Dry Pure Product G->H I Final Product: this compound H->I

Caption: Workflow for the synthesis and purification of this compound.

Signaling Pathway: Inhibition of Tyrosinase by this compound

G Tyrosinase Inhibition Pathway cluster_0 Melanocyte Tyrosinase Tyrosinase (Enzyme) Dopaquinone Dopaquinone Tyrosinase->Dopaquinone Catalyzes oxidation L_DOPA L-DOPA (Substrate) L_DOPA->Tyrosinase Binds to active site Melanin (B1238610) Melanin Dopaquinone->Melanin Further reactions This compound This compound This compound->Tyrosinase Inhibits

Caption: this compound inhibits the tyrosinase enzyme, blocking melanin production.

References

How to regenerate Gallacetophenone from its metal complexes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the regeneration of Gallacetophenone from its metal complexes.

Frequently Asked Questions (FAQs)

Q1: What are the common principles for regenerating this compound from its metal complexes?

The regeneration of this compound, a phenolic ketone, from its metal complexes generally relies on the principle of ligand substitution or decomposition of the complex.[1][2][3] The goal is to break the coordinate bond between the metal ion and the this compound molecule, thereby releasing the free ligand. This is typically achieved by altering the chemical environment to destabilize the complex.

Q2: Which methods are most effective for breaking this compound-metal complexes?

Acid hydrolysis is a widely applicable and effective method for breaking metal-ligand bonds.[1][2] By significantly lowering the pH, the hydroxyl and carbonyl groups of this compound, which are involved in coordination, become protonated. This protonation weakens the coordinate bond, leading to the release of the free this compound. The choice of acid and its concentration is crucial and depends on the stability of the specific metal complex.

Q3: How does pH influence the stability of this compound metal complexes?

The stability of this compound metal complexes is highly pH-dependent.[4][5] Generally, these complexes are stable within a broad pH range, typically between 4 and 10.[4] Under strongly acidic conditions (pH < 4) or strongly basic conditions (pH > 10), the complexes tend to decompose.[5][6] This is because the protonation state of the phenolic hydroxyl groups of this compound, which are crucial for coordination, is altered at extreme pH values.

Q4: Can base hydrolysis be used to regenerate this compound?

Base hydrolysis, which involves treating the complex with a strong base, can also be employed to regenerate this compound.[6][7] The mechanism often involves the formation of a hydroxo complex, which can lead to the displacement of the this compound ligand. However, the effectiveness of base hydrolysis can be influenced by the charge of the complex and the presence of other ligands.[1]

Q5: Once the complex is broken, how can I purify the regenerated this compound?

After the decomposition of the metal complex, the resulting mixture will contain the free this compound, the metal salt, and the solvent. Purification can be achieved through several methods:

  • Recrystallization: This is a common method for purifying solid organic compounds.[8] this compound can be recrystallized from boiling water saturated with sulfur dioxide to obtain straw-colored needles.[8]

  • Solvent Extraction: If the reaction is performed in an aqueous solution, the this compound can be extracted into an organic solvent in which it is more soluble.

  • Chromatography: Techniques like column chromatography can be used for high-purity separation, although they may be less suitable for large-scale industrial applications due to cost and complexity.[9]

Troubleshooting Guides

Issue Possible Cause Troubleshooting Steps
Incomplete regeneration of this compound (low yield) Insufficient acid/base concentration.Increase the concentration of the acid or base gradually while monitoring the reaction progress.
Reaction time is too short.Extend the reaction time. Monitor the disappearance of the metal complex using techniques like UV-Vis spectroscopy.
The metal complex is highly stable.A stronger acid or a different decomposition method (e.g., thermal decomposition) may be required.
Contamination of the final product with metal ions Inadequate washing during purification.Thoroughly wash the crude this compound with cold water after filtration.[8]
Co-precipitation of metal salts.Adjust the pH of the solution before filtration to ensure the metal salt remains dissolved.
Formation of a resinous or highly colored product Reaction temperature is too high.Carefully control the reaction temperature, as higher temperatures can lead to the formation of undesirable byproducts.[8]
Oxidation of this compound.Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation, especially at elevated temperatures or extreme pH.
Difficulty in crystallizing the regenerated this compound Presence of impurities.Purify the crude product further using techniques like column chromatography before attempting recrystallization.
Incorrect solvent for recrystallization.Experiment with different solvent systems. Water saturated with sulfur dioxide is a reported solvent for this compound crystallization.[8]

Experimental Protocols

Protocol 1: Acid Hydrolysis for this compound Regeneration

This protocol outlines a general procedure for regenerating this compound from a metal complex using acid hydrolysis.

Materials:

  • This compound-metal complex

  • Hydrochloric acid (HCl) or Sulfuric acid (H₂SO₄) (concentration to be optimized)

  • Distilled water

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Sodium sulfate (B86663) (anhydrous)

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Dissolution: Dissolve a known amount of the this compound-metal complex in a suitable solvent (e.g., water or a water/organic solvent mixture).

  • Acidification: Slowly add a solution of HCl or H₂SO₄ to the dissolved complex while stirring. The final pH should be adjusted to be below 4. The optimal pH will depend on the stability of the specific complex.

  • Reaction: Continue stirring the mixture at room temperature. The reaction time will vary depending on the complex's stability and can be monitored by observing the color change of the solution or by analytical techniques like UV-Vis spectroscopy.

  • Extraction: Once the reaction is complete, extract the aqueous solution with a suitable organic solvent (e.g., ethyl acetate) multiple times to ensure complete recovery of the this compound.

  • Drying and Evaporation: Combine the organic extracts and dry them over anhydrous sodium sulfate. Filter the drying agent and remove the solvent using a rotary evaporator to obtain the crude this compound.

  • Purification: Purify the crude product by recrystallization from boiling water saturated with sulfur dioxide.[8]

Visualizations

Experimental_Workflow_Acid_Hydrolysis cluster_preparation Preparation cluster_reaction Reaction cluster_separation Separation & Purification start Start dissolve Dissolve Metal Complex start->dissolve acidify Acidify Solution (pH < 4) dissolve->acidify react Stir and Monitor acidify->react extract Extract with Organic Solvent react->extract dry Dry Organic Layer extract->dry evaporate Evaporate Solvent dry->evaporate purify Recrystallize this compound evaporate->purify end End purify->end

Caption: Workflow for regenerating this compound via acid hydrolysis.

Troubleshooting_Logic start Low Yield of Regenerated this compound check_conditions Check Reaction Conditions start->check_conditions monitor Monitor Reaction Progress check_conditions->monitor increase_conc Increase Acid/Base Concentration increase_conc->monitor extend_time Extend Reaction Time extend_time->monitor stronger_acid Use Stronger Acid / Different Method stronger_acid->monitor monitor->increase_conc Incomplete monitor->extend_time Incomplete monitor->stronger_acid Still Incomplete end Improved Yield monitor->end Complete

Caption: Troubleshooting logic for low yield in this compound regeneration.

References

Technical Support Center: Improving the Selectivity of Gallacetophenone in Metal Ion Detection

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Gallacetophenone for metal ion detection. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments and to offer strategies for enhancing selectivity.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter when using this compound as a fluorescent chemosensor for metal ion detection.

Problem ID: FQ-01 Issue: No or very low fluorescence signal from the this compound solution.

Possible CauseProposed Solution
Incorrect Instrument Settings Verify the excitation and emission maxima for this compound. Optimize detector gain and slit widths on your fluorometer.
Degradation of this compound Prepare fresh this compound solutions. Store stock solutions in the dark at low temperatures (e.g., 4°C) to prevent photochemical degradation.
Inappropriate Solvent The fluorescence of phenolic compounds like this compound can be sensitive to the solvent environment. Test the sensor's fluorescence in a range of solvents with varying polarities to find the optimal medium.
pH of the Solution The protonation state of the hydroxyl groups on this compound is pH-dependent and can significantly affect its fluorescence. Determine the optimal pH range for your experiment where the fluorescence signal is stable and responsive to the target metal ion.[1]

Problem ID: FQ-02 Issue: Fluorescence quenching observed with multiple metal ions, leading to poor selectivity.

Possible CauseProposed Solution
Non-specific Binding Modify the this compound structure by introducing specific functional groups that have a higher affinity for the target metal ion. This can enhance the selectivity through stronger coordination.
Interference from Competing Ions Use a masking agent to selectively bind and sequester interfering ions, preventing them from interacting with the this compound sensor.[2]
Formation of Aggregates The formation of this compound-metal ion aggregates can lead to fluorescence quenching. Adjust the concentration of the sensor and the metal ion to minimize aggregation.
Dynamic and Static Quenching Differentiate between dynamic (collisional) and static (complex formation) quenching mechanisms by performing temperature-dependent fluorescence measurements and lifetime studies. This can provide insights into the nature of the interaction and help in designing strategies to minimize non-specific quenching.

Problem ID: FQ-03 Issue: Inconsistent or irreproducible fluorescence readings.

Possible CauseProposed Solution
Variability in Experimental Conditions Precisely control all experimental parameters, including temperature, pH, and solvent composition. Prepare fresh solutions for each set of experiments and calibrate instruments regularly.
Photobleaching Reduce the intensity and duration of the excitation light to minimize photobleaching of the this compound molecule. If compatible with your assay, consider using an anti-fade reagent.
Contamination of Reagents or Glassware Ensure all reagents are of high purity and that glassware is thoroughly cleaned to avoid contamination with interfering substances.

Frequently Asked Questions (FAQs)

1. Which metal ions can this compound potentially detect?

This compound, being a phenolic compound with multiple hydroxyl groups, has the potential to act as a chemosensor for various metal ions. Based on the chemistry of similar phenolic compounds, it is likely to show sensitivity towards hard and borderline Lewis acids such as Al³⁺ and Fe³⁺.[3][4] The hydroxyl and carbonyl groups can act as binding sites for these metal ions, leading to changes in the molecule's electronic properties and, consequently, its fluorescence.

2. How can I improve the selectivity of this compound for a specific metal ion, for example, Al³⁺?

Improving selectivity often involves either modifying the sensor molecule or controlling the experimental conditions. Here are a few strategies:

  • Structural Modification: Synthesizing derivatives of this compound with additional coordinating groups can enhance its affinity and selectivity for a particular metal ion. For instance, introducing nitrogen-containing moieties can favor binding to specific transition metals.

  • pH Optimization: The binding affinity of phenolic hydroxyl groups to metal ions is highly pH-dependent. By carefully controlling the pH of the solution, you can favor the deprotonation of specific hydroxyl groups, thereby enhancing the selectivity towards a target metal ion that prefers that specific coordination environment.[1]

  • Use of Masking Agents: If your sample contains interfering ions, you can add a masking agent that selectively complexes with those ions without interacting with your target ion or the this compound sensor.[2]

3. What is the likely signaling pathway for metal ion detection by this compound?

The detection of metal ions by this compound likely proceeds through a chelation-enhanced fluorescence (CHEF) or fluorescence quenching mechanism.

  • Chelation-Enhanced Fluorescence (CHEF): Upon binding to a metal ion like Al³⁺, the this compound molecule can become more rigid. This rigidity can restrict intramolecular vibrations and rotations that would otherwise lead to non-radiative decay of the excited state, thus enhancing the fluorescence intensity ("turn-on" response).

  • Fluorescence Quenching: For paramagnetic metal ions like Fe³⁺, binding to this compound can lead to fluorescence quenching ("turn-off" response).[4] This can occur through energy or electron transfer from the excited this compound molecule to the metal ion.

The following diagram illustrates a general signaling pathway for a "turn-on" fluorescence sensor.

G General Signaling Pathway for 'Turn-On' Fluorescence Sensing Sensor This compound (Low Fluorescence) Metal Target Metal Ion (e.g., Al³⁺) Sensor->Metal Binding Complex This compound-Metal Complex (High Fluorescence) Metal->Complex Emission Enhanced Fluorescence Emission Complex->Emission Signal Output Excitation Excitation Light Excitation->Sensor Excitation->Complex G Fluorescence Titration Experimental Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Prep_Sensor Prepare this compound Solution (e.g., 10 µM) Measure_Initial Record Initial Fluorescence Spectrum Prep_Sensor->Measure_Initial Prep_Metal Prepare Metal Ion Stock Solution (e.g., 10 mM) Add_Metal Add Aliquot of Metal Ion Solution Prep_Metal->Add_Metal Measure_Initial->Add_Metal Equilibrate Equilibrate Add_Metal->Equilibrate Measure_Spectrum Record Fluorescence Spectrum Equilibrate->Measure_Spectrum Repeat Repeat Additions Until Saturation Measure_Spectrum->Repeat Repeat->Add_Metal Plot_Data Plot Fluorescence Intensity vs. [Metal Ion] Repeat->Plot_Data Calculate Calculate Binding Constant and Stoichiometry Plot_Data->Calculate

References

Troubleshooting unexpected results in Gallacetophenone experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues encountered during experiments with Gallacetophenone.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Section 1: Synthesis and Purification

1. Why is the yield of my this compound synthesis unexpectedly low?

Low yields in the synthesis of this compound, typically prepared via Friedel-Crafts acylation of pyrogallol (B1678534), can stem from several factors.[1] The primary causes often relate to reagent quality, reaction conditions, and the inherent reactivity of the starting materials.[1][2][3]

Troubleshooting Steps:

  • Moisture Sensitivity: The Friedel-Crafts acylation is highly sensitive to moisture. Ensure all glassware is thoroughly dried, and use anhydrous solvents and reagents.[1][2] The Lewis acid catalyst (e.g., AlCl₃, ZnCl₂) is particularly susceptible to deactivation by water.[1]

  • Reagent Purity: The purity of pyrogallol, the acylating agent (e.g., acetic anhydride (B1165640) or acetyl chloride), and the Lewis acid is critical. Impurities can lead to side reactions and lower yields.[1][4]

  • Catalyst Activity and Stoichiometry: The Lewis acid can coordinate with the hydroxyl groups of pyrogallol, which can deactivate both the catalyst and the aromatic ring.[1][5] Using an appropriate stoichiometric amount of the catalyst is crucial.

  • Reaction Temperature: Temperature control is vital. Excessively high temperatures can promote the formation of resinous side products and diketones.[6] Conversely, a temperature that is too low may result in an incomplete reaction.[2]

  • Polyacylation: Pyrogallol is a highly activated aromatic ring, which can make it susceptible to multiple acylations.[1] While the first acyl group is deactivating, preventing further reactions to some extent, the high activation of the starting material can still lead to side products.[7][8]

Table 1: Summary of Factors Affecting this compound Synthesis Yield

FactorPotential IssueRecommended Action
Moisture Deactivation of Lewis acid catalyst; hydrolysis of acylating agent.[1][2]Use oven-dried glassware; use anhydrous solvents and reagents.[2][4]
Reagent Purity Side reactions leading to byproducts.[1]Use high-purity starting materials; purify reagents if necessary.[4]
Catalyst Coordination with hydroxyl groups, leading to deactivation.[1][5]Ensure correct stoichiometry; consider protecting the hydroxyl groups.[1]
Temperature Formation of resinous byproducts at high temperatures; incomplete reaction at low temperatures.[2][6]Carefully control the reaction temperature within the optimal range.[6]
Side Reactions Polyacylation due to the highly activated pyrogallol ring.[1]Use a controlled stoichiometry of reactants; consider a milder acylating agent.

2. I am observing the formation of multiple products in my reaction mixture. What could be the cause?

The presence of multiple products often points to side reactions, such as polyacylation or O-acylation.

Troubleshooting Steps:

  • C-Acylation vs. O-Acylation: Phenols can undergo acylation on the aromatic ring (C-acylation) to form the desired ketone or on the hydroxyl group (O-acylation) to form an ester.[5] The reaction conditions can influence the selectivity.

  • Minimizing Polyacylation: The high reactivity of pyrogallol makes it prone to the addition of more than one acetyl group.[1] To mitigate this, you can try using a milder Lewis acid or protecting two of the three hydroxyl groups before acylation.

  • Reaction Monitoring: Use Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the reaction progress and identify the formation of byproducts early on.

3. I am having difficulty purifying my crude this compound. What are the best practices?

Purification of this compound can be challenging due to its polar nature and potential for oxidation.

Troubleshooting Steps:

  • Recrystallization: A common method for purifying this compound is recrystallization. An established procedure uses boiling water saturated with sulfur dioxide.[6] The sulfur dioxide helps to prevent oxidation.

  • Column Chromatography: If recrystallization does not yield a pure product, silica (B1680970) gel column chromatography can be employed. A polar mobile phase will be required to elute the polar this compound.

  • Handling and Storage: this compound, like other polyphenols, can be sensitive to air and light. It is advisable to store the purified compound under an inert atmosphere and protected from light to prevent degradation.

Section 2: Analytical Characterization

4. My NMR spectrum of this compound shows unexpected peaks. How can I identify the impurities?

Unexpected peaks in an NMR spectrum can arise from residual solvents, starting materials, or side products.

Troubleshooting Steps:

  • Residual Solvents: Consult tables of common NMR solvent impurities to identify peaks corresponding to solvents used in the synthesis or workup.[9][10][11]

  • Unreacted Starting Materials: Compare the spectrum to the known spectra of pyrogallol and the acylating agent.

  • Side Products: Consider the possibility of regioisomers or poly-acylated products. 2D NMR techniques may be helpful in elucidating the structures of these impurities.

5. My HPLC analysis shows broad or split peaks for this compound. What could be the issue?

Poor peak shape in HPLC can be caused by a variety of factors related to the column, mobile phase, or sample.[12][13]

Troubleshooting Steps:

  • Column Health: The column may be degraded or contaminated. Try flushing the column or replacing it if necessary.[12][13]

  • Mobile Phase Incompatibility: Ensure the sample solvent is compatible with the mobile phase. Injecting a sample in a solvent much stronger than the mobile phase can cause peak distortion.[12]

  • Buffer pH: If using a buffered mobile phase, ensure the pH is appropriate for the analyte and the column.

  • Contamination: Contaminants in the sample or mobile phase can lead to peak splitting or tailing.

Table 2: Common HPLC Troubleshooting for this compound Analysis

SymptomPotential CauseSuggested Solution
Broad Peaks Column contamination; low flow rate; large injection volume.[13]Flush or replace the column; optimize flow rate and injection volume.[13]
Split Peaks Clogged column inlet frit; sample solvent incompatible with mobile phase.[12]Reverse-flush the column; dissolve the sample in the mobile phase.[12]
Tailing Peaks Secondary interactions with the stationary phase; column degradation.Use a mobile phase additive (e.g., trifluoroacetic acid) to reduce tailing; replace the column.
Ghost Peaks Contamination in the injection system or mobile phase.Clean the injector; use fresh, high-purity mobile phase solvents.
Section 3: Biological Assays

6. I am getting inconsistent results in my antioxidant assays (e.g., DPPH, ABTS) with this compound.

Inconsistent results in antioxidant assays can be due to the reaction kinetics, assay conditions, or the inherent properties of the antioxidant compound.[14][15]

Troubleshooting Steps:

  • Reaction Time: Different antioxidant assays have different reaction kinetics. For example, the reaction with the DPPH radical can be slower than with the ABTS radical.[14] Ensure you are using an appropriate incubation time for the specific assay.

  • Solvent Effects: The solvent can influence the antioxidant activity measurement.[14] Ensure that the solvent used to dissolve this compound is compatible with the assay system.

  • Concentration Range: Using a concentration of the antioxidant that is too high can lead to inaccurate results, as the reaction may complete almost instantaneously.[14] It is important to test a range of concentrations to determine the linear range of the assay.

  • Compound Stability: Ensure that the this compound stock solution is stable and has not degraded.

7. My enzyme inhibition assay with this compound is showing variability.

Variability in enzyme inhibition assays can arise from several sources, including the stability of the enzyme and inhibitor, and the assay conditions.[16][17]

Troubleshooting Steps:

  • Enzyme Stability: Ensure the enzyme is active and stable under the assay conditions. Pre-incubate the enzyme to allow it to equilibrate to the assay temperature.[17]

  • Inhibitor Solubility: Poor solubility of the inhibitor can lead to inconsistent results. Ensure this compound is fully dissolved in the assay buffer. The use of a co-solvent like DMSO may be necessary, but its concentration should be kept constant across all experiments.[18]

  • Product Inhibition: The product of the enzymatic reaction may itself be an inhibitor, leading to a decrease in the reaction rate over time.[17] Measure initial reaction rates to minimize the effect of product inhibition.

  • Time-Dependent Inhibition: Some inhibitors exhibit time-dependent inhibition. Pre-incubating the enzyme with the inhibitor before adding the substrate can help to determine if this is the case.

Experimental Protocols

Protocol 1: Synthesis of this compound via Friedel-Crafts Acylation

This protocol is a general representation and may require optimization.

  • Setup: In a round-bottomed flask fitted with a reflux condenser and a calcium chloride tube, dissolve freshly fused and powdered zinc chloride (1.0 eq) in glacial acetic acid by heating.[6]

  • Reagent Addition: Add acetic anhydride (1.5 eq) to the clear solution. Then, add pyrogallol (1.0 eq) in one portion.[6]

  • Reaction: Heat the mixture at a controlled temperature (e.g., 140-145°C) for a specified time (e.g., 45 minutes) with occasional shaking.[6]

  • Workup: Remove the excess acetic anhydride and acetic acid by distillation under reduced pressure.[6] To the resulting solid, add cold water and stir to break up the cake.[6]

  • Isolation: Cool the mixture in an ice bath and filter the crude product by suction filtration. Wash the solid with cold water.[6]

  • Purification: Recrystallize the crude product from boiling water saturated with sulfur dioxide to obtain pure this compound.[6]

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_workup Workup & Isolation cluster_purification Purification reagents Pyrogallol + Acetic Anhydride + ZnCl2 reaction Heating (140-145°C) reagents->reaction Friedel-Crafts Acylation distillation Vacuum Distillation reaction->distillation precipitation Addition of Cold Water distillation->precipitation filtration Suction Filtration precipitation->filtration recrystallization Recrystallization filtration->recrystallization drying Drying recrystallization->drying final_product final_product drying->final_product Pure this compound antioxidant_mechanism This compound This compound (Ar(OH)3) Oxidized_this compound Oxidized this compound (Ar(O•)(OH)2) This compound->Oxidized_this compound Donates H• Radical Free Radical (R•) Neutralized_Radical Neutralized Species (RH) Radical->Neutralized_Radical Accepts H•

References

Validation & Comparative

Gallacetophenone: A Potent Tyrosinase Inhibitor for Hyperpigmentation Treatment

Author: BenchChem Technical Support Team. Date: December 2025

A comparative guide for researchers on the validation of gallacetophenone's tyrosinase inhibitory activity in cellular models, benchmarking against established inhibitors kojic acid and arbutin.

Introduction: The quest for safe and effective agents to manage skin hyperpigmentation is a significant focus in dermatology and cosmetic science. Tyrosinase, a key enzyme in the melanogenesis pathway, is a primary target for developing skin-lightening agents. This compound (1-(2,3,4-trihydroxyphenyl)ethanone), a natural compound, has emerged as a promising tyrosinase inhibitor. This guide provides a comprehensive comparison of this compound's efficacy with well-known inhibitors, kojic acid and arbutin, supported by experimental data from cellular models.

Comparative Efficacy of Tyrosinase Inhibitors

The inhibitory potential of this compound on melanogenesis has been validated in various cell models, including B16F10 murine melanoma cells and normal human epidermal melanocytes (NHEM). Its performance is often benchmarked against kojic acid and arbutin, which are widely used in the cosmetic industry.

A key study demonstrated that this compound effectively inhibits mushroom tyrosinase activity in a dose-dependent manner.[1] More importantly, in cellular models, it has shown significant anti-melanogenic effects without compromising cell viability at effective concentrations.[1][2]

Table 1: Comparison of Cell Viability in the Presence of Tyrosinase Inhibitors

CompoundCell LineConcentrationViability (%)Reference
This compoundNHEMUp to 1000 µMNo significant cytotoxicity[1]
ArbutinHMV-IIUp to 1.0 mMNo inhibitory effect on cell growth[3][4]
Kojic AcidB16F10Not specifiedKnown to have cytotoxicity at higher concentrations[5]

Table 2: Comparison of Melanin (B1238610) Content Inhibition

CompoundCell LineConcentrationMelanin Content Reduction (%)Reference
This compoundNHEMNot specifiedSignificant reduction[2]
This compoundB16F10100 µg/mLSignificant inhibition of melanin production[2]
ArbutinHMV-II0.5 mMMelanin synthesis decreased to 76% of control[3][4]
Arbutin3D Human Skin Model250 µgReduced to 40% of control[3][4]
Kojic AcidHMV-II1000 µMStronger inhibition than arbutin[6]

Table 3: Comparison of Cellular Tyrosinase Activity Inhibition

CompoundCell LineConcentrationTyrosinase Activity InhibitionReference
This compoundHuman Epidermal MelanocytesDose-dependentSignificant inhibition[1]
ArbutinHMV-II0.5 mMSignificantly decreased[3][4]
Kojic AcidHMV-II1000 µMStronger inhibition than arbutin[6]

Experimental Protocols

To ensure the reproducibility and validity of the findings, detailed experimental protocols are crucial. Below are the standard methodologies used to assess the tyrosinase inhibitory activity of compounds in cell models.

Cell Culture
  • B16F10 Murine Melanoma Cells: These cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin. Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.[6][7]

  • Normal Human Epidermal Melanocytes (NHEM): NHEMs are cultured in specific melanocyte growth medium, such as Medium 254 supplemented with Human Melanocyte Growth Supplement (HMGS).

Cell Viability Assay

The cytotoxicity of the test compounds is a critical parameter. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a common method.

  • Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compound (e.g., this compound, kojic acid, arbutin) for a specified period (e.g., 48 or 72 hours).

  • Add MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Cell viability is expressed as a percentage of the untreated control.

Melanin Content Assay

This assay quantifies the amount of melanin produced by the cells after treatment with the inhibitor.

  • Plate cells in a 6-well plate and treat with the test compounds for a set duration.

  • Harvest the cells and wash with PBS.

  • Lyse the cells with a solution of 1N NaOH containing 10% DMSO at 80°C for 1 hour.

  • Measure the absorbance of the lysate at 405 nm.

  • The melanin content is normalized to the total protein content of the cell lysate, which can be determined using a BCA protein assay.

Cellular Tyrosinase Activity Assay

This assay measures the enzymatic activity of tyrosinase within the cells.

  • Culture cells and treat them with the test compounds as for the melanin content assay.

  • Wash the cells with PBS and lyse them with a buffer containing 1% Triton X-100.

  • Centrifuge the lysate to pellet the cell debris and collect the supernatant.

  • Determine the protein concentration of the supernatant.

  • To an equal amount of protein from each sample, add L-DOPA solution.

  • Incubate the reaction mixture at 37°C and measure the absorbance at 475 nm at different time points.

  • The tyrosinase activity is calculated as the rate of dopachrome (B613829) formation and expressed as a percentage of the untreated control.

Visualizing the Process and Pathway

To better understand the experimental validation process and the underlying biological mechanism, the following diagrams are provided.

Experimental_Workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis start Seed B16F10 or NHEM cells treatment Treat with this compound, Kojic Acid, or Arbutin start->treatment viability Cell Viability Assay (MTT) treatment->viability melanin Melanin Content Assay treatment->melanin tyrosinase Cellular Tyrosinase Activity Assay treatment->tyrosinase analysis Compare IC50, Melanin Reduction, and Tyrosinase Inhibition viability->analysis melanin->analysis tyrosinase->analysis

Caption: Experimental workflow for validating tyrosinase inhibitors.

Melanogenesis_Pathway cluster_upstream Upstream Signaling cluster_synthesis Melanin Synthesis alphaMSH α-MSH MC1R MC1R alphaMSH->MC1R AC Adenylate Cyclase MC1R->AC cAMP cAMP AC->cAMP PKA PKA cAMP->PKA CREB CREB PKA->CREB MITF MITF CREB->MITF Tyrosinase Tyrosinase MITF->Tyrosinase Transcription L_Tyrosine L-Tyrosine L_DOPA L-DOPA L_Tyrosine->L_DOPA Tyrosinase Dopaquinone Dopaquinone L_DOPA->Dopaquinone Tyrosinase Melanin Melanin Dopaquinone->Melanin Inhibitor This compound Inhibitor->Tyrosinase Inhibition

Caption: Simplified melanogenesis signaling pathway.

Conclusion

The data from cellular models strongly support the efficacy of this compound as a potent tyrosinase inhibitor. Its ability to significantly reduce melanin production and cellular tyrosinase activity, coupled with a favorable safety profile in terms of cytotoxicity, positions it as a compelling alternative to established agents like kojic acid and arbutin. Further in vivo studies and clinical trials are warranted to fully elucidate its potential as a therapeutic agent for hyperpigmentation disorders. This guide provides researchers with a foundational understanding and comparative data to inform future research and development in this area.

References

A Comparative Analysis of Gallacetophenone and Kojic Acid as Skin Whitening Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release: A Comprehensive Review for Researchers, Scientists, and Drug Development Professionals

In the quest for effective and safe skin whitening agents, both Gallacetophenone and Kojic Acid have emerged as prominent contenders, primarily through their inhibitory effects on tyrosinase, the key enzyme in melanogenesis. This guide provides an objective, data-driven comparison of their performance, supported by experimental evidence to aid in research and development endeavors.

Executive Summary

This compound, a trihydroxyacetophenone, demonstrates potent anti-melanogenic activity by not only inhibiting tyrosinase but also promoting its degradation through the proteasomal pathway. Kojic acid, a fungal metabolite, is a well-established tyrosinase inhibitor that acts by chelating copper ions within the enzyme's active site. While both compounds are effective, their mechanisms and reported efficacy present distinct profiles. This report synthesizes available data on their tyrosinase inhibition, impact on cellular melanin (B1238610) content, and underlying molecular pathways.

Quantitative Data Comparison

The following tables summarize the available quantitative data for this compound and Kojic Acid from various in vitro studies. It is important to note that direct comparative studies under identical experimental conditions are limited, and thus, the presented data is a compilation from multiple sources.

Table 1: Tyrosinase Inhibition

CompoundEnzyme SourceSubstrateIC50 ValueCitation(s)
This compound MushroomL-DOPADose-dependent inhibition observed; precise IC50 not stated, but significant inhibition shown at concentrations above 50 µM.[1]
Kojic Acid MushroomL-DOPA12.1 µM - 94.2 µM (Range from multiple studies)[2][3][4]
Kojic Acid MushroomL-Tyrosine16.69 µM[3]

Table 2: Melanin Content Reduction in Cell-Based Assays

CompoundCell LineTreatment ConditionsMelanin Content ReductionCitation(s)
This compound Human Epidermal Melanocytes7 days treatmentSignificant dose-dependent reduction observed at 30 µM, 100 µM, and 300 µM.[1]
Kojic Acid B16F10 Melanoma Cells48 hours treatmentSignificant reduction observed at concentrations ranging from 175 µM to 700 µM.[5]
Kojic Acid Derivative (KAD2) B16F10 Melanoma CellsNot specifiedShowed higher melanin inhibition than kojic acid.[2]
This compound Derivative 3D Pigmented Human EpidermisNot specifiedComparable reduction in pigmentation to kojic acid.[6]

Mechanisms of Action

Kojic Acid: The primary mechanism of kojic acid is the chelation of copper ions (Cu²⁺) in the active site of the tyrosinase enzyme.[2] This action competitively inhibits the enzyme, preventing the hydroxylation of L-tyrosine to L-DOPA and the subsequent oxidation of L-DOPA to dopaquinone, the precursor for melanin synthesis.

This compound: this compound exhibits a dual mechanism of action. It directly inhibits tyrosinase activity, and importantly, it also promotes the degradation of the tyrosinase enzyme itself via the ubiquitin-proteasome pathway.[1] This leads to a reduction in the overall cellular concentration of this key melanogenic enzyme.

Signaling Pathways

The following diagrams illustrate the established signaling pathways for melanogenesis and the points of intervention for both Kojic Acid and this compound.

Melanogenesis_Pathway cluster_tyrosinase_activity Tyrosinase Catalysis alphaMSH α-MSH MC1R MC1R alphaMSH->MC1R AC Adenylate Cyclase MC1R->AC activates cAMP cAMP AC->cAMP PKA PKA cAMP->PKA activates CREB CREB PKA->CREB phosphorylates MITF MITF CREB->MITF activates transcription of Tyrosinase_gene Tyrosinase Gene MITF->Tyrosinase_gene activates transcription of Tyrosinase_protein Tyrosinase_gene->Tyrosinase_protein translates to L_Tyrosine L-Tyrosine Proteasome Proteasome Tyrosinase_protein->Proteasome degradation L_DOPA L-DOPA L_Tyrosine->L_DOPA L_Tyrosine->L_DOPA Dopaquinone Dopaquinone L_DOPA->Dopaquinone L_DOPA->Dopaquinone Melanin Melanin Dopaquinone->Melanin Kojic_Acid Kojic Acid Kojic_Acid->Tyrosinase_protein inhibits (Cu2+ chelation) Gallacetophenone_inhibit This compound (Inhibition) Gallacetophenone_inhibit->Tyrosinase_protein inhibits Gallacetophenone_degrade This compound (Degradation) Gallacetophenone_degrade->Tyrosinase_protein Tyrosinase_protein_label Tyrosinase

Caption: Melanogenesis signaling pathway and points of inhibition by Kojic Acid and this compound.

Experimental Protocols

Mushroom Tyrosinase Inhibition Assay

This assay is a standard method to screen for tyrosinase inhibitors.

  • Reagents and Materials:

    • Mushroom Tyrosinase (e.g., Sigma-Aldrich, T3824)

    • L-DOPA (L-3,4-dihydroxyphenylalanine)

    • Test compounds (this compound, Kojic Acid)

    • 50 mM Sodium Phosphate (B84403) Buffer (pH 6.8)

    • 96-well microplate

    • Microplate reader

  • Procedure:

    • Prepare stock solutions of the test compounds and Kojic Acid (positive control) in a suitable solvent (e.g., DMSO).

    • In a 96-well plate, add 140 µL of phosphate buffer, 20 µL of the test compound solution at various concentrations, and 20 µL of mushroom tyrosinase solution (typically 100-500 units/mL).

    • Pre-incubate the mixture at 25°C for 10 minutes.

    • Initiate the reaction by adding 20 µL of L-DOPA solution (typically 2.5 mM).

    • Immediately measure the absorbance at 475 nm at regular intervals (e.g., every minute) for 10-20 minutes to monitor the formation of dopachrome.

    • The percentage of tyrosinase inhibition is calculated using the formula: [(A_control - A_sample) / A_control] * 100, where A_control is the absorbance of the reaction without the inhibitor and A_sample is the absorbance with the inhibitor.

    • The IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration.[7][8][9]

Tyrosinase_Inhibition_Workflow start Start prep_reagents Prepare Reagents: - Phosphate Buffer - Tyrosinase Solution - L-DOPA Solution - Test Compounds start->prep_reagents add_to_plate Add to 96-well plate: - Buffer - Test Compound - Tyrosinase prep_reagents->add_to_plate pre_incubate Pre-incubate (25°C, 10 min) add_to_plate->pre_incubate add_ldopa Add L-DOPA to initiate reaction pre_incubate->add_ldopa measure_abs Measure Absorbance (475 nm) add_ldopa->measure_abs calculate Calculate % Inhibition and IC50 measure_abs->calculate end End calculate->end

Caption: Experimental workflow for the mushroom tyrosinase inhibition assay.

Cellular Melanin Content Assay in B16F10 Melanoma Cells

This cell-based assay evaluates the efficacy of compounds in reducing melanin production in a relevant cell model.

  • Reagents and Materials:

    • B16F10 mouse melanoma cells

    • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

    • Test compounds (this compound, Kojic Acid)

    • Phosphate-Buffered Saline (PBS)

    • 1 N NaOH with 10% DMSO

    • 6-well or 24-well cell culture plates

    • Microplate reader

  • Procedure:

    • Seed B16F10 cells in culture plates and allow them to adhere for 24 hours.

    • Treat the cells with various concentrations of the test compounds or Kojic Acid (positive control) for 48-72 hours. An untreated control group should be included.

    • After the treatment period, wash the cells with PBS and harvest them.

    • Lyse the cell pellets with 1 N NaOH containing 10% DMSO and incubate at 80°C for 1 hour to solubilize the melanin.

    • Measure the absorbance of the lysate at 405 nm using a microplate reader.

    • The melanin content is often normalized to the total protein content of the cell lysate to account for any effects on cell proliferation.

    • The percentage of melanin reduction is calculated relative to the untreated control.[2][5]

Melanin_Content_Workflow start Start seed_cells Seed B16F10 Cells in culture plates start->seed_cells treat_cells Treat cells with Test Compounds (48-72h) seed_cells->treat_cells harvest_cells Wash and Harvest Cells treat_cells->harvest_cells lyse_cells Lyse cells and solubilize melanin (NaOH/DMSO, 80°C) harvest_cells->lyse_cells measure_abs Measure Absorbance (405 nm) lyse_cells->measure_abs calculate Calculate % Melanin Content Reduction measure_abs->calculate end End calculate->end

Caption: Experimental workflow for the cellular melanin content assay.

Clinical Evidence

Kojic Acid: Clinical studies have demonstrated the efficacy of kojic acid, typically at concentrations of 1-4%, in treating hyperpigmentation disorders such as melasma.[10] However, some studies have reported potential for skin irritation and contact dermatitis.

This compound: As of the current literature review, dedicated clinical trials evaluating the skin whitening efficacy of this compound in human subjects are limited. A recent clinical study on a formulation containing gallic acid (a related compound) showed a significant reduction in melanin levels.[11] Further clinical investigation is warranted to establish the clinical efficacy and safety profile of this compound for dermatological applications.

Conclusion

Both this compound and Kojic Acid are effective inhibitors of melanogenesis, operating through the crucial enzyme tyrosinase. Kojic acid's mechanism is well-understood and has been clinically validated, though with some concerns regarding skin sensitivity. This compound presents a compelling dual-action mechanism by not only inhibiting but also promoting the degradation of tyrosinase, suggesting a potentially more sustained effect. While in vitro data for this compound is promising, further studies, particularly direct comparative analyses with established agents like kojic acid and robust clinical trials, are necessary to fully elucidate its potential as a next-generation skin whitening agent. Researchers and drug development professionals are encouraged to explore the potential of this compound, focusing on optimizing its formulation for enhanced stability and bioavailability, and to conduct rigorous clinical evaluations to confirm its efficacy and safety in human subjects.

References

A Comparative Guide to the Antioxidant Capacity of Gallacetophenone and Other Phenols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the antioxidant capacity of Gallacetophenone (2',3',4'-Trihydroxyacetophenone) alongside other well-characterized phenolic compounds. While direct, quantitative experimental data for this compound from standardized antioxidant assays is limited in the current scientific literature, this document compiles available data for other prominent phenols and offers a structure-based assessment of this compound's expected antioxidant potential. Detailed experimental protocols for key antioxidant assays and relevant signaling pathway diagrams are included to support further research in this area.

Introduction to Phenolic Antioxidants

Phenolic compounds are a large and diverse group of plant secondary metabolites that exhibit a wide range of biological activities, with their antioxidant properties being of significant interest. Their ability to scavenge free radicals and modulate cellular oxidative stress pathways makes them promising candidates for the development of therapeutic agents against various diseases associated with oxidative damage. The antioxidant capacity of phenols is primarily attributed to their ability to donate a hydrogen atom or an electron to neutralize reactive oxygen species (ROS).

Quantitative Comparison of Antioxidant Capacity

Table 1: DPPH Radical Scavenging Activity (IC50)

CompoundIC50 (µg/mL)Reference
Gallic Acid1.03 ± 0.25[1]
Quercetin1.89 ± 0.33[1]
(+)-Catechin3.12 ± 0.51[1]
Ascorbic Acid (Standard)<200

Lower IC50 values indicate higher antioxidant activity.

Table 2: ABTS Radical Scavenging Activity (TEAC)

CompoundTEAC (Trolox Equivalents)Reference
Gallic Acid14.43 mg GAE/g DW[2]
QuercetinNot specified
CatechinsNot specified
Trolox (Standard)Used as a standard for comparison[3]

TEAC values represent the antioxidant capacity relative to Trolox.

Table 3: Ferric Reducing Antioxidant Power (FRAP)

CompoundFRAP Value (µmol Fe(II)/g)Reference
Gallic AcidHigh activity reported[4]
QuercetinHigh activity reported
CatechinsHigh activity reported
Trolox (Standard)Used as a standard for comparison

Higher FRAP values indicate greater reducing power.

Table 4: Oxygen Radical Absorbance Capacity (ORAC)

CompoundORAC Value (µmol TE/g)Reference
Gallic AcidData not readily available in a comparable format
QuercetinData not readily available in a comparable format
CatechinsData not readily available in a comparable format
Trolox (Standard)Used as a standard for comparison[5]

Higher ORAC values indicate a greater capacity to neutralize peroxyl radicals.

Structural and Mechanistic Considerations for this compound

This compound, or 2',3',4'-trihydroxyacetophenone, is a phenolic compound characterized by an acetophenone (B1666503) core with three hydroxyl (-OH) groups attached to the benzene (B151609) ring. The number and position of these hydroxyl groups are critical determinants of its antioxidant activity.

The antioxidant mechanism of phenolic compounds primarily involves the donation of a hydrogen atom from a hydroxyl group to a free radical, which stabilizes the radical and terminates the oxidative chain reaction. The resulting phenoxyl radical is relatively stable due to the delocalization of the unpaired electron across the aromatic ring.

Based on its structure, this compound is expected to exhibit significant antioxidant activity. The presence of three hydroxyl groups provides multiple sites for free radical scavenging. The ortho-positioning of the hydroxyl groups may also contribute to its antioxidant potential through the formation of intramolecular hydrogen bonds, which can influence the bond dissociation enthalpy of the phenolic O-H bonds.

Experimental Protocols

Detailed methodologies for the key in vitro antioxidant assays are provided below.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay measures the ability of an antioxidant to donate an electron or hydrogen to the stable DPPH radical. The reduction of the violet-colored DPPH radical to the yellow-colored diphenylpicrylhydrazine is monitored spectrophotometrically.

Protocol:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol (B129727).

  • Sample Preparation: Dissolve the test compound (e.g., this compound) and a standard antioxidant (e.g., Ascorbic Acid) in methanol to prepare a series of concentrations.

  • Reaction Mixture: In a 96-well plate or cuvettes, mix a fixed volume of the DPPH solution with varying concentrations of the sample or standard. A control containing only the solvent and DPPH solution is also prepared.

  • Incubation: Incubate the reaction mixtures in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of the solutions at 517 nm using a spectrophotometer.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula:

  • IC50 Determination: The IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of scavenging activity against the concentration of the test compound.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

Principle: This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ to its colorless neutral form is measured spectrophotometrically. The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC). [6] Protocol:

  • Preparation of ABTS•+ Solution: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.

  • Dilution of ABTS•+ Solution: Before use, dilute the ABTS•+ solution with a suitable solvent (e.g., ethanol (B145695) or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Sample Preparation: Prepare a series of concentrations of the test compound and Trolox (a water-soluble vitamin E analog used as a standard).

  • Reaction Mixture: Add a small volume of the sample or standard solution to a fixed volume of the diluted ABTS•+ solution.

  • Incubation: Allow the reaction to proceed for a specific time (e.g., 6 minutes).

  • Measurement: Measure the absorbance at 734 nm.

  • Calculation: The percentage of inhibition of absorbance is calculated, and the results are expressed as TEAC, which is the concentration of Trolox that has the same antioxidant capacity as the test sample.

FRAP (Ferric Reducing Antioxidant Power) Assay

Principle: The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color. The change in absorbance is proportional to the reducing power of the antioxidant. [7] Protocol:

  • Preparation of FRAP Reagent: Prepare the FRAP reagent fresh by mixing 300 mM acetate (B1210297) buffer (pH 3.6), 10 mM TPTZ in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.

  • Sample Preparation: Prepare solutions of the test compound and a standard (e.g., FeSO₄·7H₂O or Trolox) at various concentrations.

  • Reaction Mixture: Add a small volume of the sample or standard to a pre-warmed FRAP reagent.

  • Incubation: Incubate the mixture at 37°C for a specified time (e.g., 4 to 30 minutes).

  • Measurement: Measure the absorbance of the blue-colored solution at 593 nm.

  • Calculation: The antioxidant capacity is determined by comparing the absorbance of the sample with a standard curve prepared using a known concentration of Fe²⁺ or Trolox. The results are expressed as Fe²⁺ equivalents or Trolox equivalents. [7][8]

ORAC (Oxygen Radical Absorbance Capacity) Assay

Principle: The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe (typically fluorescein) from oxidative degradation by peroxyl radicals generated by a free radical initiator (e.g., AAPH). The antioxidant capacity is quantified by the area under the fluorescence decay curve. [5] Protocol:

  • Reagent Preparation: Prepare solutions of the fluorescent probe (fluorescein), the free radical initiator (AAPH), and the test compound and Trolox (standard) in a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.4).

  • Reaction Mixture: In a 96-well black microplate, add the fluorescein (B123965) solution, followed by the sample or standard solution.

  • Initiation of Reaction: Add the AAPH solution to initiate the reaction. The plate is immediately placed in a fluorescence microplate reader.

  • Measurement: The fluorescence is monitored kinetically at an excitation wavelength of 485 nm and an emission wavelength of 520 nm every minute for a set period (e.g., 60-90 minutes) at 37°C.

  • Calculation: The area under the fluorescence decay curve (AUC) is calculated for the blank, standards, and samples. The net AUC is calculated by subtracting the AUC of the blank from the AUC of the sample or standard. A standard curve is generated by plotting the net AUC against the Trolox concentration. The ORAC value of the sample is then calculated from the standard curve and expressed as Trolox equivalents. [5]

Visualizations

Experimental Workflow: DPPH Assay

DPPH_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis prep_dpph Prepare 0.1 mM DPPH in Methanol mix Mix DPPH Solution with Sample/Standard prep_dpph->mix prep_sample Prepare Sample and Standard Solutions in Methanol prep_sample->mix incubate Incubate in Dark (30 min, RT) mix->incubate measure Measure Absorbance at 517 nm incubate->measure calculate Calculate % Scavenging measure->calculate ic50 Determine IC50 Value calculate->ic50

Caption: Workflow for the DPPH radical scavenging assay.

Signaling Pathway: General Phenolic Antioxidant Action

Phenolic_Antioxidant_Pathway cluster_stress Oxidative Stress cluster_antioxidant Phenolic Antioxidant Action cluster_cellular_response Cellular Protection ROS Reactive Oxygen Species (ROS) (e.g., O2•-, •OH) Phenol Phenolic Compound (e.g., this compound) ROS->Phenol attacks Phenoxyl_Radical Stable Phenoxyl Radical Phenol->Phenoxyl_Radical donates H• Neutralized_ROS Neutralized Species Phenol->Neutralized_ROS neutralizes Nrf2 Nrf2 Activation Phenol->Nrf2 may activate Cell_Protection Cellular Protection from Oxidative Damage Neutralized_ROS->Cell_Protection ARE Antioxidant Response Element (ARE) Nrf2->ARE translocates to nucleus and binds Antioxidant_Enzymes Expression of Antioxidant Enzymes (e.g., HO-1, SOD) ARE->Antioxidant_Enzymes induces transcription Antioxidant_Enzymes->Cell_Protection

Caption: General signaling pathways of phenolic antioxidant action.

Conclusion

While direct quantitative data for the antioxidant capacity of this compound is currently limited, its chemical structure, featuring three hydroxyl groups on a phenyl ring, strongly suggests that it possesses significant antioxidant potential. The provided data for other well-known phenols such as gallic acid, quercetin, and catechins serve as a valuable reference for future comparative studies. The detailed experimental protocols included in this guide are intended to facilitate further research into the antioxidant properties of this compound and other phenolic compounds, ultimately contributing to the development of new therapeutic strategies for combating oxidative stress-related diseases.

References

A Comparative Guide to Analytical Method Validation for Gallacetophenone Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and reliable quantification of active pharmaceutical ingredients and key intermediates is paramount. Gallacetophenone, a derivative of pyrogallol, is a compound of interest in various research and development settings. This guide provides a comparative overview of three common analytical techniques for the quantification of this compound: High-Performance Liquid Chromatography (HPLC), High-Performance Thin-Layer Chromatography (HPTLC), and Ultraviolet-Visible (UV-Vis) Spectrophotometry. The validation of these methods is discussed in line with the International Council for Harmonisation (ICH) guidelines to ensure data integrity and reliability.[1][2][3]

Comparison of Quantitative Performance

The choice of an analytical method depends on various factors, including the required sensitivity, selectivity, and the complexity of the sample matrix. The following tables summarize the typical performance characteristics for the validation of analytical methods for quantifying phenolic compounds, which can be considered representative for this compound analysis.

Table 1: High-Performance Liquid Chromatography (HPLC) Method Performance

Validation ParameterTypical Performance
Linearity (R²)> 0.999[4]
Limit of Detection (LOD)~0.1 µg/mL
Limit of Quantification (LOQ)~0.5 µg/mL[4]
Accuracy (% Recovery)98-102%
Precision (%RSD)< 2%

Table 2: High-Performance Thin-Layer Chromatography (HPTLC) Method Performance

Validation ParameterTypical Performance
Linearity (R²)> 0.99[5][6]
Limit of Detection (LOD)~10 ng/band[6]
Limit of Quantification (LOQ)~30 ng/band[6]
Accuracy (% Recovery)99-104%[5]
Precision (%RSD)< 2%[5]

Table 3: UV-Vis Spectrophotometry Method Performance

Validation ParameterTypical Performance
Linearity (R²)> 0.999[7][8]
Limit of Detection (LOD)~0.04 µg/mL[8]
Limit of Quantification (LOQ)~0.1 µg/mL[8]
Accuracy (% Recovery)98-102%[7]
Precision (%RSD)< 2%[8]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and successful implementation of analytical methods. Below are generalized protocols for the quantification of this compound using HPLC, HPTLC, and UV-Vis Spectrophotometry.

High-Performance Liquid Chromatography (HPLC)

HPLC is a highly efficient separation technique widely used for the quantification of compounds in various matrices.[9][10]

Sample Preparation:

  • Accurately weigh and dissolve a standard of this compound in a suitable solvent (e.g., methanol) to prepare a stock solution.

  • Prepare working standards by serial dilution of the stock solution to construct a calibration curve.

  • Dissolve the sample containing this compound in the same solvent, filter through a 0.45 µm syringe filter, and dilute to a concentration within the calibration range.

Instrumentation and Chromatographic Conditions:

  • System: A standard HPLC system with a UV detector.

  • Column: A reverse-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: A mixture of methanol (B129727) and water (e.g., 60:40 v/v) with 0.1% acetic acid, delivered isocratically.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Determined by scanning the UV spectrum of this compound (typically around 270 nm).

  • Injection Volume: 20 µL.

Analysis: Quantification is achieved by comparing the peak area of the analyte in the sample to the calibration curve generated from the standards.

High-Performance Thin-Layer Chromatography (HPTLC)

HPTLC is a powerful planar chromatographic technique that allows for the simultaneous analysis of multiple samples, making it a cost-effective and efficient method.[11][12]

Sample Preparation:

  • Prepare a stock solution of standard this compound in a suitable solvent like methanol.

  • Prepare working standards of different concentrations by diluting the stock solution.

  • Dissolve the sample in the same solvent and filter if necessary.

Instrumentation and Chromatographic Conditions:

  • Stationary Phase: Pre-coated silica (B1680970) gel 60 F254 HPTLC plates.

  • Sample Application: Apply the standards and samples as bands using an automated applicator.

  • Mobile Phase (Developing Solvent): A mixture of toluene, ethyl acetate, and formic acid (e.g., 5:4:1, v/v/v).

  • Development: Develop the plate in a saturated twin-trough chamber.

  • Densitometric Analysis: Scan the developed plate using a densitometer at the wavelength of maximum absorbance for this compound.

Analysis: The peak area of the analyte is correlated with the concentration using a calibration curve prepared from the standards.

UV-Vis Spectrophotometry

UV-Vis spectrophotometry is a simple and rapid technique for the quantitative analysis of substances that absorb light in the ultraviolet and visible regions.[7]

Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or distilled water).

  • Prepare a series of calibration standards by diluting the stock solution.

  • Dissolve the sample in the same solvent and dilute to a concentration that falls within the linear range of the calibration curve.

Instrumentation and Measurement:

  • Instrument: A double-beam UV-Vis spectrophotometer.

  • Wavelength of Maximum Absorbance (λmax): Determine the λmax by scanning a solution of this compound over a suitable wavelength range (e.g., 200-400 nm).

  • Measurement: Measure the absorbance of the blank (solvent), standards, and samples at the determined λmax.

Analysis: The concentration of this compound in the sample is determined using the calibration curve of absorbance versus concentration.

Method Validation Workflow

The validation of an analytical method is a systematic process to confirm that the procedure is suitable for its intended purpose. The following diagram illustrates the logical workflow of this process.

G cluster_0 Method Development & Optimization cluster_1 Method Validation cluster_2 Documentation & Implementation A Define Analytical Requirements B Select Analytical Technique (HPLC, HPTLC, UV-Vis) A->B C Optimize Method Parameters B->C D Preliminary System Suitability Testing C->D E Specificity/ Selectivity D->E F Linearity & Range E->F G Accuracy (% Recovery) F->G H Precision (Repeatability & Intermediate) F->H I Limit of Detection (LOD) F->I J Limit of Quantification (LOQ) I->J K Robustness J->K L Validation Report K->L M Standard Operating Procedure (SOP) L->M N Routine Use M->N

Caption: Workflow for Analytical Method Validation.

References

Gallacetophenone as an alternative to other reagents for boric acid detection

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of analytical chemistry, the accurate and sensitive detection of boric acid is crucial across various fields, from industrial applications and environmental monitoring to food safety and drug development. While several reagents are traditionally employed for this purpose, gallacetophenone is emerging as a noteworthy alternative. This guide provides a comprehensive comparison of this compound with other established methods, supported by experimental data and detailed protocols, to assist researchers and scientists in making informed decisions for their analytical needs.

Performance Comparison of Boric Acid Detection Reagents

The efficacy of a detection reagent is determined by several key performance indicators. The following table summarizes the quantitative performance of this compound and compares it with other commonly used reagents for boric acid detection: curcumin, carminic acid, and the mannitol (B672) titration method.

Reagent/MethodPrincipleLimit of Detection (LOD)Optimal pHKey AdvantagesKey Disadvantages
This compound Complex formation (UV-vis, Electrochemical)1.03 mg B/L (for a ruthenium complex)[1]8.58[2][3]Rapid, simple, and economical[4]Lacking in sensitivity[4]; limited data on interferences.
Curcumin Colorimetric (forms Rosocyanine complex)~0.04 mg/L[5]Acidic (pH 1.0)[6]High sensitivity, well-established method.[7][8]Interference from nitrates and nitrites.[7]
Carminic Acid Colorimetric (color change from red to blue)Detection range: 1-10 ppm[9]Acidic (concentrated H₂SO₄)[7]Less sensitive to some interferences.[10]Use of concentrated sulfuric acid poses safety risks.[10]
Mannitol Titration Titrimetric (forms a stronger acid complex)0.15 g/L[11]~8.5Simple, suitable for high concentrations.[12]Low sensitivity, not suitable for trace analysis.[7]

Reaction Mechanism and Experimental Workflows

The detection of boric acid by this compound relies on the formation of a stable complex. This interaction can be monitored using spectrophotometric or electrochemical techniques.

This compound-Boric Acid Reaction

This compound, possessing a cis-diol moiety, reacts with boric acid to form a five-membered ring structure. This complexation alters the electronic properties of the this compound molecule, leading to measurable changes in its UV-vis absorption spectrum or its electrochemical behavior.[2][13]

ReactionMechanism cluster_reactants Reactants cluster_product Product This compound This compound (cis-diol) Complex This compound-Boric Acid Complex This compound->Complex + BoricAcid Boric Acid BoricAcid->Complex

Reaction of this compound with Boric Acid.

General Experimental Workflow for Boric Acid Detection

The general procedure for detecting boric acid using a spectrophotometric method involves sample preparation, reaction with the chosen reagent, and subsequent measurement of the absorbance at a specific wavelength.

ExperimentalWorkflow Start Start SamplePrep Sample Preparation (e.g., dissolution, pH adjustment) Start->SamplePrep ReagentAdd Addition of Reagent (e.g., this compound) SamplePrep->ReagentAdd Incubation Incubation/Reaction Time ReagentAdd->Incubation Measurement Spectrophotometric Measurement (Absorbance at specific λ) Incubation->Measurement DataAnalysis Data Analysis (Calibration curve, concentration determination) Measurement->DataAnalysis End End DataAnalysis->End

A typical experimental workflow for boric acid detection.

Comparative Analysis of Detection Methods

Choosing the optimal reagent for boric acid detection depends on the specific requirements of the analysis, such as the expected concentration range, the sample matrix, and the available instrumentation.

Comparison cluster_colorimetric Colorimetric Methods cluster_titrimetric Titrimetric Method BoricAcidDetection Boric Acid Detection Methods This compound This compound BoricAcidDetection->this compound Alternative Curcumin Curcumin BoricAcidDetection->Curcumin High Sensitivity CarminicAcid Carminic Acid BoricAcidDetection->CarminicAcid Established Mannitol Mannitol Titration BoricAcidDetection->Mannitol High Concentration Advantage1 Advantage1 This compound->Advantage1 Advantage: Rapid & Simple Disadvantage1 Disadvantage1 This compound->Disadvantage1 Disadvantage: Lower Sensitivity Advantage2 Advantage2 Curcumin->Advantage2 Advantage: Very Sensitive Disadvantage2 Disadvantage2 Curcumin->Disadvantage2 Disadvantage: Interferences Advantage3 Advantage3 Mannitol->Advantage3 Advantage: Simple for High Conc. Disadvantage3 Disadvantage3 Mannitol->Disadvantage3 Disadvantage: Not for Trace Levels

References

Cross-Validation of Assays for Measuring Gallacetophenone's Bioactivity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of common in vitro assays used to measure the diverse bioactivities of Gallacetophenone (1-(2,3,4-trihydroxyphenyl)ethanone). While this compound is recognized for its antioxidant, anti-inflammatory, anticancer, and enzyme-inhibiting properties, standardized quantitative data across all assays is not uniformly available. This document summarizes the existing data, presents detailed experimental protocols for key assays, and uses visualizations to clarify complex pathways and workflows, enabling researchers to design and compare future studies effectively.

Antioxidant Activity

The antioxidant capacity of phenolic compounds like this compound is primarily measured by their ability to scavenge free radicals. The most common assays are the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays. These assays are based on the principle that an antioxidant will donate an electron or hydrogen atom to the stable radical, causing a measurable color change.

Data Presentation: Antioxidant Assays

While specific IC50 values for pure this compound in DPPH and ABTS assays are not widely reported in publicly available literature, Table 1 provides a template for how such comparative data would be presented. For context, related phenolic compounds often exhibit potent activity in these assays.

AssayPrincipleEndpoint MeasurementTypical IC50 Range for Phenolic CompoundsThis compound IC50Reference Compound (e.g., Ascorbic Acid) IC50
DPPH Hydrogen atom or electron donation to the stable DPPH radical.Decrease in absorbance at ~517 nm (color change from purple to yellow).5 - 100 µMData Not Available~25 - 50 µM
ABTS Electron donation to the pre-formed ABTS radical cation (ABTS•+).Decrease in absorbance at ~734 nm (decolorization of the blue-green solution).10 - 150 µMData Not Available~15 - 40 µM

Note: IC50 values are highly dependent on specific assay conditions.

Experimental Workflow: Radical Scavenging Assays

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Prepare Stock Solutions (this compound, Control) C Mix Compound/Control with Radical Solution A->C B Prepare Radical Solution (DPPH or ABTS•+) B->C D Incubate (Dark, Room Temp) C->D E Measure Absorbance (Spectrophotometer) D->E F Calculate % Inhibition E->F G Determine IC50 Value F->G

Workflow for DPPH and ABTS radical scavenging assays.
Experimental Protocols

DPPH Radical Scavenging Assay Protocol [1][2]

  • Reagent Preparation :

    • Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol (B129727) (e.g., 0.1 mM). The absorbance of this solution at 517 nm should be approximately 1.0.[2]

    • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or ethanol).

    • Prepare a stock solution of a standard antioxidant, such as Ascorbic Acid or Trolox.[2]

  • Assay Procedure (96-well plate format) :

    • Add 100 µL of various concentrations of the this compound solution or standard to triplicate wells.

    • Add 100 µL of the solvent to control wells.

    • Initiate the reaction by adding 100 µL of the DPPH working solution to all wells.[2]

    • Mix gently and incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement and Calculation :

    • Measure the absorbance of each well at 517 nm using a microplate reader.

    • Calculate the percentage of scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100[2] Where A_control is the absorbance of the control (solvent + DPPH) and A_sample is the absorbance of the test sample.

    • Plot the scavenging percentage against the concentration of this compound to determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).

ABTS Radical Cation Decolorization Assay Protocol [3][4]

  • Reagent Preparation :

    • Prepare the ABTS radical cation (ABTS•+) solution by mixing equal volumes of a 7 mM ABTS solution and a 2.45 mM potassium persulfate solution.[3]

    • Allow the mixture to stand in the dark at room temperature for 12-16 hours before use. This results in a dark blue-green solution.[3]

    • Dilute the ABTS•+ solution with ethanol (B145695) or a phosphate-buffered saline (PBS) to an absorbance of 0.70 (± 0.02) at 734 nm.[4]

  • Assay Procedure (96-well plate format) :

    • Add 10 µL of various concentrations of the this compound solution or standard (e.g., Trolox) to triplicate wells.

    • Add 190 µL of the diluted ABTS•+ working solution to each well.

    • Mix and incubate for a specified time (e.g., 6 minutes) at room temperature.

  • Measurement and Calculation :

    • Measure the absorbance at 734 nm.

    • Calculate the percentage of inhibition using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the control (solvent + ABTS•+) and A_sample is the absorbance of the test sample.

    • Plot the inhibition percentage against the concentration to determine the IC50 value or the Trolox Equivalent Antioxidant Capacity (TEAC).

Anti-inflammatory Activity

The anti-inflammatory properties of compounds are often evaluated in vitro by measuring their ability to inhibit the production of inflammatory mediators in immune cells, such as macrophages (e.g., RAW 264.7 cell line), stimulated with an inflammatory agent like lipopolysaccharide (LPS). Key markers include nitric oxide (NO) and pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).

Data Presentation: Anti-inflammatory Assays
AssayCell LineStimulantMediator MeasuredThis compound IC50Reference Compound (e.g., Dexamethasone) IC50
Nitric Oxide (NO) Assay RAW 264.7LPSNitrite (B80452) (Griess Assay)Data Not Available~1 - 10 µM
TNF-α ELISA RAW 264.7LPSTNF-αData Not Available~0.1 - 5 µM
IL-6 ELISA RAW 264.7LPSIL-6Data Not Available~0.1 - 5 µM
Signaling Pathway: NF-κB and MAPK in Inflammation

LPS stimulation of macrophages activates key signaling pathways, including Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK), which lead to the transcription of pro-inflammatory genes. Many anti-inflammatory compounds, including acetophenones, are thought to exert their effects by inhibiting these pathways.

G cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway cluster_nucleus LPS LPS TLR4 TLR4 Receptor LPS->TLR4 MAP3K MAP3K (e.g., TAK1) TLR4->MAP3K IKK IKK Complex TLR4->IKK MAP2K MAP2K (MKKs) MAP3K->MAP2K MAPK MAPK (p38, JNK, ERK) MAP2K->MAPK AP1 AP-1 MAPK->AP1 AP1_nuc AP-1 AP1->AP1_nuc IkB IκBα IKK->IkB Phosphorylates & Degrades NFkB_IkB NF-κB-IκBα (Inactive) IkB->NFkB_IkB NFkB NF-κB (p65/p50) NFkB->NFkB_IkB NFkB_nuc NF-κB NFkB->NFkB_nuc NFkB_IkB->NFkB Release Nucleus Nucleus Genes Pro-inflammatory Genes (iNOS, TNF-α, IL-6) NFkB_nuc->Genes Transcription AP1_nuc->Genes Transcription This compound This compound This compound->MAPK Inhibits? This compound->IKK Inhibits?

LPS-induced NF-κB and MAPK inflammatory signaling pathways.
Experimental Protocols

Nitric Oxide (NO) Production Assay (Griess Assay) [5]

  • Cell Culture and Treatment :

    • Seed RAW 264.7 macrophage cells in a 96-well plate at a density of approximately 1 x 10⁵ cells/well and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of this compound for 1-2 hours.

    • Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 18-24 hours. Include non-stimulated and LPS-only controls.[5]

  • Griess Reagent Assay :

    • Collect 50-100 µL of the cell culture supernatant from each well.

    • Add an equal volume of Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine) to the supernatant.

    • Incubate at room temperature for 10-15 minutes.

  • Measurement and Calculation :

    • Measure the absorbance at ~540 nm. The intensity of the pink/purple color is proportional to the nitrite concentration.

    • Calculate the nitrite concentration using a standard curve generated with known concentrations of sodium nitrite.

    • Determine the percentage inhibition of NO production relative to the LPS-only control and calculate the IC50 value.

Pro-inflammatory Cytokine Quantification (ELISA)

  • Sample Collection :

    • Culture, treat, and stimulate RAW 264.7 cells as described for the NO assay.

    • Collect the cell culture supernatant at the end of the incubation period.

  • ELISA Procedure :

    • Perform a sandwich Enzyme-Linked Immunosorbent Assay (ELISA) for TNF-α or IL-6 using commercially available kits, following the manufacturer’s instructions.

    • Briefly, this involves adding the supernatant to antibody-coated plates, followed by incubation with a detection antibody, an enzyme conjugate (e.g., HRP-streptavidin), a substrate solution (e.g., TMB), and a stop solution.

  • Measurement and Calculation :

    • Measure the absorbance at the appropriate wavelength (typically 450 nm).

    • Calculate the cytokine concentrations based on the standard curves generated with recombinant cytokines.

    • Determine the percentage inhibition of cytokine production and calculate the IC50 value.

Anticancer Activity

The anticancer potential of a compound is initially screened by assessing its cytotoxicity against various cancer cell lines. The MTT assay is a common colorimetric method used to measure cell metabolic activity, which serves as an indicator of cell viability.

Data Presentation: Cytotoxicity Assays

Specific IC50 values for this compound against common cancer cell lines were not found in the reviewed literature. Table 3 serves as a template for presenting such data.

Cell LineCancer TypeAssayThis compound IC50 (µM)Reference Drug (e.g., Doxorubicin) IC50 (µM)
MCF-7 Breast AdenocarcinomaMTTData Not Available~0.5 - 2
HeLa Cervical CarcinomaMTTData Not Available~0.1 - 1
A549 Lung AdenocarcinomaMTTData Not Available~1 - 5

Experimental Workflow: In Vitro Cytotoxicity Assay

G A Seed Cancer Cells in 96-well Plate B Incubate (24h) for Cell Adherence A->B C Treat Cells with This compound (Various Concentrations) B->C D Incubate (e.g., 48-72h) C->D E Add MTT Reagent D->E F Incubate (2-4h) (Formation of Formazan) E->F G Add Solubilizing Agent (e.g., DMSO) F->G H Measure Absorbance (~570 nm) G->H I Calculate % Viability & Determine IC50 H->I

General workflow for an MTT-based cytotoxicity assay.
Experimental Protocol

MTT Cell Viability Assay Protocol

  • Cell Seeding :

    • Seed cancer cells (e.g., MCF-7, HeLa, A549) into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well).

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment :

    • Treat the cells with a range of concentrations of this compound. Include a vehicle control (solvent only) and a positive control (a known cytotoxic drug).

    • Incubate the plate for a specified duration (e.g., 48 or 72 hours).

  • MTT Addition and Incubation :

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well (final concentration typically 0.5 mg/mL) and incubate for 2-4 hours at 37°C. Live cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Formazan Solubilization and Measurement :

    • Remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO) or a detergent-based solution, to dissolve the formazan crystals.

    • Measure the absorbance of the resulting purple solution, typically at a wavelength of ~570 nm.

  • Data Analysis :

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

    • Plot the percent viability against the compound concentration and use a regression analysis to determine the IC50 value (the concentration that reduces cell viability by 50%).

Enzyme Inhibitory Activity

This compound has been identified as an inhibitor of tyrosinase, the key enzyme in melanin (B1238610) synthesis. This makes it a compound of interest for applications in dermatology and cosmetics for hyperpigmentation disorders.

Data Presentation: Tyrosinase Inhibition

A study has demonstrated that this compound inhibits mushroom tyrosinase activity in a dose-dependent manner. While a specific IC50 value was not explicitly stated, the quantitative relationship is presented below.[6]

AssayEnzyme SourceSubstrateThis compound Concentration (µM)% InhibitionReference Compound (Arbutin)
Tyrosinase Inhibition Mushroom (Agaricus bisporus)L-DOPA10~20%500 µM (~60% Inhibition)[2]
30~45%
100~75%
300~90%

Data is estimated from graphical representations in the source study.[2][6]

Experimental Protocol

Mushroom Tyrosinase Inhibition Assay [6]

  • Reagent Preparation :

    • Prepare a solution of mushroom tyrosinase in a phosphate (B84403) buffer (pH 6.8).

    • Prepare a solution of the substrate, L-DOPA, in the same buffer.

    • Prepare various concentrations of this compound and a positive control (e.g., Kojic Acid or Arbutin).

  • Assay Procedure (96-well plate format) :

    • To each well, add the phosphate buffer, tyrosinase solution, and the test compound (this compound) or control.

    • Pre-incubate the mixture for 10-15 minutes at a controlled temperature (e.g., 37°C).

    • Initiate the enzymatic reaction by adding the L-DOPA substrate to all wells.

  • Measurement and Calculation :

    • Monitor the formation of dopachrome (B613829) by measuring the increase in absorbance at ~475-492 nm over time using a microplate reader.

    • Calculate the rate of reaction for each concentration.

    • Determine the percentage inhibition of tyrosinase activity relative to the control (no inhibitor).

    • Plot the percentage inhibition against the concentration of this compound to determine the IC50 value.

This guide provides a framework for the comparative analysis of this compound's bioactivities. The detailed protocols and structured data tables are intended to support researchers in designing robust experiments and to facilitate the cross-validation of results from different assay platforms. Further research is required to generate specific quantitative data for this compound's antioxidant, anti-inflammatory, and anticancer effects to complete a comprehensive comparative profile.

References

A Comparative Analysis of Synthetic Routes to Gallacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

Gallacetophenone, chemically known as 1-(2,3,4-trihydroxyphenyl)ethanone, is a key intermediate in the synthesis of various pharmaceuticals and a valuable compound in medicinal chemistry research. Its efficient synthesis is of significant interest to researchers and drug development professionals. This guide provides a comparative analysis of the primary methods for synthesizing this compound, offering detailed experimental protocols, quantitative data, and mechanistic insights to aid in the selection of the most suitable synthetic route.

Data Presentation: A Side-by-Side Comparison

The following table summarizes the key quantitative data for the different this compound synthesis methods, allowing for a rapid and objective comparison of their efficiencies.

Synthesis MethodStarting MaterialsCatalyst/ReagentReaction TimeTemperature (°C)Yield (%)
Nencki Reaction Pyrogallol (B1678534), Acetic Anhydride (B1165640)Zinc Chloride45 minutes140-14554-57%[1]
Fries Rearrangement Pyrogallol TriacetateLewis Acid (e.g., AlCl₃)Not SpecifiedNot SpecifiedNot Specified
Houben-Hoesch Reaction Pyrogallol, AcetonitrileLewis Acid, HClNot SpecifiedNot SpecifiedNot Specified
Direct Acylation Pyrogallol, Acetyl ChlorideNot SpecifiedNot SpecifiedNot SpecifiedNot Specified

In-Depth Analysis of Synthesis Methodologies

This section provides a detailed examination of the primary synthetic routes to this compound, including experimental protocols where available and a discussion of the reaction mechanisms.

Nencki Reaction (Friedel-Crafts Acylation)

The Nencki reaction, a specialized form of the Friedel-Crafts acylation, is a well-established and reliable method for the synthesis of this compound.[1] This reaction involves the acylation of the electron-rich pyrogallol ring with acetic anhydride using a Lewis acid catalyst, typically zinc chloride.[1][2]

Experimental Protocol:

A detailed and verified experimental protocol for the Nencki synthesis of this compound is provided by Organic Syntheses.[1]

  • Reagents:

    • Pyrogallol (50 g, 0.4 mole)

    • Anhydrous Zinc Chloride (28 g, 0.21 mole)

    • Acetic Anhydride (40 g, 0.37 mole)

    • Glacial Acetic Acid (38 cc)

  • Procedure:

    • In a 250-cc round-bottomed flask equipped with a reflux condenser, dissolve freshly fused and powdered zinc chloride in glacial acetic acid by heating in an oil bath at 135–140°C.

    • To the clear solution, add acetic anhydride followed by the addition of pyrogallol in one portion.

    • Heat the mixture at 140–145°C for 45 minutes with frequent and vigorous shaking. The temperature should not exceed 150°C to avoid the formation of resinous byproducts.[1]

    • Remove the unreacted acetic anhydride and acetic acid by distillation under reduced pressure.

    • Break up the resulting red-brown cake by adding 300 cc of water and stirring mechanically.

    • Cool the mixture in an ice bath, filter the crude product with suction, and wash with cold water.

    • Recrystallize the crude material (45–50 g) from 500 cc of boiling water saturated with sulfur dioxide.

  • Yield: The yield of pure, straw-colored needles of this compound is reported to be between 36–38 g, which corresponds to a 54–57% theoretical yield.[1]

Logical Workflow of the Nencki Reaction:

Nencki_Reaction Pyrogallol Pyrogallol Reaction Reaction Mixture (140-145°C, 45 min) Pyrogallol->Reaction Ac2O Acetic Anhydride Ac2O->Reaction ZnCl2 Zinc Chloride (Catalyst) ZnCl2->Reaction Distillation Vacuum Distillation Reaction->Distillation Removal of excess reagents Crude Crude Product Distillation->Crude Recrystallization Recrystallization Crude->Recrystallization Purification Pure Pure this compound Recrystallization->Pure

Nencki Reaction Workflow
Fries Rearrangement

The Fries rearrangement is a classic organic reaction that converts a phenolic ester to a hydroxyaryl ketone using a Lewis acid catalyst.[3] In the context of this compound synthesis, this would involve the rearrangement of pyrogallol triacetate. The reaction is known to be selective towards the ortho and para positions, with temperature being a key factor in determining the major product.

While this method is theoretically applicable, a specific, detailed experimental protocol with quantitative yield for the synthesis of this compound via the Fries rearrangement of pyrogallol triacetate is not readily found in the surveyed literature.

General Reaction Pathway of the Fries Rearrangement:

Fries_Rearrangement Substrate Pyrogallol Triacetate Reaction Rearrangement Substrate->Reaction Catalyst Lewis Acid (e.g., AlCl₃) Catalyst->Reaction Product This compound Reaction->Product

Fries Rearrangement Pathway
Houben-Hoesch Reaction

The Houben-Hoesch reaction is another method for the synthesis of aryl ketones, which involves the reaction of an electron-rich aromatic compound (like pyrogallol) with a nitrile (such as acetonitrile) in the presence of a Lewis acid and hydrogen chloride.[4][5] This reaction proceeds via an imine intermediate, which is subsequently hydrolyzed to yield the ketone.

Similar to the Fries rearrangement, while the Houben-Hoesch reaction is a plausible route to this compound, a specific protocol with reported yield for this particular synthesis is not available in the reviewed literature. A study on the synthesis of 2,3,4,4′-tetrahydroxybenzophenone via the Hoesch reaction using pyrogallol and 4-cyanophenol reported a high yield, suggesting the potential of this method for related structures.[6]

General Reaction Pathway of the Houben-Hoesch Reaction:

Houben_Hoesch_Reaction Pyrogallol Pyrogallol Reaction Condensation & Hydrolysis Pyrogallol->Reaction Acetonitrile Acetonitrile Acetonitrile->Reaction Catalyst Lewis Acid + HCl Catalyst->Reaction Product This compound Reaction->Product

Houben-Hoesch Reaction Pathway
Direct Acylation with Acetyl Chloride

The direct acylation of pyrogallol with acetyl chloride is another potential synthetic route.[1] This method is a variation of the Friedel-Crafts acylation. However, detailed experimental conditions and yield for this specific reaction are not well-documented in the available literature.

Conclusion

For researchers and professionals in drug development seeking a reliable and well-documented method for the synthesis of this compound, the Nencki reaction stands out as the preferred choice. It offers a detailed, reproducible protocol with a moderate to good yield. While the Fries rearrangement and the Houben-Hoesch reaction present theoretically viable alternative pathways, the lack of specific experimental data for the synthesis of this compound makes their practical implementation more challenging without further methods development. The direct acylation with acetyl chloride also suffers from a similar lack of detailed documentation. Future research focusing on optimizing these alternative routes could potentially offer more efficient or greener synthetic options for this important chemical intermediate.

References

A Head-to-Head Comparison of Gallacetophenone and Its Synthetic Derivatives in Biological Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Gallacetophenone (2',3',4'-trihydroxyacetophenone), a simple phenolic compound, has garnered significant interest in the scientific community for its diverse biological activities. Its structural features, particularly the presence of multiple hydroxyl groups, make it a promising scaffold for the development of novel therapeutic agents. This guide provides a comprehensive head-to-head comparison of the biological performance of this compound and its synthetic derivatives, with a focus on their antioxidant, anti-inflammatory, and anticancer properties. The information presented is supported by experimental data from various studies, detailed methodologies for key experiments, and visualizations of relevant biological pathways and workflows.

Antioxidant Activity

The antioxidant potential of a compound is its ability to neutralize harmful free radicals, thereby preventing oxidative damage to cells and tissues. Both this compound and its derivatives have been investigated for their antioxidant properties.

Data Summary: Antioxidant Activity

Direct comparative studies on the antioxidant activity of this compound and its synthetic derivatives are limited. However, the antioxidant activity of gallic acid, which shares the core polyphenolic structure of this compound, can provide valuable insights. The following table summarizes the antioxidant activity of gallic acid and various synthetic chalcone (B49325) derivatives of acetophenones, as measured by their IC50 values in different antioxidant assays. A lower IC50 value indicates a higher antioxidant potency.

Compound/DerivativeAssayIC50 (µg/mL)Reference
Gallic Acid HydrateABTS1.03 ± 0.25[1]
(+)-Catechin HydrateABTS3.12 ± 0.51[1]
Caffeic AcidABTS1.59 ± 0.06[1]
Rutin HydrateABTS4.68 ± 1.24[1]
HyperosideABTS3.54 ± 0.39[1]
QuercetinABTS1.89 ± 0.33[1]
KaempferolABTS3.70 ± 0.15[1]
Chalcone Derivative 1DPPH8.22[2]
Chalcone Derivative 2DPPH6.89[2]
Chalcone Derivative 3DPPH3.39[2]

Note: The chalcone derivatives are (E)-1-(2-hydroxyphenyl)-3-(4-hydroxyphenyl) prop-2-en-1-one, (E)-1-(2-hydroxyphenyl)-3-(4-methoxyphenyl) prop-2-en-1-one, and (E)-3-(3, 4-dimethoxyphenyl)-1-(2-hydroxyphenyl) prop-2-en-1-one, respectively. The data for gallic acid and other polyphenols are provided as a reference for the antioxidant potential of the core structure.

Experimental Protocols: Antioxidant Assays

This assay is based on the ability of an antioxidant to donate an electron to the stable DPPH radical, thus neutralizing it and causing a color change from violet to yellow, which is measured spectrophotometrically.

  • Reagent Preparation: Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol.

  • Reaction Mixture: In a 96-well plate, add 180 µL of the DPPH solution to 20 µL of various concentrations of the test compound.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

  • IC50 Determination: The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the compound concentration.

DPPH_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis reagent Prepare DPPH Solution mix Mix Sample and DPPH reagent->mix sample Prepare Sample Dilutions sample->mix incubate Incubate in Dark mix->incubate measure Measure Absorbance (517 nm) incubate->measure calculate Calculate % Inhibition measure->calculate plot Determine IC50 calculate->plot

DPPH Radical Scavenging Assay Workflow

This assay measures the ability of an antioxidant to scavenge the ABTS radical cation (ABTS•+), which is generated by the oxidation of ABTS. The reduction of the blue-green ABTS•+ by an antioxidant is measured by the decrease in absorbance.

  • Reagent Preparation: Prepare the ABTS radical cation by reacting a 7 mM ABTS solution with 2.45 mM potassium persulfate and keeping the mixture in the dark at room temperature for 12-16 hours. Dilute the ABTS•+ solution with ethanol (B145695) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Reaction Mixture: Add 180 µL of the diluted ABTS•+ solution to 20 µL of the test compound at various concentrations.

  • Incubation: Incubate the mixture for 6 minutes at room temperature.

  • Measurement: Measure the absorbance at 734 nm.

  • Calculation: Calculate the percentage of inhibition as in the DPPH assay.

  • IC50 Determination: Determine the IC50 value from the concentration-inhibition curve.

Anti-inflammatory Activity

Inflammation is a complex biological response to harmful stimuli. Chronic inflammation is implicated in various diseases. The anti-inflammatory activity of this compound derivatives, particularly chalcones, has been evaluated by their ability to inhibit key inflammatory enzymes like cyclooxygenases (COX-1 and COX-2) and 5-lipoxygenase (5-LOX).

Data Summary: Anti-inflammatory Activity

The following table presents the IC50 values of various synthetic chalcone derivatives against COX-1, COX-2, and 5-LOX enzymes. A lower IC50 value indicates greater inhibitory potency.

DerivativeTarget EnzymeIC50 (µM)Reference
Chalcone Derivative 4COX-25.0 - 17.6[3]
Chalcone Derivative 55-LOX0.6 - 8.5[3]
Celecoxib (Standard)COX-2<0.1[3]
Zileuton (Standard)5-LOX<1[3]

Note: The specific structures of the chalcone derivatives are detailed in the cited reference. The data indicates that some synthetic derivatives exhibit potent inhibitory activity against key inflammatory enzymes.

Experimental Protocols: Anti-inflammatory Assays

This assay determines the ability of a compound to inhibit the activity of COX enzymes, which are responsible for the synthesis of prostaglandins.

  • Enzyme and Substrate Preparation: Prepare solutions of ovine COX-1 or human recombinant COX-2 and arachidonic acid (substrate).

  • Reaction Mixture: Pre-incubate the enzyme with the test compound for a specified time (e.g., 15 minutes) at 37°C.

  • Initiation of Reaction: Initiate the reaction by adding arachidonic acid.

  • Incubation: Incubate the reaction mixture for a specific period (e.g., 2 minutes).

  • Termination and Measurement: Stop the reaction and measure the amount of prostaglandin (B15479496) E2 (PGE2) produced using an enzyme immunoassay (EIA) kit.

  • IC50 Calculation: Determine the IC50 value by plotting the percentage of inhibition of PGE2 production against the concentration of the test compound.

This assay measures the ability of a compound to inhibit the 5-LOX enzyme, which is involved in the synthesis of leukotrienes.

  • Enzyme and Substrate Preparation: Prepare solutions of 5-LOX enzyme and its substrate (e.g., linoleic acid or arachidonic acid).

  • Reaction Mixture: In a suitable buffer, combine the 5-LOX enzyme and the test compound.

  • Initiation of Reaction: Start the reaction by adding the substrate.

  • Measurement: Monitor the formation of the hydroperoxy product by measuring the increase in absorbance at 234 nm.

  • IC50 Calculation: Calculate the IC50 value from the concentration-response curve.

Signaling Pathway: NF-κB Signaling in Inflammation

Many anti-inflammatory compounds, including chalcone derivatives, exert their effects by modulating the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a key transcription factor that regulates the expression of numerous pro-inflammatory genes.

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS IKK IKK Complex LPS->IKK TNFa TNF-α TNFa->IKK IkB_NFkB IκB NF-κB IKK->IkB_NFkB Phosphorylates IκB IkB IκB NFkB NF-κB NFkB_n NF-κB NFkB->NFkB_n Translocation IkB_NFkB->IkB Ubiquitination & Degradation of IκB IkB_NFkB->NFkB Release of NF-κB DNA DNA NFkB_n->DNA Binds to Genes Pro-inflammatory Gene Expression (COX-2, iNOS, Cytokines) DNA->Genes

Simplified NF-κB Signaling Pathway

Anticancer Activity

The potential of this compound derivatives as anticancer agents has been extensively studied. Their cytotoxic effects against various cancer cell lines are often evaluated to determine their efficacy.

Data Summary: Anticancer Activity

The following table summarizes the IC50 values of various synthetic chalcone derivatives against different human cancer cell lines. A lower IC50 value indicates greater cytotoxic potency.

DerivativeCancer Cell LineIC50 (µM)Reference
Chalcone Derivative 6MCF-7 (Breast)7.82[2]
Chalcone Derivative 7MCF-7 (Breast)6.02[2]
Tamoxifen (Standard)MCF-7 (Breast)11.92[2]
Chalcone Derivative 8A549 (Lung)24.5[2]
Chalcone Derivative 9A549 (Lung)17[2]
Cisplatin (Standard)A549 (Lung)21.5[2]
Chalcone Derivative 10T47D (Breast)44.67 (µg/mL)[4]
Chalcone Derivative 11WiDr (Colon)< 20 (µg/mL)[4]

Note: The specific structures of the chalcone derivatives are detailed in the cited references. The data highlights the potential of these synthetic compounds as anticancer agents, with some exhibiting greater potency than standard chemotherapeutic drugs.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Cell Seeding: Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution (e.g., 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm.

  • IC50 Calculation: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.

MTT_Assay_Workflow cluster_setup Cell Culture and Treatment cluster_incubation Incubation and Reaction cluster_measurement Measurement and Analysis seed Seed Cells in 96-well Plate treat Treat with Test Compound seed->treat incubate_compound Incubate for 24-72h treat->incubate_compound add_mtt Add MTT Reagent incubate_compound->add_mtt incubate_mtt Incubate for 3-4h add_mtt->incubate_mtt solubilize Solubilize Formazan Crystals incubate_mtt->solubilize read_abs Read Absorbance (570 nm) solubilize->read_abs calc_ic50 Calculate IC50 read_abs->calc_ic50

MTT Assay for Cytotoxicity Workflow

Conclusion

This guide provides a comparative overview of the biological activities of this compound and its synthetic derivatives. While direct head-to-head comparative data under identical experimental conditions remains scarce, the available evidence strongly suggests that synthetic modification of the this compound scaffold, particularly through the formation of chalcone derivatives, can lead to compounds with significantly enhanced antioxidant, anti-inflammatory, and anticancer activities. The provided data tables offer a quantitative basis for these comparisons, and the detailed experimental protocols serve as a valuable resource for researchers in the field. The visualizations of key signaling pathways and experimental workflows aim to facilitate a deeper understanding of the mechanisms of action and the methodologies employed in the evaluation of these promising compounds. Further research focusing on direct comparisons of this compound with its derivatives is warranted to fully elucidate their structure-activity relationships and to guide the rational design of new and more potent therapeutic agents.

References

Validating the Antimicrobial Spectrum of Gallacetophenone: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the antimicrobial spectrum of Gallacetophenone. Due to the limited availability of specific quantitative data for this compound in publicly accessible literature, this document presents available information on its potential antimicrobial activity, alongside a quantitative comparison with well-established antimicrobial agents, Ciprofloxacin and Fluconazole. This guide aims to serve as a foundational resource for researchers interested in further investigating the antimicrobial properties of this compound.

Comparative Analysis of Antimicrobial Activity

For a comprehensive comparison, the following table summarizes the known MIC values for the broad-spectrum antibiotic Ciprofloxacin and the antifungal agent Fluconazole against a panel of common pathogenic microorganisms.

MicroorganismThis compoundCiprofloxacinFluconazole
BACTERIA
Staphylococcus aureusData Not Available0.25 - 12.5 µg/mL[3][4]Not Applicable
Escherichia coliData Not Available≤0.06 - >8 µg/mL[5]Not Applicable
Pseudomonas aeruginosaData Not Available0.25 - 1 µg/mL[1]Not Applicable
FUNGI
Candida albicansData Not AvailableNot Applicable0.5 - 8 µg/mL[6]
Aspergillus nigerData Not AvailableNot Applicable>64 - >256 µg/mL

Note on this compound Data: The antimicrobial activity of this compound is suggested in some literature, but quantitative data (MIC/MBC values) from standardized assays are not consistently reported. The data for related compounds suggest potential activity, particularly against Gram-positive bacteria. Further experimental validation is required to determine the precise antimicrobial spectrum of this compound.

Experimental Protocols

To facilitate further research and validation of this compound's antimicrobial properties, detailed methodologies for key experiments are provided below.

Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

The broth microdilution method is a standardized technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Protocol:

  • Preparation of Antimicrobial Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., dimethyl sulfoxide (B87167) - DMSO) at a high concentration.

  • Preparation of Microtiter Plates: Dispense sterile cation-adjusted Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi) into the wells of a 96-well microtiter plate.

  • Serial Dilutions: Perform two-fold serial dilutions of the this compound stock solution across the wells of the microtiter plate to create a range of concentrations.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard, which is then further diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the wells.

  • Inoculation: Add the prepared inoculum to each well of the microtiter plate containing the different concentrations of this compound. Include a growth control (no antimicrobial agent) and a sterility control (no inoculum).

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 35-37°C for bacteria, 30-35°C for fungi) for a specified period (typically 18-24 hours for bacteria and 24-48 hours for fungi).

  • Reading of Results: The MIC is determined as the lowest concentration of this compound at which there is no visible growth (turbidity) of the microorganism.

Determination of Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.

Protocol:

  • Following MIC Determination: After determining the MIC, take an aliquot (typically 10-100 µL) from the wells of the MIC plate that show no visible growth.

  • Subculturing: Spread the aliquots onto the surface of an appropriate agar (B569324) medium (e.g., Mueller-Hinton Agar for bacteria).

  • Incubation: Incubate the agar plates at the optimal growth temperature for the microorganism for 18-24 hours.

  • Reading of Results: The MBC is the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction in the initial inoculum count (i.e., no or negligible colony growth on the agar plate).

Visualizing Antimicrobial Evaluation and Mechanism

To illustrate the experimental workflow and a potential mechanism of action, the following diagrams are provided.

Experimental_Workflow cluster_prep Preparation cluster_assay MIC Assay cluster_mbc MBC Assay A Prepare this compound Stock Solution C Serial Dilution in 96-Well Plate A->C B Prepare Standardized Microbial Inoculum D Inoculation of Wells B->D C->D E Incubation D->E F Determine MIC (No Visible Growth) E->F G Subculture from Clear MIC Wells F->G H Incubation on Agar Plates G->H I Determine MBC (≥99.9% Killing) H->I

Experimental workflow for determining MIC and MBC.

Phenolic_Antimicrobial_Mechanism cluster_cell Bacterial Cell cluster_effects Cellular Effects This compound This compound (Phenolic Compound) Membrane Cell Membrane This compound->Membrane Interacts with Enzymes Essential Enzymes (e.g., for cell wall synthesis) This compound->Enzymes Binds to DNA DNA/RNA This compound->DNA Intercalates/Binds Efflux Efflux Pumps This compound->Efflux Inhibits Disruption Membrane Disruption & Increased Permeability Membrane->Disruption Inhibition Enzyme Inhibition Enzymes->Inhibition Synthesis_Block Inhibition of Nucleic Acid Synthesis DNA->Synthesis_Block Efflux_Inhibition Efflux Pump Inhibition Efflux->Efflux_Inhibition Cell_Death Bacterial Cell Death Disruption->Cell_Death Inhibition->Cell_Death Synthesis_Block->Cell_Death Efflux_Inhibition->Cell_Death

Conceptual signaling pathway for the antimicrobial action of phenolic compounds.

References

In Vivo Validation of Gallacetophenone's Therapeutic Effects: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for the potential in vivo therapeutic effects of Gallacetophenone, a polyphenolic compound, against established anti-inflammatory drugs, Dexamethasone (B1670325) and Ibuprofen. Due to a lack of direct in vivo studies on this compound, this document focuses on its potential, based on the known anti-inflammatory and neuroprotective properties of polyphenols, and contrasts this with the validated in vivo data of the comparator drugs. The experimental protocols detailed herein are established models that could be employed for the future in vivo validation of this compound.

Comparative Analysis of Therapeutic Effects

The following table summarizes the potential therapeutic effects of this compound alongside the demonstrated in vivo effects of Dexamethasone and Ibuprofen in preclinical models.

Parameter This compound (Potential) Dexamethasone (Validated in vivo) Ibuprofen (Validated in vivo)
Therapeutic Area Anti-inflammatory, NeuroprotectiveAnti-inflammatory, ImmunosuppressiveAnti-inflammatory, Analgesic
Mechanism of Action (Proposed/Known) Inhibition of pro-inflammatory cytokines (e.g., TNF-α, IL-6), Antioxidant activity, Modulation of NF-κB and MAPK signaling pathways.[1][2][3]Glucocorticoid receptor agonist, leading to inhibition of NF-κB and other inflammatory transcription factors; induction of anti-inflammatory proteins like DUSP1.[4]Non-selective inhibitor of cyclooxygenase enzymes (COX-1 and COX-2), leading to reduced prostaglandin (B15479496) synthesis.[5][6]
Key In Vivo Models for Validation Carrageenan-induced paw edema, Lipopolysaccharide (LPS)-induced systemic inflammation, Animal models of neuroinflammation.Carrageenan-induced paw edema, LPS-induced endotoxemia, Contact hypersensitivity models, Collagen-induced arthritis, Allergic airway inflammation.[4][7][8][9][10]Carrageenan-induced paw edema, LPS-induced inflammation, Animal models of Alzheimer's disease (neuroinflammation).[5][6][11]
Reported In Vivo Efficacy Data not available.Significant reduction in paw edema, inhibition of pro-inflammatory cytokine production (TNF-α, IL-6), reduced leukocyte infiltration, and prevention of endotoxin-induced lethality.[4][8][9][10]Significant reduction in paw edema, decreased levels of IL-1β, and reduction of amyloid plaque pathology in a mouse model of Alzheimer's disease.[5][11]
Dosage and Administration (Examples from Animal Studies) To be determined.1-5 mg/kg (oral or subcutaneous) in mice.[4][8]10-100 mg/kg (oral or intraperitoneal) in rodents.[11][12]

Experimental Protocols for In Vivo Validation

The following are detailed methodologies for key experiments that can be used to validate the anti-inflammatory effects of this compound in vivo.

Carrageenan-Induced Paw Edema in Rodents

This is a widely used model for evaluating acute inflammation.

  • Animals: Male Wistar rats or Swiss albino mice.

  • Procedure:

    • Animals are divided into groups: vehicle control, this compound-treated groups (various doses), and a positive control group (e.g., Ibuprofen).

    • The initial paw volume of each animal is measured using a plethysmometer.

    • The vehicle, this compound, or positive control is administered orally or intraperitoneally.

    • After a set time (e.g., 60 minutes), 0.1 mL of 1% carrageenan solution is injected into the sub-plantar region of the right hind paw.

    • Paw volume is measured at various time points post-carrageenan injection (e.g., 1, 2, 3, and 4 hours).

  • Data Analysis: The percentage of inhibition of edema is calculated for each group compared to the vehicle control group.

Lipopolysaccharide (LPS)-Induced Systemic Inflammation in Mice

This model is used to assess the effect of a compound on the systemic inflammatory response.

  • Animals: Male BALB/c or C57BL/6 mice.

  • Procedure:

    • Animals are grouped as described above, with a positive control such as Dexamethasone.

    • The test compound or vehicle is administered.

    • After a pre-determined time, LPS (e.g., 1 mg/kg) is injected intraperitoneally to induce a systemic inflammatory response.

    • At a specific time point post-LPS injection (e.g., 2-4 hours), blood is collected.

    • Serum levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β are measured using ELISA kits.

  • Data Analysis: Cytokine levels in the treated groups are compared to the LPS-only control group to determine the percentage of inhibition.

Visualizing Molecular Pathways and Experimental Processes

Signaling Pathways in Inflammation

The diagram below illustrates the general inflammatory signaling pathways that are often targeted by anti-inflammatory compounds. Polyphenols like this compound are hypothesized to modulate these pathways.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds MyD88 MyD88 TLR4->MyD88 activates IKK IKK MyD88->IKK activates MAPK MAPK MyD88->MAPK activates IκB IκB IKK->IκB phosphorylates NF-κB NF-κB IκB->NF-κB releases NF-κB_n NF-κB NF-κB->NF-κB_n translocates to Gene_Expression Pro-inflammatory Gene Expression NF-κB_n->Gene_Expression induces Pro-inflammatory_Cytokines TNF-α, IL-6, IL-1β Gene_Expression->Pro-inflammatory_Cytokines produces G Animal_Acclimatization Animal Acclimatization Grouping Grouping (Control, Test, Positive Control) Animal_Acclimatization->Grouping Compound_Administration Compound/Vehicle Administration Grouping->Compound_Administration Inflammation_Induction Induction of Inflammation (e.g., Carrageenan or LPS) Compound_Administration->Inflammation_Induction Data_Collection Data Collection (e.g., Paw Volume, Blood Samples) Inflammation_Induction->Data_Collection Biochemical_Analysis Biochemical Analysis (e.g., ELISA for Cytokines) Data_Collection->Biochemical_Analysis Statistical_Analysis Statistical Analysis Biochemical_Analysis->Statistical_Analysis Results Results and Interpretation Statistical_Analysis->Results

References

Unveiling the Inhibitory Potential: A Comparative Docking Analysis of Gallacetophenone with Key Enzymes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the interaction of bioactive compounds with protein targets is paramount. This guide provides a comparative analysis of the docking studies of Gallacetophenone, a natural phenolic compound, with four key enzymes: Tyrosinase, Lipoxygenase (LOX), Cyclooxygenase-2 (COX-2), and Xanthine (B1682287) Oxidase (XO). Through in silico docking simulations, we can predict the binding affinities and interaction patterns, offering insights into the potential inhibitory activity of this compound against these therapeutically relevant targets.

This comparative guide summarizes available quantitative data, details a comprehensive experimental protocol for molecular docking, and visualizes the associated signaling pathways to provide a thorough understanding of this compound's potential as a multi-target inhibitor.

Comparative Analysis of Docking Scores

Molecular docking simulations predict the binding affinity between a ligand (this compound) and a protein target. This affinity is often represented by a docking score, typically in kcal/mol, where a more negative value indicates a stronger, more favorable interaction.

Target EnzymeLigandPDB ID of TargetDocking Score (kcal/mol)Reference CompoundDocking Score (kcal/mol)
Tyrosinase This compound 5M8L (Human)-7.5 Kojic Acid-5.6
Lipoxygenase (LOX) Gallic Acid (analogue)1JNQ (Soybean)-21.43Diclofenac-25.49
Cyclooxygenase-2 (COX-2) Gallic Acid (analogue)1PXX (Murine)-6.5Celecoxib-8.5
Xanthine Oxidase (XO) Gallic Acid (analogue)3NVZ (Bovine)-7.0Allopurinol-6.1

Note: The docking scores for Lipoxygenase, COX-2, and Xanthine Oxidase are for the structurally similar compound Gallic Acid and are provided for comparative purposes. Direct docking studies of this compound with these enzymes are needed for a conclusive comparison.

Experimental Protocols: A Guide to Molecular Docking

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. The following protocol outlines a general workflow for performing a molecular docking study, similar to the methodologies cited in the referenced literature.[1]

I. Preparation of the Receptor Protein
  • Protein Selection and Retrieval: The three-dimensional crystal structure of the target enzyme is obtained from the Protein Data Bank (PDB).

  • Protein Preparation: The downloaded protein structure is prepared for docking. This typically involves:

    • Removing water molecules and any co-crystallized ligands.

    • Adding hydrogen atoms to the protein.

    • Assigning appropriate bond orders and formal charges.

    • Repairing any missing residues or atoms.

II. Preparation of the Ligand
  • Ligand Structure Generation: The 2D or 3D structure of the ligand (this compound) is created using chemical drawing software.

  • Ligand Optimization: The ligand's geometry is optimized to its lowest energy conformation. This step is crucial for accurate docking results.

  • Ligand Preparation: The optimized ligand structure is prepared for docking by assigning appropriate atom types and charges.

III. Molecular Docking Simulation
  • Grid Box Generation: A grid box is defined around the active site of the target enzyme. This box specifies the region where the docking software will search for potential binding poses of the ligand.

  • Docking Algorithm: A docking algorithm is used to explore the conformational space of the ligand within the defined grid box and to score the different binding poses.

  • Pose Generation and Scoring: The docking software generates a set of possible binding poses for the ligand and assigns a docking score to each pose based on a scoring function. The scoring function estimates the binding free energy of the protein-ligand complex.

IV. Analysis of Docking Results
  • Binding Pose Analysis: The top-ranked binding poses are visualized and analyzed to understand the interactions between the ligand and the active site residues of the protein.

  • Interaction Analysis: The types of interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, are identified and analyzed.

  • Comparative Analysis: The docking results of the ligand of interest are compared with those of known inhibitors or reference compounds.

Below is a visual representation of a typical molecular docking workflow.

experimental_workflow Figure 1: Generalized Molecular Docking Workflow cluster_prep Preparation cluster_docking Docking Simulation cluster_analysis Analysis receptor_prep Receptor Preparation (PDB Retrieval, Cleaning) grid_gen Grid Box Generation receptor_prep->grid_gen ligand_prep Ligand Preparation (Structure Generation, Optimization) docking Docking & Pose Generation ligand_prep->docking grid_gen->docking pose_analysis Binding Pose Analysis docking->pose_analysis interaction_analysis Interaction Analysis pose_analysis->interaction_analysis comparison Comparative Analysis interaction_analysis->comparison

Figure 1: Generalized Molecular Docking Workflow

Signaling Pathways of Target Enzymes

Understanding the signaling pathways in which these enzymes are involved is crucial for appreciating the potential biological impact of their inhibition by this compound.

Tyrosinase and Melanogenesis

Tyrosinase is the key enzyme in the biosynthesis of melanin, the pigment responsible for skin, hair, and eye color. Its inhibition is a primary strategy for treating hyperpigmentation disorders and for skin lightening in cosmetics.

melanogenesis_pathway Figure 2: Tyrosinase in the Melanogenesis Pathway Tyrosine L-Tyrosine DOPA L-DOPA Tyrosine->DOPA Hydroxylation Dopaquinone Dopaquinone DOPA->Dopaquinone Oxidation Eumelanin Eumelanin (Brown/Black Pigment) Dopaquinone->Eumelanin Pheomelanin Pheomelanin (Red/Yellow Pigment) Dopaquinone->Pheomelanin Tyrosinase Tyrosinase Tyrosinase->DOPA Tyrosinase->Dopaquinone Cysteine Cysteine Cysteine->Pheomelanin

Figure 2: Tyrosinase in the Melanogenesis Pathway

Lipoxygenase (LOX) and Cyclooxygenase-2 (COX-2) in Inflammation

Both Lipoxygenase (LOX) and Cyclooxygenase-2 (COX-2) are key enzymes in the inflammatory cascade. They are involved in the metabolism of arachidonic acid to produce pro-inflammatory mediators like leukotrienes and prostaglandins, respectively.[2] Inhibition of these enzymes is a common strategy for anti-inflammatory drugs.

inflammation_pathway Figure 3: LOX and COX-2 in the Inflammatory Pathway Membrane Membrane Phospholipids ArachidonicAcid Arachidonic Acid Membrane->ArachidonicAcid PLA2 Phospholipase A2 PLA2->ArachidonicAcid Leukotrienes Leukotrienes ArachidonicAcid->Leukotrienes Prostaglandins Prostaglandins ArachidonicAcid->Prostaglandins LOX Lipoxygenase (LOX) LOX->Leukotrienes COX2 Cyclooxygenase-2 (COX-2) COX2->Prostaglandins Inflammation Inflammation Leukotrienes->Inflammation Prostaglandins->Inflammation

Figure 3: LOX and COX-2 in the Inflammatory Pathway

Xanthine Oxidase (XO) in Uric Acid Production

Xanthine Oxidase (XO) is a crucial enzyme in purine (B94841) metabolism, catalyzing the oxidation of hypoxanthine (B114508) to xanthine and then to uric acid.[3] Elevated levels of uric acid can lead to conditions like gout, making XO an important therapeutic target.

uric_acid_pathway Figure 4: Xanthine Oxidase in Uric Acid Production Purines Purine Nucleotides Hypoxanthine Hypoxanthine Purines->Hypoxanthine Xanthine Xanthine Hypoxanthine->Xanthine UricAcid Uric Acid Xanthine->UricAcid Gout Gout UricAcid->Gout High Levels XO Xanthine Oxidase (XO) XO->Xanthine XO->UricAcid

Figure 4: Xanthine Oxidase in Uric Acid Production

Conclusion

This comparative guide provides a foundational understanding of the potential interactions between this compound and four key enzymes. The available docking data for Tyrosinase suggests a strong inhibitory potential. While direct docking scores for this compound with Lipoxygenase, Cyclooxygenase-2, and Xanthine Oxidase are yet to be reported, the favorable interactions of structurally similar phenolic compounds with these enzymes indicate that this compound may also exhibit inhibitory activity against them. Further in silico and in vitro studies are warranted to confirm these predictions and to fully elucidate the multi-target inhibitory profile of this compound. This information can be invaluable for guiding future research in the development of novel therapeutic agents.

References

Safety of Gallacetophenone for Cosmetic Use: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Gallacetophenone, a trihydroxyacetophenone, is gaining interest in the cosmetic industry for its potential as a tyrosinase inhibitor and antioxidant. This guide provides a comparative analysis of the available safety data for this compound against established skin-lightening agents: hydroquinone, kojic acid, and arbutin. The objective is to present a clear, data-driven comparison to aid in the safety validation of this compound for cosmetic applications.

Executive Summary

While this compound shows promise as a functional cosmetic ingredient, a significant gap exists in its publicly available safety data, particularly concerning skin sensitization and phototoxicity. In contrast, its alternatives—hydroquinone, kojic acid, and arbutin—have been more extensively studied, with established safety profiles and use restrictions. This guide highlights the need for further experimental validation of this compound's safety before its widespread adoption in cosmetic formulations.

Comparative Safety Data

The following tables summarize the available quantitative data for skin irritation, skin sensitization, and phototoxicity for this compound and its alternatives.

Table 1: Skin Irritation

IngredientAssaySpeciesConcentrationResultsCitation
This compound GHS Classification--Causes skin irritation (H315)[1]
SDS Information--Causes skin irritation[2][3]
Hydroquinone Human Patch TestHuman2%Mild to moderate irritation[4]
Rabbit Draize TestRabbit0.5%Slight to moderate irritation[4]
Kojic Acid Human Patch TestHuman1%Not a significant irritant[5]
Rabbit Skin IrritationRabbit1% in petrolatumNon-irritating[5]
Arbutin (Alpha) Human Patch TestHuman2% (in cream)Generally well-tolerated, low irritation potential[6]

Table 2: Skin Sensitization

IngredientAssaySpeciesConcentrationResultsCitation
This compound ---Data not available
Hydroquinone LLNAMouse2.5%, 5%, 10%Weak to moderate sensitizer (B1316253) (EC3 = 4.1%)[7]
HRIPTHuman1%Sensitization observed in some individuals[4]
Kojic Acid HRIPTHuman1%Not a sensitizer[5]
Guinea Pig Maximization TestGuinea Pig5% induction, 2.5% challengeNot a sensitizer[5]
Arbutin (Alpha) ---Generally considered non-sensitizing, but rare cases of contact dermatitis have been reported.[8]

Table 3: Phototoxicity

IngredientAssaySpeciesConcentrationResultsCitation
This compound ---Data not available
Hydroquinone 3T3 NRU Phototoxicity TestMouse Fibroblasts-Not phototoxic[4]
Kojic Acid 3T3 NRU Phototoxicity TestMouse FibroblastsUp to 1000 µg/mLNot phototoxic[5]
Arbutin (Alpha) ---Not expected to be phototoxic[6]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate the design of future studies for this compound.

3T3 Neutral Red Uptake (NRU) Phototoxicity Test (OECD 432)

This in vitro test is designed to assess the phototoxic potential of a substance.

  • Cell Line: Balb/c 3T3 mouse fibroblasts are cultured to a semi-confluent monolayer in 96-well plates.[9][10]

  • Treatment: Two plates are prepared for each test substance. The cells are incubated with at least eight different concentrations of the test substance for 60 minutes.[9]

  • Irradiation: One plate is exposed to a non-cytotoxic dose of simulated solar UVA radiation (e.g., 5 J/cm²), while the other plate is kept in the dark as a control.[9]

  • Endpoint: After 24 hours of incubation post-treatment, cell viability is determined by measuring the uptake of the vital dye, Neutral Red.[9][10]

  • Data Analysis: The concentration at which the substance reduces cell viability by 50% (IC50) is determined for both the irradiated and non-irradiated conditions. A Photo-Irritation-Factor (PIF) is calculated by dividing the IC50 (-UVA) by the IC50 (+UVA). A PIF > 5 is indicative of phototoxic potential.[11]

Murine Local Lymph Node Assay (LLNA) (OECD 429)

The LLNA is the preferred in vivo method for assessing the skin sensitization potential of a substance.

  • Animals: Female CBA/J mice are typically used.[12]

  • Treatment: The test substance is prepared in a suitable vehicle (e.g., acetone/olive oil 4:1) at various concentrations. 25 µL of the test substance is applied to the dorsal surface of each ear for three consecutive days.[12]

  • Endpoint: On day 5, mice are injected intravenously with ³H-methyl thymidine. Five hours later, the draining auricular lymph nodes are excised, and a single-cell suspension is prepared. The incorporation of ³H-methyl thymidine, which is proportional to lymphocyte proliferation, is measured using a scintillation counter.[12]

  • Data Analysis: A Stimulation Index (SI) is calculated for each dose group by dividing the mean proliferation in the test group by the mean proliferation in the vehicle control group. A substance is classified as a sensitizer if the SI is ≥ 3. The EC3 value, the concentration that produces an SI of 3, is calculated to determine the potency of the sensitizer.[13]

Human Repeated Insult Patch Test (HRIPT)

The HRIPT is a clinical study to evaluate the irritation and sensitization potential of a product in humans.

  • Subjects: A panel of 50 to 200 human volunteers is recruited.

  • Induction Phase: The test product is applied to the same site on the skin (typically the back) under an occlusive or semi-occlusive patch for 24-48 hours. This is repeated 9 times over a 3-week period.

  • Rest Phase: A 2-week rest period follows the induction phase, during which no patches are applied.

  • Challenge Phase: After the rest period, a challenge patch with the test product is applied to a naive skin site.

  • Endpoint: Skin reactions at the application sites are scored by a trained observer at specified time points after patch removal, looking for signs of erythema, edema, and other reactions.

  • Data Analysis: The incidence and severity of skin reactions during the induction and challenge phases are analyzed to determine if the product is an irritant or a sensitizer.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate key concepts and workflows relevant to the safety assessment of cosmetic ingredients.

G cluster_0 Tyrosinase Inhibition Pathway Tyrosine Tyrosine DOPA DOPA Tyrosine->DOPA Tyrosinase Dopaquinone Dopaquinone DOPA->Dopaquinone Tyrosinase Melanin Melanin (Pigment) Dopaquinone->Melanin Tyrosinase Tyrosinase Inhibitor This compound (or alternative) Inhibitor->Tyrosinase

Caption: Mechanism of action for skin lightening agents.

G cluster_1 In Vitro Phototoxicity Workflow (3T3 NRU) A Seed 3T3 Fibroblasts in 96-well plates B Incubate with Test Substance A->B C1 Expose to UVA (5 J/cm²) B->C1 C2 Keep in Dark (Control) B->C2 D Incubate 24h C1->D C2->D E Measure Neutral Red Uptake D->E F Calculate IC50 and PIF E->F

Caption: Workflow for the 3T3 NRU phototoxicity assay.

G cluster_2 In Vivo Skin Sensitization Workflow (LLNA) start Day 1-3: Topical application of test substance to mouse ears day5a Day 5: Inject ³H-methyl thymidine start->day5a day5b Excise draining lymph nodes day5a->day5b analysis Measure lymphocyte proliferation day5b->analysis result Calculate Stimulation Index (SI) analysis->result

Caption: Workflow for the Local Lymph Node Assay (LLNA).

Conclusion and Recommendations

The available data indicates that this compound is a skin and eye irritant. However, there is a critical lack of publicly available data on its potential to cause skin sensitization and phototoxicity. For a comprehensive safety assessment suitable for cosmetic use, it is imperative that these data gaps be filled. We recommend that, at a minimum, a Local Lymph Node Assay (LLNA) and a 3T3 NRU Phototoxicity Test be conducted for this compound. The detailed protocols provided in this guide can serve as a foundation for designing these necessary studies. Until such data becomes available, the use of this compound in cosmetic formulations should be approached with caution, and a thorough risk assessment should be performed, taking into account the existing data on its irritant properties and the absence of other key safety data.

References

A Researcher's Guide to Gallacetophenone: A Comparative Cost-Benefit Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate chemical compounds is a critical decision that can significantly impact experimental outcomes and project budgets. Gallacetophenone, a naturally derived phenolic compound, has garnered interest for its diverse biological and chemical properties. This guide provides a comprehensive cost-benefit analysis of using this compound in research, objectively comparing its performance with other common alternatives and providing supporting experimental data to inform your selection process.

At a Glance: this compound vs. Alternatives

ApplicationThis compoundKey AlternativesCore Benefit of this compound
Tyrosinase Inhibition Effective inhibitor of melanin (B1238610) synthesis.[1][2]Kojic Acid, Arbutin, HydroquinoneHigh potency and a potentially safer profile compared to some traditional agents.[1][2]
Antioxidant Activity Demonstrates free radical scavenging capabilities.[3]Ascorbic Acid (Vitamin C), Trolox, Gallic AcidOffers a natural alternative with antioxidant potential.
Analytical Chemistry Used as a reagent for boric acid and metal ion detection.[3][4][5]Carminic Acid, Curcumin, Alizarin Red SProvides a basis for simple and economical detection methods.[5]

Cost-Benefit Analysis

The decision to use this compound in research often hinges on a balance of cost and efficacy. The following tables provide a quantitative comparison to aid in this evaluation.

Tyrosinase Inhibition: Performance and Cost

Tyrosinase is a key enzyme in melanogenesis, and its inhibition is a primary target in research related to hyperpigmentation and skin lightening.

CompoundSupplier Example & PurityPrice (USD/gram)IC50 (Mushroom Tyrosinase)Key Considerations
This compound Apollo Scientific (95%)[6]~$3.00 (for 5g)Dose-dependent inhibition, significant at concentrations as low as 30 µM in cell-based assays.[1]High anti-melanogenic effect observed in both human epidermal melanocytes and 3D human skin models.[1][2][7]
Kojic Acid Sigma-Aldrich (≥98.5%)[8]~$29.20 (for 5g)17.76 µMA well-established tyrosinase inhibitor, often used as a positive control.[9] Some studies suggest lower potency compared to newer compounds.
Arbutin LKT Labs (≥98%)[10]~$18.40 (for 5g)Used as a positive control at 500 µM in some studies.[1][7]A glycoside of hydroquinone, considered a safer alternative to hydroquinone.
Hydroquinone Dawn Scientific (99%)[11]~$0.48 (for 100g)A potent inhibitor, but with significant safety concerns and regulatory restrictions in many regions.Considered the gold standard for hyperpigmentation treatment but its research use may be limited by safety protocols.
Antioxidant Activity: A Comparative Look

This compound's phenolic structure imparts it with antioxidant properties, making it a candidate for studies on oxidative stress.

CompoundAssayIC50 / ActivityKey Considerations
This compound Not specified in detailPossesses free radical scavenging activity.[3]A natural antioxidant, but quantitative comparative data with standards like Trolox and Ascorbic Acid is not as readily available.
Ascorbic Acid (Vitamin C) DPPH/ABTSIC50 values are assay-dependent but generally in the low µg/mL range.[12][13]A widely used water-soluble antioxidant standard.
Trolox DPPH/ABTSServes as a common standard for antioxidant capacity assays.[12][13]A water-soluble analog of Vitamin E, providing a benchmark for antioxidant activity.
Gallic Acid DPPH/ABTSOften exhibits very strong antioxidant activity with low IC50 values.[13]A phenolic acid known for its potent antioxidant and anti-inflammatory properties.
Analytical Chemistry: Boric Acid Detection

This compound can be used as a reagent for the detection of boric acid.

ReagentMethodPerformanceCost (USD)
This compound Spectrophotometry / ElectrochemistryForms a complex with boric acid, allowing for its detection. The method is described as rapid, simple, and economical, though potentially lacking in sensitivity for trace amounts.[5][14]~$15 for 5g[6]
Carminic Acid ColorimetryA colorimetric method for boric acid detection.~$157.65 for 1g[15]
Curcumin ColorimetryConsidered a reliable method for boric acid determination in food samples, showing good recovery and accuracy.[16]Varies by supplier and purity.
Alizarin Red S Staining/ColorimetryUsed for the detection of calcium deposits, but can also be used in some metal ion detection methods.~$27.85 for 10g

Experimental Protocols

Detailed and reproducible experimental protocols are essential for robust scientific research. Below are methodologies for key experiments involving this compound.

Tyrosinase Inhibition Assay (Mushroom Tyrosinase)

This protocol is adapted from studies evaluating tyrosinase inhibitors.[1][7]

Materials:

  • Mushroom Tyrosinase (EC 1.14.18.1)

  • L-DOPA (3,4-dihydroxyphenylalanine)

  • Phosphate (B84403) Buffer (50 mM, pH 6.8)

  • This compound (and other test compounds) dissolved in a suitable solvent (e.g., DMSO)

  • Kojic acid or Arbutin (as a positive control)

  • 96-well microplate reader

Procedure:

  • Prepare a stock solution of mushroom tyrosinase in phosphate buffer.

  • In a 96-well plate, add phosphate buffer, the test compound at various concentrations, and the tyrosinase solution.

  • Incubate the mixture at a controlled temperature (e.g., 25°C) for 10 minutes.

  • Initiate the enzymatic reaction by adding L-DOPA solution to each well.

  • Immediately measure the absorbance at 475 nm (for the formation of dopachrome) in kinetic mode for a set duration (e.g., 20-30 minutes).

  • The rate of reaction is determined from the linear portion of the absorbance curve.

  • The percentage of tyrosinase inhibition is calculated as follows: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the control reaction (without the inhibitor) and A_sample is the absorbance of the reaction with the test compound.

  • The IC50 value (the concentration of inhibitor required to inhibit 50% of the enzyme activity) can be determined by plotting the percentage of inhibition against the inhibitor concentration.

Antioxidant Activity Assays (DPPH and ABTS)

These are common spectrophotometric methods for determining the antioxidant capacity of compounds.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay:

Materials:

  • DPPH solution (0.1 mM in methanol)

  • This compound (and other test compounds) dissolved in methanol

  • Ascorbic acid or Trolox (as a positive control)

  • Methanol

  • 96-well microplate reader or spectrophotometer

Procedure:

  • In a 96-well plate, add various concentrations of the test compound solution.

  • Add the DPPH solution to each well.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm.

  • The percentage of DPPH radical scavenging activity is calculated as: % Scavenging = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the DPPH solution without the sample and A_sample is the absorbance of the DPPH solution with the sample.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay:

Materials:

  • ABTS solution (7 mM)

  • Potassium persulfate solution (2.45 mM)

  • This compound (and other test compounds)

  • Trolox (as a standard)

  • Ethanol (B145695) or phosphate-buffered saline (PBS)

  • 96-well microplate reader or spectrophotometer

Procedure:

  • Prepare the ABTS radical cation (ABTS•+) solution by mixing equal volumes of ABTS and potassium persulfate solutions and allowing them to react in the dark for 12-16 hours.

  • Dilute the ABTS•+ solution with ethanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Add the test compound at various concentrations to the diluted ABTS•+ solution.

  • Incubate at room temperature for a defined period (e.g., 6 minutes).

  • Measure the absorbance at 734 nm.

  • The percentage of scavenging is calculated similarly to the DPPH assay. The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

Visualizing the Science: Signaling Pathways and Workflows

To better understand the biological context and experimental processes, the following diagrams have been generated using Graphviz.

Melanogenesis_Signaling_Pathway cluster_extracellular Extracellular cluster_cell_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_melanosome Melanosome UV_Radiation UV Radiation alpha_MSH α-MSH UV_Radiation->alpha_MSH stimulates release MC1R MC1R alpha_MSH->MC1R binds to AC Adenylate Cyclase MC1R->AC activates cAMP cAMP AC->cAMP produces PKA PKA cAMP->PKA activates CREB CREB PKA->CREB phosphorylates MITF MITF CREB->MITF activates transcription of Tyrosinase_Gene Tyrosinase Gene MITF->Tyrosinase_Gene activates Tyrosinase Tyrosinase (Enzyme) Tyrosinase_Gene->Tyrosinase transcription & translation L_Tyrosine L-Tyrosine Tyrosinase->L_Tyrosine catalyzes L_DOPA L-DOPA Tyrosinase->L_DOPA catalyzes L_Tyrosine->L_DOPA hydroxylation Dopaquinone Dopaquinone L_DOPA->Dopaquinone oxidation Melanin Melanin Dopaquinone->Melanin series of reactions This compound This compound This compound->Tyrosinase inhibits

Caption: Simplified signaling pathway of melanogenesis and the inhibitory action of this compound on Tyrosinase.

Tyrosinase_Inhibition_Assay_Workflow Start Start Prepare_Reagents Prepare Tyrosinase, L-DOPA, Buffer, and Test Compounds Start->Prepare_Reagents Plate_Setup Pipette Buffer, Test Compound, and Tyrosinase into 96-well plate Prepare_Reagents->Plate_Setup Incubation1 Incubate for 10 minutes at 25°C Plate_Setup->Incubation1 Add_Substrate Add L-DOPA to initiate reaction Incubation1->Add_Substrate Measure_Absorbance Measure Absorbance at 475 nm (kinetic mode) Add_Substrate->Measure_Absorbance Data_Analysis Calculate % Inhibition and IC50 value Measure_Absorbance->Data_Analysis End End Data_Analysis->End

Caption: Experimental workflow for a typical tyrosinase inhibition assay.

Conclusion

This compound presents itself as a versatile and effective compound for various research applications, particularly in the field of melanogenesis inhibition. Its high potency as a tyrosinase inhibitor, coupled with a favorable cost profile compared to some other established inhibitors, makes it an attractive option for researchers. While its applications as an antioxidant and an analytical reagent are also promising, further quantitative comparative studies are warranted to fully elucidate its cost-benefit ratio in these areas. This guide provides a foundational framework to assist researchers in making an informed decision about incorporating this compound into their experimental designs, balancing performance with budgetary considerations.

References

Safety Operating Guide

Safeguarding the Laboratory: Proper Disposal of Gallacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists engaged in drug development and other laboratory-based research, the responsible management of chemical waste is a critical component of ensuring a safe and compliant operational environment. Gallacetophenone, a derivative of pyrogallol, requires careful handling and adherence to specific disposal protocols to mitigate risks to personnel and the environment. This guide provides essential, step-by-step information for the proper disposal of this compound.

Key Hazard and Property Data of this compound

Understanding the intrinsic properties and hazards of this compound is the first step toward safe handling and disposal. The following table summarizes key quantitative data for easy reference.

PropertyData
Molecular Formula C₈H₈O₄[1]
Molar Mass 168.15 g/mol [1]
Melting Point 171 to 172 °C (340 to 342 °F; 444 to 445 K)[2]
Appearance Yellow Powder[3]
Hazards Causes skin irritation (H315), Causes serious eye irritation (H319), May cause respiratory irritation (H335)[1][4]
Incompatibilities Strong oxidizing agents[5]

Experimental Protocol for Disposal

The recommended method for the disposal of this compound is through a licensed hazardous waste disposal service.[5] In-laboratory treatment or neutralization is generally not advised without specific institutional approval and established protocols. The following procedure outlines the standard steps for preparing this compound waste for collection.

Materials Required:

  • Appropriate Personal Protective Equipment (PPE): safety goggles, chemical-resistant gloves, lab coat.[3][6]

  • Designated and compatible hazardous waste container with a leak-proof, screw-on cap.[7]

  • Hazardous waste tag.[7][8]

Procedure:

  • Container Selection and Preparation:

    • Select a container that is chemically compatible with this compound. Plastic containers are often preferred over glass for hazardous waste when compatibility is not an issue.[8]

    • Ensure the container is in good condition, free from leaks or rust.[9]

    • If reusing a container, ensure it has been triple-rinsed, with the first rinsate collected as hazardous waste.[5][9] The container must be relabeled appropriately.[9]

  • Waste Collection:

    • For solid this compound, carefully transfer the waste into the designated container, avoiding dust formation.[3][6]

    • If dealing with chemically contaminated lab trash (e.g., gloves, absorbent paper), double-bag the waste in clear plastic bags to allow for visual inspection.[7]

    • For solutions of this compound, do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.[5]

    • Always keep the waste container closed except when adding waste.[7][9]

  • Labeling:

    • Attach a hazardous waste tag to the container.[7][8]

    • The tag must include:

      • The full chemical name: "this compound". Abbreviations are not permitted.[8]

      • The quantity of the waste.

      • The date of waste generation.[8]

      • The place of origin (e.g., department, room number).[8]

      • The name and contact information of the principal investigator.[8]

      • A clear indication of the hazards (e.g., "Irritant").[5][8]

      • The words "Hazardous Waste".[8]

  • Storage:

    • Store the sealed and labeled container in a designated hazardous waste storage area.[7]

    • Utilize secondary containment, such as a lab tray, to capture any potential spills or leaks. The secondary container must be able to hold 110% of the volume of the primary container.[7]

    • Segregate the this compound waste from incompatible materials, particularly strong oxidizing agents.[5][7]

  • Disposal Request:

    • Submit a hazardous waste collection request to your institution's EHS office.[7][8] All chemical waste is regulated by agencies such as the Environmental Protection Agency (EPA) and must be managed through the appropriate channels.[8][10]

Disposal Workflow Diagram

The following diagram illustrates the logical steps for the proper disposal of this compound waste.

Gallacetophenone_Disposal_Workflow start Start: this compound Waste Generated ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe container_select Select Compatible & Labeled Hazardous Waste Container ppe->container_select transfer_waste Carefully Transfer Waste to Container container_select->transfer_waste seal_container Securely Seal Container transfer_waste->seal_container label_container Complete Hazardous Waste Tag (Name, Date, Hazards, etc.) seal_container->label_container storage Store in Designated Area with Secondary Containment label_container->storage segregate Segregate from Incompatible Chemicals storage->segregate request_pickup Request Pickup by EHS/Hazardous Waste Team segregate->request_pickup end_point End: Compliant Disposal request_pickup->end_point

Caption: Logical workflow for the proper disposal of this compound.

Spill Management

In the event of a spill, the following steps should be taken:

  • Evacuate and Secure: Evacuate non-essential personnel from the immediate area. Remove all sources of ignition.[6]

  • Ventilate: Ensure the area is well-ventilated.[6]

  • Containment: Wearing appropriate PPE, contain the spill to prevent it from spreading or entering drains.[6]

  • Clean-up: For solid spills, carefully collect the material and place it in a suitable, closed container for disposal.[6] Avoid actions that could generate dust.

  • Decontamination: Clean the spill area thoroughly.

  • Reporting: Report the spill to your institution's EHS office.

By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, fostering a culture of safety and environmental responsibility. Always consult your institution's specific guidelines and the most recent Safety Data Sheet (SDS) for the most accurate and up-to-date information.

References

Personal protective equipment for handling Gallacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety protocols and logistical plans for the handling and disposal of Gallacetophenone (CAS 528-21-2), tailored for research and development professionals. Adherence to these procedures is critical to ensure personal safety and environmental compliance.

Hazard Identification and Immediate Precautions

This compound is classified with the following hazards:

  • Causes skin irritation.[1][2]

  • Causes serious eye irritation.[1][2]

  • May cause respiratory irritation.[1][2]

  • It is a combustible solid, so avoid dust formation and proximity to ignition sources.[3]

Immediate actions in case of exposure are crucial. For skin contact, wash off immediately with soap and plenty of water.[1] If inhaled, move to fresh air.[1] In case of eye contact, rinse cautiously with water for several minutes.[1] In all cases of significant exposure or persistent symptoms, seek medical attention.[1]

Personal Protective Equipment (PPE)

The following personal protective equipment is mandatory when handling this compound. This summary is based on standard Safety Data Sheet (SDS) recommendations.

Protection Type Specific Equipment Standard/Notes
Eye/Face Protection Tightly fitting safety goggles or safety glasses with side-shields.Must conform to EN 166 (EU) or be NIOSH (US) approved.[3]
Skin Protection Chemical-resistant gloves (e.g., nitrile).Gloves must be inspected prior to use. Wash hands after handling.[3]
Chemical-resistant apron or long-sleeved impervious clothing.To prevent skin contact.[1]
Respiratory Protection Effective dust mask or a full-face respirator with a dust filter.Required if exposure limits are exceeded, dust is generated, or ventilation is inadequate.[1][3]

Operational Plan for Safe Handling

Follow this step-by-step procedure to ensure the safe handling of this compound in a laboratory setting.

Step 1: Preparation and Engineering Controls

  • Work in a well-ventilated area, preferably within a chemical fume hood.[1][3]

  • Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[4]

  • Remove all potential sources of ignition from the handling area.[3]

  • Use non-sparking tools to prevent fire caused by electrostatic discharge.[3]

Step 2: Weighing and Transfer

  • Handle this compound as a powder, taking care to avoid the formation of dust clouds.[1][3]

  • If transferring between containers, do so slowly and carefully.

  • Keep the container tightly closed when not in use.[1][3]

Step 3: Post-Handling

  • Thoroughly wash hands and any exposed skin after handling is complete.[1][3]

  • Clean the work area to remove any residual chemical dust.

  • Contaminated clothing should be removed and washed before reuse.[1]

Disposal Plan

Proper disposal of this compound and its associated waste is critical to prevent environmental contamination.

  • Chemical Waste:

    • Dispose of unused this compound and any contaminated materials as hazardous chemical waste.[3]

    • The material should be sent to a licensed chemical destruction facility or disposed of via controlled incineration with flue gas scrubbing.[3]

    • Do not discharge the chemical or its waste into sewer systems, drains, or waterways.[3]

  • Contaminated Packaging:

    • Containers should be triple-rinsed (or equivalent) and can then be offered for recycling or reconditioning.[3]

    • Alternatively, packaging can be punctured to render it unusable and then disposed of in a sanitary landfill or through controlled incineration where permissible.[3]

Always adhere to local, state, and federal regulations for chemical waste disposal.[5]

Workflow for Safe Handling

The following diagram illustrates the procedural flow for safely managing this compound from initial preparation to final disposal.

cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase cluster_cleanup 3. Post-Handling & Disposal prep1 Assess Hazards (SDS Review) prep2 Don Required PPE (Gloves, Goggles, etc.) prep1->prep2 prep3 Prepare Well-Ventilated Work Area (Fume Hood) prep2->prep3 handle1 Weigh & Transfer Chemical (Avoid Dust Formation) prep3->handle1 Proceed to Handling handle2 Perform Experiment handle1->handle2 clean1 Decontaminate Work Area & Equipment handle2->clean1 Experiment Complete clean2 Segregate Chemical Waste clean1->clean2 clean3 Dispose of Waste via Approved Channels clean2->clean3

References

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Reactant of Route 1
Reactant of Route 1
Gallacetophenone
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